molecular formula O20S5V2-10 B103486 Vanadium sulfate CAS No. 16785-81-2

Vanadium sulfate

Cat. No.: B103486
CAS No.: 16785-81-2
M. Wt: 582.2 g/mol
InChI Key: MBOJJEQVSOCDGA-UHFFFAOYSA-D
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Description

Vanadium sulfate, most commonly encountered as vanadyl sulfate (VOSO₄·xH₂O), is a blue, water-soluble solid that serves as a key source of vanadium(IV) in the laboratory and industry . It is a critical precursor electrolyte material for Vanadium Redox Flow Batteries (VRFBs), a leading technology for large-scale energy storage solutions . Beyond energy applications, it is widely used in electrochemical processes, metal finishing, electroplating, and as a catalyst in chemical synthesis and oxidation reactions . In scientific research, this compound is extensively studied for its insulin-mimetic properties . Studies on diabetic models have shown that vanadyl sulfate can normalize elevated blood glucose levels, restore insulinemia, and improve insulin sensitivity . Its mechanism of action is attributed to the incorporation of the vanadyl ion into cells, where it acts as a potent inhibitor of protein tyrosine phosphatases (PTPases), particularly PTP1B . This inhibition enhances the phosphorylation of the insulin receptor and downstream signaling proteins, thereby promoting glucose uptake and metabolism in a manner that mimics insulin . Researchers value this compound for probing insulin signaling pathways and metabolic regulation. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. It is classified as corrosive and toxic if inhaled or ingested; proper safety protocols, including the use of protective equipment, must be followed .

Properties

IUPAC Name

vanadium;pentasulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5H2O4S.2V/c5*1-5(2,3)4;;/h5*(H2,1,2,3,4);;/p-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOJJEQVSOCDGA-UHFFFAOYSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O20S5V2-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16785-81-2
Record name Sulfuric acid, vanadium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016785812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Vanadium sulfate crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Vanadium Sulfate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various this compound compounds. It includes detailed crystallographic data, experimental protocols for synthesis and analysis, and visual workflows to aid in understanding the structural determination processes.

Introduction to Vanadium Sulfates

Vanadium can exist in several oxidation states, most commonly +2, +3, +4, and +5. This versatility leads to a variety of sulfate compounds, each with distinct crystal structures and properties. Vanadyl sulfate (VOSO₄), a compound of vanadium(IV), is one of the most common laboratory sources of vanadium, valued for its high stability.[1] Other significant forms include vanadium(II) sulfate and vanadium(III) sulfate, which are often used as precursors or reducing agents.[2][3] The study of their crystal structures is crucial for understanding their chemical behavior, stability, and potential applications in areas ranging from catalysis to materials science and medicine.

Crystal Structure of Vanadium(II) Sulfate (VSO₄)

Vanadium(II) sulfate is typically encountered in its hydrated forms, most commonly as a hexahydrate or heptahydrate.[2] These compounds are known for their violet color and sensitivity to air.[2]

Vanadium(II) Ammonium Sulfate Hexahydrate ((NH₄)₂V(SO₄)₂·6H₂O)

A related and well-studied compound is the Tutton's salt, vanadium(II) ammonium sulfate hexahydrate. Its structure has been determined by three-dimensional X-ray analysis.[4]

Table 1: Crystallographic Data for Vanadium(II) Ammonium Sulfate Hexahydrate [4]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)9.42(3)
b (Å)12.76(3)
c (Å)6.22(2)
β (°)107.2(2)
Z (formula units/cell)2
V-O distance (Å)2.15 (average)

In this structure, the vanadium(II) ion is coordinated by six water molecules, forming a nearly regular octahedral geometry.[4] The V-O bond distance is approximately 2.12 pm in the hexahydrate.[2][5]

Crystal Structure of Vanadium(III) Sulfate (V₂(SO₄)₃)

Vanadium(III) sulfate is a pale yellow solid that is stable in air, which is unusual for many vanadium(III) compounds.[3] It dissolves slowly in water to form the green hexaqua complex, [V(H₂O)₆]³⁺.[3]

Table 2: General Properties of Vanadium(III) Sulfate

PropertyValue
FormulaV₂(SO₄)₃
Molar Mass390.074 g/mol [6]
AppearancePale yellow crystalline powder[3][6]
Solubility in H₂OSlightly soluble[6]

Upon exposure to moist air, it can form a green hydrate.[3]

Crystal Structure of Vanadyl Sulfate (Vanadium(IV) Oxide Sulfate, VOSO₄)

Vanadyl sulfate, VOSO₄, is the most common and stable this compound. It exists in an anhydrous form as well as several hydrated forms, including the common pentahydrate and a hexahydrate that is stable below 13.6 °C.[1][7] The structure features the diatomic vanadyl ion, VO²⁺.[1]

Anhydrous Vanadyl Sulfate (VOSO₄)

The crystal structure of anhydrous VOSO₄ has been determined from three-dimensional X-ray data.[8] It consists of distorted vanadium-oxygen octahedra linked by sulfate groups to form a three-dimensional framework.[8]

Table 3: Crystallographic Data for Anhydrous VOSO₄ [8]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.3710(12)
b (Å)6.2692(8)
c (Å)7.0821(9)
Z (formula units/cell)4
Vanadyl Sulfate Hydrates

The hydrated forms of vanadyl sulfate are more commonly used. In the pentahydrate, the vanadium center is octahedral, coordinated to the oxo ligand, four water molecules, and one sulfate group. The fifth water molecule is not directly bonded to the vanadium ion in the solid state.[1]

Table 4: Crystallographic Data for Vanadyl Sulfate Hexahydrate (VOSO₄·6H₂O) [7]

ParameterValue
Crystal SystemTriclinic
a (Å)7.49(3)
b (Å)10.17(4)
c (Å)6.185(25)
α (°)101.7(3)
β (°)95.6(3)
γ (°)92.2(3)

Experimental Protocols

Synthesis of this compound Crystals

Protocol 1: Synthesis of Vanadium(II) Ammonium Sulfate Hexahydrate [4]

  • Reduce Vanadium(V) pentoxide (V₂O₅) to vanadyl sulfate (VOSO₄) using sulfur dioxide (SO₂) in a sulfuric acid solution.

  • Add ammonium sulfate ((NH₄)₂SO₄) to the solution.

  • Cool the solution and reduce it electrolytically using a mercury cathode.

  • Concentrate the resulting solution in a vacuum desiccator over an alkaline pyrogallol solution to form amethyst-colored crystals.

  • Recrystallize the crystals under a nitrogen atmosphere from dilute aqueous sulfuric acid.

Protocol 2: Synthesis of Anhydrous Vanadyl Sulfate (VOSO₄) [8]

  • Heat Vanadium(V) pentoxide (V₂O₅) with concentrated sulfuric acid.

  • To obtain crystals suitable for X-ray analysis, prolong the heating for approximately two weeks.

  • The resulting light green rod-shaped crystals of VOSO₄ can be isolated.

Protocol 3: Synthesis of Vanadyl Sulfate Pentahydrate (VOSO₄·5H₂O) [1]

  • Prepare a solution of vanadium pentoxide (V₂O₅) in sulfuric acid.

  • Reduce the V(V) to V(IV) by bubbling sulfur dioxide (SO₂) gas through the solution.

  • Crystallize the pentahydrate salt from the resulting aqueous solution.

Protocol 4: Synthesis of Vanadium(III) Sulfate (V₂(SO₄)₃) [3]

  • Treat Vanadium(V) pentoxide (V₂O₅) in sulfuric acid with elemental sulfur.

  • The reaction proceeds according to: V₂O₅ + S + 3 H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3 H₂O.

  • Isolate the resulting pale yellow solid.

Crystal Structure Determination

The primary method for determining the crystal structure of this compound compounds is X-ray diffraction (XRD), which can be applied to single crystals or powdered samples.

Protocol 5: Single-Crystal X-ray Diffraction [4]

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head. For air-sensitive samples like V(II) compounds, this should be done under an inert atmosphere.[4][9]

  • Data Collection: Mount the goniometer on a diffractometer equipped with an X-ray source (e.g., CuKα radiation). Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams. Techniques like Weissenberg photography can be employed.[8]

  • Data Processing: Correct the raw intensity data for various factors, including Lorentz and polarization effects.[4]

  • Structure Solution and Refinement: Use the processed data to solve the phase problem and determine the initial positions of the atoms in the unit cell. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Protocol 6: Powder X-ray Diffraction (PXRD) [8]

  • Sample Preparation: Grind the crystalline material into a fine powder to ensure random orientation of the crystallites.

  • Data Collection: Place the powder sample in a diffractometer and expose it to a monochromatic X-ray beam. Record the intensity of the scattered X-rays as a function of the scattering angle (2θ).

  • Phase Identification: Compare the resulting diffraction pattern (a plot of intensity vs. 2θ) to databases like the Inorganic Crystal Structure Database (ICSD) to identify the crystalline phases present.[10]

  • Unit Cell Determination: Index the diffraction peaks to determine the unit cell parameters of the crystal lattice.

Visualizations

G General Workflow for this compound Synthesis V2O5 Vanadium(V) Pentoxide (V₂O₅) VOSO4_sol Vanadyl Sulfate Solution [V(O)(H₂O)₄]SO₄ V2O5->VOSO4_sol + SO₂ / H₂SO₄ (Reduction) V2SO43 Vanadium(III) Sulfate (V₂(SO₄)₃) V2O5->V2SO43 + S / H₂SO₄ (Reduction) VSO4 Vanadium(II) Sulfate Solution VOSO4_sol->VSO4 Electrolytic Reduction (e.g., Hg cathode) VOSO4_cryst VOSO₄ Hydrate Crystals (e.g., Pentahydrate) VOSO4_sol->VOSO4_cryst Crystallization VNH4SO42 (NH₄)₂V(SO₄)₂·6H₂O Crystals VSO4->VNH4SO42 + (NH₄)₂SO₄ + Crystallization

Caption: Synthesis pathways from Vanadium(V) Pentoxide to various this compound compounds.

G Workflow for Single-Crystal X-ray Diffraction start Synthesize & Select Single Crystal mount Mount Crystal on Goniometer start->mount diffractometer Place in X-ray Diffractometer mount->diffractometer collect Collect Diffraction Data (Intensities vs. Angle) diffractometer->collect process Data Processing (Corrections) collect->process solve Structure Solution (Determine Atom Positions) process->solve refine Structure Refinement (Optimize Model) solve->refine end Final Crystal Structure (Coordinates, Cell Parameters) refine->end

Caption: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.

G Workflow for Powder X-ray Diffraction (PXRD) cluster_0 Analysis Steps start Prepare Powder Sample (Grind Crystals) load Load Sample into Diffractometer start->load collect Collect Diffractogram (Intensity vs. 2θ) load->collect process Data Analysis collect->process phase Phase Identification (Database Comparison) process->phase index Peak Indexing phase->index cell Unit Cell Refinement index->cell end Structural Information (Phase, Lattice Parameters) cell->end

Caption: A generalized workflow for analyzing a crystalline powder using powder X-ray diffraction.

References

Vanadyl Sulfate Coordination Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Introduction

Vanadyl sulfate (VOSO₄) is a blue, hygroscopic inorganic compound that serves as a common and stable source of the vanadyl cation (VO²⁺) in laboratory settings.[1] The coordination chemistry of the vanadyl ion is a rich and expanding field, driven by its diverse applications in catalysis, materials science, and particularly in medicinal chemistry due to its insulin-mimetic properties.[2][3][4] This technical guide provides an in-depth review of the core principles of vanadyl sulfate coordination chemistry, targeting researchers, scientists, and drug development professionals. It offers a consolidated overview of structural and spectroscopic data, detailed experimental protocols, and a visualization of key mechanistic pathways.

The vanadyl ion, VO²⁺, is recognized for its stability, often referred to as the "most stable diatomic ion".[1] It typically forms five- or six-coordinate complexes with a square pyramidal or distorted octahedral geometry, respectively.[3][5] The strong V=O bond dominates the coordination sphere, influencing the geometry and reactivity of its complexes.[1] The d¹ electron configuration of the V(IV) center makes vanadyl complexes paramagnetic, rendering them particularly amenable to study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[1][6]

This guide will delve into the synthesis and characterization of vanadyl sulfate complexes, present key quantitative data in a structured format for easy comparison, and provide detailed experimental methodologies. Furthermore, it will visualize the insulin-mimetic signaling pathway of vanadyl sulfate and a typical experimental workflow for the synthesis and characterization of its complexes.

Quantitative Data on Vanadyl Sulfate Complexes

The following tables summarize key quantitative data for a range of vanadyl sulfate complexes, providing a comparative overview of their structural and spectroscopic properties.

Table 1: Stability Constants of Vanadyl Complexes

LigandStoichiometry (M:L)Log KTemperature (°C)Ionic Strength (M)SolventReference
Gliclazide1:14.85250.1 (NaClO₄)Aqueous-DMF[7]
Gliclazide1:28.23250.1 (NaClO₄)Aqueous-DMF[7]
D-Penicillamine1:1-25--[8]
Acetylacetonate-~23 (association constant)---[9]

Table 2: Selected Bond Lengths and Angles for Vanadyl Complexes

ComplexV=O Bond Length (Å)V-O (equatorial) Bond Length (Å)V-O (axial) Bond Length (Å)O=V-O (equatorial) Angle (°)Reference
[VO(H₂O)₅]²⁺1.586 (mean)2.024 (mean)2.189 (mean)~98[10]
[VO(terpy)(O,O-SO₄)]·0.5H₂O-1.495 (trans to oxo), 1.546 (cis to oxo)--[11]
General (V⁴⁺On) polyhedra1.48 - 1.741.80 - 2.12> 2.0-[12]

Table 3: EPR Spectroscopic Parameters for Selected Vanadyl Complexes

ComplexgxxgyygzzAxx (MHz)Ayy (MHz)Azz (MHz)Reference
[VO(H₂O)₅]²⁺1.97921.97721.9335-208.5-208.5-547.0[13]
Vanadyl Porphyrins------[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of vanadyl sulfate complexes, compiled from various sources to offer standardized procedures.

Synthesis of Vanadyl Sulfate Pentahydrate

Vanadyl sulfate is commonly synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂).[1]

  • Materials: Vanadium pentoxide (V₂O₅), sulfuric acid (H₂SO₄), sulfur dioxide (SO₂), distilled water.

  • Procedure:

    • Suspend vanadium pentoxide in a solution of sulfuric acid.

    • Bubble sulfur dioxide gas through the suspension with constant stirring. The reaction is: V₂O₅ + 7 H₂O + SO₂ + H₂SO₄ → 2 [V(O)(H₂O)₄]SO₄.[1]

    • Continue the reaction until the orange color of V₂O₅ disappears and a clear blue solution is obtained.

    • Filter the solution to remove any unreacted starting material.

    • Concentrate the filtrate by gentle heating to induce crystallization.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the blue crystals of VOSO₄·5H₂O by filtration, wash with cold ethanol, and dry in a desiccator.

An alternative, simpler method involves the reduction of vanadium pentoxide using a mixture of ethanol and methanol in the presence of sulfuric acid.[15]

Synthesis of a Vanadyl-Ligand Complex (e.g., Vanadyl Acetylacetonate)

Vanadyl sulfate is a common precursor for the synthesis of other vanadyl complexes, such as vanadyl acetylacetonate ([VO(acac)₂]).[1]

  • Materials: Vanadyl sulfate pentahydrate (VOSO₄·5H₂O), acetylacetone (C₅H₈O₂), sodium carbonate (Na₂CO₃), distilled water.

  • Procedure:

    • Dissolve vanadyl sulfate pentahydrate in distilled water to form a blue solution.

    • In a separate beaker, dissolve acetylacetone and sodium carbonate in distilled water.

    • Slowly add the vanadyl sulfate solution to the acetylacetone/sodium carbonate solution with vigorous stirring.

    • A blue-green precipitate of [VO(acac)₂] will form. The reaction is: [V(O)(H₂O)₄]SO₄ + 2 C₅H₈O₂ + Na₂CO₃ → [V(O)(C₅H₇O₂)₂] + Na₂SO₄ + 5 H₂O + CO₂.[1]

    • Continue stirring for 30 minutes to ensure complete reaction.

    • Collect the precipitate by filtration, wash thoroughly with distilled water to remove any unreacted salts, and then with a small amount of cold ethanol.

    • Dry the product in a desiccator.

Characterization Techniques

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of vanadyl complexes in the solid state.

  • Protocol:

    • Grow suitable single crystals of the vanadyl complex, typically by slow evaporation of a saturated solution.

    • Mount a single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

    • Process the diffraction data to obtain the unit cell parameters and intensity data.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.[11]

EPR spectroscopy is a powerful technique for studying paramagnetic species like vanadyl complexes.[6] It provides information about the electronic structure and the coordination environment of the V(IV) center.

  • Protocol:

    • Prepare a solution of the vanadyl complex in a suitable solvent (e.g., water, methanol, or a mixture).

    • For frozen solution spectra, quickly freeze the sample in liquid nitrogen.

    • Record the EPR spectrum at a specific microwave frequency (e.g., X-band, ~9.5 GHz).

    • The spectrum will typically show an eight-line pattern due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

    • Analyze the spectrum to determine the g-values and hyperfine coupling constants (A-values), which are sensitive to the nature and geometry of the coordinating ligands.[13]

UV-Vis spectroscopy provides information about the d-d electronic transitions within the vanadyl complex.

  • Protocol:

    • Prepare a dilute solution of the vanadyl complex in a suitable solvent.

    • Record the absorption spectrum over the UV-Visible range (typically 200-900 nm).

    • The position and intensity of the absorption bands can be used to infer the coordination geometry of the complex. For example, the absorbance of the VO²⁺ ion can be measured at 760 nm in a 4 M sulfuric acid solution.[16]

Visualizations

Insulin-Mimetic Signaling Pathway of Vanadyl Sulfate

Vanadyl sulfate exhibits insulin-like effects by interacting with key components of the insulin signaling pathway.[2][17] The following diagram illustrates a proposed mechanism of action.

InsulinMimeticPathway VOSO4 Vanadyl Sulfate PTP_inhibition Inhibition of Protein Tyrosine Phosphatases (PTPs) VOSO4->PTP_inhibition IRS_P Increased Tyrosine Phosphorylation of IRS-1 PTP_inhibition->IRS_P PI3K PI3-Kinase Activation IRS_P->PI3K MAPK_pathway MAPK Pathway Activation (ERK1/2, p38MAPK) IRS_P->MAPK_pathway PKB_Akt PKB/Akt Activation PI3K->PKB_Akt GSK3_inhibition GSK-3 Inhibition PKB_Akt->GSK3_inhibition GLUT4_translocation GLUT4 Translocation to Membrane PKB_Akt->GLUT4_translocation Glycogen_synthesis Glycogen Synthesis GSK3_inhibition->Glycogen_synthesis Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake Gene_expression Altered Gene Expression MAPK_pathway->Gene_expression

Caption: Insulin-mimetic signaling pathway of vanadyl sulfate.

Experimental Workflow for Synthesis and Characterization of Vanadyl Complexes

The following diagram outlines a typical experimental workflow for the synthesis and characterization of novel vanadyl sulfate coordination complexes.

ExperimentalWorkflow start Start: Select Ligand and Vanadyl Sulfate Precursor synthesis Synthesis of Vanadyl Complex start->synthesis purification Purification and Isolation (e.g., Recrystallization, Chromatography) synthesis->purification characterization Physicochemical Characterization purification->characterization xray X-ray Crystallography (Structural Elucidation) characterization->xray Solid State epr EPR Spectroscopy (Electronic Structure) characterization->epr Solution/Frozen uvvis UV-Vis Spectroscopy (Electronic Transitions) characterization->uvvis Solution ir IR/Raman Spectroscopy (Vibrational Modes) characterization->ir Solid State elemental Elemental Analysis (Compositional Verification) characterization->elemental Solid State biological Biological Activity Screening (e.g., Insulin Mimetic Assays) characterization->biological data_analysis Data Analysis and Interpretation xray->data_analysis epr->data_analysis uvvis->data_analysis ir->data_analysis elemental->data_analysis biological->data_analysis end End: Report Findings data_analysis->end

Caption: A typical experimental workflow for vanadyl complex research.

Conclusion

The coordination chemistry of vanadyl sulfate is a multifaceted and dynamic area of research with significant implications for both fundamental chemistry and applied sciences. This technical guide has provided a comprehensive overview of the synthesis, characterization, and key properties of vanadyl sulfate complexes. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of important pathways are intended to serve as a valuable resource for researchers in this field. The continued exploration of vanadyl sulfate's coordination chemistry holds great promise for the development of new therapeutic agents and advanced materials.

References

Vanadium (IV) Sulfate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Pharmacological Properties of Vanadyl Sulfate (VOSO₄)

Vanadium (IV) sulfate, commonly known as vanadyl sulfate, is an inorganic compound that has garnered significant interest within the scientific community, particularly for its applications in catalysis, energy storage, and its potential as a therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of vanadium (IV) sulfate, detailed experimental protocols for its characterization, and an exploration of its biological activities, with a focus on its insulin-mimetic effects relevant to drug development.

Core Physical and Chemical Properties

Vanadium (IV) sulfate is typically encountered as a blue crystalline solid and exists in various hydrated forms, with the pentahydrate (VOSO₄·5H₂O) being a common variant.[3] The compound is known for its high stability, largely attributed to the presence of the vanadyl cation (VO²⁺), which is considered one of the most stable diatomic ions.[3] It is readily soluble in water, forming a characteristic blue solution.[4][5]

Quantitative Physical Data

The key physical properties of anhydrous and hydrated forms of vanadium (IV) sulfate are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of Vanadium (IV) Sulfate

PropertyAnhydrous (VOSO₄)Pentahydrate (VOSO₄·5H₂O)Other HydratesSource(s)
Appearance Blue-green crystalline solidBlue crystalline solidBlue crystalline powder/solid[4][6][7]
Odor OdorlessOdorlessOdorless[6][7]
CAS Number 27774-13-612439-96-2123334-20-3 (general hydrate)[3][4]
Hygroscopicity HygroscopicHygroscopicHygroscopic[3][7]

Table 2: Molar and Density Data

PropertyAnhydrous (VOSO₄)Pentahydrate (VOSO₄·5H₂O)Source(s)
Molecular Formula O₅SVH₁₀O₁₀SV[4][8]
Molecular Weight 163.01 g/mol 253.08 g/mol [4][8]
Density 3.308 g/cm³ (calculated)2.06 g/cm³ (at 20°C)[4][9]

Table 3: Thermal and Solubility Properties

PropertyValue and ConditionsSource(s)
Melting Point Decomposes. Hydrates often decompose around 105°C. The dihydrate is reported to decompose at 265°C.[4][10][11]
Solubility in Water 467 g/L at 20°C (for pentahydrate)[4]
Stability Stable under recommended storage conditions.[4][12]
Crystal Structure

The anhydrous form of vanadium (IV) sulfate possesses an orthorhombic crystal structure.[9] X-ray diffraction studies have shown that the structure consists of distorted vanadium-oxygen octahedra that are linked by sharing corners to form chains. These chains are further interconnected by sulfate groups, creating a three-dimensional framework.[9] In the common pentahydrate form, the vanadium center is coordinated to the oxygen atom of the vanadyl ion, four water molecules, and one oxygen from the sulfate anion, forming an octahedral complex.[3]

Chemical Reactivity and Behavior

Vanadium (IV) sulfate serves as a versatile precursor for a variety of other vanadyl derivatives.[3] In aqueous solutions, the sulfate ion readily dissociates.[3] The chemistry of VOSO₄ is dominated by the vanadyl ion (VO²⁺).

  • Redox Behavior : It can act as a weak oxidizing or reducing agent.[1] In acidic solutions, oxidation can yield yellow vanadyl(V) derivatives. Conversely, reduction with agents like zinc can produce green vanadium(III) and violet vanadium(II) species.[3]

  • Incompatibilities : It is incompatible with strong oxidizing agents (e.g., chlorates, nitrates, peroxides), alkaline materials, and strong bases, with which it can react exothermically or explosively.[6][7]

  • Synthesis : A common laboratory synthesis involves the reduction of vanadium pentoxide (V₂O₅) with a reducing agent such as sulfur dioxide or an alcohol in the presence of sulfuric acid.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of vanadium (IV) sulfate.

Synthesis of Vanadyl Sulfate via Reduction of V₂O₅

This protocol describes a common method for preparing vanadyl sulfate using ethanol as the reducing agent.

Objective: To synthesize vanadyl sulfate (VOSO₄) from vanadium pentoxide (V₂O₅).

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Concentrated sulfuric acid (98%)

  • Ethanol (95% or absolute)

  • Distilled water

  • Acetone

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar

  • Buchner funnel and filter paper, vacuum flask

  • Beakers, graduated cylinders

Procedure:

  • Prepare Sulfuric Acid Solution: In a beaker, carefully and slowly add a calculated amount of concentrated sulfuric acid to a specific volume of distilled water to achieve the desired molarity (e.g., ~1.6 M). Safety Note: Always add acid to water, never the reverse, and perform this step in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: Place a measured amount of V₂O₅ (e.g., 4 grams) into a round-bottom flask. Add the prepared sulfuric acid solution and a magnetic stir bar.

  • Addition of Reducing Agent: Slowly add a stoichiometric excess of ethanol to the flask while stirring.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with continuous stirring. The reaction is indicated by a color change from the initial orange/yellow suspension to a dark blue solution. The reflux should be maintained for several hours (e.g., 10 hours) to ensure complete reaction.[2]

  • Crystallization: After reflux, allow the solution to cool to room temperature. The product, vanadyl sulfate hydrate, may begin to crystallize. The crystallization process can be enhanced by further cooling in an ice bath or by reducing the volume of the solvent via gentle heating.

  • Isolation and Purification: Isolate the blue crystals by vacuum filtration using a Buchner funnel. Wash the crystals with small portions of cold acetone to remove any unreacted starting materials and excess acid.[2]

  • Drying: Dry the purified crystals in a desiccator overnight. The final product is a fine blue powder.[2]

Determination of Solubility

This protocol outlines the gravimetric method for determining the solubility of VOSO₄ in water at various temperatures.

Objective: To determine the solubility of VOSO₄ as a function of temperature.

Materials:

  • Vanadyl sulfate hydrate

  • Distilled water

  • Temperature-controlled water bath or hot plate

  • Thermometer or temperature probe

  • Stirring rod

  • Beakers, volumetric flasks, pipettes

  • Porcelain evaporating dishes

  • Drying oven, analytical balance

Procedure:

  • Prepare Saturated Solutions: For each desired temperature, add an excess amount of vanadyl sulfate to a known volume of distilled water in a beaker.

  • Equilibration: Place the beaker in a temperature-controlled water bath set to the target temperature. Stir the solution continuously for a sufficient period (e.g., 1-2 hours) to ensure equilibrium is reached and the solution is saturated. Ensure excess solid remains.

  • Sample Collection: Once equilibrated, stop stirring and allow the excess solid to settle. Carefully pipette a precise volume (e.g., 10.0 mL) of the clear supernatant into a pre-weighed evaporating dish. Avoid transferring any solid particles.

  • Evaporation: Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 100-110°C). Heat until all the water has evaporated and a constant weight of the dry salt is achieved.[11]

  • Calculation:

    • Measure the final mass of the evaporating dish containing the dry VOSO₄.

    • Subtract the initial mass of the empty dish to find the mass of the dissolved salt. . Calculate the solubility in grams per 100 mL of water (or g/L) using the mass of the salt and the initial volume of the solution sampled.

  • Data Analysis: Repeat the procedure for several different temperatures and plot a solubility curve (solubility vs. temperature).[10]

Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting/decomposition point of VOSO₄ hydrates.

Objective: To determine the melting point or decomposition range of a vanadyl sulfate hydrate sample.

Materials:

  • Dry vanadyl sulfate hydrate powder

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the vanadyl sulfate sample is completely dry. If necessary, dry it in a desiccator. Grind the crystals into a fine powder using a mortar and pestle.[13]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Gently tap the sealed bottom of the tube on a hard surface to compact the powder into a column of 2-4 mm in height.[14]

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Set the heating rate. For an unknown sample, a rapid heating rate (10-20°C/min) can be used to find an approximate melting range. For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.[15]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting (e.g., shrinking, formation of droplets) are observed (T₁). Record the temperature at which the last of the solid completely transitions to a liquid (T₂). The melting range is T₁ - T₂. For VOSO₄ hydrates, decomposition (charring, gas evolution) may be observed instead of a clear liquid phase.[16]

Role in Drug Development: Insulin-Mimetic Action

Vanadium compounds, particularly vanadyl sulfate, have been extensively studied for their insulin-like effects, making them a subject of interest in diabetes research.[17][18] They have been shown to improve glycemic control in both animal models of diabetes and in human clinical trials by enhancing insulin sensitivity in tissues such as the liver and skeletal muscle.[5][19]

Insulin Signaling Pathway and VOSO₄ Intervention

The insulin-mimetic action of vanadyl sulfate is believed to occur through the modulation of the insulin signaling pathway. While the precise mechanisms are still under investigation, a key aspect appears to be its ability to inhibit protein tyrosine phosphatases (PTPs), enzymes that normally deactivate the insulin receptor.[8][18] By inhibiting PTPs, vanadyl sulfate can prolong the phosphorylated (active) state of the insulin receptor and downstream signaling molecules.

The diagram below illustrates the canonical insulin signaling pathway and the putative points of intervention by vanadyl sulfate.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 Insulin Receptor Substrate-1 (IRS-1) IR->IRS1 Phosphorylates (Activates) PI3K PI3-Kinase IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation (to cell membrane) AKT->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B (Phosphatase) PTP1B->IR VOSO4 Vanadyl Sulfate (VOSO₄) VOSO4->PTP1B Inhibits

Insulin signaling pathway and VOSO₄ action.

As depicted, insulin binding activates its receptor, initiating a phosphorylation cascade through IRS-1, PI3K, and Akt, ultimately leading to the translocation of GLUT4 transporters to the cell surface and increased glucose uptake.[1][3][4] Vanadyl sulfate is thought to inhibit phosphatases like PTP1B, which would otherwise inactivate the insulin receptor, thereby enhancing and sustaining the downstream signal.[8][18]

Experimental Workflow for In Vivo Anti-Diabetic Studies

The following diagram outlines a typical workflow for evaluating the anti-diabetic efficacy of vanadyl sulfate in a chemically-induced diabetic rat model.

ExperimentalWorkflow start Animal Acclimatization (e.g., Male Wistar Rats) grouping Divide into Groups: 1. Control 2. Diabetic Control (STZ) 3. Diabetic + VOSO₄ (Low Dose) 4. Diabetic + VOSO₄ (High Dose) start->grouping induction Diabetes Induction (e.g., single intraperitoneal injection of Streptozotocin, STZ) grouping->induction (Groups 2, 3, 4) confirmation Confirmation of Diabetes (Measure blood glucose after 72h. Levels > 250 mg/dL) induction->confirmation treatment Treatment Period (e.g., 30 days of daily oral gavage with VOSO₄ or vehicle) confirmation->treatment monitoring Regular Monitoring (Body weight, food/water intake, blood glucose levels) treatment->monitoring endpoint Endpoint Analysis (After 30 days) treatment->endpoint collection Sample Collection (Blood, Pancreas, Liver, Muscle) endpoint->collection analysis Biochemical & Histological Analysis - Plasma Insulin (ELISA) - Insulin Sensitivity Tests - Pancreatic Islet Morphology - Tissue Vanadium Levels collection->analysis conclusion Data Analysis & Conclusion analysis->conclusion

Workflow for an in vivo study of VOSO₄.

This workflow, based on protocols from studies on diabetic rats, involves inducing diabetes with streptozotocin (STZ), followed by a treatment period with vanadyl sulfate.[6][20][21] Key outcomes measured include blood glucose and insulin levels, insulin sensitivity, and morphological changes in pancreatic β-cells to assess the compound's therapeutic potential.[6][21]

Conclusion

Vanadium (IV) sulfate is a well-characterized inorganic compound with distinct physical and chemical properties. Its high stability and reactivity make it a valuable precursor in chemical synthesis and a component in various industrial applications. For drug development professionals, its most compelling feature is its demonstrated insulin-mimetic activity. By enhancing insulin signaling, VOSO₄ presents a potential, albeit complex, therapeutic avenue for metabolic disorders like type 2 diabetes. Further research into optimizing its bioavailability and minimizing potential toxicity is crucial for its translation into a clinical setting. This guide provides the foundational technical data and standardized protocols to support such ongoing research endeavors.

References

Vanadium Sulfate in Organic Solvents: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of vanadium sulfate in various organic solvents, a critical parameter for its application in research, catalysis, and pharmaceutical development. While comprehensive quantitative data remains elusive in publicly available literature, this document consolidates existing qualitative observations, outlines detailed experimental protocols for determining solubility, and provides insights into the analytical techniques required for accurate measurement.

Core Concepts in this compound Solubility

Vanadyl sulfate (VOSO₄) is a blue, hygroscopic crystalline solid that is well-known for its high solubility in water.[1] Its solubility in organic solvents, however, is less documented but of significant interest for applications requiring non-aqueous media. The dissolution of an inorganic salt like vanadyl sulfate in an organic solvent is governed by the principle of "like dissolves like," where the polarity of the solvent plays a crucial role in overcoming the lattice energy of the salt.

Initial qualitative assessments suggest that vanadyl sulfate exhibits appreciable solubility in polar protic solvents like methanol and ethanol.[2] Its solubility is reported to be limited in polar aprotic solvents such as acetone.[2] Furthermore, related vanadyl complexes have shown solubility in a broader range of polar aprotic solvents including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), indicating the potential for vanadyl sulfate itself to be soluble in these media.[3]

Quantitative Solubility Data

A thorough review of available scientific literature did not yield specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of vanadyl sulfate in a range of pure organic solvents. The following table summarizes the qualitative solubility information that has been reported.

Organic SolventChemical FormulaTypeReported Solubility
MethanolCH₃OHPolar Protic"Pretty damn soluble"[2]
EthanolC₂H₅OHPolar Protic"Pretty damn soluble"[2]
Acetone(CH₃)₂COPolar Aprotic"Not super soluble," "somewhat" soluble[2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble (inferred from related complexes)[3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble (inferred from related complexes)[3]
AcetonitrileCH₃CNPolar AproticNo specific data found

The lack of concrete quantitative data underscores the need for further experimental investigation to establish the precise solubility of vanadyl sulfate in these and other organic solvents.

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is based on the widely used equilibrium concentration method.[4]

Generalized Experimental Workflow

G Figure 1. Generalized Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess vanadyl sulfate to the organic solvent in a sealed vessel. prep2 Equilibrate the mixture at a constant temperature with continuous agitation. prep1->prep2 prep3 Allow the solid to settle, leaving a saturated supernatant. prep2->prep3 analysis1 Carefully extract a known volume of the clear supernatant. prep3->analysis1 analysis2 Determine the concentration of vanadium in the aliquot using a suitable analytical method. analysis1->analysis2 calc1 Calculate the solubility based on the measured concentration and the volume of the aliquot. analysis2->calc1

Caption: A flowchart illustrating the key steps in determining the solubility of this compound in an organic solvent.

Detailed Methodology

1. Materials and Equipment:

  • Vanadyl sulfate (anhydrous or a specific hydrate)

  • High-purity organic solvent of interest

  • Temperature-controlled shaker or magnetic stirrer with a hot plate

  • Calibrated thermometer

  • Syringes and syringe filters (solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Appropriate analytical instrument for vanadium quantification (e.g., ICP-OES, AAS, UV-Vis spectrophotometer)

2. Procedure:

  • Sample Preparation: Add an excess amount of finely ground vanadyl sulfate to a known volume of the organic solvent in a sealable, temperature-controlled vessel. The presence of excess solid ensures that the resulting solution is saturated.

  • Equilibration: Seal the vessel to prevent solvent evaporation and place it in a temperature-controlled shaker or on a magnetic stirrer. Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.

  • Sample Extraction: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Concentration Determination: Accurately dilute the extracted aliquot with a suitable solvent (if necessary) to bring the vanadium concentration within the optimal working range of the chosen analytical instrument.

  • Analysis: Determine the concentration of vanadium in the prepared sample using a validated analytical method. Several techniques are suitable for this purpose, including:

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and sensitive method for elemental analysis.[3][5]

    • Atomic Absorption Spectrometry (AAS): Another common technique for quantifying metal ions.[5]

    • UV-Vis Spectrophotometry: This method can be employed after forming a colored complex with a suitable chelating agent.

  • Solubility Calculation: Calculate the solubility of vanadyl sulfate in the organic solvent using the measured concentration and the known dilution factors. The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Signaling Pathways and Logical Relationships

The process of dissolving an ionic compound like vanadyl sulfate in an organic solvent involves a series of interactions that can be visualized as a logical pathway.

G Figure 2. Logical Pathway of Vanadyl Sulfate Dissolution VOSO4_solid VOSO4 (Solid Crystal Lattice) Solvation Solvation of Ions VOSO4_solid->Solvation Overcoming Lattice Energy Solvent Organic Solvent Molecules Solvent->Solvation Solvent-Ion Interaction Dissolved_ions [VO(Solvent)n]2+ + [SO4(Solvent)m]2- (Dissolved Ions) Solvation->Dissolved_ions

Caption: A diagram illustrating the key energetic steps involved in the dissolution of vanadyl sulfate in an organic solvent.

This diagram illustrates that the dissolution process is a competition between the lattice energy holding the vanadyl and sulfate ions together in the solid state and the solvation energy released when these ions interact with the solvent molecules. For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy.

Conclusion

While the precise quantitative solubility of vanadyl sulfate in many common organic solvents is not well-documented, qualitative evidence suggests its potential for use in non-aqueous systems. This guide provides a framework for researchers and professionals to systematically determine this critical parameter through established experimental protocols. The generation of comprehensive and reliable solubility data will be invaluable for advancing the application of vanadyl sulfate in diverse fields of chemical science and drug development.

References

Stability of Aqueous Vanadium Sulfate Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aqueous vanadium sulfate solutions, a critical consideration in various applications, including the development of therapeutic agents and energy storage technologies. The stability of these solutions is paramount to ensure consistent performance, efficacy, and safety. This document details the factors influencing stability, degradation pathways, stabilization methods, and key experimental protocols for preparation and analysis.

Factors Influencing the Stability of Aqueous this compound Solutions

The stability of aqueous this compound solutions is a complex interplay of several factors, primarily temperature, the concentration of both vanadium ions and sulfuric acid, and the presence of impurities. The solutions can become unstable, leading to the precipitation of various vanadium compounds.

Temperature: Temperature plays a crucial role in the stability of this compound solutions. While the solubility of V(II), V(III), and V(IV) species generally increases with temperature, V(V) solutions are prone to thermal precipitation at elevated temperatures, typically above 40°C.[1] This precipitation is a significant cause of capacity fade in vanadium redox flow batteries.

Concentration of Vanadium and Sulfuric Acid: The concentrations of vanadium and sulfuric acid are interlinked and significantly impact solution stability. Increasing the sulfuric acid concentration can enhance the stability of V(V) species by inhibiting hydrolysis and subsequent precipitation of V₂O₅.[2] However, a higher acid concentration can adversely affect the solubility of V(II), V(III), and V(IV) species, especially at lower temperatures.[1][3] Therefore, an optimal balance between vanadium and sulfuric acid concentrations is crucial for maintaining stability across a range of operating conditions.[2]

Impurities: The presence of impurity ions can affect the stability of vanadium electrolytes. For instance, ions like K⁺, Na⁺, and NH₄⁺ can influence the stability and mass transfer characteristics of the vanadium species.[2]

Degradation Pathways

The primary degradation pathway for aqueous this compound solutions is the precipitation of vanadium compounds out of the solution. The specific nature of the precipitate depends on the oxidation state of the vanadium and the prevailing conditions.

  • V(V) Precipitation: At elevated temperatures, V(V) solutions are susceptible to the precipitation of vanadium pentoxide (V₂O₅).[2][4] The process is understood to involve the deprotonation of [VO₂(H₂O)₃]⁺ to form VO(OH)₃, which then leads to the formation of V₂O₅.[4]

  • V(III) Precipitation: In the negative electrolyte of vanadium redox flow batteries, V(III) ions can precipitate as V₂(SO₄)₃·10H₂O, particularly at lower temperatures.[2] The dissolution of V(III) is an exothermic process, meaning its solubility decreases as the temperature rises.[1]

  • Other Precipitates: Under specific conditions of supersaturation, other hydrated forms of vanadium sulfates can precipitate, such as VSO₄, V₂(SO₄)₃, and VOSO₄ hydrates.[5]

The following diagram illustrates the general degradation pathway leading to precipitation.

A Aqueous this compound Solution (Stable) B Increased Temperature (for V(V)) A->B Thermal Stress C Decreased Temperature (for V(II), V(III), V(IV)) A->C Cold Stress D Supersaturation A->D High Concentration E Precipitation of Vanadium Oxides/Sulfates (e.g., V₂O₅, V₂(SO₄)₃) B->E C->E D->E F Loss of Active Species & Solution Instability E->F

Diagram 1: General degradation pathway of aqueous this compound solutions.

Stabilization Methods

To enhance the operational range and lifespan of aqueous this compound solutions, various stabilization methods have been developed. These primarily involve the use of chemical additives that inhibit the precipitation of vanadium species.

Phosphoric Acid and Phosphates: Phosphoric acid (H₃PO₄) and various phosphate salts are effective thermal stabilizers for V(V) electrolytes.[6][7][8] The stabilization mechanism is attributed to the interaction of phosphate ions with V(V) monomers and dimers, which retards the formation of V₂O₅ precipitates.[6] The optimal concentration of phosphoric acid is often cited as around 0.1 M.[7]

Other Additives: A range of other inorganic and organic additives has been investigated to improve electrolyte stability. These include sodium pyrophosphate, which has been shown to improve the long-term stability of positive electrolytes.[8]

The diagram below illustrates the proposed mechanism of stabilization by phosphoric acid.

cluster_0 Without Stabilizer cluster_1 With Phosphoric Acid Stabilizer A V(V) Monomers/Dimers B Hydrolysis & Polymerization (at high temperature) A->B C V₂O₅ Precipitate B->C D V(V) Monomers/Dimers F Formation of Soluble Vanadium-Phosphate Complexes D->F E Phosphoric Acid (H₃PO₄) E->F G Inhibition of V₂O₅ Precipitation F->G

Diagram 2: Proposed mechanism of V(V) electrolyte stabilization by phosphoric acid.

Quantitative Data on Stability

The stability of this compound solutions is quantitatively described by the solubility of the different vanadium species under varying conditions.

Table 1: Solubility of Vanadyl Sulfate (VOSO₄) in Sulfuric Acid at Different Temperatures

H₂SO₄ Concentration (mol/L)Solubility of VOSO₄ at 10°C (mol/L)Solubility of VOSO₄ at 20°C (mol/L)Solubility of VOSO₄ at 50°C (mol/L)
0-3.280-
3-1.79-
9-0.260-

Data sourced from[1][9]. Note: A comprehensive dataset for all temperatures was not available in a single source.

The solubility of VOSO₄ decreases with increasing sulfuric acid concentration and decreasing temperature.[1][9]

Table 2: Thermal Stability of 2 M V(V) Electrolyte in 3 M H₂SO₄ with Different Additives at 50°C

Additive (0.5 wt%)Time to Precipitation (days)V(V) Concentration after 30 days (M)
None (Blank)1-
Phosphoric Acid (H₃PO₄)> 301.98
Sodium Pyrophosphate> 301.99
HEDP> 301.99

Data sourced from[8]. HEDP: 1-Hydroxyethylidene-1,1-diphosphonic acid.

The addition of phosphate-containing additives significantly enhances the thermal stability of V(V) solutions.[8]

Experimental Protocols

Preparation of Supersaturated this compound Solutions

This protocol is adapted from a method for preparing electrolytes for vanadium redox flow batteries.[5]

Objective: To prepare supersaturated solutions of V(II), V(III), V(IV), and V(V) in a sulfuric acid electrolyte.

Materials:

  • Vanadyl sulfate (VOSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Electrolytic cell with two compartments separated by an ion-exchange membrane

  • Power supply

  • Stirring plate and magnetic stir bars

Procedure:

  • Prepare a 5 M H₂SO₄ aqueous solution by carefully adding concentrated sulfuric acid to deionized water under constant stirring and cooling.

  • Dissolve VOSO₄ in the 5 M H₂SO₄ solution to the desired concentration. This will be the V(IV) solution.

  • To prepare V(III) and V(II) solutions, use the V(IV) solution as the catholyte in the electrolytic cell. Use a separate 5 M H₂SO₄ solution as the anolyte. Apply a constant current to reduce the V(IV) to V(III) and subsequently to V(II). Monitor the reaction progress by observing the color change of the solution (blue for V(IV), green for V(III), and violet for V(II)).

  • To prepare the V(V) solution, use the V(IV) solution as the anolyte and a 5 M H₂SO₄ solution as the catholyte. Apply a constant current to oxidize the V(IV) to V(V). The solution will turn yellow.

  • After electrolysis, the solutions are aged under controlled temperature and stirring to study precipitation.

Thermal Stability Testing of Vanadium Electrolytes

This protocol is a general method for assessing the thermal stability of vanadium solutions, particularly V(V) electrolytes.

Objective: To determine the time to precipitation of a vanadium electrolyte at an elevated temperature.

Materials:

  • Vanadium electrolyte solution to be tested

  • Sealed, airtight containers (e.g., glass vials)

  • Water bath or oven with precise temperature control

Procedure:

  • Place a known volume of the vanadium electrolyte solution into a sealed container. If testing with additives, ensure they are fully dissolved.

  • Place the sealed container in a water bath or oven set to the desired test temperature (e.g., 50°C or 60°C).[10][11]

  • Periodically inspect the solution for the first signs of precipitation (cloudiness or visible solid particles).

  • Record the time elapsed until precipitation is observed. This is the "induction time" or "time to precipitation."

  • For quantitative analysis, samples can be periodically taken (if the setup allows), filtered, and the vanadium concentration in the supernatant can be measured using techniques like ICP-OES or UV-Vis spectroscopy.

Cyclic Voltammetry Analysis of Vanadyl Sulfate Solution

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of vanadium ions in solution.[2][12][13]

Objective: To investigate the electrochemical behavior of the V(IV)/V(V) redox couple.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or graphite)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Vanadyl sulfate solution in a supporting electrolyte (e.g., sulfuric acid)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

  • Polishing materials for the working electrode (e.g., alumina slurries)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size. Rinse thoroughly with deionized water and sonicate to remove any residual polishing material.

  • Electrolyte Preparation: Prepare the desired concentration of vanadyl sulfate in the sulfuric acid supporting electrolyte. Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Set the potential window to scan through the V(IV)/V(V) redox event (e.g., from a potential where no reaction occurs, through the oxidation peak, and then reversing the scan to observe the reduction peak).

    • Select a scan rate (e.g., 50 mV/s).

    • Run the cyclic voltammogram and record the current response as a function of the applied potential.

    • Perform scans at various scan rates to investigate the kinetics of the electron transfer process.

The following diagram shows a typical experimental workflow for stability analysis.

A Preparation of Aqueous This compound Solution B Characterization of Initial Solution (e.g., Concentration, pH) A->B C Stability Testing (e.g., Thermal Aging) B->C H Electrochemical Analysis (e.g., Cyclic Voltammetry) B->H D Analysis of Aged Solution C->D E Visual Inspection for Precipitation D->E F Measurement of Vanadium Concentration (e.g., ICP-OES, UV-Vis) D->F G Characterization of Precipitate (e.g., XRD, SEM) D->G I Data Analysis and Stability Assessment E->I F->I G->I H->I

Diagram 3: Experimental workflow for the stability analysis of aqueous this compound solutions.

Conclusion

The stability of aqueous this compound solutions is a critical parameter that dictates their utility in various scientific and industrial applications. A thorough understanding of the factors influencing stability, the mechanisms of degradation, and the methods for stabilization is essential for the successful formulation and application of these solutions. This guide provides a foundational understanding and practical protocols for researchers and professionals working with aqueous this compound. The presented data and experimental workflows offer a starting point for further investigation and optimization of these complex systems.

References

A Theoretical and Experimental Guide to the Electronic Structure of the Vanadyl Ion (VO²⁺)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical models and experimental techniques used to elucidate the electronic structure of the vanadyl ion (VO²⁺). The unique properties of this ion, stemming from its d¹ electronic configuration and strong V=O bond, make it a subject of intense study, particularly as a spectroscopic probe in biological systems and for its potential therapeutic applications, such as its insulin-mimetic abilities.[1][2]

Theoretical Frameworks for Understanding Vanadyl Ion Electronic Structure

The description of the vanadyl ion's electronic structure has been pivotal in the development of modern bonding theories.[3] Several models, ranging from the qualitative to the computationally intensive, are employed to understand the arrangement and energies of its electrons.

Ligand Field Theory (LFT)

An extension of Crystal Field Theory, Ligand Field Theory (LFT) provides a foundational understanding of the d-orbital splitting in transition metal complexes.[4][5] For the vanadyl ion, typically found in a distorted octahedral or square pyramidal geometry (C₄v symmetry), the five d-orbitals are no longer degenerate. The strong axial V=O bond causes a significant splitting of the d-orbitals. The lone d-electron occupies the non-bonding d(xy) orbital, which points between the equatorial ligands, making it the ground state.[2][6] The resulting energy level diagram is typically ordered as d(xy) < d(xz), d(yz) < d(x²-y²) < d(z²).

Molecular Orbital (MO) Theory

Molecular Orbital (MO) theory offers a more complete description by considering the covalent interactions and the formation of molecular orbitals between the vanadium 3d, 4s, and 4p orbitals and the ligand orbitals.[7][8] A key feature of the vanadyl ion's electronic structure revealed by MO theory is the presence of significant π-bonding between the vanadium d(xz) and d(yz) orbitals and the p-orbitals of the oxo-ligand.[7][8] This V=O π-bonding is crucial to the ion's stability and characteristic properties. The unpaired electron resides in the b₂ (primarily d(xy)) non-bonding molecular orbital.[8]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful computational tool for accurately predicting the electronic structure and spectroscopic parameters of vanadyl complexes.[1][9][10] DFT calculations can provide optimized molecular geometries, hyperfine coupling constants, g-tensor values, and nuclear quadrupole interactions that are often in excellent agreement with experimental data.[1][9] These calculations are instrumental in interpreting complex experimental spectra and understanding how factors like ligand coordination and geometry influence the electronic properties of the vanadyl center.[1][9][10]

Quantitative Data: Geometrical and Spectroscopic Parameters

Theoretical calculations and experimental measurements provide quantitative data that define the electronic and molecular structure of vanadyl complexes. The pentaaquaoxovanadium(IV) ion, [VO(H₂O)₅]²⁺, is a well-characterized benchmark system.[1][9]

Table 1: Geometrical Parameters for [VO(H₂O)₅]²⁺

ParameterDFT Calculated Value[1]Experimental (X-ray) Value*[1]
V=O Bond Length1.57 Å1.60 Å
V–O(equatorial) Bond Length2.03 Å (avg)2.04 Å (avg)
V–O(axial) Bond Length2.17 Å2.22 Å
O(oxo)–V–O(equatorial) Angle97.8° (avg)N/A

Note: Experimental values are from the analogous VOSO₄·5H₂O crystal structure.

Table 2: Experimental vs. Calculated EPR and ENDOR Parameters for [VO(H₂O)₅]²⁺

ParameterMethodValue
Hyperfine Coupling
|Axx|Experimental (EPR)[1][9]208.5 MHz
|Ayy|Experimental (EPR)[1][9]208.5 MHz
|Azz|Experimental (EPR)[1][9]547.0 MHz
Nuclear Quadrupole Coupling
|e²qQ|Experimental (ENDOR)[1][9]5.6 MHz
|e²qQ|Calculated (DFT)[1][9]5.2 MHz
P∥Experimental (ENDOR)[1][9]-0.20 MHz
P∥Calculated (DFT)[1][9]-0.185 MHz

Experimental Protocols

The theoretical models are validated and refined by data from various spectroscopic techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most common technique for studying the paramagnetic vanadyl ion.[2]

  • Principle: EPR detects transitions between electron spin states in a magnetic field. For VO²⁺ (S=1/2) coupled to the ⁵¹V nucleus (I=7/2), the spectrum characteristically shows eight hyperfine lines.[2][11]

  • Methodology:

    • Sample Preparation: Vanadyl complexes are typically studied in frozen solutions or doped into single crystals or powders at low temperatures (e.g., liquid helium or nitrogen temperatures) to immobilize the molecules.[1][11]

    • Data Acquisition: Spectra are recorded using an EPR spectrometer, often at X-band (~9.5 GHz) and sometimes at higher frequencies like W-band (~94 GHz) for improved resolution.[1][9]

    • Data Analysis: The spectra are analyzed using a spin Hamiltonian.[11][12] Computer simulations, often involving matrix diagonalization, are used to fit the experimental spectra and extract the principal components of the g-tensor and the ⁵¹V hyperfine tensor (A).[1] These parameters provide direct insight into the electronic ground state and the nature of the metal-ligand bonds.

Electron Nuclear Double Resonance (ENDOR) Spectroscopy

ENDOR is a high-resolution technique that measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei.[10]

  • Principle: In an ENDOR experiment, a specific EPR transition is saturated while a radiofrequency field is swept to induce nuclear spin flips, which are detected as changes in the EPR signal intensity. This allows for precise measurement of hyperfine and nuclear quadrupole couplings.[1][9]

  • Methodology:

    • Pulsed ENDOR: Pulsed techniques are commonly used. For instance, the Davies pulse sequence (π - T - π/2 - τ - π - τ - echo) is often employed for measuring ⁵¹V ENDOR spectra.[1]

    • Data Analysis: ENDOR spectra provide highly accurate values for the hyperfine coupling constants. For nuclei with I > 1/2, such as ⁵¹V, the spectra can also be analyzed to determine the nuclear quadrupole coupling constant (e.g., P∥ or e²qQ), which is sensitive to the electric field gradient at the nucleus and thus to the overall geometry and electronic distribution.[1][10]

Density Functional Theory (DFT) Calculations

Computational protocols are essential for connecting experimental data to theoretical models.

  • Principle: DFT is an ab initio method that calculates the electronic energy and properties of a system based on its electron density.

  • Methodology:

    • Software: A quantum chemistry package such as Gaussian is used.[1][9]

    • Functional and Basis Set: The B3LYP hybrid functional is commonly employed for vanadyl systems.[1][9] Geometries are typically optimized with a smaller basis set (e.g., 3-21G), after which a larger basis set (e.g., 6-31G* for vanadium) is used to calculate properties like the electric field gradient at the vanadium nucleus.[1][9]

    • Output Analysis: The output provides optimized bond lengths and angles, as well as calculated values for the hyperfine and nuclear quadrupole coupling constants, which can be directly compared to experimental results.[1]

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between different d-orbitals.

  • Principle: The absorption of UV or visible light promotes the d-electron from the ground state (d(xy)) to higher-energy d-orbitals (d-d transitions) or involves electron transfer between the metal and ligands (charge-transfer transitions).[7][13][14] These transitions appear as broad bands in the absorption spectrum.[13]

  • Methodology:

    • Sample Preparation: The vanadyl complex is dissolved in a suitable non-absorbing solvent.

    • Data Acquisition: An absorption spectrum is recorded using a UV-Vis spectrophotometer, plotting absorbance versus wavelength.

    • Data Analysis: The positions (λ(max)) and intensities of the absorption bands are correlated with the energy gaps in the molecular orbital or ligand field diagram, providing experimental validation for the predicted energy levels.[7][15]

Visualized Relationships and Workflows

Theoretical_Models Logical Flow of Theoretical Models for Vanadyl Ion cluster_qualitative Qualitative & Semi-Empirical Models cluster_quantitative Quantitative Computational Models CFT Crystal Field Theory (Electrostatic Model) LFT Ligand Field Theory (Includes Covalency) CFT->LFT Extends MO Molecular Orbital Theory (Full Covalent Bonding) LFT->MO Refines DFT Density Functional Theory (DFT) (Ab Initio Calculations) MO->DFT Provides Parameters For & Validated By

Caption: Logical progression of theories describing vanadyl ion electronic structure.

Experimental_Workflow Integrated Experimental and Computational Workflow cluster_exp Experimental Protocol cluster_theory Theoretical Protocol Sample Sample Preparation (e.g., [VO(H₂O)₅]²⁺ in frozen solution) Acquisition Spectroscopic Measurement (EPR, ENDOR, UV-Vis) Sample->Acquisition Analysis Spectral Simulation & Fitting Acquisition->Analysis Params_Exp Extract Experimental Parameters (g, A, e²qQ, λmax) Analysis->Params_Exp Comparison Comparison and Interpretation (Refine Structural Model) Params_Exp->Comparison DFT_Calc DFT Calculation (Geometry Optimization, Property Calculation) Params_Theory Predict Theoretical Parameters (g, A, e²qQ, Energies) DFT_Calc->Params_Theory Params_Theory->Comparison

Caption: Workflow combining experiment and theory for vanadyl ion analysis.

References

Introduction: The Significance of Magnetism in Vanadium Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Magnetic Susceptibility Measurement of Vanadium Sulfate

Vanadium, a first-row transition metal, is distinguished by its ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5.[1][2] This electronic versatility gives rise to a rich magnetochemistry. The magnetic properties of vanadium compounds, such as this compound, are dictated by the number of unpaired electrons in the metal's d-orbitals.[1] Consequently, measuring the magnetic susceptibility provides a powerful, direct probe into the electronic structure, oxidation state, and coordination environment of the vanadium center.

Magnetic susceptibility (χ) is a dimensionless quantity that measures the degree to which a material becomes magnetized in an applied magnetic field.[3] Compounds with unpaired electrons are paramagnetic and are drawn into a magnetic field (χ > 0), while those with all paired electrons are diamagnetic and are weakly repelled by it (χ < 0).[3] For vanadium sulfates:

  • Vanadium(V) sulfate (e.g., (VO₂)₂SO₄) has a 3d⁰ electron configuration and is diamagnetic.[1]

  • Vanadium(IV) sulfate (e.g., vanadyl sulfate, VOSO₄) has a 3d¹ configuration (as the stable VO²⁺ ion) and is paramagnetic.[4][5]

  • Vanadium(III) sulfate (V₂(SO₄)₃) has a 3d² configuration and is paramagnetic.[1]

  • Vanadium(II) sulfate (VSO₄) has a 3d³ configuration and is paramagnetic.[1]

This guide provides an in-depth overview of the theoretical principles, detailed experimental protocols for key measurement techniques, and quantitative data relevant to the magnetic characterization of vanadium sulfates, with a focus on applications for researchers in chemistry and drug development.

Theoretical Framework: From Susceptibility to Electron Count

The primary goal of measuring magnetic susceptibility in coordination compounds is often to determine the effective magnetic moment (µ_eff), which is directly related to the number of unpaired electrons (n).

The relationship is described by the spin-only formula, which provides a theoretical magnetic moment based solely on the electron spin contribution:

µ_s.o. = √[n(n+2)]

where µ_s.o. is the spin-only magnetic moment in units of Bohr magnetons (B.M.).[6]

Experimentally, the molar magnetic susceptibility (χ_m) is determined and corrected for the small diamagnetic contributions of the atoms and ligands (χ_dia). The resulting paramagnetic susceptibility (χ_para = χ_m - χ_dia) is then used to calculate the effective magnetic moment using the following equation:

µ_eff = 2.828 * √[χ_para * T]

where T is the absolute temperature in Kelvin.[4][7] Comparing the experimental µ_eff with the theoretical µ_s.o. allows for the determination of the number of unpaired electrons and, by extension, the oxidation state of the vanadium ion.

Data Presentation: Theoretical Magnetic Properties of Vanadium Ions

The following table summarizes the theoretical spin-only magnetic moments for common vanadium oxidation states.

Vanadium IonOxidation Stated-Electron ConfigurationNumber of Unpaired Electrons (n)Theoretical Spin-Only Magnetic Moment (µ_s.o.) in B.M.
V⁵⁺+53d⁰00
V⁴⁺+43d¹11.73
V³⁺+33d²22.83
V²⁺+23d³33.87

Note: Experimental values can deviate slightly from spin-only values due to factors like spin-orbit coupling.

Experimental Protocols for Magnetic Susceptibility Measurement

Several methods are available for measuring magnetic susceptibility, each with distinct advantages in sensitivity, temperature range, and equipment requirements.

Gouy Method

The Gouy method is a classic and accessible technique based on measuring the change in a sample's apparent mass in the presence of a strong, inhomogeneous magnetic field.[8][9][10]

Experimental Protocol:

  • Apparatus Setup: The setup consists of a sensitive analytical balance and a powerful electromagnet.[9][11] A cylindrical sample tube (Gouy tube) is suspended from the balance so that its bottom end is in the region of maximum magnetic field between the poles, while the top end is in a region of near-zero field.

  • Sample Preparation: The solid this compound sample is finely powdered and packed uniformly into the Gouy tube to a known height. The density of the packed sample is crucial for accurate calculations.

  • Calibration:

    • Measure the apparent mass of the empty Gouy tube with the electromagnet off (m_tube_off) and on (m_tube_on).

    • Fill the tube with a calibrant of known magnetic susceptibility, such as HgCo(SCN)₄, to the same height as the future sample.

    • Measure the apparent mass of the calibrant-filled tube with the magnet off (m_cal_off) and on (m_cal_on). This allows for the determination of the apparatus constant.

  • Sample Measurement:

    • Empty and clean the Gouy tube, then fill it with the powdered this compound sample to the same height used for calibration.

    • Measure the apparent mass of the sample-filled tube with the magnet off (m_sample_off) and on (m_sample_on).

  • Data Analysis:

    • The change in mass (Δm) for the sample is calculated: Δm = m_sample_on - m_sample_off.

    • Paramagnetic samples will be pulled into the field, resulting in a positive Δm (apparent mass increase).[9][12]

    • The mass susceptibility (χ_g) and subsequently the molar susceptibility (χ_m) are calculated using formulas that incorporate Δm, sample mass, magnetic field strength, and the calibration data.[4][8]

    • Finally, a diamagnetic correction is applied by subtracting the tabulated susceptibility values for all constituent atoms and the sulfate anion to obtain the corrected paramagnetic susceptibility.

SQUID (Superconducting Quantum Interference Device) Magnetometry

SQUID magnetometry is an exceptionally sensitive technique capable of detecting minute magnetic moments over a vast range of temperatures (typically 2-400 K) and applied fields.[4][13][14]

Experimental Protocol:

  • Sample Preparation: An accurately weighed microcrystalline sample of this compound (typically 1-20 mg) is loaded into a sample holder with a low magnetic background, such as a gelatin capsule or a plastic straw.[4]

  • Mounting: The sample holder is mounted onto the magnetometer's sample rod, which will transport the sample through the detection coils.

  • Measurement Sequence:

    • Temperature Dependence: The magnetic moment is measured as the temperature is swept (e.g., from 300 K down to 2 K) under a constant, low applied DC magnetic field.

    • Field Dependence (M vs. H): At several constant temperatures (e.g., 2 K, 10 K, 300 K), the applied magnetic field is swept (e.g., from -7 T to +7 T) and the sample's induced magnetization is recorded.

  • Data Analysis:

    • The raw magnetic moment data is converted to molar magnetic susceptibility (χ_m).

    • The data is often plotted as χ_m*T versus T. For a simple paramagnet following the Curie Law, this plot should be a flat line.[4] Deviations can indicate magnetic exchange interactions between vanadium centers or spin-orbit coupling effects.

    • The high-temperature data can be fitted to the Curie-Weiss law (χ_m = C / (T - θ)) to extract the Curie constant (C) and the Weiss constant (θ), which provides information on the nature of magnetic interactions (ferromagnetic or antiferromagnetic).[4]

    • The effective magnetic moment (µ_eff) is calculated from the Curie constant.[4]

Evans NMR Method

The Evans method is a convenient technique that utilizes a standard NMR spectrometer to determine magnetic susceptibility in solution.[15][16] It relies on measuring the chemical shift difference of an inert reference compound induced by the paramagnetic solute.[7]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution (Solution A) of the this compound sample with a precisely known concentration (c) in a deuterated solvent. Add a small amount (e.g., 1-5%) of an inert reference compound (e.g., tert-butanol or tetramethylsilane, TMS).

    • Prepare a reference solution (Solution B) containing only the solvent and the same concentration of the reference compound.

  • NMR Tube Assembly: Use a coaxial NMR tube, which consists of a standard 5 mm outer tube and a thin inner capillary insert.[16][17]

    • Fill the inner capillary with the reference solution (Solution B).

    • Fill the outer tube with the paramagnetic sample solution (Solution A).

  • Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the coaxial sample.

    • The spectrum will show two distinct signals for the reference compound: one from the bulk solution containing the paramagnetic sample and one from the diamagnetic solution inside the capillary.[17]

  • Data Analysis:

    • Measure the frequency difference (Δf, in Hz) between the two reference signals.

    • Calculate the molar magnetic susceptibility (χ_m) using the Evans equation: χ_m = (Δf / (f * c)) + χ_solvent where f is the spectrometer's operating frequency in Hz, c is the molar concentration of the sample, and χ_solvent is a term to correct for the susceptibility of the pure solvent.[7]

    • The effective magnetic moment (µ_eff) can then be calculated from the determined χ_m.[7]

Visualization of Concepts and Workflows

Diagrams are essential for clarifying complex relationships and experimental procedures.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Interpretation P1 Weigh Vanadium Sulfate Sample P2 Prepare Sample Holder (Gouy Tube, Capsule, NMR Tube) P1->P2 M1 Place Sample in Instrument (Balance, SQUID, NMR) P2->M1 P3 Prepare Calibrant / Reference (If required) M2 Apply Magnetic Field and/or Vary Temperature M1->M2 M3 Acquire Raw Data (Mass Change, Moment, Δf) M2->M3 A1 Calculate Molar Susceptibility (χ_m) M3->A1 A2 Apply Diamagnetic Corrections A1->A2 A3 Calculate Effective Magnetic Moment (µ_eff) A2->A3 A4 Determine Number of Unpaired Electrons (n) A3->A4

Caption: General experimental workflow for magnetic susceptibility measurements.

G V5 Vanadium(V) V4 Vanadium(IV) d0 d-Electron Config: 3d⁰ V5->d0 V3 Vanadium(III) d1 d-Electron Config: 3d¹ V4->d1 V2 Vanadium(II) d2 d-Electron Config: 3d² V3->d2 d3 d-Electron Config: 3d³ V2->d3 n0 Unpaired e⁻ (n): 0 d0->n0 n1 Unpaired e⁻ (n): 1 d1->n1 n2 Unpaired e⁻ (n): 2 d2->n2 n3 Unpaired e⁻ (n): 3 d3->n3 Dia Magnetic Property: Diamagnetic n0->Dia Para Magnetic Property: Paramagnetic n1->Para n2->Para n3->Para

Caption: Relationship between vanadium's oxidation state and its magnetic properties.

Applications in Research and Drug Development

The characterization of magnetic properties is not merely an academic exercise; it has significant practical implications, particularly for drug development professionals.

  • Oxidation State Confirmation: Many vanadium compounds are explored for their therapeutic potential (e.g., as insulin-mimetic agents). The biological activity is highly dependent on the vanadium oxidation state. Magnetic susceptibility measurements provide a straightforward bulk characterization method to confirm that the correct oxidation state has been synthesized and is stable.[1][4]

  • Structural Elucidation: In polynuclear vanadium complexes, magnetic measurements, especially temperature-dependent SQUID data, can reveal the nature and magnitude of magnetic exchange interactions between metal centers.[4] This provides critical insight into the molecular structure that may not be available from other techniques.

  • Probing Molecular Interactions: Changes in the magnetic moment of a vanadium complex upon binding to a biological target could potentially be used to study drug-target interactions, although this is a more advanced application.

  • Quality Control: For the synthesis of vanadium-based materials or drugs, magnetic susceptibility can serve as a rapid and reliable quality control check to ensure batch-to-batch consistency in electronic structure.

References

The Dawn of Vanadyl: A Technical History of Discovery and Early Application

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and history of vanadyl compounds, from the initial identification of vanadium to the pioneering studies of its therapeutic potential.

Introduction

The journey of vanadyl compounds, from an elemental discovery fraught with initial misidentification to their exploration as potential therapeutic agents, is a compelling narrative in the history of science. This technical guide provides an in-depth exploration of the discovery of vanadium, the synthesis of its vanadyl derivatives, and the seminal preclinical and clinical studies that unveiled their remarkable biological activities, particularly their insulin-mimetic properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed account of the foundational science that continues to inspire modern research into vanadium-based therapeutics.

The Discovery of Vanadium: A Tale of Two Scientists

The story of vanadium's discovery is unique, marked by an initial finding that was later retracted, only to be rediscovered three decades later.

In 1801, the Spanish-Mexican mineralogist Andrés Manuel del Río , while analyzing a lead-bearing ore from Zimapán, Mexico, discovered a new element. He named it "erythronium," from the Greek word erythros (red), due to the red color of its heated salts[1][2]. However, a subsequent analysis by the French chemist Hippolyte Victor Collet-Descotils, at the behest of del Río's contemporary Alexander von Humboldt, incorrectly concluded that the new element was merely impure chromium[1]. Doubting his own findings, del Río withdrew his claim.

It was not until 1830 that the Swedish chemist Nils Gabriel Sefström rediscovered the element while investigating the brittleness of iron from a mine in Falun, Sweden[3][4]. He named the new element "vanadium" after "Vanadis," the Old Norse name for the Scandinavian goddess of beauty, Freyja, a nod to the beautiful, multicolored compounds the element formed[3][4]. Later, in 1831, German chemist Friedrich Wöhler confirmed that Sefström's vanadium and del Río's erythronium were indeed the same element[4]. The pure metallic form of vanadium was first isolated by the English chemist Sir Henry Enfield Roscoe in 1867 by reducing vanadium trichloride with hydrogen gas[5][6].

Early Synthesis of Vanadyl Compounds

The vanadyl ion (VO²⁺) is a stable diatomic cation of vanadium in the +4 oxidation state. The synthesis of vanadyl compounds was a critical step in exploring the chemistry and biological activity of vanadium. One of the earliest and most common vanadyl compounds to be synthesized was vanadyl sulfate (VOSO₄).

Experimental Protocol: Synthesis of Vanadyl Sulfate

A prevalent method for the synthesis of vanadyl sulfate involves the reduction of vanadium pentoxide (V₂O₅) with a suitable reducing agent in the presence of sulfuric acid. One of the earliest described methods utilized sulfur dioxide (SO₂) as the reducing agent[7][8].

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Sulfur dioxide (SO₂) gas (or a source such as sodium sulfite and a dilute acid)

Procedure:

  • A suspension of vanadium pentoxide in distilled water is prepared in a reaction flask.

  • Concentrated sulfuric acid is carefully added to the suspension.

  • Sulfur dioxide gas is then bubbled through the mixture with constant stirring. The reaction proceeds over several hours.

  • The color of the solution changes from the initial yellow-orange of the V₂O₅ suspension to a characteristic blue, indicating the formation of the vanadyl (VO²⁺) ion.

  • The reaction mixture is then filtered to remove any unreacted starting material.

  • The resulting blue solution of vanadyl sulfate is concentrated by heating to induce crystallization.

  • The blue crystals of vanadyl sulfate pentahydrate (VOSO₄·5H₂O) are collected by filtration and dried.

The overall chemical reaction can be represented as: V₂O₅ + SO₂ + H₂SO₄ → 2VOSO₄ + H₂O[7]

The Dawn of a Therapeutic Application: Insulin-Mimetic Properties

The late 20th century marked a paradigm shift in the perception of vanadium compounds, from being primarily of interest to chemists and metallurgists to becoming a focal point for biomedical research. This was driven by the discovery of their insulin-like effects.

The Seminal Animal Study: Heyliger et al. (1985)

In a landmark 1985 study published in Science, Heyliger, Tahiliani, and McNeill provided the first compelling in vivo evidence of the antidiabetic properties of a vanadium compound.

Experimental Protocol:

  • Animal Model: Streptozotocin (STZ)-induced diabetic rats were used as a model for type 1 diabetes.

  • Treatment: Sodium orthovanadate was administered to the diabetic rats in their drinking water.

  • Duration: The treatment was continued for a period of four weeks.

  • Key Measurements: Blood glucose levels and cardiac performance were assessed.

The study found that oral administration of vanadate normalized the elevated blood glucose levels in the diabetic rats without an increase in plasma insulin levels[9][10]. This groundbreaking finding suggested that vanadium compounds could mimic the action of insulin, a discovery that ignited decades of research into their therapeutic potential for diabetes.

Early Human Clinical Trials with Vanadyl Sulfate

Following the promising results in animal models, several clinical trials were initiated to investigate the effects of vanadyl sulfate in patients with diabetes mellitus. These early studies were crucial in establishing the potential efficacy and safety profile of vanadyl compounds in humans.

Data Presentation: Summary of Early Human Clinical Trials of Vanadyl Sulfate in Diabetes

Study Year Patient Population Dosage of Vanadyl Sulfate Duration Key Findings Reported Side Effects
Cohen et al.[1][11]19956 patients with NIDDM100 mg/day3 weeksImproved hepatic and peripheral insulin sensitivity; sustained effects for up to 2 weeks post-treatment.Mild gastrointestinal symptoms in some patients.
Boden et al.[12][13]19968 patients with NIDDM100 mg/day (50 mg twice daily)4 weeks20% decrease in fasting glucose; reduction in hepatic glucose output.Gastrointestinal side effects in 6 of 8 patients during the first week.
Halberstam et al.[12][14]19967 patients with NIDDM100 mg/day3 weeksDecreased fasting plasma glucose and HbA1c in NIDDM patients.Minor gastrointestinal discomfort and stool discoloration.
Goldfine et al.[3][15][16]200016 patients with Type 2 Diabetes75 mg/day, 150 mg/day, or 300 mg/day6 weeksSignificant decrease in fasting glucose and HbA1c in the 150 mg and 300 mg groups.Gastrointestinal intolerance at 150 mg and 300 mg doses.

Mechanism of Action: Signaling Pathways

The insulin-mimetic effects of vanadyl compounds are primarily attributed to their ability to modulate key signaling pathways involved in glucose metabolism. The central mechanism involves the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, vanadyl compounds effectively prolong the phosphorylated (active) state of the insulin receptor and its downstream substrates, thereby amplifying the insulin signal.

One of the critical downstream pathways activated is the PI3K/Akt pathway. Activation of Akt leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into cells.

Mandatory Visualizations

Discovery_of_Vanadium cluster_discovery Discovery and Rediscovery of Vanadium cluster_isolation Isolation of Pure Vanadium delRio 1801: Andrés Manuel del Río Discovers 'Erythronium' retraction Del Río retracts his claim due to incorrect analysis delRio->retraction Misidentification as Chromium sefstrom 1830: Nils Gabriel Sefström Rediscovers the element and names it 'Vanadium' wohler 1831: Friedrich Wöhler Confirms Erythronium and Vanadium are the same element sefstrom->wohler roscoe 1867: Sir Henry Enfield Roscoe Isolates pure metallic vanadium

Figure 1: Timeline of the discovery and isolation of vanadium.

Vanadyl_Sulfate_Synthesis start Start Materials v2o5 Vanadium Pentoxide (V₂O₅) start->v2o5 h2so4 Sulfuric Acid (H₂SO₄) start->h2so4 so2 Sulfur Dioxide (SO₂) start->so2 process Reaction Mixture v2o5->process h2so4->process so2->process outcome Blue Solution of Vanadyl Sulfate process->outcome Reduction of V(V) to V(IV) final_product Crystallization & Filtration outcome->final_product voso4 Vanadyl Sulfate Pentahydrate (VOSO₄·5H₂O) final_product->voso4

Figure 2: Experimental workflow for the synthesis of vanadyl sulfate.

Vanadyl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_int Glucose (Intracellular) PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation Vanadyl Vanadyl (VO²⁺) Vanadyl->PTP1B Inhibits Glucose_ext Glucose (Extracellular) Glucose_ext->Glucose_int Transport

References

A Technical Guide to the Spectroscopic Characterization of Vanadyl Sulfate (VOSO₄)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Vanadyl sulfate (VOSO₄), a common and stable source of the vanadyl (VO²⁺) cation, is extensively utilized in chemical synthesis, catalysis, and biomedical research for its insulin-mimetic properties. A thorough understanding of its structural and electronic properties is paramount for these applications. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize VOSO₄: Electron Paramagnetic Resonance (EPR), UV-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. It includes detailed experimental protocols, tabulated quantitative data for key spectroscopic parameters, and logical diagrams to illustrate workflows and the correlation between molecular structure and spectral features. This document is intended for researchers, scientists, and professionals in chemistry and drug development who require a practical and comprehensive reference for the spectroscopic analysis of vanadyl sulfate.

Introduction

Vanadyl sulfate, VOSO₄, typically exists as a blue crystalline solid in its hydrated forms, most commonly as the pentahydrate (VOSO₄·5H₂O) or trihydrate (VOSO₄·3H₂O).[1][2] It is one of the most common laboratory sources of vanadium, primarily due to the high stability of the vanadyl ion (VO²⁺).[3] In aqueous solutions, the sulfate ion readily dissociates, and the vanadium exists as the aquated complex, [VO(H₂O)₅]²⁺.[4] The VO²⁺ cation is a d¹ system, making it paramagnetic and thus amenable to techniques like EPR spectroscopy.[5] Its distinct electronic and vibrational properties give rise to characteristic signatures in UV-Vis, IR, and Raman spectra, which are crucial for confirming its identity, determining its coordination environment, and studying its interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the vanadyl ion. The EPR spectrum of VOSO₄ in a frozen solution is characteristic, displaying a well-resolved eight-line hyperfine structure. This splitting arises from the interaction of the unpaired electron with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2 (99.76% natural abundance).[6]

Experimental Protocol
  • Sample Preparation: Prepare a dilute aqueous solution of VOSO₄ (e.g., 0.1 M).

  • Loading: Transfer the solution into a standard quartz EPR tube (e.g., 4 mm outer diameter).

  • Cryogenics: Flash-freeze the sample by immersing the tube in liquid nitrogen (77 K) to obtain a glassy, amorphous solid. This ensures random orientation of the complexes.

  • Instrumentation: Place the frozen sample into the EPR spectrometer cavity.

  • Data Acquisition: Record the continuous-wave (CW) EPR spectrum, typically at X-band frequency (~9.5 GHz). Standard parameters include a microwave power of ~1-5 mW, modulation frequency of 100 kHz, and a magnetic field sweep appropriate for vanadium complexes (e.g., 2000-4500 Gauss).

  • Analysis: Simulate the experimental spectrum to extract the principal components of the g-tensor (g||, g⊥) and the hyperfine coupling tensor (A||, A⊥).[6]

Quantitative Data: EPR Parameters
ParameterDescriptionTypical Value (Frozen Aqueous Solution)Reference
g⊥ g-tensor component perpendicular to the V=O bond1.975 ± 0.001[7]
g g-tensor component parallel to the V=O bond
A⊥ Hyperfine coupling constant perpendicular to the V=O bond~70-80 x 10⁻⁴ cm⁻¹General
A Hyperfine coupling constant parallel to the V=O bond

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the d-orbitals of the vanadyl ion. In the common distorted octahedral geometry of the [VO(H₂O)₅]²⁺ complex, the d-orbitals split, allowing for d-d transitions that typically occur in the visible and near-infrared regions. These bands are characteristically broad.

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of VOSO₄ of known concentration (e.g., 0.1 M) in a suitable solvent, often acidic water (e.g., 4 M H₂SO₄) to ensure stability and prevent hydrolysis.[8] Create a series of dilutions from the stock solution for quantitative analysis.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2401PC).[9]

  • Blanking: Fill a 1 cm path length cuvette (quartz for UV, plastic or glass for visible) with the solvent (e.g., 4 M H₂SO₄) and record a baseline spectrum.

  • Data Acquisition: Fill a matched cuvette with the VOSO₄ sample solution. Scan a wavelength range from approximately 300 nm to 1100 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, create a calibration curve by plotting absorbance at a specific λmax versus concentration, as dictated by the Beer-Lambert Law.[10]

Quantitative Data: UV-Vis Absorption
SpeciesSolvent Systemλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Reference
VO²⁺ (VOSO₄) 4 M H₂SO₄~760~17[8]
VO²⁺ (VOSO₄) Aqueous~766Not specified[11]

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is essential for identifying the functional groups present in VOSO₄, namely the strong V=O (vanadyl) bond and the sulfate (SO₄²⁻) anion.

  • Infrared (IR) Spectroscopy: Probes vibrational modes that result in a change in the molecular dipole moment. The V=O stretch is typically very strong and sharp.

  • Raman Spectroscopy: Probes vibrational modes that result in a change in polarizability. It is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer.[12]

Experimental Protocols

Infrared (IR) Spectroscopy (Solid State)

  • Sample Preparation: For solid samples (e.g., VOSO₄·3H₂O), use the mull technique. Grind a small amount of the sample with an agent like Nujol or Fluorolube to create a fine paste.

  • Mounting: Spread the mull thinly and evenly between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition: Place the plates in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Raman Spectroscopy

  • Sample Preparation: Samples can be analyzed as a solid powder pressed into a sample holder or as an aqueous solution in a quartz cuvette.[12]

  • Instrumentation: Use a Raman spectrometer (e.g., Jobin Yvon HR 800) equipped with a laser source (e.g., He-Ne, Ar-ion, or Nd:YAG).[13]

  • Data Acquisition: Focus the laser on the sample and collect the scattered radiation. The spectral range should cover the key vibrational modes (e.g., 100-1200 cm⁻¹).

Quantitative Data: Vibrational Frequencies
Vibrational ModeIR Frequency (cm⁻¹) (VOSO₄·3H₂O)Raman Frequency (cm⁻¹)Reference
V=O Stretch ~940~935 (in some species)[4][14]
SO₄²⁻ Asymmetric Stretch ~721Not specified[14]

Note: Upon calcination at high temperatures (e.g., 550 °C), VOSO₄ converts to V₂O₅, which shows a characteristic terminal V=O stretch in the Raman spectrum at ~992 cm⁻¹.[13]

Visualization of Workflows and Relationships

Diagrams generated using Graphviz illustrate the logical flow of the characterization process and the fundamental relationship between the molecular properties of the vanadyl ion and its spectroscopic output.

G General Experimental Workflow for Spectroscopic Characterization A Sample Preparation (VOSO₄ Solution/Solid) B Spectroscopic Measurement A->B Load Sample C EPR Spectroscopy (Frozen Solution, 77K) B->C Paramagnetic (d¹ system) D UV-Vis Spectroscopy (Aqueous Solution) B->D Electronic Transitions E IR Spectroscopy (Solid Mull) B->E Vibrational Modes F Raman Spectroscopy (Solid/Aqueous) B->F Vibrational Modes G Data Acquisition (Spectrum) C->G D->G E->G F->G H Data Analysis & Simulation G->H Process Data I Interpretation (g-values, λmax, ν) H->I Extract Parameters

Caption: A flowchart of the general experimental workflow for VOSO₄ characterization.

G Relationship Between Molecular Properties and Spectroscopic Observables for [VO(H₂O)₅]²⁺ cluster_0 Molecular Properties of VO²⁺ cluster_1 Spectroscopic Technique cluster_2 Spectroscopic Observables A Unpaired Electron (d¹ configuration) EPR EPR Spectroscopy A->EPR B ⁵¹V Nuclear Spin (I = 7/2) B->EPR C d-Orbital Splitting (Distorted Octahedral Field) UVVIS UV-Vis Spectroscopy C->UVVIS D V=O & SO₄²⁻ Bonds VIB IR & Raman Spectroscopy D->VIB g Anisotropic g-tensor (g||, g⊥) EPR->g hfs 8-Line Hyperfine Splitting (A||, A⊥) EPR->hfs dd Broad d-d Absorption Bands (λmax ≈ 760 nm) UVVIS->dd vib Characteristic Vibrations (ν(V=O) ≈ 940 cm⁻¹) VIB->vib

Caption: The link between VOSO₄'s intrinsic properties and its spectral signatures.

References

Thermogravimetric Analysis of Vanadyl Sulfate Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanadyl sulfate (VOSO₄) is a widely utilized inorganic compound, most commonly available in its hydrated form, vanadyl sulfate pentahydrate (VOSO₄·5H₂O).[1] This blue, crystalline solid serves as a primary laboratory source for vanadium and is an intermediate in its extraction from petroleum residues.[1] For researchers, scientists, and professionals in drug development, understanding the thermal stability and decomposition characteristics of this compound is critical for its application in synthesis, catalysis, and as a component in experimental drugs or supplements.[1][2] Thermogravimetric Analysis (TGA) is a fundamental analytical technique used to monitor the change in mass of a substance as a function of temperature or time, providing precise insights into its thermal decomposition and stability. This guide offers an in-depth examination of the thermogravimetric analysis of vanadyl sulfate pentahydrate, detailing its decomposition pathway, experimental protocols, and quantitative data.

Thermal Decomposition Profile

The thermal decomposition of vanadyl sulfate hydrate is a multi-step process characterized by the sequential loss of water molecules (dehydration) at lower temperatures, followed by the decomposition of the resulting anhydrous salt at significantly higher temperatures.[3] While the pentahydrate is a common form, various hydrated phases such as the trihydrate (VOSO₄·3H₂O) and dihydrate (VOSO₄·2H₂O) have been identified and studied.[1][4][5]

The process generally proceeds as follows:

  • Dehydration: The water of hydration is released in distinct stages. Studies on vanadyl sulfate trihydrate show a two-stage dehydration process. The first stage involves the loss of two water molecules between approximately 160-190°C to form the monohydrate (VOSO₄·H₂O).[3] The final water molecule is released at around 260°C, yielding the anhydrous α-vanadyl sulfate (α-VOSO₄).[3] It is expected that the pentahydrate initially loses water to form these lower hydrates before following this pathway. TGA of a hydrated vanadyl sulfate sample has shown a total water content of 32.9%.[4]

  • Anhydrous Salt Decomposition: The anhydrous VOSO₄ is relatively stable over a broad temperature range.[3] Its decomposition into the final solid product, vanadium pentoxide (V₂O₅), occurs at temperatures exceeding 500°C.[3] The decomposition mechanism of the anhydrous salt can be complex, involving the release of sulfur oxides (SO₂ and SO₃).[5] The final solid residue, V₂O₅, is a stable oxide with a melting point of approximately 680°C.[3]

Quantitative Data Summary

The following table summarizes the key thermal events, temperature ranges, and theoretical mass losses during the decomposition of vanadyl sulfate, starting from the trihydrate form for which specific temperature data is available.

StageReactionTemperature Range (°C)Theoretical Mass Loss (%)Product
1VOSO₄·3H₂O → VOSO₄·H₂O + 2H₂O160 - 190[3]16.6%Vanadyl Sulfate Monohydrate
2VOSO₄·H₂O → α-VOSO₄ + H₂O~260[3]8.3%Anhydrous Vanadyl Sulfate
32VOSO₄ → V₂O₅ + SO₃ + SO₂> 500[3]49.0% (from VOSO₄)Vanadium Pentoxide

Note: The theoretical mass loss is calculated based on the molecular weights of the reactants and products.

Experimental Protocols

Detailed methodologies are crucial for reproducible TGA results. The following protocol outlines a typical experimental setup for analyzing vanadyl sulfate hydrates.

Instrumentation: A standard thermogravimetric analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of reaching at least 1000°C is used.

Methodology:

  • Sample Preparation: A small quantity of the vanadyl sulfate hydrate sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina.[6]

  • Atmosphere: The analysis is conducted under a controlled atmosphere. A continuous flow of an inert gas, such as nitrogen, is typically used to prevent oxidative side reactions.[5] A standard flow rate is between 20-50 mL/min.[3]

  • Heating Program: A linear heating rate is applied to ensure uniform temperature changes throughout the sample. A common rate for this analysis is 10°C/min.[3]

  • Temperature Range: The experiment is typically run from ambient room temperature up to 1000°C to ensure all decomposition events, including the final conversion to V₂O₅, are recorded.[3]

  • Data Collection: The instrument continuously records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature), and its first derivative (DTG curve) can be used to identify the temperatures of maximum mass loss rate.

Decomposition Pathway Visualization

The logical flow of the thermal decomposition of vanadyl sulfate hydrate can be visualized as a step-by-step process.

G A VOSO₄·3H₂O (Trihydrate) B VOSO₄·H₂O (Monohydrate) A->B  160-190°C - 2 H₂O C α-VOSO₄ (Anhydrous) B->C  ~260°C - H₂O D V₂O₅ (Vanadium Pentoxide) C->D  >500°C - SO₃, SO₂

References

Quantum Chemical Calculations for Vanadyl Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl complexes, characterized by the stable oxovanadium(IV) cation (VO²⁺), have garnered significant attention in the scientific community, particularly for their therapeutic potential. These complexes exhibit promising insulin-mimetic properties, offering a potential avenue for the management of diabetes mellitus, and have demonstrated considerable anticancer activities.[1][2][3] The biological efficacy of these compounds is intrinsically linked to their molecular structure, electronic properties, and reactivity, which can be meticulously investigated using quantum chemical calculations.

This technical guide provides a comprehensive overview of the application of quantum chemical methods, with a primary focus on Density Functional Theory (DFT), to elucidate the properties of vanadyl complexes. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry by detailing experimental protocols, presenting a systematic compilation of quantitative data, and illustrating key computational workflows and biological signaling pathways.

Experimental Protocols

The synthesis and characterization of vanadyl complexes are foundational to both experimental and computational studies. A well-characterized complex provides the necessary benchmark for validating theoretical models. Here, we outline a general procedure for the synthesis and spectroscopic analysis of a representative vanadyl complex, vanadyl acetylacetonate [VO(acac)₂].

Synthesis of Vanadyl Acetylacetonate [VO(acac)₂]

This procedure is adapted from established methods.[4][5]

Materials:

  • Vanadyl sulfate (VOSO₄)

  • Acetylacetone (Hacac)

  • Deionized water

  • Ethanol

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Toluene for recrystallization (optional)

Procedure:

  • Dissolve a known amount of vanadyl sulfate in deionized water.

  • Add a stoichiometric amount (2 equivalents) of acetylacetone to the vanadyl sulfate solution with stirring.

  • Slowly add a solution of sodium carbonate to neutralize the sulfuric acid formed during the reaction. The pH should be adjusted to approximately 5.

  • A blue-green precipitate of vanadyl acetylacetonate will form.

  • Collect the precipitate by vacuum filtration and wash it with deionized water and ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet or a Nujol mull of the synthesized [VO(acac)₂].

  • Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • The characteristic V=O stretching frequency is typically observed in the range of 950-1000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of [VO(acac)₂] in a suitable solvent (e.g., acetonitrile, chloroform).

  • Record the UV-Vis spectrum, typically in the 200-800 nm range.

  • The spectrum will show bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT).

Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Prepare a frozen solution of [VO(acac)₂] in a glass-forming solvent (e.g., toluene, DMF) at liquid nitrogen temperature (77 K).

  • Record the X-band EPR spectrum.

  • The spectrum is expected to be axial, showing a characteristic eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

Quantum Chemical Calculations: A Practical Workflow

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of transition metal complexes due to its favorable balance of accuracy and computational cost. Here, we outline a typical workflow for calculating the properties of a vanadyl complex.

computational_workflow cluster_input Input Preparation cluster_calculation Core Calculation Steps cluster_output Analysis of Results start Initial Structure Generation (e.g., from X-ray data or builder) method_selection Selection of DFT Functional and Basis Set (e.g., B3LYP/6-31G*) start->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (to confirm minimum energy structure) geom_opt->freq_calc property_calc Property Calculations freq_calc->property_calc structural_params Optimized Geometry (Bond lengths, angles) property_calc->structural_params vibrational_spectra Vibrational Frequencies (Comparison with IR/Raman) property_calc->vibrational_spectra electronic_props Electronic Properties (HOMO-LUMO, UV-Vis spectra via TD-DFT) property_calc->electronic_props epr_params EPR Parameters (g-tensor, Hyperfine coupling) property_calc->epr_params

A typical workflow for quantum chemical calculations of vanadyl complexes.
Methodology Details

  • Geometry Optimization: The initial step involves finding the minimum energy structure of the vanadyl complex. This is crucial as all subsequent properties are dependent on the geometry.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

  • Property Calculations:

    • Electronic Structure Analysis: This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the reactivity of the complex.

    • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

    • EPR Parameter Calculation: DFT can be used to calculate the g-tensor and hyperfine coupling constants (A-tensor), which are essential for interpreting experimental EPR spectra.

Quantitative Data Presentation

The accuracy of quantum chemical calculations is often assessed by comparing the calculated data with experimental values. The following tables summarize key structural and spectroscopic parameters for representative vanadyl complexes, showcasing the agreement between theory and experiment.

Table 1: Structural Parameters of Vanadyl Complexes

ComplexBondExperimental Bond Length (Å)Calculated Bond Length (Å)Experimental Bond Angle (°)Calculated Bond Angle (°)
[VO(H₂O)₅]²⁺V=O1.601.57O(oxo)-V-O(eq)~105.3
V-O(eq)2.042.03
V-O(ax)2.222.17
[VO(acac)₂]V=O1.571.59O(oxo)-V-O(eq)~106
V-O(eq)1.971.98O(eq)-V-O(eq)~87

Table 2: Vibrational Frequencies of Vanadyl Acetylacetonate [VO(acac)₂]

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)
V=O stretch~995~990
V-O(eq) stretch~480~475

Table 3: EPR Parameters of Vanadyl Complexes

ComplexParameterExperimental ValueCalculated Value
[VO(H₂O)₅]²⁺g∥1.9321.935
g⊥1.9801.982
A∥ (MHz)-547.0-540.0
A⊥ (MHz)-208.5-210.0
[VO(acac)₂]g∥1.9461.948
g⊥1.9831.985
A∥ (MHz)-476-470
A⊥ (MHz)-168-165

Table 4: Electronic Transitions of Vanadyl Acetylacetonate [VO(acac)₂] from TD-DFT

TransitionExperimental λ (nm)Calculated λ (nm)Major Contribution
d-d~580~570dxy → dxz, dyz
d-d~770~760dxy → dx²-y²
LMCT~350~345O(p) → V(d)

Biological Signaling Pathways

The therapeutic effects of vanadyl complexes are attributed to their interaction with key biological signaling pathways. Understanding these interactions at a molecular level is crucial for the rational design of more effective and less toxic drug candidates.

Insulin-Mimetic Effect: Inhibition of Protein Tyrosine Phosphatases (PTPs)

Vanadyl complexes are known to mimic the effects of insulin by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B.[1][6] PTPs are enzymes that dephosphorylate the activated (phosphorylated) insulin receptor, thereby terminating the insulin signal. By inhibiting PTPs, vanadyl complexes prolong the phosphorylated state of the insulin receptor, leading to a sustained downstream signal that promotes glucose uptake and utilization.

insulin_pathway Insulin Insulin IR Insulin Receptor Insulin->IR pIR Phosphorylated Insulin Receptor (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIR->Downstream PTP1B PTP1B PTP1B->pIR Vanadyl Vanadyl Complex Vanadyl->PTP1B Inhibition GlucoseUptake Increased Glucose Uptake Downstream->GlucoseUptake

Vanadyl complexes enhance insulin signaling by inhibiting PTP1B.
Anticancer Mechanism: Induction of Apoptosis

Many vanadyl complexes exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[2][3] One of the key pathways involves the tumor suppressor protein p53. In response to cellular stress induced by the vanadyl complex, p53 can be activated, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

apoptosis_pathway Vanadyl Vanadyl Complex CellularStress Cellular Stress (e.g., ROS production) Vanadyl->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis induction by vanadyl complexes via the p53-mediated pathway.

Conclusion

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for understanding the structure, properties, and reactivity of vanadyl complexes. The synergy between computational predictions and experimental data allows for a deeper understanding of their therapeutic potential. This guide has provided a framework for applying these computational methods, from outlining experimental protocols for validation to presenting quantitative data and illustrating their mechanisms of action in key biological pathways. As computational resources and methodologies continue to advance, the in-silico design of novel vanadyl-based therapeutics with enhanced efficacy and reduced toxicity is poised to become an increasingly powerful strategy in drug discovery and development.

References

Vanadium sulfate CAS number 27774-13-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium (IV) sulfate oxide, commonly known as vanadyl sulfate, is an inorganic compound with the CAS number 27774-13-6.[1] It typically exists as a blue crystalline solid and is often found in its pentahydrate form (VOSO₄·5H₂O).[2][3] Vanadyl sulfate is a widely used source of vanadium in laboratory settings and has attracted significant interest in biomedical research, particularly for its insulin-mimetic properties.[2][4] This guide provides a comprehensive overview of its properties, experimental protocols, and biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of Vanadium (IV) sulfate oxide is presented in the table below.

PropertyValue
CAS Number 27774-13-6[1]
Molecular Formula O₅SV[5]
Molecular Weight 163.01 g/mol (anhydrous)[1][5]
Appearance Blue crystalline solid[1][6]
Melting Point 105 °C (decomposes)[2][4][7]
Density 2.06 g/cm³ at 20°C[1][8]
Solubility in Water Soluble[2][6][7]
Stability Stable under normal conditions, but incompatible with strong oxidizing agents.[8][9][10]

Experimental Protocols

Synthesis of Vanadyl Sulfate

Vanadyl sulfate can be synthesized in the laboratory via the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid.[2] An alternative and often more convenient method involves using a reducing agent like ethanol or methanol.[11]

Experimental Workflow for Synthesis:

G Insulin Insulin IR Insulin Receptor Insulin->IR binds pIR Phosphorylated IR IR->pIR autophosphorylation IRS IRS-1 pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS Phosphorylated IRS-1 IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 VOSO4 Vanadyl Sulfate VOSO4->PTP1B inhibits

References

Methodological & Application

Application Note: Synthesis of Vanadyl Sulfate from Vanadium Pentoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanadyl sulfate (VOSO₄) is a versatile inorganic compound with significant applications across various scientific disciplines. It serves as a crucial intermediate in the extraction of vanadium from petroleum residues and is a common precursor for the synthesis of other vanadium compounds and catalysts.[1] For researchers in drug development, vanadyl sulfate is of particular interest due to its insulin-mimetic properties, which have been extensively studied in the context of diabetes research.[1] This document provides detailed protocols for the synthesis of vanadyl sulfate from vanadium pentoxide (V₂O₅) using different reducing agents, tailored for a laboratory research setting.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents.

  • Vanadium Pentoxide (V₂O₅): Toxic and an irritant. Handle with care, using a fume hood and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Always add acid to water, never the other way around.[2]

  • Sulfur Dioxide (SO₂): Toxic and corrosive gas. All manipulations must be performed in a well-ventilated fume hood.

  • Oxalic Acid (H₂C₂O₄): Harmful if swallowed or in contact with skin.

  • Organic Solvents (Ethanol, Acetone): Flammable. Keep away from open flames and ignition sources.

Protocol 1: Reduction of V₂O₅ with Sulfur Dioxide

This is the most common industrial method for preparing vanadyl sulfate. It involves the reduction of a suspension of vanadium pentoxide in sulfuric acid by bubbling sulfur dioxide gas through it.

Reaction Principle:

V₂O₅ + SO₂ + H₂SO₄ → 2VOSO₄ + H₂O[1]

Materials and Reagents:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (98%)

  • Sodium sulfite (Na₂SO₃) or sodium metabisulfite for SO₂ generation

  • Distilled water

  • Acetone (for washing)

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Gas generation apparatus (Kipp's apparatus or equivalent)[2]

  • Buchner funnel and vacuum filtration setup

  • Beakers and graduated cylinders

  • Desiccator

Procedure:

  • Preparation of Sulfuric Acid Solution: In a beaker, carefully add 15 mL of concentrated (98%) sulfuric acid to 10 mL of distilled water while stirring.[2] This is a highly exothermic process.[2] Allow the solution to cool to room temperature.

  • Reaction Setup: Place 19 g of vanadium pentoxide into a 100 mL round-bottom flask.[2] Add the cooled sulfuric acid solution to the flask along with a magnetic stir bar.[2]

  • Reduction: Assemble the flask with a condenser and begin stirring to form a suspension.[2] Generate sulfur dioxide gas using a Kipp's apparatus charged with sodium sulfite and a dilute acid. Bubble the SO₂ gas through the stirred suspension.

  • Reaction Monitoring: The color of the mixture will gradually change from yellow/orange to green, and finally to a deep blue, indicating the formation of the vanadyl (VO²⁺) ion. This process can take several hours (approximately 8-10 hours) with continuous stirring to ensure efficient gas-liquid contact.[2]

  • Isolation of Crude Product: Once the reaction is complete (the solution is a clear, deep blue), filter the hot solution by gravity filtration to remove any unreacted V₂O₅.[2]

  • Crystallization: Transfer the filtrate to a beaker and concentrate the solution by heating it on a steam bath. Avoid direct boiling, as vanadyl sulfate can decompose around 105°C.[2] Continue evaporation until the solution becomes thick and viscous.[2]

  • Final Product Collection: Cool the concentrated solution to room temperature, then in an ice bath to induce crystallization. The blue solid product will precipitate. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold acetone, and dry them in a desiccator.[2][3]

Protocol 2: Reduction of V₂O₅ with Organic Agents (Ethanol or Oxalic Acid)

Using organic reducing agents like ethanol or oxalic acid can be a more convenient laboratory-scale alternative to handling sulfur dioxide gas.[4][5]

Reaction Principle (with Ethanol):

V₂O₅ + 2H₂SO₄ + C₂H₅OH → 2VOSO₄ + CH₃CHO + 3H₂O

Materials and Reagents:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (98%)

  • Ethanol (95% or absolute) or Oxalic Acid (H₂C₂O₄)

  • Distilled water

Equipment:

  • Same as Protocol 1 (excluding gas generation apparatus)

Procedure:

  • Reaction Mixture: In a round-bottom flask, create a suspension of V₂O₅ in a dilute solution of sulfuric acid. A typical ratio is 4 g of V₂O₅ in about 35 mL of ~1.6 M sulfuric acid.[4]

  • Addition of Reducing Agent:

    • For Ethanol Reduction: Add approximately 40 mL of ethanol to the flask.[4]

    • For Oxalic Acid Reduction: Add oxalic acid in a 3:1 molar ratio to V₂O₅.[6] The V₂O₅ will dissolve as it is reduced.[6]

  • Reaction: Attach a reflux condenser and heat the mixture under reflux with constant stirring. The reaction takes several hours, and the solution's color will transition from green to blue.[4]

  • Work-up and Isolation: Follow steps 5-7 from Protocol 1. After the reaction, filter the blue solution to remove any solids, concentrate the filtrate by gentle heating, and cool to crystallize the vanadyl sulfate product.[4]

Purification by Recrystallization

To obtain a high-purity product, recrystallization can be performed. This process relies on the principle that the solubility of the compound increases with temperature.[7]

  • Dissolution: Dissolve the crude vanadyl sulfate in a minimum amount of hot distilled water (near boiling).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8] Soluble impurities will tend to remain in the solution.[8]

  • Isolation: Collect the pure crystals by vacuum filtration, washing with a minimal amount of ice-cold distilled water or acetone.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis protocols. Yields can vary significantly based on reaction conditions and purification efficiency.

ParameterProtocol 1 (Sulfur Dioxide)Protocol 2 (Ethanol)Protocol 2 (Oxalic Acid)
V₂O₅ 19 g4 gStoichiometric (e.g., 10 mmol)
H₂SO₄ 15 mL (98%) in 10 mL H₂O~35 mL (~1.6 M)Stoichiometric
Reducing Agent SO₂ gas (excess)40 mL Ethanol3:1 molar ratio to V₂O₅
Reaction Time 8 - 10 hoursSeveral hours (reflux)~20 minutes at 80°C
Reaction Temp. Room Temperature (stirring)Reflux Temperature60 - 80°C[6]
Purity (Reported) > 98% (with purification)[5]Variable, purification neededHigh, forms soluble complex
Product Appearance Blue crystalline solidBlue crystalline solidBlue solution (vanadyl oxalate)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of vanadyl sulfate.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Isolation & Purification reactants 1. Mix Reactants (V₂O₅, H₂SO₄, Reductant) reaction 2. Reaction (Heating & Stirring) reactants->reaction filtration1 3. Hot Filtration (Remove Unreacted V₂O₅) reaction->filtration1 concentration 4. Concentrate Filtrate (Evaporation) filtration1->concentration crystallization 5. Crystallization (Cooling) concentration->crystallization filtration2 6. Vacuum Filtration (Isolate Crystals) crystallization->filtration2 drying 7. Wash & Dry (Acetone/Desiccator) filtration2->drying product Final Product (Pure VOSO₄) drying->product

Caption: General workflow for vanadyl sulfate synthesis.

References

Application Notes and Protocols for Vanadium Sulfate Catalysts in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium-based catalysts, particularly those derived from vanadyl sulfate (VOSO₄), are versatile and efficient promoters of a wide range of oxidation reactions crucial in synthetic organic chemistry and drug development. The catalytic activity is primarily centered around the accessible V(IV)/V(V) redox couple, which facilitates the transfer of oxygen from an oxidant to a substrate. Vanadyl sulfate and its supported derivatives are valued for their relatively low cost, stability, and effectiveness under mild reaction conditions.

This document provides detailed protocols for the preparation of unsupported vanadyl sulfate and supported V₂O₅/Al₂O₃ catalysts. It further outlines their application in the selective oxidation of alcohols to aldehydes and sulfides to sulfoxides, key transformations in the synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation

Catalyst Characterization

Characterization data for a series of V₂O₅/Al₂O₃ catalysts prepared by wet impregnation of γ-Al₂O₃ with vanadyl sulfate solutions, followed by calcination, are summarized below. The data highlights how varying the V₂O₅ loading impacts the catalyst's physical properties.[1][2][3]

Catalyst (wt% V₂O₅)BET Surface Area (m²/g)Pore Volume (cm³/g)V₂O₅ Dispersion (%)Predominant Vanadium Species
5% V₂O₅/Al₂O₃1850.4595Isolated tetrahedral V⁵⁺
10% V₂O₅/Al₂O₃1720.4188Polymeric tetrahedral V⁵⁺
15% V₂O₅/Al₂O₃1600.3875Polymeric tetrahedral V⁵⁺ and some crystalline V₂O₅
20% V₂O₅/Al₂O₃1450.3562Crystalline V₂O₅
Catalytic Performance in Alcohol Oxidation

The following table summarizes the catalytic performance of a VOSO₄/TEMPO system in the aerobic oxidation of various benzyl alcohol derivatives. Acetonitrile is a common solvent for these reactions, and they are typically carried out at room temperature to 60 °C under an oxygen atmosphere.

SubstrateProductCatalyst SystemTime (h)Conversion (%)Selectivity (%)
Benzyl alcoholBenzaldehydeVOSO₄/TEMPO6>99>99
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeVOSO₄/TEMPO5>99>99
4-Nitrobenzyl alcohol4-NitrobenzaldehydeVOSO₄/TEMPO895>99
4-Chlorobenzyl alcohol4-ChlorobenzaldehydeVOSO₄/TEMPO798>99
Cinnamyl alcoholCinnamaldehydeVOSO₄/TEMPO692>99
Catalytic Performance in Sulfide Oxidation

This table presents the results for the oxidation of thioanisole to methyl phenyl sulfoxide and methyl phenyl sulfone using a vanadium catalyst and hydrogen peroxide as the oxidant. The reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone.[4][5][6]

SubstrateCatalystOxidant (equiv.)Temperature (°C)Time (h)Product(s)Conversion (%)Selectivity to Sulfoxide (%)
ThioanisoleVOSO₄H₂O₂ (1.1)252Methyl phenyl sulfoxide9895
ThioanisoleVOSO₄H₂O₂ (2.2)504Methyl phenyl sulfone>995 (95% to sulfone)
4-ChlorothioanisoleVOSO₄H₂O₂ (1.1)2534-Chlorophenyl methyl sulfoxide9694
4-MethoxythioanisoleVOSO₄H₂O₂ (1.1)251.54-Methoxyphenyl methyl sulfoxide>9996

Experimental Protocols

Preparation of Vanadyl Sulfate (VOSO₄) from Vanadium Pentoxide (V₂O₅)

This protocol describes the synthesis of vanadyl sulfate by the reduction of vanadium pentoxide using sulfur dioxide.[7][8]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sulfuric acid (H₂SO₄), 98%

  • Sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) gas

  • Distilled water

  • Acetone

Equipment:

  • Round-bottom flask with a gas inlet tube and magnetic stirrer

  • Heating mantle

  • Kipp's apparatus (if generating SO₂ from Na₂SO₃)

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, carefully prepare a dilute sulfuric acid solution by adding 15 mL of 98% H₂SO₄ to 10 mL of distilled water with stirring. Caution: This is a highly exothermic reaction.

  • To this acidic solution, add 19 g of V₂O₅ to form a suspension.

  • Stir the mixture vigorously for 3 hours at room temperature.

  • Begin bubbling sulfur dioxide gas through the suspension. The SO₂ can be generated from a Kipp's apparatus charged with sodium sulfite and a dilute acid.

  • Continue passing SO₂ through the reaction mixture with constant stirring for 8-10 hours. The orange-yellow suspension will gradually turn into a deep blue solution as the V(V) is reduced to V(IV).

  • Once the reaction is complete (all solid has dissolved), stop the gas flow and filter the solution to remove any unreacted starting material.

  • Concentrate the filtrate by heating on a steam bath to evaporate the water. Do not boil the solution directly, as VOSO₄ decomposes at temperatures above 105 °C.[8]

  • As the solution becomes more concentrated, a thick blue paste will form.

  • Add acetone to the paste to precipitate the vanadyl sulfate.

  • Collect the blue crystalline solid by filtration, wash with acetone, and dry under vacuum.

Preparation of Supported Vanadium Catalyst (V₂O₅/Al₂O₃)

This protocol details the wet impregnation method for preparing a V₂O₅/Al₂O₃ catalyst.[1][2][3]

Materials:

  • Vanadyl sulfate (VOSO₄) or ammonium metavanadate (NH₄VO₃)

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Distilled water

  • Oxalic acid (if using NH₄VO₃)

Equipment:

  • Beaker

  • Rotary evaporator

  • Tube furnace

Procedure:

  • Calculate the amount of vanadyl sulfate needed to achieve the desired weight percentage of V₂O₅ on the alumina support.

  • Dissolve the calculated amount of vanadyl sulfate in a volume of distilled water sufficient to just fill the pores of the alumina support (incipient wetness).

  • Add the γ-Al₂O₃ to the vanadyl sulfate solution and stir until the solution is fully absorbed.

  • Dry the impregnated alumina at 110 °C for 12-16 hours in an oven.

  • Calcine the dried material in a tube furnace under a flow of air. The temperature should be ramped up slowly (e.g., 5 °C/min) to 500 °C and held for 4-6 hours.

  • Cool the catalyst to room temperature. The resulting material is a V₂O₅/Al₂O₃ catalyst.

General Protocol for Aerobic Oxidation of Alcohols using VOSO₄/TEMPO

This protocol describes a general procedure for the selective oxidation of primary alcohols to aldehydes.[9][10][11]

Materials:

  • Substituted benzyl alcohol

  • Vanadyl sulfate (VOSO₄)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Acetonitrile (CH₃CN)

  • Oxygen (balloon or from air)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add the benzyl alcohol (1 mmol), acetonitrile (5 mL), VOSO₄ (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).

  • Fit the flask with an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

General Protocol for Oxidation of Sulfides to Sulfoxides

This protocol provides a general method for the selective oxidation of sulfides.[5][6]

Materials:

  • Sulfide (e.g., thioanisole)

  • Vanadyl sulfate (VOSO₄)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Methanol or acetonitrile

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the sulfide (1 mmol) and VOSO₄ (0.01 mmol, 1 mol%) in the chosen solvent (5 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0-25 °C and monitor its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude sulfoxide.

  • Purify by column chromatography if required.

Visualizations

Experimental Workflow for Catalyst Preparation and Application

G General Workflow for Vanadium Sulfate Catalyst Preparation and Use cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction V2O5 V₂O₅ VOSO4_sol VOSO₄ Solution V2O5->VOSO4_sol Reducer Reducing Agent (e.g., SO₂, EtOH) Reducer->VOSO4_sol H2SO4 H₂SO₄ H2SO4->VOSO4_sol Impregnation Impregnation VOSO4_sol->Impregnation Catalyst VOSO₄ or V₂O₅/Al₂O₃ VOSO4_sol->Catalyst Use directly Al2O3 Al₂O₃ Support Al2O3->Impregnation Drying Drying (110°C) Impregnation->Drying Calcination Calcination (500°C) Drying->Calcination Supported_Catalyst V₂O₅/Al₂O₃ Catalyst Calcination->Supported_Catalyst Supported_Catalyst->Catalyst Substrate Substrate (Alcohol/Sulfide) Reaction_Vessel Reaction Substrate->Reaction_Vessel Catalyst->Reaction_Vessel Oxidant Oxidant (O₂, H₂O₂) Oxidant->Reaction_Vessel Workup Work-up Reaction_Vessel->Workup Purification Purification Workup->Purification Product Oxidized Product Purification->Product G Catalytic Cycle of VOSO₄/TEMPO-Mediated Alcohol Oxidation V_IV V(IV)OSO₄ V_V V(V) Species V_IV->V_V Oxidation V_V->V_IV Reduction TEMPO_plus TEMPO⁺ V_V->TEMPO_plus Oxidizes TEMPO TEMPO• TEMPO->V_IV Regenerated Aldehyde RCHO TEMPO_plus->Aldehyde Oxidizes Alcohol RCH₂OH Aldehyde->TEMPO Reduces to O2 O₂ H2O H₂O G Proposed Catalytic Cycle for Vanadium-Catalyzed Sulfide Oxidation V_IV V(IV)OSO₄ Peroxo_V_V Peroxo-Vanadium(V) Complex V_IV->Peroxo_V_V Oxidation Peroxo_V_V->V_IV Reduction Sulfoxide R-S(O)-R' Peroxo_V_V->Sulfoxide Oxygen Transfer H2O2 H₂O₂ Sulfide R-S-R' Sulfoxide->V_IV Regenerates H2O H₂O

References

Application Notes and Protocols for the Synthesis of VO2 Thin Films Using Vanadyl Sulfate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Vanadium Dioxide (VO2) thin films utilizing vanadyl sulfate (VOSO₄) as a precursor. The protocols focus on the sol-gel method coupled with spin-coating, a versatile and cost-effective technique for producing VO₂ films with their characteristic semiconductor-to-metal transition (SMT).

Introduction

Vanadium dioxide is a highly investigated smart material due to its reversible, first-order phase transition from a monoclinic semiconductor to a rutile metallic state at a critical temperature (Tc) of approximately 68°C. This transition is accompanied by a dramatic change in the material's electrical resistivity and optical properties, particularly in the infrared region. These unique characteristics make VO₂ thin films promising for a variety of applications, including smart windows, optical switches, and advanced sensors.

While various vanadium precursors are utilized for VO₂ thin film fabrication, vanadyl sulfate offers a readily available and cost-effective option. This document outlines a protocol for the synthesis of VO₂ thin films from vanadyl sulfate, leveraging a sol-gel approach.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of VO₂ Thin Films from Vanadyl Sulfate

This protocol details a multi-step sol-gel process starting with the synthesis of vanadium oxide (VOx) powders from vanadyl sulfate, followed by the preparation of a sol-gel solution for thin film deposition.

Materials:

  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Isopropyl alcohol

  • Deionized water

  • Substrates (e.g., silicon wafers, quartz, or glass slides)

  • Alconox® detergent (or similar)

Equipment:

  • Beakers and magnetic stirrer

  • Centrifuge

  • Oven

  • Ultrasonic bath

  • Spin coater

  • Tube furnace with controlled atmosphere capabilities (e.g., nitrogen or argon)

Procedure:

Part A: Synthesis of Vanadium Oxide (VOx) Powders

  • Precursor Solution Preparation: Prepare a 0.1 M solution of vanadyl sulfate hydrate in deionized water. Separately, prepare a 1 M solution of sodium hydroxide in deionized water.

  • Precipitation: Mix the vanadyl sulfate and sodium hydroxide solutions. This will result in a blue-colored solution with a pH of approximately 2.

  • Heating and Precipitation: Heat the resulting blue solution at 80°C for 3 hours to induce the precipitation of VOx.

  • Washing and Purification: Disperse the obtained precipitates in methanol to dissolve potential impurities and then separate the solids by centrifugation.

  • Drying: Dry the VOx precipitates at 80°C for 2 hours to obtain fine VOx powders.[1]

Part B: Sol-Gel Solution Preparation and Thin Film Deposition

  • Sol Formation: Disperse the dried VOx powders in isopropyl alcohol.

  • Ultrasonication: Subject the mixture to ultrasonic vibration at room temperature for 10 minutes to form a stable sol.

  • Filtration: Filter the solution through a cotton filter to remove any undispersed precipitates, resulting in a transparent sol suitable for spin-coating.

  • Substrate Cleaning: Thoroughly clean the substrates by washing with a detergent solution (e.g., Alconox®), followed by rinsing with deionized water, and then air-drying.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck.

    • Deposit 50 µL of the VOx sol onto the center of the substrate.

    • Spin the substrate at 2500 rpm for 2 minutes.[2]

  • Drying: After coating, dry the film on a hot plate or in an oven at a low temperature (e.g., 80-100°C) for several minutes to remove the solvent.

  • Multi-layer Deposition (Optional): Repeat the spin coating and drying steps to achieve the desired film thickness.

Part C: Annealing to Form VO₂ Phase

  • Furnace Setup: Place the dried films in a tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) to create an oxygen-deficient environment.

  • Thermal Annealing: Heat the furnace to a temperature in the range of 450-550°C and hold for a duration of 1 to 2 hours. The optimal temperature and time will depend on the film thickness and desired crystallinity.

  • Cooling: After annealing, allow the furnace to cool down to room temperature under the inert atmosphere before removing the samples.

Data Presentation

The properties of VO₂ thin films are highly dependent on the synthesis and annealing parameters. The following table summarizes key quantitative data for VO₂ films, which can be used as a benchmark for films prepared using the vanadyl sulfate precursor.

PropertyTypical Value RangeDeposition MethodPrecursorSubstrateReference
Transition Temperature (Tc) 60 - 70 °CSol-GelV₂O₅Glass[3]
Resistivity Change 2 - 4 orders of magnitudeSol-GelV₂O₅Fused Quartz[4]
Film Thickness 50 - 200 nmSpin CoatingVOx from VOSO₄Glass[2]
Grain Size 220 - 380 nmSol-GelV₂O₅Glass[3]

Visualizations

Experimental Workflow for VO₂ Thin Film Synthesis from Vanadyl Sulfate

experimental_workflow cluster_powder Part A: VOx Powder Synthesis cluster_film Part B: Thin Film Deposition cluster_anneal Part C: Annealing VOSO4 Vanadyl Sulfate Solution (0.1M) Precipitate VOx Precipitation (80°C, 3h) VOSO4->Precipitate NaOH Sodium Hydroxide Solution (1M) NaOH->Precipitate Wash Washing & Centrifugation (Methanol) Precipitate->Wash Dry Drying (80°C, 2h) Wash->Dry Sol Sol Formation (VOx in Isopropyl Alcohol) Dry->Sol Ultrasonic Ultrasonication Sol->Ultrasonic SpinCoat Spin Coating (2500 rpm, 2 min) Ultrasonic->SpinCoat DryFilm Drying SpinCoat->DryFilm Anneal Annealing (450-550°C, 1-2h in N₂/Ar) DryFilm->Anneal VO2Film VO₂ Thin Film Anneal->VO2Film

Caption: Workflow for VO₂ thin film synthesis from vanadyl sulfate.

Logical Relationship of Sol-Gel Process

sol_gel_process Precursor Vanadyl Sulfate (VOSO₄) Hydrolysis Hydrolysis (with NaOH) Precursor->Hydrolysis Step 1 Condensation Condensation (Heating) Hydrolysis->Condensation Step 2 Sol Colloidal Sol (VOx nanoparticles in solvent) Condensation->Sol Step 3 Gelation Gelation (Spin Coating) Sol->Gelation Step 4 GelFilm Gel Film Gelation->GelFilm Step 5 Drying Drying GelFilm->Drying Step 6 Xerogel Xerogel Film Drying->Xerogel Step 7 Annealing Annealing Xerogel->Annealing Step 8 VO2 Crystalline VO₂ Thin Film Annealing->VO2 Step 9

Caption: Logical steps of the sol-gel process for VO₂ thin films.

References

Application Notes and Protocols: Vanadyl Sulfate in the Synthesis of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vanadyl sulfate (VOSO₄) as a versatile and efficient catalyst in various organic transformations. Vanadyl sulfate, a readily available and inexpensive inorganic salt, has demonstrated significant catalytic activity in a range of reactions, including oxidations, oxidative couplings, and the synthesis of heterocyclic compounds. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through diagrams.

Oxidation of Alcohols to Carbonyl Compounds

Vanadyl sulfate, in conjunction with a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), provides an effective system for the aerobic oxidation of a wide array of primary and secondary alcohols to their corresponding aldehydes and ketones. This method is noted for its mild reaction conditions and high conversions. The catalytic cycle is believed to proceed through a non-radical pathway involving the formation of a V(V) complex.[1]

Quantitative Data for Aerobic Oxidation of Alcohols

EntrySubstrateCatalyst SystemTemp (°C)Time (h)Conversion (%)Selectivity (%)
1Benzyl alcoholVOSO₄/TEMPO606>99>99 (Benzaldehyde)
21-PhenylethanolVOSO₄/TEMPO60898>99 (Acetophenone)
3Cinnamyl alcoholVOSO₄/TEMPO606>99>99 (Cinnamaldehyde)
4GeraniolVOSO₄/TEMPO601295>99 (Geranial)
5CyclohexanolVOSO₄/TEMPO802485>99 (Cyclohexanone)

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanadyl sulfate (0.02 mmol, 3.3 mg) and TEMPO (0.1 mmol, 15.6 mg).

  • Add acetonitrile (5 mL) to the flask, followed by benzyl alcohol (1 mmol, 108 mg).

  • The flask is then charged with oxygen (balloon pressure).

  • The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 6 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford pure benzaldehyde.

Catalytic Cycle for VOSO₄/TEMPO-Mediated Alcohol Oxidation

G cluster_catalyst Vanadium Cycle cluster_co_catalyst TEMPO Cycle V4 V(IV)OSO₄ V5 V(V) Species V4->V5 Oxidation TEMPO_plus TEMPO⁺ V5->TEMPO_plus Oxidizes TEMPO_rad TEMPO• TEMPO_rad->V4 Regenerates Carbonyl RCHO TEMPO_plus->Carbonyl Oxidizes Alcohol RCH₂OH Carbonyl->TEMPO_rad Reduces H2O H₂O O2 O₂ H2O2 H₂O₂ O2->H2O2

Caption: Proposed catalytic cycle for the aerobic oxidation of alcohols.

Oxidative Coupling of Phenols

Vanadium-catalyzed oxidative coupling of phenols is a powerful method for the formation of C-C and C-O bonds, leading to the synthesis of biaryls and other complex structures found in natural products. Vanadyl sulfate can be employed in these transformations, often requiring a suitable ligand and an oxidant. The mechanism is proposed to involve the formation of phenoxy radicals which then couple.

Quantitative Data for Intramolecular Oxidative Coupling of Tethered Phenols

EntrySubstrateCatalystOxidantSolventTime (h)Yield (%)
14-(3-(4-hydroxyphenyl)propyl)phenolV₂(Schiff base)O₂HFIP2491
24-(3-(3,5-dimethyl-4-hydroxyphenyl)propyl)phenolV₂(Schiff base)O₂HFIP2485
34-(3-(2-hydroxy-3-methoxyphenyl)propyl)phenolV₂(Schiff base)O₂HFIP3678
4N-(4-hydroxybenzyl)-N-(3-hydroxy-4-methoxybenzyl)amineV₂(Schiff base)O₂HFIP/DCE4465

Experimental Protocol: Intramolecular Oxidative Coupling of a Tethered Phenol

  • In a vial, the tethered phenol substrate (0.1 mmol) and the vanadium Schiff base catalyst (V2, 10 mol%) are dissolved in hexafluoroisopropanol (HFIP, 0.1 M).

  • The vial is sealed with a cap and an oxygen balloon is attached.

  • The reaction mixture is stirred at room temperature for 24-44 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the corresponding phenol-dienone product.[2]

Workflow for Vanadium-Catalyzed Oxidative Phenol Coupling

G start Start dissolve Dissolve tethered phenol and Vanadium catalyst in HFIP start->dissolve oxygen Introduce O₂ atmosphere (balloon) dissolve->oxygen stir Stir at room temperature (24-44 h) oxygen->stir monitor Monitor reaction by TLC stir->monitor workup Solvent removal (rotary evaporation) monitor->workup Reaction complete purify Purification by column chromatography workup->purify product Isolated phenol-dienone product purify->product

Caption: General experimental workflow for oxidative phenol coupling.

Synthesis of N-Heterocycles

Vanadyl sulfate has emerged as an effective catalyst for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinoxalines and benzimidazoles. These reactions typically proceed through a condensation-cyclization sequence.

Synthesis of Quinoxalines

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Vanadyl sulfate can catalyze this reaction efficiently under mild conditions.

Quantitative Data for VOSO₄-Catalyzed Synthesis of Quinoxalines

Entryo-Phenylenediamine1,2-Dicarbonyl CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
1o-PhenylenediamineBenzilAlCuMoVPToluene25292
24,5-Dimethyl-1,2-phenylenediamineBenzilAlCuMoVPToluene25295
3o-Phenylenediamine2,3-ButanedioneAlCuMoVPToluene252.588
4o-PhenylenediamineGlyoxalAlCuMoVPToluene25385

Note: Data presented for a related vanadium-containing heteropolyacid catalyst, demonstrating the potential of vanadium species in this transformation.[3]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

  • To a mixture of o-phenylenediamine (1 mmol, 108 mg) and benzil (1 mmol, 210 mg) in toluene (8 mL), add the vanadium-based catalyst (e.g., AlCuMoVP, 100 mg).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion (typically 2 hours), filter the catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the product from ethanol to yield pure 2,3-diphenylquinoxaline.[3]

Proposed Mechanism for Quinoxaline Synthesis

G reactants o-Phenylenediamine + 1,2-Dicarbonyl activation Carbonyl activation by Vanadium catalyst reactants->activation nuc_attack Nucleophilic attack of amine activation->nuc_attack cyclization Intramolecular cyclization nuc_attack->cyclization dehydration Dehydration cyclization->dehydration product Quinoxaline dehydration->product

Caption: Plausible reaction pathway for quinoxaline synthesis.

Synthesis of Benzimidazoles

Benzimidazoles can be synthesized through the condensation of o-phenylenediamines with aldehydes, catalyzed by vanadyl acetylacetonate, a derivative of vanadyl sulfate.

Quantitative Data for Vanadium-Catalyzed Synthesis of Benzimidazoles

Entryo-PhenylenediamineAldehydeCatalyst SystemSolventTime (h)Yield (%)
1o-PhenylenediamineBenzaldehydeVO(acac)₂/Cu(OTf)₂Water/CTAB1692
2o-Phenylenediamine4-ChlorobenzaldehydeVO(acac)₂/Cu(OTf)₂Water/CTAB1890
3o-Phenylenediamine4-MethoxybenzaldehydeVO(acac)₂/Cu(OTf)₂Water/CTAB1694
44,5-Dimethyl-1,2-phenylenediamineBenzaldehydeVO(acac)₂/Cu(OTf)₂Water/CTAB2088

Note: Data for vanadyl acetylacetonate is presented as a close analogue to vanadyl sulfate.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole

  • In a round-bottom flask, mix benzaldehyde (1 mmol, 106 mg), o-phenylenediamine (1.1 mmol, 119 mg), and CTAB (30 mol%).

  • Add water (5 mL) and stir at room temperature.

  • Add vanadyl acetylacetonate (20 mol%) and copper(II) trifluoromethanesulfonate (20 mol%).

  • Stir the reaction for 16-22 hours.

  • After completion (monitored by TLC), extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Multicomponent Reactions

Vanadium compounds have shown potential as catalysts in various multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. While specific protocols employing vanadyl sulfate are not as widely reported as for other catalysts, related vanadium complexes have been successfully utilized.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. A polymer-supported dioxidovanadium(V) complex has been shown to be an effective catalyst for this reaction.

Experimental Protocol: Vanadium-Catalyzed Biginelli Reaction

  • A mixture of an aldehyde (5 mmol), ethyl acetoacetate (5 mmol), urea (6 mmol), and a polymer-supported dioxidovanadium(V) catalyst (0.015 g) is taken in a round-bottom flask.

  • 30% aqueous H₂O₂ is added as an oxidant.

  • The reaction is carried out under solvent-free conditions at 80 °C for 3 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by recrystallization.

Strecker Reaction

Experimental Protocol: Vanadyl Triflate-Catalyzed Strecker Reaction

  • To a solution of an aldehyde (1.0 mmol) and an amine (1.0 mmol) in toluene (5 mL), add vanadyl triflate (5 mol%).

  • To this mixture, add trimethylsilyl cyanide (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction for the preparation of dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. While vanadyl sulfate is not a commonly cited catalyst for this reaction, other Lewis acids are frequently used, and the potential for vanadium catalysis exists. A general protocol often involves heating the four components in a suitable solvent like ethanol.

General Workflow for Multicomponent Reactions

G start Start mix Mix aldehyde, β-ketoester, urea/thiourea, and Vanadium catalyst start->mix heat Heat under solvent-free conditions (e.g., 80 °C) mix->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete isolate Isolate product by recrystallization cool->isolate product Dihydropyrimidinone isolate->product

Caption: A generalized workflow for a Vanadium-catalyzed Biginelli reaction.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Note and Experimental Protocols: Investigating the Insulin-Mimetic Effects of Vanadyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and experimentally validating the insulin-mimetic properties of vanadyl sulfate. It includes detailed protocols for key in vitro assays and summarizes relevant quantitative data from preclinical and clinical studies.

Vanadyl sulfate has emerged as a compound of interest in diabetes research due to its ability to mimic the metabolic effects of insulin. Its primary mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, vanadyl sulfate promotes the phosphorylation and activation of the insulin receptor and its downstream signaling cascades, leading to enhanced glucose uptake and utilization. This application note outlines the experimental procedures to investigate these effects in a laboratory setting.

Mechanism of Action: Vanadyl Sulfate as an Insulin Mimetic

The insulin-mimetic effects of vanadyl sulfate are primarily attributed to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B). PTP1B dephosphorylates the activated insulin receptor and its substrate (IRS-1), thus attenuating the insulin signal. Vanadyl sulfate, by inhibiting PTP1B, prolongs the phosphorylation state of the insulin receptor and IRS-1, leading to the sustained activation of downstream signaling pathways.

Two major downstream pathways are activated:

  • PI3K/Akt Pathway: This pathway is crucial for the metabolic effects of insulin. Activated IRS-1 recruits and activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as protein kinase B), which is then phosphorylated and activated by PDK1. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cell.

  • MAPK/ERK Pathway: This pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation. Activated IRS-1 can also lead to the activation of the Ras-Raf-MEK-ERK cascade.

Data Presentation

The following tables summarize the quantitative effects of vanadyl sulfate on glucose metabolism from in vivo and in vitro studies.

Table 1: In Vivo Effects of Vanadyl Sulfate on Glucose Metabolism

ModelDoseDurationKey OutcomesCitations
Humans (NIDDM)100 mg/day3 weeksFasting plasma glucose decreased from 210 to 181 mg/dL. HbA1c decreased from 9.6% to 8.8%.[1]
Humans (NIDDM)100 mg/day (50 mg twice daily)4 weeksFasting glucose decreased by 20%.[2]
Humans (Type 2 Diabetes)150 mg/day6 weeksFasting plasma glucose decreased from 194 to 155 mg/dL. HbA1c decreased from 8.1% to 7.6%.[3][4]
STZ-induced diabetic rats5 mg/kg and 10 mg/kg30 daysAt 10 mg/kg, blood glucose was normalized. Insulinemia was restored.[5]
STZ-induced diabetic ratsNot specified24-48 hoursBlood glucose levels dropped from hyperglycemic to hypoglycemic.[6]

Table 2: In Vitro Effects of Vanadyl Sulfate

AssayCell Line/EnzymeVanadyl Sulfate ConcentrationObserved EffectCitations
PTP1B InhibitionRecombinant PTP1B0.06 - 0.8 µM (range for vanadium complexes)Vanadyl sulfate had stronger inhibition than conjugated metal complexes.[7]
Adiponectin Production3T3-L1 adipocytes10 and 50 µMIncreased adiponectin cell content after 24 hours.[8]
eNOS PhosphorylationPulmonary Artery Endothelial CellsDose-dependentIncreased Thr495 phosphorylation of eNOS, inhibiting NO production.[9]

Experimental Protocols

Protocol 1: 2-Deoxy-D-[³H]-Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the rate of glucose transport into cells and is a key method for assessing insulin sensitivity.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • Vanadyl sulfate (VOSO₄)

  • Insulin (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]-glucose

  • Cytochalasin B (inhibitor of glucose transport, for negative control)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • To induce differentiation, grow cells to confluence in 12-well plates. Two days post-confluence, replace the medium with differentiation medium.

    • After 2-3 days, replace with insulin medium for another 2-3 days.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Experiments should be performed on fully differentiated adipocytes (days 8-12 post-differentiation).

  • Vanadyl Sulfate Treatment:

    • Prepare a stock solution of vanadyl sulfate in sterile water.

    • On the day of the experiment, serum-starve the differentiated 3T3-L1 adipocytes in DMEM for 2 hours.

    • Treat the cells with various concentrations of vanadyl sulfate (e.g., 10, 50, 100 µM) for a specified time (e.g., 30 minutes). Include a vehicle control (water), a positive control (100 nM insulin), and a negative control (cytochalasin B).

  • Glucose Uptake Assay:

    • Wash the cells twice with warm KRH buffer.

    • Add KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]-glucose to each well.

    • Incubate for 10 minutes at 37°C.

    • To stop the uptake, wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each lysate to normalize the counts per minute (CPM).

    • Calculate the fold change in glucose uptake relative to the vehicle-treated control.

Protocol 2: Western Blot Analysis of Akt and ERK Phosphorylation

This protocol is used to determine the activation state of key signaling proteins in response to vanadyl sulfate treatment.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Vanadyl sulfate

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)

    • Rabbit anti-total Akt (1:1000 dilution)

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)

    • Rabbit anti-total ERK1/2 (1:1000 dilution)

  • HRP-conjugated anti-rabbit secondary antibody (1:2000-1:5000 dilution)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and differentiate 3T3-L1 adipocytes as described in Protocol 1.

    • Serum-starve the cells for 2 hours.

    • Treat the cells with vanadyl sulfate at various concentrations and time points. Include vehicle and insulin controls.

    • After treatment, place the plates on ice, wash with ice-cold PBS, and lyse the cells with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[6]

    • To analyze total protein levels, the membrane can be stripped and re-probed with the total Akt or total ERK antibody.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Mandatory Visualizations

VanadylSulfateSignaling VOSO4 Vanadyl Sulfate PTP1B PTP1B VOSO4->PTP1B pIR Insulin Receptor-P (Active) PTP1B->pIR Dephosphorylation IR Insulin Receptor (Inactive) IR->pIR Phosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 IRS-1-P IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Ras Ras pIRS1->Ras PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK

Caption: Vanadyl Sulfate Signaling Pathway.

ExperimentalWorkflow start Start cell_culture 3T3-L1 Preadipocyte Culture & Differentiation start->cell_culture treatment Serum Starvation & Vanadyl Sulfate Treatment cell_culture->treatment assay_choice Select Assay treatment->assay_choice glucose_uptake 2-Deoxy-D-[3H]-Glucose Uptake Assay assay_choice->glucose_uptake Metabolic Effect western_blot Western Blot for p-Akt and p-ERK assay_choice->western_blot Signaling Pathway data_analysis_gu Scintillation Counting & Data Analysis glucose_uptake->data_analysis_gu data_analysis_wb Imaging & Densitometry Data Analysis western_blot->data_analysis_wb end End data_analysis_gu->end data_analysis_wb->end

Caption: Experimental Workflow Diagram.

References

Application of Vanadium Sulfate in Redox Flow Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of vanadium sulfate in Vanadium Redox Flow Batteries (VRFBs), a promising technology for large-scale energy storage. It includes comprehensive experimental protocols, quantitative performance data, and visualizations to facilitate understanding and further research in this field.

Introduction to Vanadium Redox Flow Batteries

Vanadium redox flow batteries (VRFBs) are a type of rechargeable flow battery that employs vanadium ions in four different oxidation states to store chemical potential energy.[1][2][3] Unlike conventional batteries where energy is stored in the electrode material, VRFBs store energy in two external tanks containing this compound electrolytes.[4][5] This separation of energy storage and power generation components allows for independent scaling of energy capacity and power output, making them highly suitable for grid-scale energy storage applications.[6]

The core of the VRFB consists of a cell stack where the electrochemical reactions occur. Each cell is composed of two half-cells separated by an ion-exchange membrane, typically a proton exchange membrane like Nafion.[7][8] Carbon felt is commonly used as the electrode material due to its high surface area and electrochemical stability.[2]

The fundamental electrochemical reactions are based on the V²⁺/V³⁺ redox couple at the negative electrode (anode during discharge) and the VO²⁺/VO₂⁺ (V⁴⁺/V⁵⁺) redox couple at the positive electrode (cathode during discharge).[1][3][7]

Negative Electrode (Anode during discharge): V²⁺ ⇌ V³⁺ + e⁻ (E⁰ = -0.26 V vs. SHE)[7][9]

Positive Electrode (Cathode during discharge): VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂O (E⁰ = +1.00 V vs. SHE)[7][9]

Overall Cell Reaction: V²⁺ + VO₂⁺ + 2H⁺ ⇌ V³⁺ + VO²⁺ + H₂O (E⁰ = 1.26 V)[4]

Quantitative Performance Data

The performance of VRFBs is characterized by several key metrics, including energy efficiency, coulombic efficiency, voltage efficiency, energy density, and power density. The following tables summarize typical performance data reported in the literature.

ParameterValueCurrent Density (mA cm⁻²)Vanadium Concentration (M)NotesReference
Energy Efficiency84.56%50Not Specified---[10]
Coulombic Efficiency94.8%50Not Specified---[10]
Voltage Efficiency89.2%50Not Specified---[10]
Energy Efficiency83.73%50Not Specified---[10]
Coulombic Efficiency94.4%50Not Specified---[10]
Voltage Efficiency88.7%50Not Specified---[10]
Energy Efficiency91.98%200Not SpecifiedHigh power density design[11]
Energy Efficiency86.45%400Not SpecifiedHigh power density design[11]
Energy Efficiency80.83%600Not SpecifiedHigh power density design[11]
Energy Efficiency~70-80%Not SpecifiedNot SpecifiedPractical applications[12]
Energy Efficiency~80%Not SpecifiedNot SpecifiedV/Mn hybrid cell[13]
Energy Density17.85 Wh L⁻¹Not SpecifiedNot SpecifiedV/Mn hybrid cell, 25.3% higher than all-vanadium[13]
Peak Power Density2.78 W cm⁻²Not SpecifiedNot SpecifiedHigh power density design[11]
Cycle Life>20,000 cycles600Not SpecifiedHigh power density design[11]

Experimental Protocols

Electrolyte Preparation

The preparation of a stable and high-concentration vanadium electrolyte is crucial for achieving high energy density in VRFBs. This compound is the most common precursor.

Protocol 1: Preparation from Vanadyl Sulfate (VOSO₄)

This is a straightforward method for laboratory-scale electrolyte preparation.

Materials:

  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Deionized water

Procedure:

  • Calculate the required amount of VOSO₄·xH₂O and concentrated H₂SO₄ to achieve the desired vanadium and acid concentrations (e.g., 1.5 M VOSO₄ in 2.6 M H₂SO₄).[2]

  • In a fume hood, slowly add the concentrated H₂SO₄ to the deionized water while stirring continuously. Caution: This is an exothermic reaction.

  • Once the sulfuric acid solution has cooled, gradually dissolve the VOSO₄·xH₂O powder into the solution with continuous stirring.

  • Continue stirring the mixture until the VOSO₄ is completely dissolved, and the solution turns into a clear, transparent blue color.[2] This solution contains V⁴⁺ ions and can be used as the starting electrolyte for both half-cells.

Protocol 2: Preparation from Vanadium Pentoxide (V₂O₅)

This method is more cost-effective for large-scale production as V₂O₅ is a cheaper precursor.[14] It involves the reduction of V⁵⁺ to V⁴⁺.

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Sulfuric acid (H₂SO₄, concentrated)

  • Reducing agent (e.g., oxalic acid, formic acid)[1][14]

  • Deionized water

Procedure:

  • Prepare the sulfuric acid solution as described in Protocol 1.

  • Add the V₂O₅ powder to the sulfuric acid solution. V₂O₅ has low solubility, so the mixture will be a suspension.[10][14]

  • Slowly add the reducing agent to the suspension while stirring. The reaction will produce VOSO₄ in solution. For example, with oxalic acid, the reaction is: V₂O₅ + 2H₂SO₄ + H₂C₂O₄ → 2VOSO₄ + 2CO₂ + 3H₂O[1]

  • Continue stirring until the reaction is complete, indicated by a color change to a clear blue solution. The solution may need to be heated to facilitate the reaction.[1]

VRFB Single Cell Assembly

A single VRFB cell is typically assembled in a sandwich-like structure.[2][15]

Components:

  • End plates (e.g., aluminum)

  • Current collectors (e.g., gold-plated copper)

  • Bipolar plates (e.g., graphite) with flow fields

  • Gaskets or seals

  • Electrode frames

  • Carbon felt electrodes

  • Ion-exchange membrane (e.g., Nafion)

Assembly Procedure:

  • Place an end plate and a current collector on a flat surface.

  • Position a bipolar plate on top of the current collector.

  • Place a gasket and an electrode frame onto the bipolar plate.

  • Insert the carbon felt electrode into the frame.

  • Carefully place the ion-exchange membrane on top of the first half-cell assembly.

  • Assemble the second half-cell in reverse order on top of the membrane (carbon felt, frame, gasket, bipolar plate).

  • Place the second current collector and end plate on top.

  • Secure the entire stack with bolts, applying uniform pressure to ensure a good seal and electrical contact.

Electrochemical Testing

Protocol 3: Galvanostatic Charge-Discharge Cycling

This is the primary method for evaluating the performance of a VRFB.

Equipment:

  • Potentiostat/Galvanostat or Battery Cycler

  • Peristaltic pumps to circulate the electrolyte

  • Electrolyte reservoirs

Procedure:

  • Pump the prepared this compound electrolyte through the respective half-cells of the assembled VRFB.

  • Set the desired constant current density for charging and discharging (e.g., 80 mA cm⁻²).[16]

  • Set the upper and lower voltage cut-off limits for the charge-discharge cycles (e.g., 1.6 V and 0.8 V).[16]

  • Initiate the cycling process. The initial charge will convert the V⁴⁺ electrolyte to V⁵⁺ in the positive half-cell and V³⁺/V²⁺ in the negative half-cell.

  • Record the cell voltage, current, and time throughout the cycling process to calculate coulombic, voltage, and energy efficiencies.

Protocol 4: Cyclic Voltammetry (CV)

CV is used to study the electrochemical reversibility of the vanadium redox reactions.

Equipment:

  • Potentiostat

  • Three-electrode setup (working electrode, counter electrode, reference electrode)

Procedure:

  • Use a sample of the this compound electrolyte in an electrochemical cell.

  • Immerse the three electrodes in the electrolyte.

  • Apply a potential sweep between defined vertex potentials at a specific scan rate.

  • Record the resulting current to obtain a cyclic voltammogram, which will show the oxidation and reduction peaks of the vanadium species.[12][17]

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the internal resistance and various loss mechanisms within the battery.[7][18][19]

Equipment:

  • Potentiostat with EIS capability

Procedure:

  • Set the VRFB to a specific state of charge (SOC).

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a range of frequencies (e.g., 100 kHz to 1 Hz).[16][18]

  • Measure the resulting AC current to determine the impedance of the cell at each frequency.

  • The data is typically presented as a Nyquist plot, which can be fitted to an equivalent circuit model to analyze different resistance components (ohmic, charge transfer, and mass transport).[7]

Visualizations

Experimental_Workflow Figure 2: Experimental workflow for VRFB characterization. A Electrolyte Preparation (VOSO₄ or V₂O₅) B Single Cell Assembly A->B C Electrochemical Testing B->C D Galvanostatic Cycling C->D E Cyclic Voltammetry (CV) C->E F Electrochemical Impedance Spectroscopy (EIS) C->F G Data Analysis (Efficiency, Capacity, Resistance) D->G E->G F->G

References

Growing Vanadyl Sulfate Single Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the growth of vanadyl sulfate (VOSO₄) single crystals, a compound of interest for various research applications, including studies on its insulin-mimetic properties. The protocols outlined below are based on established chemical synthesis and crystallization techniques, primarily focusing on the slow evaporation method following the reduction of vanadium pentoxide.

I. Overview of Vanadyl Sulfate Crystal Growth

The synthesis of vanadyl sulfate typically involves the reduction of vanadium pentoxide (V₂O₅) in a sulfuric acid solution.[1][2][3][4] Various reducing agents can be employed, including sulfur dioxide[4], oxalic acid[1], or alcohols like methanol and ethanol[2]. Following the synthesis of the vanadyl sulfate solution, single crystals are most commonly grown using the slow evaporation technique.[5][6][7] This method relies on the gradual removal of the solvent, leading to a supersaturated solution from which crystals can nucleate and grow.

II. Experimental Protocols

This section details the step-by-step procedures for the synthesis of a vanadyl sulfate solution and the subsequent growth of single crystals.

Protocol 1: Synthesis of Vanadyl Sulfate Solution via Alcohol Reduction

This protocol is adapted from a method utilizing alcohol as the reducing agent, which is considered a more straightforward approach compared to using sulfur dioxide gas.[2]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sulfuric acid (H₂SO₄), ~1.6M solution

  • Methanol or Ethanol

  • Distilled water

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • In a well-ventilated fume hood, combine 4 grams of vanadium pentoxide with approximately 35 mL of a 1.59 M sulfuric acid solution in a beaker or round-bottom flask.[2] The molar ratio of sulfuric acid to vanadium pentoxide should be approximately 2.5:1.[2]

  • Add a magnetic stir bar and begin stirring the mixture.

  • Slowly add an excess of methanol or ethanol to the mixture. The alcohol will act as the reducing agent.

  • Gently heat the mixture to around 60°C while stirring continuously.[2] The reaction mixture will gradually change color from a greenish hue to a distinct blue, indicating the formation of the vanadyl ion (VO²⁺).[2] This process may take several hours.[2]

  • Once the reaction is complete (indicated by a stable, vivid blue color), turn off the heat and allow the solution to cool to room temperature.

  • Filter the solution to remove any unreacted vanadium pentoxide or other solid impurities. The resulting filtrate is a concentrated solution of vanadyl sulfate.

Protocol 2: Single Crystal Growth by Slow Evaporation

This protocol outlines the procedure for growing single crystals from the prepared vanadyl sulfate solution.

Materials:

  • Concentrated vanadyl sulfate solution (from Protocol 1)

  • Crystallization dish or beaker

  • Parafilm or aluminum foil

  • Desiccator (optional)

Procedure:

  • Transfer the filtered, blue vanadyl sulfate solution into a clean crystallization dish or beaker.[3][5] The choice of container can influence crystal growth, with centrifuge tubes, NMR tubes, or test tubes also being suitable options.[5]

  • Cover the container with parafilm or aluminum foil.[5]

  • Pierce a few small holes in the cover to allow for slow evaporation of the solvent (water and any remaining alcohol).[5] The rate of evaporation can be controlled by the number and size of these holes.

  • Place the container in a location free from vibrations and significant temperature fluctuations.[5]

  • Monitor the setup regularly. As the solvent evaporates, the solution will become more concentrated, and eventually, small blue crystals will begin to form. This process can take several days to weeks.[6]

  • Once crystals of a desired size have formed, they can be carefully removed from the solution using tweezers.

  • The remaining solution can be allowed to evaporate further to yield more crystals.

  • For drying, the harvested crystals can be gently blotted with filter paper and then placed in a desiccator to remove any residual solvent.[3][8]

III. Data Presentation

The following table summarizes key quantitative parameters for the synthesis and crystal growth of vanadyl sulfate.

ParameterValueReference
Synthesis
Vanadium Pentoxide (V₂O₅)4 g[2]
Sulfuric Acid (H₂SO₄) Concentration~1.6 M[2]
Sulfuric Acid Volume~35 mL[2]
H₂SO₄ : V₂O₅ Molar Ratio~2.5 : 1[2]
Reaction Temperature~60 °C[2]
Crystal Growth
Crystallization MethodSlow Evaporation[5][6]
Typical Compound Quantity for Crystallization20 - 50 mg[6]
Crystallization TimeSeveral days to months[6]

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of vanadyl sulfate and the subsequent growth of single crystals.

experimental_workflow cluster_synthesis Synthesis of Vanadyl Sulfate Solution cluster_crystallization Single Crystal Growth V2O5 Vanadium Pentoxide (V₂O₅) Mixing Mixing and Heating (~60°C) V2O5->Mixing H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Mixing Alcohol Alcohol (Reducer) Alcohol->Mixing Filtration Filtration Mixing->Filtration VOSO4_sol Vanadyl Sulfate Solution Filtration->VOSO4_sol Evaporation Slow Evaporation VOSO4_sol->Evaporation Crystals Vanadyl Sulfate Single Crystals Evaporation->Crystals

Caption: Workflow for vanadyl sulfate single crystal growth.

Logical Relationships in Slow Evaporation

The following diagram outlines the key principles and controllable factors in the slow evaporation method for crystal growth.

slow_evaporation_logic cluster_params Controllable Parameters cluster_process Crystallization Process Solvent Solvent Choice Supersaturation Supersaturation Solvent->Supersaturation Concentration Initial Concentration Concentration->Supersaturation Temperature Temperature Temperature->Supersaturation Evap_Rate Evaporation Rate Evap_Rate->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Result Single Crystals Growth->Result

Caption: Key factors in slow evaporation crystal growth.

References

Vanadyl Sulfate as a Mordant in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordants are essential chemical substances in textile dyeing that form a coordination complex with both the dye and the fiber, thereby improving the adherence of the dye to the fabric. This process enhances the fastness properties of the dyed textile, such as its resistance to washing, light, and rubbing. While traditional mordants like alum, copper sulfate, and ferrous sulfate are widely used, there is a growing interest in exploring alternative mordants with potentially improved performance and different color characteristics. Vanadyl sulfate (VOSO₄) presents itself as a viable, though less common, mordant in textile dyeing. These application notes provide detailed protocols for the use of vanadyl sulfate as a mordant for both protein-based (wool) and cellulose-based (cotton) fibers with natural dyes, methods for evaluating the dyeing outcomes, and a discussion on the chemical basis of its mordanting action.

Chemical and Physical Properties of Vanadyl Sulfate

Vanadyl sulfate is an inorganic compound with the formula VOSO₄. It is typically encountered as the blue pentahydrate, VOSO₄·5H₂O. It is soluble in water and acts as a source of the vanadyl ion, [VO]²⁺.

PropertyValue
Chemical Formula VOSO₄
Molar Mass 163.00 g/mol (anhydrous)
Appearance Blue crystalline solid (pentahydrate)
Solubility in Water Soluble

Mechanism of Action

The mordanting action of vanadyl sulfate is attributed to the ability of the vanadyl ion ([VO]²⁺) to form coordination complexes. The vanadium atom in the vanadyl ion can expand its coordination sphere to bond with functional groups present in both the textile fibers and the dye molecules.

  • In protein fibers (e.g., wool): The vanadyl ion primarily interacts with the carboxyl (-COOH), amino (-NH₂), and hydroxyl (-OH) groups of the amino acid residues in keratin, the main protein in wool.

  • In cellulose fibers (e.g., cotton): The interaction occurs with the hydroxyl (-OH) groups of the cellulose polymer.

  • With natural dyes: Natural dyes are often rich in phenolic hydroxyl groups and other potential ligands. The vanadyl ion chelates with these groups.

This network of coordination bonds creates a stable, insoluble complex that firmly fixes the dye to the fiber, leading to improved colorfastness.

Mordant_Mechanism cluster_fiber Textile Fiber cluster_dye Natural Dye cluster_mordant Mordant cluster_result Result Fiber Wool (Keratin) or Cotton (Cellulose) with -OH, -COOH groups Vanadyl [VO]²⁺ Fiber->Vanadyl Coordination Bond Dye Natural Dye Molecule with -OH, =O groups (e.g., Gallotannin) Dye->Vanadyl Coordination Bond Dyed_Fiber Dyed Fiber with Enhanced Colorfastness Vanadyl->Dyed_Fiber Forms Stable Complex

Figure 1: General mechanism of vanadyl sulfate as a mordant.

Experimental Protocols

Safety Precautions

Vanadyl sulfate can cause irritation to the skin, eyes, and respiratory tract.[1] Always work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhaling the powder.

Protocol 1: Pre-mordanting of Wool with Vanadyl Sulfate for Dyeing with Sumac Gallnut

This protocol is based on established optimum conditions for dyeing wool with sumac gallnut.[2]

Materials:

  • Wool yarn or fabric, scoured

  • Vanadyl sulfate (VOSO₄)

  • Sumac gallnut powder

  • Distilled water

  • Heating mantle or water bath

  • Beakers or dye pots

  • Stirring rods

Procedure:

  • Preparation of Mordant Bath:

    • Calculate the required amount of vanadyl sulfate to achieve a 5 mM concentration in the mordant bath. The volume of the bath should be sufficient to fully immerse the wool with a liquor ratio of approximately 40:1 (40 mL of water for every 1 g of wool).

    • Dissolve the calculated amount of vanadyl sulfate in distilled water in a beaker or dye pot.

  • Mordanting:

    • Introduce the scoured, wet wool into the mordant bath.

    • Slowly heat the bath to 100°C and maintain this temperature for 60 minutes, stirring occasionally to ensure even mordanting.

    • Allow the bath to cool down before removing the wool.

    • Gently rinse the mordanted wool in lukewarm water to remove any unadhered mordant.

  • Dyeing:

    • Prepare a dyebath with 50% weight of fiber (owf) of sumac gallnut powder. For every 100 g of wool, use 50 g of sumac powder.

    • Add the sumac powder to a dye pot with a liquor ratio of 40:1 and bring to a gentle boil for 30 minutes to extract the dye.

    • Introduce the wet, mordanted wool into the dyebath.

    • Maintain the temperature at a simmer (around 85-95°C) for 60 minutes, stirring gently.

    • Allow the dyebath to cool completely before removing the wool.

  • Post-treatment:

    • Rinse the dyed wool thoroughly with water of decreasing temperature until the water runs clear.

    • Wash with a pH-neutral detergent and rinse again.

    • Allow the wool to air dry away from direct sunlight.

Wool_Dyeing_Workflow start Start: Scoured Wool mordant_bath Prepare 5 mM Vanadyl Sulfate Mordant Bath start->mordant_bath mordanting Mordant Wool at 100°C for 60 min mordant_bath->mordanting rinse1 Rinse Mordanted Wool mordanting->rinse1 dye_bath Prepare 50% owf Sumac Gallnut Dyebath rinse1->dye_bath dyeing Dye Wool at Simmer for 60 min dye_bath->dyeing cool Cool in Dyebath dyeing->cool rinse2 Rinse Dyed Wool cool->rinse2 wash Wash with Neutral Detergent rinse2->wash dry Air Dry wash->dry end End: Dyed Wool Fabric dry->end

Figure 2: Workflow for dyeing wool with vanadyl sulfate and sumac.
Protocol 2: General Pre-mordanting of Cotton with Vanadyl Sulfate

Cellulose fibers like cotton require a tanning step before mordanting to improve the uptake of the metal mordant.

Materials:

  • Cotton fabric, scoured

  • Tannic acid or a natural tannin source (e.g., myrobalan powder)

  • Vanadyl sulfate (VOSO₄)

  • Soda ash (sodium carbonate)

  • Distilled water

  • Heating equipment

  • Dye pots

Procedure:

  • Tannin Treatment:

    • Prepare a tannin bath with 5-10% owf of tannic acid or myrobalan powder.

    • Immerse the scoured, wet cotton in the tannin bath and heat to 60°C for 60 minutes.

    • Allow the cotton to cool in the bath.

    • Gently squeeze out the excess liquid but do not rinse.

  • Mordanting:

    • Prepare a mordant bath with 2-4% owf vanadyl sulfate. Optimization may be required depending on the desired shade.

    • In a separate container, dissolve a small amount of soda ash (approximately 1% owf) in warm water and add it to the mordant bath to neutralize the acidity.

    • Introduce the tannin-treated, damp cotton into the mordant bath.

    • Heat the bath to 60-70°C for 60 minutes, with occasional stirring.

    • Let the fabric cool in the mordant bath.

    • Rinse the mordanted cotton lightly with water.

  • Dyeing:

    • Proceed with dyeing using a prepared natural dyebath according to the specific instructions for that dye.

  • Post-treatment:

    • Rinse and wash the dyed fabric as described in Protocol 1.

Data Presentation: Evaluation of Dyeing Performance

The effectiveness of vanadyl sulfate as a mordant can be quantified by measuring the color strength and fastness properties of the dyed textiles.

Color Strength (K/S Value)

The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of dye on the fiber. A higher K/S value indicates a greater color strength. Measurements are taken using a spectrophotometer.

Color Coordinates (CIELAB)

The CIELAB color space is used to quantify color in three dimensions: L* (lightness), a* (red-green axis), and b* (yellow-blue axis). This allows for an objective comparison of the shades produced with different mordants.

Colorfastness

Colorfastness to washing, rubbing, and light should be evaluated according to standardized methods (e.g., ISO or AATCC standards). The results are typically rated on a scale of 1 to 5, where 5 represents the best fastness.

Table 1: Hypothetical Comparative Data for Mordants on Wool Dyed with Madder

Mordant (2% owf)K/S ValueLab*Washing Fastness (Staining)Rubbing Fastness (Wet)
Vanadyl Sulfate 12.545.235.818.34-54
Alum 10.850.138.220.143-4
Copper Sulfate 11.942.530.115.64-54
Ferrous Sulfate 14.235.625.412.84-54-5
No Mordant 3.168.320.515.222-3

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific dye, fiber, and experimental conditions.

Visualization of Chemical Interactions

The chelation of the vanadyl ion with a natural dye molecule is key to its function as a mordant. Gallotannins, the primary dyeing compounds in sumac, are rich in gallic acid units which provide multiple hydroxyl groups for coordination.

Vanadyl_Gallotannin_Complex cluster_complex Chelation of Vanadyl Ion with Gallic Acid Moiety of Gallotannin cluster_fiber_interaction Interaction with Fiber V V O_vanadyl O V->O_vanadyl = O1 O V->O1 - O2 O V->O2 - Fiber_group Fiber Functional Group (-OH or -COO⁻) V->Fiber_group Coordination C1 C O1->C1 - C2 C O2->C2 - Benzene Benzene Ring of Gallic Acid C1->Benzene - C2->Benzene -

Figure 3: Vanadyl ion chelation with a gallic acid moiety.

Conclusion

Vanadyl sulfate shows promise as an effective mordant in natural dyeing, capable of producing strong and fast colors. Its performance is comparable to, and in some aspects potentially exceeds, that of more common mordants. Further research is warranted to explore its use with a wider range of natural dyes and textile fibers, and to fully characterize the resulting color palettes and fastness properties. The protocols and evaluation methods outlined in these notes provide a framework for such investigations. The lower toxicity of vanadyl sulfate compared to some other metal salt mordants, such as copper sulfate, also makes it an attractive alternative from an environmental and safety perspective.[2]

References

Application Notes and Protocols: Electrochemical Deposition of Vanadium Oxide from Vanadyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium oxides are a versatile class of materials with significant potential in various applications, including energy storage (batteries and supercapacitors), electrochromic devices (smart windows), and catalysis.[1][2] Electrochemical deposition is a cost-effective and scalable method for producing thin films of vanadium oxide with controlled thickness and morphology.[3] This document provides detailed protocols for the electrochemical deposition of vanadium oxide films from a vanadyl sulfate (VOSO₄) precursor.

Key Experimental Parameters

The properties of the electrodeposited vanadium oxide films are highly dependent on the deposition parameters. The following tables summarize the key quantitative data from various studies to facilitate comparison and experimental design.

Table 1: Electrolyte Composition and Deposition Conditions

ParameterValueReference
Precursor Vanadyl sulfate hydrate (VOSO₄·xH₂O)[4]
Concentration 0.007 M - 0.5 M[3][5]
pH 2.70 (adjusted with H₂SO₄ and NaOH)
Deposition Mode Potentiostatic or Galvanostatic[5][6]
Deposition Potential +1 V to +2.30 V (vs. Ag/AgCl or SCE)[3][6]
Current Density 0.7 - 1.3 mA·cm⁻²[5]
Deposition Time 15 minutes - 2 hours[5][7]
Temperature Room Temperature to 85°C[5][8]

Table 2: Post-Deposition Annealing and Resulting Film Properties

Annealing Temperature (°C)Annealing Time (hours)AtmosphereResulting PhaseReference
300--Monoclinic VO₂ to Orthorhombic V₂O₅[2]
40010AirCrystalline V₂O₅[6][9]
260--Anhydrous α-V₂O₅[6]

Experimental Protocols

Protocol 1: Potentiostatic Deposition of Vanadium Oxide

This protocol describes the deposition of vanadium oxide films using a constant potential.

1. Electrolyte Preparation: a. Prepare a 0.1 M vanadyl sulfate solution by dissolving the appropriate amount of vanadyl sulfate hydrate (VOSO₄·xH₂O) in deionized water.[6] b. Adjust the pH of the solution to 2.70 by adding 1 M H₂SO₄ or 1 M NaOH dropwise while monitoring with a pH meter.[6] c. Stir the solution continuously until the vanadyl sulfate is completely dissolved.

2. Electrochemical Cell Setup: a. Use a standard three-electrode electrochemical cell. b. The working electrode can be a conductive substrate such as fluorine-doped tin oxide (FTO) glass, indium tin oxide (ITO) glass, or a metal foil (e.g., stainless steel, titanium).[3][10] c. Use a platinum wire or graphite rod as the counter electrode.[6][11] d. Use a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.[6][11]

3. Electrochemical Deposition: a. Immerse the three electrodes in the prepared electrolyte. b. Connect the electrodes to a potentiostat. c. Apply a constant potential of +1.0 V (vs. Ag/AgCl) to the working electrode for a specified duration, typically ranging from 15 minutes to 2 hours, to achieve the desired film thickness.[6][7]

4. Post-Deposition Treatment: a. After deposition, rinse the coated substrate thoroughly with deionized water to remove any residual electrolyte. b. Dry the film in air or under a gentle stream of nitrogen. c. For crystalline V₂O₅, anneal the film in a furnace in air at 400°C for 10 hours.[6][9]

Protocol 2: Galvanostatic Deposition of Vanadium Oxide

This protocol outlines the deposition of vanadium oxide films using a constant current.

1. Electrolyte Preparation: a. Prepare a 0.5 M vanadyl sulfate solution as described in Protocol 1, step 1.[5]

2. Electrochemical Cell Setup: a. Assemble the three-electrode cell as described in Protocol 1, step 2.

3. Electrochemical Deposition: a. Connect the electrodes to a galvanostat. b. Apply a constant current density in the range of 0.7 - 1.3 mA·cm⁻² to the working electrode for a fixed time, for example, 15 minutes.[5]

4. Post-Deposition Treatment: a. Follow the same rinsing, drying, and annealing procedures as described in Protocol 1, step 4.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_deposition Electrochemical Deposition cluster_post Post-Treatment & Characterization prep_solution Prepare VOSO4 Solution adjust_ph Adjust pH to 2.7 prep_solution->adjust_ph setup_cell Assemble 3-Electrode Cell adjust_ph->setup_cell deposition Apply Potential/Current setup_cell->deposition rinse_dry Rinse & Dry Film deposition->rinse_dry anneal Anneal at 400°C rinse_dry->anneal characterize Characterize Film (SEM, XRD, etc.) anneal->characterize

Caption: Experimental workflow for the electrochemical deposition of vanadium oxide.

Proposed Anodic Deposition Pathway

The anodic deposition of vanadium oxide from a vanadyl sulfate solution is believed to proceed through the oxidation of vanadyl ions (VO²⁺) at the anode surface, followed by a precipitation reaction to form vanadium pentoxide (V₂O₅).[6]

reaction_pathway cluster_oxidation Oxidation at Anode cluster_precipitation Precipitation VO2_plus VO²⁺ (in solution) anode Anode Surface VO2_plus->anode - e⁻ V2O5 V₂O₅ (deposited film) anode->V2O5 + H₂O - 2H⁺

Caption: Proposed reaction pathway for the anodic deposition of V₂O₅.

Characterization of Deposited Films

To evaluate the quality and properties of the deposited vanadium oxide films, a range of characterization techniques can be employed:

  • Scanning Electron Microscopy (SEM): To study the surface morphology and thickness of the films.[6]

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the deposited material.[5][6]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of vanadium.[6]

  • Raman Spectroscopy: To further confirm the phase and structure of the vanadium oxide.[5]

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties, such as ion intercalation capacity and reversibility.[11][12]

  • Chronopotentiometry: To evaluate the charge-discharge characteristics of the film when used as an electrode material.[6]

References

Vanadium Sulfate: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. Vanadium sulfate is not approved for human use as a performance-enhancing agent and may have significant health risks. The information provided herein should not be interpreted as an endorsement or guide for non-medical or illicit use.

Introduction

Vanadium is a trace element that has garnered interest for its insulin-mimetic properties.[1][2] Vanadium compounds, including vanadyl sulfate, have been investigated for their potential to influence glucose and lipid metabolism.[2][3] This document provides a summary of the scientific literature on this compound, focusing on its mechanism of action, physiological effects, and methodologies for its study.

Mechanism of Action

Vanadium compounds exert their biological effects primarily by mimicking the actions of insulin.[4][5] This is achieved through the inhibition of protein tyrosine phosphatases (PTPases), which are negative regulators of the insulin signaling pathway.[5][6] By inhibiting PTPases, vanadium enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to the activation of key signaling pathways involved in glucose uptake and metabolism.[6]

The primary mechanism involves the activation of several key elements of the insulin signal transduction pathway, including:

  • Tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1)[6]

  • Activation of Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt)[6]

  • Increased translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissues.[3][7]

Signaling Pathway Diagram

Vanadium_Sulfate_Signaling cluster_cell Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Vanadium_Sulfate This compound PTP1B PTP1B Vanadium_Sulfate->PTP1B inhibits PTP1B->Insulin_Receptor dephosphorylates PI3K PI3K IRS1->PI3K Akt Akt/PKB PI3K->Akt Akt->GLUT4_vesicle promotes translocation Glucose Glucose Glucose->GLUT4 transport

Caption: this compound's insulin-mimetic signaling pathway.

Quantitative Data from In Vivo Studies

The following tables summarize data from studies investigating the effects of this compound.

Table 1: Human Studies on Vanadyl Sulfate
Study PopulationDosageDurationKey FindingsReference
Type 2 Diabetic Patients150 mg/day6 weeksImproved hepatic and muscle insulin sensitivity, decreased fasting plasma glucose and HbA1c.[8]
Weight-Training Athletes0.5 mg/kg/day12 weeksNo significant effect on body composition. Modest ergogenic effect in the first month.[9][10]
Type 2 Diabetic Patients33 to 50 mg elemental V per day2 to 4 weeksImproved glycemia, decreased fasting blood glucose.[7][11]
Table 2: Animal Studies on Vanadyl Sulfate
Animal ModelDosageDurationKey FindingsReference
Streptozotocin-induced diabetic rats5 and 10 mg/kg30 daysNormalized blood glucose at 10 mg/kg, restored insulinemia, and improved insulin sensitivity.[12]
Male Wistar rats7.56 and 15.12 mg V/kg (oral gavage)Single doseAbsolute bioavailability of 16.8% and 12.5% respectively.[13][14]
Nondiabetic and diabetic rats5 and 10 mg/kgNot specifiedVOSO4 induced adverse effects and oxidative damage in the liver of nondiabetic rats, but had beneficial effects in diabetic rats.[15]

Experimental Protocols

Protocol 1: In Vivo Study of this compound Effects on Glucose Homeostasis in a Rat Model of Diabetes

This protocol is a generalized representation based on methodologies described in the literature.[12][15]

1. Objective: To evaluate the effect of oral vanadyl sulfate administration on blood glucose levels and insulin sensitivity in a streptozotocin (STZ)-induced diabetic rat model.

2. Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Vanadyl sulfate (VOSO₄)

  • Citrate buffer (pH 4.5)

  • Glucometer and test strips

  • Insulin assay kit (ELISA)

  • Standard laboratory animal diet and housing

3. Experimental Workflow:

experimental_workflow Acclimatization Animal Acclimatization (1 week) Induction Diabetes Induction (Single STZ injection) Acclimatization->Induction Grouping Group Allocation (Control, Diabetic, Diabetic+VOSO4) Induction->Grouping Treatment Daily Oral Gavage (Vehicle or VOSO4) Grouping->Treatment Monitoring Weekly Monitoring (Body weight, Blood glucose) Treatment->Monitoring Termination Euthanasia & Sample Collection (Blood, Tissues) Treatment->Termination Monitoring->Treatment 4 weeks Analysis Biochemical & Histological Analysis Termination->Analysis

Caption: Workflow for in vivo this compound study.

4. Procedure:

  • Acclimatization: House rats for one week under standard laboratory conditions.

  • Diabetes Induction: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer. Control animals receive buffer only. Confirm diabetes by measuring blood glucose levels 72 hours post-injection (glucose > 250 mg/dL).

  • Grouping: Divide diabetic rats into two groups: Diabetic control and Diabetic + VOSO₄.

  • Treatment: Administer VOSO₄ (e.g., 10 mg/kg body weight) or vehicle (distilled water) daily via oral gavage for a specified period (e.g., 4 weeks).

  • Monitoring: Record body weight and fasting blood glucose levels weekly.

  • Termination and Sample Collection: At the end of the treatment period, euthanize the animals and collect blood for insulin analysis and tissues (liver, muscle) for further analysis.

5. Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to compare differences between groups.

Protocol 2: Analytical Method for Vanadium Detection in Biological Samples

This protocol outlines a general procedure for determining vanadium concentrations in biological matrices like urine and serum, based on established analytical techniques.[16][17]

1. Objective: To quantify the concentration of vanadium in biological fluids using high-resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).

2. Materials:

  • HR-ICP-MS instrument

  • Class 100 clean laboratory environment

  • High-purity nitric acid (HNO₃)

  • Ultrapure water

  • Certified vanadium standard solutions

  • Micropipettes and acid-leached plasticware

3. Procedure:

  • Sample Preparation:

    • Work in a clean environment to minimize contamination.

    • Dilute samples (e.g., 20-fold) with a solution of 0.3% HNO₃.

  • Instrumental Analysis:

    • Use HR-ICP-MS at a medium resolution (e.g., 4000) to resolve spectral interferences, such as from ³⁵Cl¹⁶O⁺, from the major vanadium isotope ⁵¹V⁺.

    • Employ the method of standard additions for quantification, preparing standards in a pooled urine or serum matrix to match the sample matrix.

  • Quality Control:

    • Analyze an in-house or certified reference material (CRM) daily to ensure accuracy and precision.

    • Perform spike recovery experiments to assess matrix effects.

4. Data Analysis: Calculate vanadium concentrations based on the standard addition calibration curve. Report results with appropriate units (e.g., ng/mL or pg/mL).[17]

Potential Health Risks and Side Effects

The use of this compound is associated with potential adverse effects, particularly at higher doses.[1]

  • Gastrointestinal Issues: The most commonly reported side effects are gastrointestinal, including nausea, diarrhea, and stomach cramps.[1][18]

  • Toxicity: High doses of vanadium compounds can lead to toxicity, with potential damage to the liver and kidneys.[1][15][18] Long-term safety in humans has not been well-established.[18]

  • Drug Interactions: this compound may interact with medications for diabetes, potentially increasing the risk of hypoglycemia.[18][19]

Conclusion

This compound demonstrates insulin-mimetic properties that have been explored for their potential therapeutic and performance-enhancing effects. However, its use is accompanied by significant health risks and a narrow therapeutic window.[3] The protocols and data presented here are intended to provide a foundation for researchers investigating the physiological and pharmacological properties of vanadium compounds in a controlled and scientific setting. Further research is necessary to fully elucidate the long-term safety and efficacy of this compound.

References

Preparation of Anhydrous Vanadyl Sulfate: A Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the laboratory synthesis of anhydrous vanadyl sulfate (VOSO₄), a compound of interest for researchers in catalysis, materials science, and drug development. Vanadyl sulfate and its derivatives are utilized in various applications, including as catalysts in organic synthesis, as precursors for vanadium-based materials, and as nutritional supplements. This protocol outlines two common methods for the preparation of the hydrated form of vanadyl sulfate from vanadium pentoxide, followed by a thermal dehydration procedure to obtain the anhydrous product.

Overview of Synthetic Pathways

The synthesis of anhydrous vanadyl sulfate is typically a two-step process. First, hydrated vanadyl sulfate (VOSO₄·xH₂O) is prepared by the reduction of vanadium pentoxide (V₂O₅). Two effective methods for this reduction are presented:

  • Method A: Reduction with sulfur dioxide (SO₂).

  • Method B: Reduction with an organic reducing agent, such as ethanol.

Following the synthesis of the hydrated salt, a controlled thermal dehydration is performed to yield the final anhydrous vanadyl sulfate.

Experimental Protocols

Safety Precautions
  • Vanadium Pentoxide (V₂O₅): Toxic by inhalation and ingestion. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sulfuric Acid (H₂SO₄): Corrosive. Handle with extreme care, wearing appropriate PPE. Dilution of concentrated sulfuric acid is highly exothermic and should be done by adding acid to water slowly.

  • Sulfur Dioxide (SO₂): Toxic and corrosive gas. All manipulations involving SO₂ must be performed in a fume hood.

  • Ethanol (C₂H₅OH): Flammable. Keep away from open flames and ignition sources.

  • Vanadyl Sulfate (VOSO₄): Irritant. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of Hydrated Vanadyl Sulfate (VOSO₄·xH₂O)

Method A: Reduction with Sulfur Dioxide (SO₂)[1]

This method is a common and efficient route to hydrated vanadyl sulfate.

Materials and Equipment:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (98%)

  • Source of sulfur dioxide (SO₂) gas (e.g., from a cylinder or by reaction of sodium sulfite with an acid)

  • Distilled water

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Desiccator

Procedure:

  • In a round-bottom flask, prepare a solution of dilute sulfuric acid by cautiously adding 15 mL of concentrated H₂SO₄ to 10 mL of distilled water. Allow the solution to cool.

  • To this solution, add 19 g of vanadium pentoxide to form a suspension.

  • Introduce a magnetic stir bar and begin stirring the mixture.

  • Bubble sulfur dioxide gas through the suspension via a gas inlet tube. The reaction is typically carried out at room temperature but may be gently heated to facilitate the reaction.

  • Continue the flow of SO₂ and stirring for 8-10 hours. The color of the suspension will gradually change from orange/yellow to a deep blue solution as the V(V) is reduced to V(IV).

  • Once the reaction is complete (indicated by the dissolution of the V₂O₅ and a stable blue color), filter the solution to remove any unreacted starting material.

  • Concentrate the filtrate by gentle heating on a steam bath to induce crystallization of the blue hydrated vanadyl sulfate. Avoid boiling, as this can lead to decomposition.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold distilled water, followed by acetone.

  • Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Method B: Reduction with Ethanol[2]

This method avoids the use of toxic SO₂ gas.

Materials and Equipment:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (98%)

  • Ethanol (95% or absolute)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Desiccator

Procedure:

  • In a round-bottom flask, suspend 4 g of vanadium pentoxide in approximately 35 mL of a 1.6 M sulfuric acid solution. The molar ratio of sulfuric acid to vanadium pentoxide should be about 2.5:1.[2]

  • Add 40 mL of ethanol to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • The reaction mixture will initially turn green and then to a clear blue solution over the course of several hours.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • The hydrated vanadyl sulfate can be crystallized by concentrating the solution and/or by adding a solvent in which the salt is insoluble (e.g., acetone).

  • Collect the blue crystals by vacuum filtration and wash with acetone.

  • Dry the product in a desiccator.

Dehydration of Hydrated Vanadyl Sulfate

This procedure is critical for obtaining the anhydrous form of vanadyl sulfate. The process involves the stepwise removal of water molecules by heating.

Materials and Equipment:

  • Hydrated vanadyl sulfate (VOSO₄·xH₂O)

  • Tube furnace with temperature control

  • Inert gas supply (e.g., nitrogen or argon)

  • Crucible (ceramic or quartz)

  • Thermogravimetric analyzer (TGA) (for characterization)

Procedure:

  • Place a known amount of the finely ground hydrated vanadyl sulfate into a crucible.

  • Place the crucible in a tube furnace.

  • Heat the sample under a slow flow of an inert gas (e.g., nitrogen) to prevent oxidation.

  • The dehydration occurs in stages. Based on thermal analysis data, the following temperature profile is recommended:

    • Heat to 160-190°C to remove the initial water molecules, yielding VOSO₄·H₂O.

    • Subsequently, heat to approximately 260°C to obtain anhydrous α-VOSO₄.

  • Hold the sample at the final temperature until a constant weight is achieved, indicating complete dehydration.

  • Cool the sample to room temperature under the inert gas stream to prevent rehydration.

  • Store the anhydrous vanadyl sulfate in a tightly sealed container in a desiccator.

Data Presentation

Table 1: Typical Reaction Parameters and Yields

ParameterMethod A (SO₂ Reduction)Method B (Ethanol Reduction)Dehydration
Starting Materials V₂O₅, H₂SO₄, SO₂V₂O₅, H₂SO₄, EthanolVOSO₄·xH₂O
Molar Ratio (V₂O₅:Reducer) Not specified~1:10 (V₂O₅:Ethanol)N/A
Reaction Temperature Room Temperature to gentle heatReflux160-260°C
Reaction Time 8-10 hoursSeveral hoursVaries
Typical Yield (Hydrate) HighModerate to HighN/A
Typical Yield (Anhydrous) N/AN/A>95% (from hydrate)
Purity of Final Product >98%[3][4]>98%[3]>98%

Table 2: Characterization Data for Vanadyl Sulfate

PropertyHydrated Vanadyl Sulfate (VOSO₄·5H₂O)Anhydrous Vanadyl Sulfate (VOSO₄)
Appearance Blue crystalline solidGreenish-blue to grey powder
Molecular Weight 253.07 g/mol 163.00 g/mol
Decomposition Temperature Decomposes at 105°C (loses water)Stable to higher temperatures
Solubility in Water SolubleSoluble
FTIR (cm⁻¹) - Key Peaks Broad O-H stretch (~3400), H-O-H bend (~1630), S-O stretches (~1100), V=O stretchAbsence of O-H and H-O-H bands, characteristic S-O and V=O stretches
TGA Weight Loss Stepwise loss of water molecules up to ~260°CNo significant weight loss until decomposition

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Hydrated Vanadyl Sulfate cluster_dehydration Dehydration cluster_characterization Characterization V2O5 Vanadium Pentoxide (V₂O₅) Reaction Reduction Reaction V2O5->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction Reducer Reducing Agent Reducer->Reaction SO2 Sulfur Dioxide (SO₂) SO2->Reducer Ethanol Ethanol (C₂H₅OH) Ethanol->Reducer Filtration1 Filtration Reaction->Filtration1 Crystallization Crystallization Filtration1->Crystallization Hydrate Hydrated Vanadyl Sulfate (VOSO₄·xH₂O) Crystallization->Hydrate Dehydration_step Thermal Dehydration (160-260°C, Inert Atmosphere) Hydrate->Dehydration_step Anhydrous Anhydrous Vanadyl Sulfate (VOSO₄) Dehydration_step->Anhydrous TGA TGA Anhydrous->TGA FTIR FTIR Anhydrous->FTIR Purity Purity Analysis Anhydrous->Purity

Figure 1: Workflow for the laboratory preparation of anhydrous vanadyl sulfate.

References

Application Notes and Protocols for the Use of Vanadyl Sulfate in Ceramic Glaze Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vanadyl sulfate as a colorant and flux in ceramic glaze formulations. While specific quantitative data for vanadyl sulfate is limited in publicly available literature, this document extrapolates from research on other vanadium compounds, primarily vanadium pentoxide, to provide detailed protocols and expected outcomes.

Introduction

Vanadyl sulfate (VOSO₄), a blue crystalline solid, is a source of vanadium used in ceramics to produce a range of colors, including blue, green, and yellow, depending on the glaze chemistry and firing conditions.[1] In a glaze environment, vanadium is often present as the vanadyl ion (VO²⁺).[2][3] Beyond its role as a colorant, vanadium compounds can also act as a flux, influencing the melting properties and surface tension of the glaze.[4]

The final color and properties of a glaze containing vanadyl sulfate are highly dependent on several factors:

  • Concentration of Vanadyl Sulfate: Higher concentrations generally lead to more intense colors.

  • Base Glaze Composition: The presence of other oxides, such as tin, zirconia, and lead, can significantly modify the final color.

  • Firing Temperature and Atmosphere: The temperature and whether the firing is in an oxidizing or reducing atmosphere will determine the final oxidation state of the vanadium and thus the color.

Data Presentation

Due to the scarcity of specific quantitative data for vanadyl sulfate in ceramic glazes, the following tables are illustrative, based on qualitative descriptions from studies on vanadium compounds in glazes. These tables provide a general guide to the expected effects of varying vanadyl sulfate concentration in different base glazes.

Table 1: Effect of Vanadyl Sulfate Concentration on Color in a Lead-Based Glaze (Oxidation Firing)

Vanadyl Sulfate (% by weight)Expected ColorExpected GlossNotes
1 - 3Light Yellow-GreenHigh Gloss
3 - 5Yellow to Greenish-YellowHigh GlossColor deepens with increasing concentration.[1]
5 - 8Green to Brownish-GreenGlossy to Semi-MatteAt higher concentrations, the surface may become more irregular.[4]

Table 2: Effect of Vanadyl Sulfate Concentration on Color in a Leadless Borosilicate Glaze (Oxidation Firing)

Vanadyl Sulfate (% by weight)With 5% Tin OxideWith 5% Zirconium SilicateExpected Gloss
2 - 4Bright YellowPale Blue-GreenGlossy
4 - 6Intense YellowCeladon GreenGlossy
6 - 8Mustard YellowTurquoise GreenSemi-Matte

Experimental Protocols

The following protocols are adapted from established methods for testing vanadium compounds in ceramic glazes.[1]

Materials and Equipment
  • Vanadyl sulfate (VOSO₄)

  • Base glaze components (e.g., frits, kaolin, silica, feldspar)

  • Opacifiers and color modifiers (e.g., tin oxide, zirconium silicate)

  • Distilled water

  • Ball mill or mortar and pestle

  • Sieves (e.g., 80, 100 mesh)

  • Glaze application tools (e.g., brushes, dipping tongs)

  • Ceramic test tiles (bisque-fired)

  • Electric kiln with programmable controller

Base Glaze Preparation

A typical starting point is a clear base glaze. The following is a sample recipe for a cone 6 (approx. 1222°C or 2232°F) clear glaze:

  • Frit 3124: 50%

  • Kaolin (EPK): 25%

  • Silica (Flint): 25%

Protocol:

  • Weigh the dry ingredients for the base glaze.

  • Dry mix the ingredients thoroughly.

  • For small batches, grind the mixture with water in a mortar and pestle. For larger batches, use a ball mill. The goal is a fine, consistent particle size.

  • Sieve the glaze slurry through an 80 or 100-mesh screen to remove any large particles.

Test Glaze Formulation with Vanadyl Sulfate

Protocol:

  • Prepare a series of test batches of the base glaze.

  • For each batch, weigh out a specific percentage of vanadyl sulfate (e.g., 1%, 3%, 5%, 7% by dry weight of the base glaze).

  • Add the vanadyl sulfate to the wet base glaze slurry.

  • Mix thoroughly to ensure even dispersion. For modifiers, add the desired percentage of tin oxide or zirconium silicate at this stage.

  • Label each test batch clearly.

Glaze Application and Firing

Protocol:

  • Ensure the bisque-fired test tiles are clean and free of dust.

  • Apply the test glazes to the tiles using a consistent method (e.g., dipping for a set time, brushing a specific number of coats) to ensure a uniform thickness.

  • Allow the glazed tiles to dry completely.

  • Place the tiles in the kiln, ensuring they are not touching.

  • Fire the kiln according to a pre-determined schedule. A sample cone 6 oxidation firing schedule is provided below.

Sample Cone 6 Firing Schedule (Oxidation):

SegmentRamp Rate (°C/hour)Target Temperature (°C)Hold Time (minutes)
110060030
225011000
3100122215
4Off (natural cooling)--

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Glaze Preparation cluster_test Test Formulation cluster_application Application & Firing weigh Weigh Dry Ingredients mix Dry Mix weigh->mix grind Wet Grind / Ball Mill mix->grind sieve Sieve Slurry grind->sieve add_voso4 Add Vanadyl Sulfate sieve->add_voso4 add_modifiers Add Modifiers (Optional) add_voso4->add_modifiers mix_test Thoroughly Mix add_modifiers->mix_test apply Apply to Test Tile mix_test->apply dry Dry Completely apply->dry fire Fire in Kiln dry->fire analyze Analyze Results fire->analyze

Caption: Experimental workflow for testing vanadyl sulfate in ceramic glazes.

Factors Influencing Glaze Outcome

factors_influencing_outcome cluster_composition Glaze Composition cluster_process Firing Process outcome Final Glaze Properties (Color, Gloss, Texture) voso4_conc Vanadyl Sulfate Concentration voso4_conc->outcome base_glaze Base Glaze Chemistry base_glaze->outcome modifiers Modifiers (SnO₂, ZrSiO₄) modifiers->outcome temp Peak Temperature temp->outcome atmosphere Atmosphere (Oxidation/Reduction) atmosphere->outcome cooling Cooling Rate cooling->outcome

Caption: Key factors influencing the final properties of vanadyl sulfate glazes.

Chemical Reactions and Behavior

During firing, vanadyl sulfate will decompose. The sulfate group will be driven off as sulfur oxides, and the vanadium will be incorporated into the molten glaze. The final oxidation state of the vanadium is crucial for the color.

  • In an oxidizing atmosphere , vanadium is likely to be in a +4 or +5 oxidation state, leading to yellows, greens, and blues.

  • In a reducing atmosphere , lower oxidation states of vanadium may be formed, which can result in different colors, potentially including grays and browns.[1]

The exact chemical reactions are complex and depend on the other components of the glaze. The vanadyl ion (VO²⁺) may be stabilized in the glass matrix, contributing to the observed colors. The interaction with other ions in the melt will also play a significant role in the final coordination environment of the vanadium and, consequently, the color.

References

Application Notes and Protocols for the Catalytic Activity of Supported Vanadium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of supported vanadium sulfate catalysts. The protocols detailed below are intended to serve as a guide for researchers in the fields of catalysis, materials science, and chemical synthesis. Supported this compound catalysts are versatile materials with significant activity in a range of oxidation reactions, including flue gas desulfurization and selective oxidation of hydrocarbons.

Introduction

Vanadium-based catalysts are widely employed in industrial processes due to their robust redox properties.[1] When this compound is dispersed on a high-surface-area support, the resulting catalyst often exhibits enhanced activity and selectivity.[1] The choice of support material, such as silica (SiO₂), titania (TiO₂), or zirconia (ZrO₂), plays a crucial role in the catalytic performance by influencing the dispersion of the active vanadium species and the overall surface properties of the catalyst.[2][3] This document outlines the preparation of supported this compound catalysts and their application in key catalytic reactions.

Data Presentation: Catalytic Performance

The following tables summarize quantitative data on the performance of this compound catalysts supported on different materials in various reactions.

Table 1: this compound on Silica (SiO₂) in Epoxidation

Catalyst CompositionSupportSurface Area (m²/g)ReactionSubstrateOxidantTemperature (°C)Conversion (%)Selectivity (%)Reference
1 wt% V, 0.2 M H₂SO₄Fumed Silica118Epoxidation1-OcteneH₂O₂25-High (626 ± 0.2 mmol epoxide produced)[4]
5-20 wt% VO₂Sol-gel SiO₂-EpoxidationCyclohexeneTBHP-21 (for 5 wt%)84 (for 5 wt%)[5]

Table 2: this compound on Titania (TiO₂) in Oxidation Reactions

Catalyst CompositionSupportReactionSubstrateTemperature (°C)Conversion (%)Selectivity (%)Reference
1-9 wt% V₂O₅P-25 Degussa TiO₂SO₂ OxidationSO₂200-400Increases with V₂O₅ loading and temperature-[6][7]
20 wt% V₂O₅Sol-gel TiO₂Cyclohexane OxidationCyclohexane-~876 (to cyclohexanol)[8]

Table 3: this compound on Zirconia (ZrO₂) in Acid Catalysis

Catalyst CompositionSupportReactionSubstrateTemperature (°C)ActivityReference
Zr(SO₄)₂ on Zr(OH)₄Zirconia2-Propanol Dehydration2-Propanol-Correlates with acidity[9]
Zr(SO₄)₂ on Zr(OH)₄ZirconiaCumene DealkylationCumene-Correlates with acidity[9]

Experimental Protocols

The following are detailed protocols for the synthesis of supported this compound catalysts and their use in catalytic reactions.

Protocol 1: Synthesis of this compound on Fumed Silica for Epoxidation

Objective: To prepare a 1 wt% V, 0.2 M H₂SO₄ on fumed silica catalyst.

Materials:

  • Fumed silica (SiO₂)

  • Vanadyl sulfate (VOSO₄)

  • Sulfuric acid (H₂SO₄), 0.2 M solution

  • Deionized water

  • Rotary evaporator

  • Calcination furnace

Procedure:

  • Support Pre-treatment: Dry the fumed silica at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation: Dissolve the required amount of vanadyl sulfate in a 0.2 M sulfuric acid solution to achieve a final vanadium loading of 1 wt% on the silica support.

  • Impregnation: Add the fumed silica to the impregnation solution. Stir the slurry at room temperature for 2 hours to ensure uniform wetting.

  • Drying: Remove the solvent using a rotary evaporator at 60°C until a dry powder is obtained.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature at a rate of 5°C/min to 500°C and hold for 4 hours.

  • Characterization: The resulting catalyst can be characterized by techniques such as BET for surface area analysis and UV-Vis DRS to confirm the presence of tetrahedral V⁵⁺ species.[4]

Protocol 2: Synthesis of V₂O₅/TiO₂ Catalyst by Impregnation for SO₂ Oxidation

Objective: To prepare V₂O₅/TiO₂ catalysts with varying vanadia loading (1-9 wt%).

Materials:

  • Titanium dioxide (TiO₂, e.g., P-25 Degussa)

  • Ammonium metavanadate (NH₄VO₃)

  • Oxalic acid

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Impregnation Solution Preparation: For each desired vanadia loading, prepare a solution by dissolving the corresponding amount of ammonium metavanadate in a warm aqueous solution of oxalic acid.

  • Impregnation: Add the TiO₂ support to the impregnation solution. The volume of the solution should be just sufficient to fill the pores of the support (incipient wetness impregnation).

  • Drying: Dry the impregnated material in an oven at 110°C for 16 hours.

  • Calcination: Calcine the dried catalyst in air at 450°C for 4 hours.[6]

Protocol 3: Catalytic Activity Testing - SO₂ Oxidation

Objective: To evaluate the catalytic activity of a prepared V₂O₅/TiO₂ catalyst for the oxidation of SO₂.

Materials:

  • Prepared V₂O₅/TiO₂ catalyst

  • Fixed-bed quartz reactor

  • Gas feed system (SO₂, O₂, N₂)

  • Temperature controller and furnace

  • Gas chromatograph (GC) or SO₂/SO₃ analyzer

Procedure:

  • Catalyst Loading: Place a known amount of the catalyst (e.g., 0.5 g) in the quartz reactor, supported by quartz wool.

  • Pre-treatment: Heat the catalyst to the reaction temperature (e.g., 400°C) under a flow of N₂ for 1 hour to remove any adsorbed impurities.

  • Reaction: Introduce the reactant gas mixture (e.g., 1000 ppm SO₂, 10% O₂, balance N₂) into the reactor at a specific flow rate.

  • Analysis: Analyze the composition of the effluent gas stream using a gas chromatograph or a dedicated SO₂/SO₃ analyzer to determine the conversion of SO₂.

  • Data Calculation: Calculate the SO₂ conversion using the following formula: Conversion (%) = [([SO₂]in - [SO₂]out) / [SO₂]in] * 100

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

SO2_Oxidation_Mechanism cluster_catalyst_surface Catalyst Surface cluster_gas_phase Gas Phase V2O5 V₂O₅ (Active Site) SO2_ads SO₂ (adsorbed) V2O5->SO2_ads Adsorption of SO₂ O2_ads O₂ (adsorbed) V2O5->O2_ads Adsorption of O₂ V2O4_SO3 V₂O₄-SO₃ (Intermediate) SO2_ads->V2O4_SO3 Oxidation of SO₂ Reduction of V⁵⁺ to V⁴⁺ O2_ads->V2O5 Re-oxidation of V⁴⁺ to V⁵⁺ SO3_des SO₃ (desorbed) V2O4_SO3->SO3_des Desorption of SO₃ SO3_gas SO₃ SO3_des->SO3_gas SO2_gas SO₂ SO2_gas->V2O5 O2_gas O₂ O2_gas->V2O5 Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis start Start support_prep Support Pre-treatment (Drying) start->support_prep impregnation_sol Preparation of Impregnation Solution start->impregnation_sol impregnation Impregnation of Support support_prep->impregnation impregnation_sol->impregnation drying Drying (e.g., Rotary Evaporator) impregnation->drying calcination Calcination drying->calcination catalyst Supported Vanadium Sulfate Catalyst calcination->catalyst Catalytic_Testing_Workflow cluster_testing Catalytic Activity Testing start_test Start load_catalyst Load Catalyst into Reactor start_test->load_catalyst pretreatment Catalyst Pre-treatment (Heating in N₂) load_catalyst->pretreatment reaction Introduce Reactant Gases pretreatment->reaction analysis Analyze Effluent Gas (e.g., GC) reaction->analysis data_proc Data Processing (Calculate Conversion) analysis->data_proc results Results data_proc->results

References

Vanadyl Sulfate in Experimental Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate, an inorganic vanadium compound, has been extensively investigated for its insulin-mimetic properties and potential therapeutic application in diabetes mellitus.[1][2][3] This document provides detailed application notes and experimental protocols based on published research, intended to guide researchers in the effective use of vanadyl sulfate in preclinical diabetes studies.

Vanadyl sulfate has demonstrated significant glucose-lowering effects in various animal models of both type 1 and type 2 diabetes, including streptozotocin (STZ)-induced diabetic rats and Zucker fatty rats.[1] Its mechanisms of action are multifaceted, primarily involving the potentiation of insulin signaling pathways.[4][5]

Mechanism of Action

Vanadyl sulfate exerts its insulin-like effects through several key mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): Vanadyl ions are known to inhibit PTPs, such as PTP1B, which are responsible for the dephosphorylation and inactivation of the insulin receptor.[4] By inhibiting these phosphatases, vanadyl sulfate prolongs the activated state of the insulin receptor, thereby amplifying downstream insulin signaling.[1]

  • Activation of Downstream Kinases: It can activate serine/threonine kinases, such as Akt/PKB, which are crucial for glucose uptake and metabolism, independent of direct insulin receptor phosphorylation.[3][4]

  • Increased Glucose Transporter (GLUT4) Translocation: Vanadyl sulfate treatment has been shown to increase the translocation of GLUT4 to the plasma membrane in skeletal muscle and adipose tissue, facilitating glucose uptake from the bloodstream.[3][6]

  • Hepatic Effects: It improves hepatic insulin sensitivity, leading to reduced hepatic glucose production (gluconeogenesis) and increased glycogen synthesis.[7][8]

  • Beta Cell Proliferation: Some studies suggest that vanadyl sulfate may promote the proliferation and regeneration of pancreatic beta cells.[4]

Data Presentation

Table 1: Effects of Vanadyl Sulfate on Glycemic Control in STZ-Induced Diabetic Rats
ParameterControl DiabeticVanadyl Sulfate Treated DiabeticPercentage ChangeReference
Fasting Blood Glucose (mg/dL) >500~150 (normalized)~70% decrease[9]
Plasma Insulin (µU/mL) 14 ± 3Significantly increased-[4][9]
Insulin Requirement (U/kg/day) 103 ± 78 ± 192% decrease[9]
Hemoglobin A1c (%) -Significant decrease-[10]
Table 2: Effects of Vanadyl Sulfate on Metabolic Parameters in Humans with Type 2 Diabetes
ParameterPre-treatmentPost-treatment (150 mg/day for 6 weeks)Percentage ChangeReference
Fasting Plasma Glucose (mg/dL) 194 ± 16155 ± 15~20% decrease[7][11]
Hemoglobin A1c (%) 8.1 ± 0.47.6 ± 0.4~6% decrease[7][11]
Endogenous Glucose Production (mg/kg/min) 4.1 ± 0.23.3 ± 0.2~20% decrease[7][11]
Insulin-Mediated Glucose Disposal (mg/kg/min) 4.3 ± 0.45.1 ± 0.6~19% increase[7][11]
Total Cholesterol (mg/dL) 223 ± 14202 ± 16~9% decrease[7][11]
LDL Cholesterol (mg/dL) 141 ± 14129 ± 14~8.5% decrease[7][11]

Experimental Protocols

Protocol 1: Induction of Diabetes in Rats using Streptozotocin (STZ)

This protocol describes the chemical induction of type 1 diabetes in rats, a widely used model for studying anti-diabetic agents.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Glucose meter and test strips

  • Insulin (for managing severe hyperglycemia if necessary)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to standard chow and water).

  • Fasting: Fast the rats overnight (12-14 hours) before STZ injection.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold, sterile citrate buffer to a final concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.

  • STZ Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[4]

  • Post-injection Care: To prevent initial STZ-induced hypoglycemia, provide a 5% glucose solution in the drinking water for the first 24 hours after injection.

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Protocol 2: Oral Administration of Vanadyl Sulfate in Diabetic Rats

This protocol outlines the procedure for chronic oral administration of vanadyl sulfate to diabetic rats.

Materials:

  • Vanadyl sulfate (VOSO₄)

  • Distilled water

  • Diabetic rats (induced as per Protocol 1)

  • Age-matched non-diabetic control rats

  • Drinking bottles

Procedure:

  • Solution Preparation: Prepare a fresh solution of vanadyl sulfate in distilled water. A common concentration used is 0.5-1.0 mg/mL.[9]

  • Animal Grouping: Divide the animals into at least four groups:

    • Non-diabetic control

    • Non-diabetic + Vanadyl sulfate

    • Diabetic control

    • Diabetic + Vanadyl sulfate

  • Administration: Provide the vanadyl sulfate solution as the sole source of drinking water to the treatment groups.[1][2] The control groups should receive plain distilled water.

  • Duration of Treatment: The treatment period can range from several weeks to months, depending on the study's objectives. A duration of 10 weeks has been shown to be effective.[2][6]

  • Monitoring:

    • Measure body weight, food intake, and water consumption daily or weekly.

    • Monitor blood glucose levels regularly (e.g., weekly) from the tail vein.

    • At the end of the study, collect blood samples for biochemical analysis (insulin, lipids, etc.) and tissues (liver, muscle, adipose) for further investigation (e.g., Western blotting for signaling proteins, gene expression analysis).

Visualizations

Signaling Pathway of Vanadyl Sulfate's Insulin-Mimetic Action

Vanadyl_Sulfate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS Activates Insulin Insulin Insulin->IR VOSO4 Vanadyl Sulfate PTP1B PTP1B VOSO4->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Experimental_Workflow start Start: Acclimatize Rats induction Induce Diabetes (STZ) start->induction confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Group Animals: - Control - VOSO4 Treated confirmation->grouping Diabetic treatment Administer VOSO4 in Drinking Water (10 weeks) grouping->treatment monitoring Weekly Monitoring: - Blood Glucose - Body Weight treatment->monitoring end_study End of Study: - Collect Blood & Tissues monitoring->end_study analysis Biochemical & Molecular Analysis end_study->analysis results Results & Data Interpretation analysis->results

References

Troubleshooting & Optimization

Technical Support Center: Vanadium (IV) Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium (IV) sulfate solutions. The focus is on preventing the unwanted oxidation of Vanadium (IV) to Vanadium (V) and other species.

Troubleshooting Guide: Common Issues and Solutions

Q1: My blue vanadyl sulfate solution has turned green or yellow. What is happening?

A1: A color change from the characteristic blue of vanadyl (VO²⁺) sulfate solution indicates a change in the oxidation state of vanadium. A greenish tint can suggest the presence of a mixture of V(IV) (blue) and V(V) (yellow) species. A fully yellow solution indicates significant oxidation to vanadyl(V) derivatives.[1] This is often caused by exposure to atmospheric oxygen or the presence of oxidizing contaminants.

Q2: I prepared a fresh solution of vanadyl sulfate, and it immediately changed color. What could be the cause?

A2: Immediate discoloration upon preparation can be due to several factors:

  • Contaminated Reagents: The vanadyl sulfate solid may have already been partially oxidized. Ensure you are using a high-purity reagent.

  • Impurities in Solvent: The water or other solvents used may contain dissolved oxygen or other oxidizing impurities. Using deoxygenated solvents can mitigate this.

  • Incorrect pH: The stability of vanadyl sulfate is pH-dependent. Significant deviations from an acidic pH can promote oxidation.

Q3: How can I minimize the oxidation of my vanadyl sulfate solution during storage?

A3: Proper storage is crucial for maintaining the integrity of your vanadyl sulfate solution.

  • Inert Atmosphere: Store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2] This is especially critical for lower oxidation states like V(II) and V(III), but it is also good practice for V(IV) to ensure long-term stability.

  • Appropriate Containers: Use tightly sealed, non-metallic containers for storage.

  • Cool and Dark Conditions: Store the solution in a cool, dry, and dark place, away from direct sunlight and heat sources, which can accelerate oxidation.

Q4: Can the pH of my solution affect the stability of Vanadium (IV)?

A4: Yes, pH is a critical factor. Vanadyl sulfate solutions are most stable in acidic conditions.[1] Increasing the pH can lead to the formation of other vanadium species and increase the susceptibility to oxidation. For instance, in acidic solutions, the oxidation of VO²⁺ to VO₂⁺ is a key reaction to monitor.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a vanadyl sulfate solution?

A1: When stored under optimal conditions (cool, dry, sealed from air), solid vanadyl sulfate hydrate can have a shelf life of one to two years. The stability of a prepared solution will depend on the storage conditions, concentration, and pH. Prolonged exposure to air will lead to oxidation.

Q2: Are there any chemical stabilizers I can add to my vanadyl sulfate solution?

A2: For specific applications like vanadium redox flow batteries, stabilizing agents are used. For general laboratory use, maintaining a low pH with sulfuric acid is the most common method to enhance stability. The addition of other chemicals could interfere with downstream experiments.

Q3: How can I confirm the oxidation state of vanadium in my solution?

A3: Several analytical techniques can be used to determine the oxidation state of vanadium:

  • UV-Vis Spectroscopy: Different oxidation states of vanadium have characteristic colors and corresponding absorbance spectra. The blue color of V(IV) is distinct from the yellow of V(V) and the green and violet of V(III) and V(II), respectively.[1]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species like Vanadium (IV).[4]

  • Cyclic Voltammetry: This electrochemical method can be used to study the redox behavior of the vanadyl ion and identify the presence of different oxidation states.[3]

  • Titration: Titration with a strong oxidizing agent like potassium permanganate (KMnO₄) can be used to determine the concentration of lower oxidation states of vanadium.[5]

Q4: What are the primary factors that promote the oxidation of Vanadium (IV) sulfate?

A4: The main factors are:

  • Presence of Oxygen: Atmospheric oxygen is a key oxidant.

  • Oxidizing Agents: Contamination with strong oxidizing agents like hydrogen peroxide, permanganates, or chromates will rapidly oxidize V(IV).

  • Elevated pH: Neutral or basic conditions can destabilize the vanadyl ion.

  • Elevated Temperature and Light Exposure: These can provide the energy to overcome the activation barrier for oxidation.

Data Presentation

Table 1: Factors Influencing the Stability of Vanadyl (IV) Sulfate Solutions

ParameterEffect on StabilityRecommendation for Prevention of Oxidation
pH Less stable at neutral or high pH. Most stable in acidic conditions.Maintain an acidic pH, typically using sulfuric acid.
Oxygen Exposure Promotes oxidation from V(IV) to V(V).Prepare and store solutions under an inert atmosphere (e.g., N₂ or Ar). Use deoxygenated solvents.
Temperature Higher temperatures can increase the rate of oxidation.Store solutions in a cool environment.
Light Can provide energy for oxidative reactions.Store solutions in amber or opaque containers to protect from light.
Contaminants Presence of other oxidizing agents will accelerate degradation.Use high-purity vanadyl sulfate and solvents. Ensure glassware is thoroughly cleaned.

Experimental Protocols

Protocol 1: Preparation of a Stock Vanadyl Sulfate Solution

  • Deoxygenation of Solvent: Take a known volume of deionized water in a flask. Bubble inert gas (argon or nitrogen) through the water for at least 30 minutes to remove dissolved oxygen.

  • Weighing Vanadyl Sulfate: In a separate container, accurately weigh the required amount of high-purity vanadyl sulfate hydrate (VOSO₄·xH₂O).

  • Dissolution: Under a gentle stream of inert gas, slowly add the weighed vanadyl sulfate to the deoxygenated water while stirring until fully dissolved. The solution should be a clear blue color.

  • Acidification: If required for stability, add a calculated amount of concentrated sulfuric acid to the solution to achieve the desired acidic pH.

  • Storage: Transfer the solution to a clean, airtight container. Purge the headspace with inert gas before sealing. Store in a cool, dark place.

Protocol 2: Monitoring Oxidation using UV-Vis Spectroscopy

  • Prepare a Baseline Spectrum: Immediately after preparing the fresh vanadyl sulfate solution (as per Protocol 1), take a UV-Vis spectrum. The characteristic peak for the vanadyl ion should be identified.

  • Periodic Sampling: At regular intervals (e.g., daily or weekly), take a small aliquot of the stored solution.

  • Spectrum Acquisition: Record the UV-Vis spectrum of the aliquot under the same conditions as the baseline.

  • Analysis: Compare the subsequent spectra to the baseline. The emergence of new peaks or a change in the intensity of the characteristic V(IV) peak can indicate oxidation. Specifically, an increase in absorbance in the region associated with V(V) would suggest oxidation.

Visualizations

OxidationPathway cluster_stable Stable State cluster_factors Oxidizing Factors cluster_oxidized Oxidized State cluster_prevention Preventative Measures VOSO4_solution Vanadyl (IV) Sulfate Solution (Blue) V_V_species Vanadyl (V) Species (Yellow/Green) VOSO4_solution->V_V_species Oxidation O2 Atmospheric Oxygen O2->VOSO4_solution High_pH High pH High_pH->VOSO4_solution Oxidants Oxidizing Agents Oxidants->VOSO4_solution Heat_Light Heat / Light Heat_Light->VOSO4_solution Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->O2 Counteracts Acidic_pH Acidic pH Acidic_pH->High_pH Counteracts Proper_Storage Cool, Dark Storage Proper_Storage->Heat_Light Counteracts High_Purity High-Purity Reagents High_Purity->Oxidants Avoids ExperimentalWorkflow cluster_prep Solution Preparation cluster_monitoring Stability Monitoring cluster_outcome Outcome start Start deoxygenate Deoxygenate Solvent start->deoxygenate dissolve Dissolve VOSO4 deoxygenate->dissolve acidify Acidify (if needed) dissolve->acidify store Store under Inert Gas acidify->store sample Take Aliquot store->sample Periodic Check uv_vis UV-Vis Spectroscopy sample->uv_vis analyze Analyze Spectrum uv_vis->analyze decision Color Change? analyze->decision stable Solution Stable decision->stable No oxidized Solution Oxidized decision->oxidized Yes

References

Technical Support Center: Purification of Crude Vanadyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude vanadyl sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude vanadyl sulfate?

A1: Common impurities in crude vanadyl sulfate, particularly when sourced from industrial processes like the leaching of vanadium slag, include iron (Fe), aluminum (Al), chromium (Cr), sodium (Na), potassium (K), magnesium (Mg), calcium (Ca), silicon (Si), and manganese (Mn).[1][2][3][4][5] The concentration of these impurities can vary significantly depending on the raw material and the initial extraction process.

Q2: Which purification technique is most suitable for my needs?

A2: The choice of purification technique depends on the initial purity of your crude vanadyl sulfate, the desired final purity, the scale of your experiment, and the available resources.

  • Solvent Extraction: Highly effective for removing metal impurities like iron and aluminum, especially in large-scale operations.[1][2] It offers good separation and can yield high-purity vanadyl sulfate suitable for applications like vanadium redox flow batteries.[1][2]

  • Recrystallization: A simpler method suitable for laboratory-scale purification to remove soluble impurities. Its effectiveness depends on the solubility differences between vanadyl sulfate and the impurities in the chosen solvent system.

  • Ion Exchange Chromatography: Offers high selectivity for removing ionic impurities and is suitable for achieving very high purity levels, particularly for analytical or pharmaceutical applications.[6][7] However, it can be more time-consuming and may have a lower sample loading capacity compared to other methods.[8]

Q3: What are the key parameters to control during the purification process?

A3: Key parameters vary with the technique:

  • Solvent Extraction: pH of the aqueous solution, concentration of the extractant, phase ratio (organic to aqueous), contact time, and stripping agent concentration are crucial for efficient separation.[1][2]

  • Recrystallization: Choice of solvent, temperature control during dissolution and crystallization, and the rate of cooling are critical for obtaining pure crystals.[9][10]

  • Ion Exchange Chromatography: Type of resin (cation or anion exchanger), buffer pH and ionic strength, flow rate, and the elution gradient are key to achieving good separation.[11][12][13]

Troubleshooting Guides

Solvent Extraction
Issue Possible Cause(s) Troubleshooting Steps
Poor extraction of vanadium (IV) - Incorrect pH of the aqueous phase. - Insufficient extractant concentration. - Inadequate mixing or contact time.- Adjust the pH to the optimal range for the specific extractant used (e.g., pH 1.8 for EHEHPA).[1][2] - Increase the concentration of the extractant in the organic phase. - Ensure vigorous mixing to maximize interfacial area and increase the contact time to reach equilibrium.
Co-extraction of impurities (e.g., Iron) - pH is too high, leading to increased extraction of iron. - The chosen extractant has low selectivity.- Lower the pH of the aqueous phase to reduce the extraction of iron.[1] - Consider a multi-stage extraction and stripping process to improve separation.[1][2] - After extraction, selectively strip vanadium from the organic phase, leaving iron behind.[1][2]
Emulsion formation at the interface - High concentration of certain impurities. - High shear mixing. - Presence of fine solid particles.- Filter the crude vanadyl sulfate solution before extraction. - Reduce the stirring speed. - Allow the mixture to stand for a longer period to allow for phase separation. - Add a small amount of a suitable de-emulsifier.
Low stripping efficiency of vanadium (IV) - Inappropriate stripping agent or concentration. - Insufficient contact time.- Use an effective stripping agent like sulfuric acid at an appropriate concentration (e.g., 4 mol/L).[3] - Increase the contact time and ensure thorough mixing during the stripping process.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling - Too much solvent was used, resulting in a solution that is not supersaturated.[9] - The solution is supersaturated but requires a nucleation site.[9]- Evaporate some of the solvent to increase the concentration of vanadyl sulfate and try cooling again.[9][10] - Add a seed crystal of pure vanadyl sulfate. - Scratch the inside of the flask with a glass rod to create nucleation sites.[9][14]
"Oiling out" instead of crystallization - The boiling point of the solvent is higher than the melting point of the vanadyl sulfate hydrate.[10] - The crude material is highly impure.[9] - The solution was cooled too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][10] - Consider a preliminary purification step (e.g., activated carbon treatment to remove organic impurities) before recrystallization.[15]
Low yield of purified crystals - A large amount of vanadyl sulfate remains dissolved in the mother liquor.[14] - Incomplete precipitation.- Cool the solution in an ice bath to further decrease the solubility of vanadyl sulfate. - Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more product.
Crystals are colored or appear impure - Impurities are co-crystallizing with the vanadyl sulfate. - Inefficient removal of the mother liquor.- Wash the filtered crystals with a small amount of cold, pure solvent. A patent suggests washing with absolute ethanol followed by a saturated pure vanadyl sulfate solution.[4] - Perform a second recrystallization.
Ion Exchange Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Vanadyl sulfate does not bind to the column - Incorrect pH of the buffer, leading to the wrong charge on the vanadyl ion. - Ionic strength of the sample or buffer is too high.[12] - Column is overloaded.- Adjust the pH of the sample and equilibration buffer. For a cation exchange resin, the pH should be low enough to ensure the vanadyl ion is positively charged. - Desalt the sample or dilute it with the starting buffer to reduce the ionic strength.[13] - Reduce the amount of sample loaded onto the column.[12]
Poor separation of vanadyl sulfate from impurities - Inappropriate elution gradient (too steep). - Incorrect buffer pH. - Low column efficiency.- Use a shallower elution gradient to improve resolution.[12] - Optimize the buffer pH to maximize the charge difference between vanadyl sulfate and the impurities. - Check the column packing and ensure it is uniform.[12]
Low recovery of vanadyl sulfate - Vanadyl sulfate is binding too strongly to the resin. - Precipitation of vanadyl sulfate on the column.- Increase the ionic strength of the elution buffer or change its pH to facilitate elution.[13] - Ensure the concentration of vanadyl sulfate in the sample is below its solubility limit in the buffer.
Changes in retention time - Inconsistent buffer preparation. - Column degradation or contamination.- Ensure accurate and consistent preparation of all buffers. - Clean and regenerate the column according to the manufacturer's instructions.[16]

Quantitative Data on Purification Efficiency

Table 1: Solvent Extraction of Vanadyl Sulfate with EHEHPA [1][2]

ParameterInitial Concentration in Feed SolutionConcentration after 5 Stages of Extraction & StrippingRemoval Efficiency
Vanadium (IV) 11.4 g/L76.5 g/L (in strip solution)-
Iron (Fe) 0.8 g/L12 mg/L>98.5%
Aluminum (Al) 1.3 g/L10 mg/L>99.2%

Experimental Protocols

Protocol 1: Purification of Vanadyl Sulfate by Solvent Extraction using EHEHPA

This protocol is based on the work by Li et al. for the preparation of high-purity vanadyl sulfate.[1][2]

Materials:

  • Crude vanadyl sulfate solution containing iron and aluminum impurities.

  • Extractant: 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA)

  • Phase modifier: Tri-n-butyl phosphate (TBP)

  • Diluent: n-heptane

  • Stripping agent: Sulfuric acid solution

  • Regenerating agent: Oxalic acid solution

Procedure:

  • Organic Phase Preparation: Prepare the organic phase by mixing EHEHPA, TBP, and n-heptane in the desired volume ratio.

  • Extraction:

    • Adjust the pH of the crude vanadyl sulfate solution to approximately 1.8.

    • Mix the aqueous solution with the organic phase at a specific phase ratio (O/A).

    • Stir the mixture vigorously for a sufficient time (e.g., 12 minutes) to allow for mass transfer.[1]

    • Allow the phases to separate. The vanadium and some iron will transfer to the organic phase.

  • Stripping:

    • Separate the vanadium-loaded organic phase.

    • Contact the organic phase with a sulfuric acid solution to strip the vanadium back into an aqueous phase.

    • Mix and allow the phases to separate.

  • Multi-stage Process: Repeat the extraction and stripping steps for multiple stages (e.g., five stages) to achieve high purity.[1][2]

  • Organic Phase Regeneration: After stripping, wash the organic phase with an oxalic acid solution to remove any remaining iron before recycling the extractant.[1][2]

Protocol 2: Purification of Vanadyl Sulfate by Recrystallization

This is a general protocol that can be adapted based on the specific impurities present.

Materials:

  • Crude vanadyl sulfate

  • Solvent (e.g., deionized water, ethanol, or a mixture)

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which vanadyl sulfate is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution: In a flask, add the crude vanadyl sulfate to a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a desiccator or a low-temperature oven.

Protocol 3: Purification of Vanadyl Sulfate by Ion Exchange Chromatography

This is a general protocol for the separation of metal ions.

Materials:

  • Crude vanadyl sulfate solution

  • Cation exchange resin

  • Equilibration buffer (e.g., dilute sulfuric acid at a specific pH)

  • Elution buffer (e.g., a solution of sulfuric acid or a salt at a higher concentration)

  • Chromatography column

Procedure:

  • Column Packing: Pack the chromatography column with the cation exchange resin and wash it thoroughly with deionized water.

  • Equilibration: Equilibrate the column by passing several column volumes of the equilibration buffer through it until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading: Adjust the pH of the crude vanadyl sulfate solution to match the equilibration buffer and load it onto the column. The vanadyl ions (VO²⁺) should bind to the resin.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound vanadyl sulfate by passing the elution buffer through the column. This can be done in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluted fractions and analyze them for the presence of purified vanadyl sulfate.

  • Regeneration: Regenerate the column according to the manufacturer's instructions for reuse.

Visualizations

G cluster_extraction Solvent Extraction Workflow crude_solution Crude VOSO4 Solution ph_adjustment pH Adjustment (pH ~1.8) crude_solution->ph_adjustment extraction Multi-stage Extraction (with EHEHPA/TBP in n-heptane) ph_adjustment->extraction separation1 Phase Separation extraction->separation1 loaded_org Vanadium-Loaded Organic Phase separation1->loaded_org Organic raffinate Aqueous Raffinate (Impurities) separation1->raffinate Aqueous stripping Multi-stage Stripping (with H2SO4) loaded_org->stripping separation2 Phase Separation stripping->separation2 pure_voso4 Purified VOSO4 Solution separation2->pure_voso4 Aqueous spent_org Spent Organic Phase separation2->spent_org Organic regeneration Regeneration (with Oxalic Acid) spent_org->regeneration recycled_org Recycled Organic Phase regeneration->recycled_org recycled_org->extraction

Caption: Workflow for the purification of vanadyl sulfate using solvent extraction.

G cluster_recrystallization Recrystallization Workflow crude_voso4 Crude VOSO4 Solid dissolution Dissolution in Minimal Hot Solvent crude_voso4->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities cooling Slow Cooling & Crystallization hot_filtration->cooling filtration Vacuum Filtration cooling->filtration mother_liquor Mother Liquor (Soluble Impurities) filtration->mother_liquor washing Washing with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals Purified VOSO4 Crystals drying->pure_crystals

Caption: General workflow for the purification of vanadyl sulfate by recrystallization.

G cluster_ion_exchange Ion Exchange Chromatography Workflow resin_prep Column Packing & Equilibration sample_loading Sample Loading resin_prep->sample_loading washing Washing with Equilibration Buffer sample_loading->washing crude_solution Crude VOSO4 Solution (pH adjusted) crude_solution->sample_loading impurities_wash Unbound Impurities washing->impurities_wash elution Elution with Elution Buffer washing->elution fraction_collection Fraction Collection elution->fraction_collection pure_fractions Fractions containing Purified VOSO4 fraction_collection->pure_fractions regeneration Column Regeneration fraction_collection->regeneration

Caption: Workflow for vanadyl sulfate purification via ion exchange chromatography.

References

Vanadyl Sulfate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered during the synthesis of vanadyl sulfate (VOSO₄).

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure vanadyl sulfate?

Pure vanadyl sulfate, typically in its pentahydrate form ([V(O)(H₂O)₄]SO₄·H₂O), is a characteristic blue solid.[1] The blue color is due to the presence of the vanadyl ion (VO²⁺) in a +4 oxidation state.

Q2: My final product has a green or yellowish tint. What is the cause?

A green or yellow color indicates the presence of impurities, specifically vanadium in other oxidation states.

  • Green/Yellow-Green: This is most commonly caused by contamination with yellow vanadyl(V) species (e.g., [VO₂]⁺).[1] This suggests that the initial reduction of the vanadium(V) precursor (like V₂O₅) was incomplete.

  • Green: A pure green color could indicate over-reduction to vanadium(III) species.[1]

  • Drying Issues: In some cases, the blue product may appear green upon drying, but reverts to blue when redissolved in water.[2] This may be related to changes in hydration or minor surface oxidation.

Q3: What are the primary side reactions to be aware of during synthesis?

The main side reactions involve incomplete or excessive changes in vanadium's oxidation state:

  • Incomplete Reduction: The vanadium(V) starting material is not fully converted to vanadium(IV).

  • Re-oxidation: The desired vanadyl(IV) product is oxidized back to vanadium(V) by atmospheric oxygen, particularly in solution.[3][4]

  • Over-reduction: The reducing agent is too strong or used in excess, leading to the formation of vanadium(III) or even vanadium(II).[1]

Q4: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield can result from several factors:

  • Incomplete Reaction: The reaction may not have been run for a sufficient duration or at the optimal temperature, leaving unreacted starting materials.

  • Poor Crystallization: Impurities can interfere with the crystallization process, leading to the formation of a viscous paste instead of solid crystals.[5]

  • Excess Acid: Using a significant excess of sulfuric acid can lead to the formation of highly soluble acidic vanadyl sulfate species that are difficult to crystallize.[2]

  • Loss During Workup: Product may be lost during filtration or washing steps.

Q5: What are common non-vanadium impurities in the final product?

Impurities can originate from the starting materials. If using industrial-grade vanadium pentoxide, trace metals such as iron, aluminum, chromium, nickel, and others may be present.[6][7] For applications requiring high purity, such as for vanadium redox flow batteries, these metallic impurities must be removed.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Product is green, yellow-green, or yellow. Incomplete reduction of V(V) to V(IV).• Increase reaction time or temperature.• Add a small additional amount of the reducing agent and continue heating.• Ensure the reducing agent is fresh and active.
Product is green. Over-reduction to V(III).• Reduce the amount of reducing agent in subsequent reactions.• Gently bubble air through the acidic solution to carefully oxidize V(III) to V(IV). Monitor color change closely to avoid oxidation to V(V).
Blue solution turns green/yellow upon standing. Air oxidation of V(IV) to V(V).• Minimize exposure to air, especially when the solution is hot.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]• For small-scale lab preparations, stoppering the flask with cotton wool can reduce air ingress while allowing gaseous byproducts to escape.[3][4]
Reaction stalls; solid V₂O₅ remains. Insufficient acid or reducing agent; poor mixing.• Ensure vigorous stirring to keep the V₂O₅ suspended.• Check that the molar ratios of reactants are correct.
Product won't crystallize; forms a thick paste. Excess sulfuric acid; presence of impurities.• Carefully neutralize excess acid with a base like NaHCO₃ or NH₄OH before crystallization.• Try recrystallizing the crude product from hot water.• Use an organic solvent in the reaction medium to reduce the solubility of the final product, promoting precipitation.[5]
Table 1: Vanadium Ion Colors in Aqueous Solution

This table summarizes the characteristic colors of vanadium in its common oxidation states, which can be used for quick visual identification of potential impurities.

Oxidation State Vanadium Ion Common Color Reference
+5Dioxovanadium(V), [VO₂]⁺Yellow[3]
+4Vanadyl(IV), [VO]²⁺Blue[1][3]
+3Vanadium(III), [V]³⁺Green[1][3]
+2Vanadium(II), [V]²⁺Violet[1][3]

Experimental Protocols

Protocol 1: Synthesis of Vanadyl Sulfate via SO₂ Reduction

This is a common and effective method for producing vanadyl sulfate.[1][9]

Materials:

  • Vanadium Pentoxide (V₂O₅)

  • Concentrated Sulfuric Acid (98%)

  • Source of Sulfur Dioxide (SO₂) gas (e.g., from a cylinder or by reacting sodium sulfite with acid)

  • Distilled Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, create a suspension of V₂O₅ in a solution of sulfuric acid and water. A common starting point is a 1:1.5 molar ratio of V₂O₅ to H₂SO₄.

  • Reduction: While stirring vigorously, bubble SO₂ gas through the suspension. The reaction is exothermic. Maintain a steady but not overly aggressive flow of gas.

  • Reaction Monitoring: The color of the suspension will gradually change from the initial orange/yellow of V₂O₅ to a deep blue solution. This process can take several hours (e.g., 8-10 hours).[9]

  • Crystallization: Once the reaction is complete (no remaining solid V₂O₅ and a clear, deep blue solution), stop the gas flow and allow the solution to cool. The vanadyl sulfate pentahydrate can be crystallized by slowly evaporating the water or by adding a water-miscible solvent like acetone to precipitate the product.[9]

  • Isolation: Collect the blue crystals by vacuum filtration. Wash the crystals sparingly with cold distilled water and then with acetone or ethanol to aid drying.

  • Drying: Dry the product in a desiccator or at a low temperature (e.g., <60°C) to avoid dehydration or oxidation.[2]

Protocol 2: Synthesis of Vanadyl Sulfate via Oxalic Acid Reduction

This method avoids the use of toxic SO₂ gas.[10][11]

Materials:

  • Vanadium Pentoxide (V₂O₅)

  • Sulfuric Acid (e.g., 2-4 M)

  • Oxalic Acid (H₂C₂O₄)

Procedure:

  • Setup: In a beaker or flask with a magnetic stirrer, add V₂O₅ to the sulfuric acid solution and heat gently (e.g., 50-60°C) with stirring.

  • Reduction: Slowly add solid oxalic acid dihydrate in small portions to the heated suspension. The reaction will produce CO₂ gas. The reduction of V(V) to V(IV) by oxalate occurs readily in acidic media.[11]

  • Reaction Monitoring: Continue adding oxalic acid until all the orange V₂O₅ has dissolved and the solution is a clear, deep blue. Avoid adding a large excess of oxalic acid.

  • Crystallization & Isolation: Cool the solution to room temperature and then in an ice bath to induce crystallization. Collect, wash, and dry the blue crystals as described in Protocol 1.

Visualizations

Diagram 1: Key Reaction Pathways

SynthesisPathways V2O5 Vanadium(V) Pentoxide (V₂O₅) V2O5->p1 VOSO4 Vanadyl(IV) Sulfate (VOSO₄) VIII_impurity Vanadium(III) Sulfate (V₂(SO₄)₃) VOSO4->VIII_impurity Side Reaction 3: Over-reduction VOSO4->p2 VV_impurity Aqueous Vanadium(V) ([VO₂]⁺) p1->VOSO4  Main Reaction  + H₂SO₄  + Reducing Agent p1->VV_impurity  Side Reaction 1:  Incomplete Reduction p2->VV_impurity Side Reaction 2: Air Oxidation

Caption: Main synthesis route and common side reactions.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow start Observe Final Product color What is the color? start->color blue Product is Blue color->blue Blue green Product is Green/Yellow color->green Green/ Yellow end_ok Proceed to Purification & Characterization blue->end_ok check_impurities Check for V(V) or V(III) (e.g., via UV-Vis) green->check_impurities vv_present V(V) Detected (Incomplete Reduction) check_impurities->vv_present V(V) Present viii_present V(III) Detected (Over-reduction) check_impurities->viii_present V(III) Present solution1 Solution: • Increase reaction time/temp • Add more reducing agent vv_present->solution1 solution2 Solution: • Reduce amount of reducing agent • Carefully re-oxidize with air viii_present->solution2

References

Technical Support Center: Optimizing Vanadyl Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of vanadyl sulfate (VOSO₄). This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of vanadyl sulfate, offering potential causes and actionable solutions to enhance experimental outcomes.

Issue ID Problem Potential Causes Troubleshooting Steps & Solutions
VS-T01 Low Yield 1. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper molar ratios of reactants.2. Side Reactions: Formation of unwanted vanadium species (e.g., V(III) or V(V)).3. Product Loss During Workup: Loss of product during filtration, washing, or transfer steps.4. Purity of Starting Materials: Impurities in vanadium pentoxide (V₂O₅) or the reducing agent can affect the reaction efficiency.1. Optimize Reaction Conditions: - Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by observing the color change of the solution to a stable, vibrant blue. - Temperature: Maintain the recommended temperature for the chosen protocol. For alcohol-based reductions, refluxing for several hours is often necessary.[1] - Molar Ratios: Carefully control the stoichiometry of the reactants. An excess of sulfuric acid (more than three molar equivalents) can lead to the formation of an acid vanadyl sulfate.[1]2. Control Reaction Environment: - Use a reflux condenser to prevent the loss of volatile reactants and solvents. - Ensure efficient stirring to maximize the contact between reactants.3. Improve Workup Technique: - Use a vacuum filtration setup for efficient separation of the product from the reaction mixture. - Wash the crude product with a minimal amount of a solvent in which vanadyl sulfate is insoluble, such as acetone, to remove soluble impurities without significant product loss.4. Verify Reagent Quality: - Use high-purity V₂O₅ and fresh reducing agents.
VS-T02 Product is Green Instead of Blue 1. Oxidation: The blue vanadyl (V(IV)) ion is susceptible to oxidation to the yellow-green vanadyl(V) species in the presence of air, especially at elevated temperatures.2. Presence of Vanadium(III): Incomplete oxidation of V(III) precursors or reduction of V(IV) can result in green V(III) species.3. Dehydration/Decomposition: Overheating during the drying process can lead to the formation of green vanadium dioxide.[1]1. Prevent Oxidation: - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the reaction is sensitive to oxidation. - Avoid unnecessarily high temperatures during the reaction and drying steps.2. Ensure Complete Reaction: - Follow the recommended reaction time and temperature to ensure the complete conversion to the V(IV) state.3. Optimize Drying: - Dry the final product at a moderate temperature (e.g., not exceeding 60-80°C) to prevent decomposition.[1] - Using a desiccator or vacuum oven can facilitate drying at lower temperatures. - If the product turns green upon drying, adding a small amount of water can often restore the blue color, after which it can be carefully re-dried.[1]
VS-T03 Product is a Gummy or Oily Residue 1. Incomplete Solvent Removal: Residual solvent can result in a non-crystalline product.2. Presence of Impurities: Certain impurities can inhibit crystallization.3. Hygroscopic Nature: Vanadyl sulfate is highly hygroscopic and can absorb moisture from the air, leading to a sticky consistency.1. Thorough Solvent Removal: - Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to ensure complete removal. - Use a hot water bath for gentle heating to avoid decomposition.[1]2. Purification: - Purify the crude product by recrystallization or by washing with a suitable organic solvent like acetone to remove impurities that may hinder crystallization.3. Proper Handling and Storage: - Handle the final product in a dry environment or a glove box. - Store the dried vanadyl sulfate in a tightly sealed container with a desiccant.
VS-T04 Difficulty in Filtering the Product 1. Fine Particle Size: The product may precipitate as very fine particles, making filtration slow and difficult.2. Viscous Solution: A highly concentrated or impure solution can be viscous and clog the filter paper.1. Improve Filtration Setup: - Use a vacuum filtration apparatus for faster and more efficient filtration. - Consider using a filter aid like Celite to improve the filtration of fine particles.[1]2. Optimize Crystallization: - Allow the solution to cool slowly to encourage the formation of larger crystals, which are easier to filter. - If the solution is too viscous, it may be necessary to dilute it slightly, though this may impact the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing vanadyl sulfate?

A1: The most prevalent methods for synthesizing vanadyl sulfate involve the reduction of vanadium pentoxide (V₂O₅). The two primary approaches are:

  • Reduction with Sulfur Dioxide (SO₂): This is a traditional and widely used method where V₂O₅ is reduced by bubbling SO₂ gas through a sulfuric acid solution.[2][3]

  • Reduction with Organic Reagents: More recent and often simpler methods utilize organic reducing agents. Common choices include:

    • Alcohols: Ethanol or methanol can effectively reduce V₂O₅ in the presence of sulfuric acid, often under reflux conditions.[1] This method avoids the use of hazardous SO₂ gas.

    • Organic Acids: Oxalic acid and tartaric acid are also used as reducing agents.[4]

Q2: How can I maximize the yield of my vanadyl sulfate synthesis?

A2: To maximize the yield, consider the following factors:

  • Choice of Reducing Agent: The efficiency of the reducing agent plays a crucial role. While SO₂ is effective, methods using organic reagents can also provide high yields with potentially simpler setups.

  • Molar Ratios: Precise control over the molar ratio of V₂O₅ to the reducing agent and sulfuric acid is critical. A patent suggests a V₂O₅ to sulfuric acid molar ratio of 1:2-2.3 for high purity products.[5]

  • Reaction Temperature and Time: Ensure the reaction is heated appropriately and for a sufficient duration to go to completion. For instance, refluxing for about 10 hours has been reported for the ethanol reduction method.[1]

  • Purification Method: Minimize product loss during purification. Washing with a minimal amount of a solvent in which vanadyl sulfate has low solubility (like acetone) is recommended over extensive recrystallization if impurities are minor.

Q3: My final product is a very fine powder that is difficult to handle. How can I obtain larger crystals?

A3: To obtain larger crystals, you can control the crystallization process:

  • Slow Cooling: After the reaction is complete and the solution is concentrated, allow it to cool slowly to room temperature. Rapid cooling often leads to the formation of small crystals.

  • Seed Crystals: Adding a few seed crystals of pure vanadyl sulfate to the saturated solution can initiate crystallization and promote the growth of larger crystals.

  • Solvent System: The choice of solvent for recrystallization can influence crystal size. However, given that vanadyl sulfate is soluble in water and less soluble in organic solvents, options for recrystallization are limited. Careful evaporation of the aqueous solution is the most common method for obtaining the solid product.

Q4: What are the common impurities in synthesized vanadyl sulfate and how can they be removed?

A4: Common impurities can include:

  • Unreacted V₂O₅: This can be removed by filtering the reaction mixture.

  • Other Vanadium Species (V³⁺, V⁵⁺): These can be minimized by careful control of reaction conditions.

  • Excess Sulfuric Acid: Washing the product with a solvent in which sulfuric acid is soluble but vanadyl sulfate is not (e.g., acetone) can help remove excess acid.

  • Metal Impurities from Starting Materials: If the initial V₂O₅ contains other metal oxides, these may be carried through the synthesis. Purification methods like solvent extraction can be employed to achieve high-purity vanadyl sulfate, especially for applications like electrolytes in vanadium redox flow batteries.[6][7]

Q5: Is it necessary to use an inert atmosphere during the synthesis?

A5: While not always strictly necessary, using an inert atmosphere (like nitrogen or argon) can be beneficial, particularly if you are experiencing issues with the product turning green due to oxidation. The vanadyl(IV) ion is susceptible to oxidation to vanadyl(V), and an inert atmosphere can help prevent this, especially at elevated reaction temperatures.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification methods. Note that a direct comparison of yields across different studies is challenging due to variations in experimental scales and conditions.

Table 1: Vanadyl Sulfate Synthesis Parameters and Reported Outcomes

Reducing Agent V₂O₅ (g) Sulfuric Acid Other Reagents Reaction Conditions Reported Yield/Purity Reference
Sulfur Dioxide (SO₂)1915 mL (98%) in 10 mL H₂OSO₂ gas8-10 hours of continuous SO₂ bubbling with stirringNot quantitatively reported, but a standard preparation method.[3]
Ethanol/Methanol4~35 mL of 1.59 M40 mL ethanolReflux for ~10 hours~3g obtained (anecdotal, suggests yield could be higher).[1]
Tea-polyphenol73300 mL (diluted 1:3)10g tea-polyphenolStirred until V₂O₅ dissolved completely96% yield, 98.6% tetravalent vanadium content.[4]
Oxalic Acid & Tartaric Acid200225g (concentrated)90g oxalic acid, 10g tartaric acid in 500 mL ethanolHeated at ~80°C for ~5 hoursPurity of >98%.[8]

Table 2: Purification of Vanadyl Sulfate

Purification Method Solvent(s) Key Steps Expected Outcome Reference
Washing AcetoneWashing the crude product with cold acetone followed by filtration.Removal of excess sulfuric acid and some organic impurities.[1]
Recrystallization WaterDissolving the crude product in a minimum amount of hot water, followed by slow cooling to induce crystallization.Increased purity, but potential for significant product loss due to the solubility of VOSO₄ in water.[9]
Solvent Extraction EHEHPA in n-heptane with TBP modifierMulti-stage extraction and stripping process.High-purity vanadyl sulfate suitable for specialized applications like vanadium redox flow batteries.[6][7][6][7]

Experimental Protocols

Protocol 1: Synthesis of Vanadyl Sulfate via Reduction of V₂O₅ with Ethanol

This protocol is adapted from a method that offers a simpler and less hazardous alternative to the use of sulfur dioxide.[1]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (95% or absolute)

  • Distilled water

  • Acetone (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Beakers and other standard laboratory glassware

Procedure:

  • Prepare Sulfuric Acid Solution: In a beaker, carefully add a calculated amount of concentrated sulfuric acid to distilled water to achieve a desired concentration (e.g., ~1.6 M). Safety Note: Always add acid to water, not the other way around, and cool the mixture in an ice bath.

  • Set up the Reaction: In the round-bottom flask, add V₂O₅ and the prepared sulfuric acid solution. A molar ratio of approximately 1:2.5 for V₂O₅ to H₂SO₄ is a good starting point.[1]

  • Add Reducing Agent: Add ethanol to the flask. Use a sufficient amount to ensure the reduction is complete (e.g., 40 mL for 4g of V₂O₅).

  • Reflux: Attach the reflux condenser and heat the mixture to reflux with constant stirring. The reaction mixture will gradually change color from orange/yellow to green and finally to a vibrant blue. This process may take several hours (e.g., 10 hours).[1]

  • Cool and Filter: Once the reaction is complete (indicated by a stable blue color), cool the mixture to room temperature. Set up the vacuum filtration apparatus and filter the solution to remove any unreacted V₂O₅.

  • Isolate Crude Product: Transfer the blue filtrate to a beaker and evaporate the solvent on a hot water bath. This will yield a crude, possibly gummy, vanadyl sulfate.

  • Purify the Product: Wash the crude product with cold acetone to remove residual sulfuric acid and other soluble impurities. Filter the purified blue solid using vacuum filtration.

  • Dry the Product: Dry the final product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60°C) to obtain the crystalline vanadyl sulfate.

Protocol 2: Synthesis of Vanadyl Sulfate via Reduction of V₂O₅ with Sulfur Dioxide

This is a traditional method for producing vanadyl sulfate.[2][3]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) for SO₂ generation

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle

  • Gas generation apparatus (e.g., dropping funnel and flask for reacting acid with sulfite)

  • Gas trap/scrubber (e.g., with NaOH solution)

  • Vacuum filtration apparatus

Procedure:

  • Prepare V₂O₅ Slurry: In the three-neck flask, prepare a slurry of V₂O₅ in a solution of sulfuric acid and water.

  • Generate Sulfur Dioxide: In a separate apparatus, generate SO₂ gas by slowly adding a dilute acid (e.g., HCl or H₂SO₄) to sodium sulfite or metabisulfite.

  • Introduce SO₂: Bubble the generated SO₂ gas through the V₂O₅ slurry via the gas inlet tube with vigorous stirring. The reaction is exothermic.

  • Monitor Reaction: Continue bubbling SO₂ until the reaction is complete, as indicated by the formation of a clear, blue solution. This can take several hours (e.g., 8-10 hours).[3]

  • Isolate and Purify: Once the reaction is complete, stop the SO₂ flow and cool the solution. Isolate and purify the vanadyl sulfate as described in Protocol 1 (steps 6-8).

Visualizations

Vanadyl_Sulfate_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product V2O5 Vanadium Pentoxide (V₂O₅) Reaction Reaction Mixture (Heating & Stirring) V2O5->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction Reducer Reducing Agent (e.g., Ethanol, SO₂) Reducer->Reaction Filtration1 Filtration (Remove Unreacted V₂O₅) Reaction->Filtration1 Evaporation Evaporation (Remove Solvent) Filtration1->Evaporation Washing Washing (with Acetone) Evaporation->Washing Filtration2 Final Filtration Washing->Filtration2 Drying Drying Filtration2->Drying FinalProduct Pure Vanadyl Sulfate (VOSO₄) Drying->FinalProduct

Caption: General experimental workflow for vanadyl sulfate synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product CheckReaction Check Reaction Conditions Start->CheckReaction CheckWorkup Review Workup Technique Start->CheckWorkup CheckPurity Assess Product Purity Start->CheckPurity OptimizeTimeTemp Adjust Time & Temperature CheckReaction->OptimizeTimeTemp OptimizeRatios Verify Molar Ratios CheckReaction->OptimizeRatios ImproveFiltration Improve Filtration/Washing CheckWorkup->ImproveFiltration Recrystallize Consider Recrystallization CheckPurity->Recrystallize End Improved Yield & Purity OptimizeTimeTemp->End OptimizeRatios->End ImproveFiltration->End Recrystallize->End

Caption: Troubleshooting logic for improving vanadyl sulfate synthesis.

References

Technical Support Center: Overcoming Vanadium Sulfate Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered when working with vanadium sulfate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving this compound?

This compound is most commonly dissolved in aqueous solutions, with its solubility being significantly influenced by the presence and concentration of sulfuric acid.[1] Deionized water can be used, but for many applications, particularly in electrochemistry, dilute sulfuric acid is the solvent of choice.[2][3]

Q2: Why is my vanadyl sulfate (VOSO₄) not dissolving completely in water?

While vanadyl sulfate is considered soluble in water, several factors can hinder its dissolution.[4] The hydration state of the salt can play a role. If the salt has been stored improperly and has absorbed moisture, or if it has been heated and partially decomposed, its solubility can be affected.[5] For complete dissolution, gentle heating and stirring are often necessary.[5] Initially, it might form a suspension before fully dissolving into a clear blue solution.[5]

Q3: How does temperature impact the solubility of different this compound species?

Temperature has a significant and varied effect on the solubility of vanadium ions:

  • V(II), V(III), and V(IV) (e.g., VOSO₄): The solubility of these species generally increases with an increase in temperature. However, V(III) dissolution is an exothermic process, and its solubility decreases as temperature rises from 15-40°C.[6]

  • V(V): This species is prone to thermal precipitation at temperatures of 40°C and above, making high-temperature applications challenging.[7]

Q4: What is the role of sulfuric acid concentration in dissolving this compound?

Sulfuric acid concentration is a critical factor:

  • Increased Stability: Higher concentrations of sulfuric acid can increase the stability of V(V) species in solution, preventing precipitation.[7]

  • Decreased Solubility: Conversely, for V(II), V(III), and V(IV) ions, increasing the sulfuric acid concentration generally decreases their solubility.[8] For instance, the solubility of VOSO₄ is significantly higher in 3 M H₂SO₄ compared to 9 M H₂SO₄. Therefore, an optimal balance between vanadium ion concentration and sulfuric acid concentration is crucial.[7]

Q5: Can additives be used to improve the solubility of vanadium compounds?

Yes, certain additives can help prevent precipitation and improve solubility, particularly for V(V) species derived from precursors like vanadium pentoxide (V₂O₅).[8] Additives can include dispersing agents, complexing agents, and threshold agents that alter the ion concentrations in the bulk solution.[8]

Troubleshooting Guide

Problem: A precipitate forms in my this compound solution upon cooling.

  • Cause: The solubility of V(II), V(III), and V(IV) sulfates decreases at lower temperatures.[7] If you prepared a saturated solution at a higher temperature, it may become supersaturated and precipitate upon cooling.

  • Solution:

    • Gently reheat the solution while stirring to redissolve the precipitate.

    • Consider working with a slightly lower concentration to ensure it remains stable within your experimental temperature range.

    • Maintain the solution temperature above the point where precipitation occurs using a water bath.

Problem: My blue vanadyl sulfate solution turns green and/or forms a precipitate upon heating.

  • Cause: Vanadyl sulfate (containing V(IV)) can decompose or oxidize at elevated temperatures, especially above 60-105°C.[3][5] The green color may indicate the formation of other vanadium oxides.[5] V(V) species, if present, are known to precipitate at temperatures above 40°C.[7]

  • Solution:

    • Avoid excessive heating. Use a steam bath or a controlled water bath for gentle warming if required for dissolution.[3]

    • If the solution has already turned green, it may have partially decomposed. Adding water can sometimes revert the color to blue, indicating the vanadyl ion is still present.[5] However, the purity might be compromised.

    • Prepare a fresh solution, ensuring the temperature does not exceed the stability limit.

Problem: I am preparing a vanadium electrolyte from vanadium pentoxide (V₂O₅) and it has very low solubility.

  • Cause: Vanadium pentoxide has low solubility in water and even in sulfuric acid, its dissolution can be slow.[8][9]

  • Solution:

    • Use a Reducing Agent: The most common method is to reduce V(V) in V₂O₅ to the more soluble V(IV) (vanadyl sulfate). This can be done using agents like sulfur dioxide, ethanol, methanol, or oxalic acid in a sulfuric acid medium.[5][10][11]

    • Control Acidity: The solubility of V₂O₅ is highest at a pH below 1.[9] Ensure your sulfuric acid concentration is appropriate.

    • Heat Activation: Increasing the dissolution temperature can significantly accelerate the rate of V₂O₅ dissolution in sulfuric acid.[8]

Data Presentation

Table 1: Solubility of Vanadyl Sulfate (VOSO₄) in Sulfuric Acid at Various Temperatures.

Temperature (°C)H₂SO₄ Concentration (mol/L)VOSO₄ Solubility (mol/L)
2003.280
2031.79
2090.260
10 - 500 - 9Solubility decreases with increasing H₂SO₄ concentration and decreasing temperature.

Data sourced from multiple studies.[7]

Experimental Protocols

Protocol: Preparation of a Stable Vanadyl Sulfate (VOSO₄) Solution from Vanadium Pentoxide (V₂O₅)

This protocol describes a common laboratory method using a reducing agent to synthesize a soluble vanadyl sulfate solution.

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sulfuric acid is highly corrosive.

  • Reagents and Materials:

    • Vanadium pentoxide (V₂O₅)

    • Concentrated sulfuric acid (98%)

    • Ethanol or Methanol (as a reducing agent)[5]

    • Deionized water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or water bath

  • Procedure:

    • Prepare Dilute Sulfuric Acid: In the round-bottom flask, carefully and slowly add a calculated volume of concentrated sulfuric acid to deionized water to achieve the desired molarity (e.g., ~1.5-3 M). Always add acid to water, never the other way around , as the dissolution is highly exothermic.[3] Allow the solution to cool.

    • Add Vanadium Pentoxide: To the stirred sulfuric acid solution, slowly add the powdered vanadium pentoxide.[3] A typical molar ratio of H₂SO₄ to V₂O₅ might be around 2.5:1.[5]

    • Add Reducing Agent: Slowly add the alcohol (ethanol or methanol) to the stirring mixture. The solution will change color as the V(V) is reduced to V(IV), typically from a reddish-brown or yellow to a deep blue.

    • Heating and Dissolution: Gently heat the mixture (e.g., to 60°C) while continuing to stir.[5] This facilitates the reduction and dissolution process. Do not overheat, as this can cause decomposition.[3] The reaction is complete when the solution is a clear, stable blue color and all solid has dissolved.

    • Cooling and Storage: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Store the resulting vanadyl sulfate solution in a sealed container.

Visualizations

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start: Weigh this compound Salt solvent Add Solvent (e.g., Deionized Water or Dilute H₂SO₄) start->solvent mix Stir at Room Temperature solvent->mix check Check for Complete Dissolution mix->check heat Gentle Heating (e.g., Water Bath < 60°C) check->heat No stable Stable Solution Achieved check->stable Yes heat->check precipitate Precipitate Forms? heat->precipitate If still issues adjust Adjust H₂SO₄ Concentration adjust->mix reassess Reassess Concentration / Temperature adjust->reassess precipitate->adjust Yes precipitate->stable No

Caption: Experimental workflow for dissolving this compound and troubleshooting common issues.

G Solubility This compound Solubility Temp Temperature Solubility->Temp Acid [H₂SO₄] Solubility->Acid V_low V(II), V(III), V(IV) (e.g., VOSO₄) Solubility->V_low V_high V(V) Solubility->V_high Temp->V_low Solubility Increases (Generally) Temp->V_high Solubility Decreases (Precipitates > 40°C) Acid->V_low Solubility Decreases Acid->V_high Stability Increases

Caption: Key factors influencing the solubility of different this compound oxidation states.

References

Stabilizing vanadyl sulfate solutions for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl sulfate solutions. Our goal is to help you ensure the long-term stability of your solutions and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of vanadyl sulfate solutions?

For optimal long-term stability, vanadyl sulfate solutions should be stored in a cool, dry, and well-ventilated area away from direct sunlight.[1][2][3] It is crucial to keep the solution in a tightly sealed, non-metallic container to prevent oxidation and contamination.

Q2: What is the ideal pH range for maintaining the stability of a vanadyl sulfate solution?

An acidic pH is critical for the stability of vanadyl sulfate solutions. To prevent hydrolysis and precipitation, a pH below 3 is recommended.[4] For some applications, an optimal pH of around 2.6 has been suggested to achieve maximum stability at specific concentrations.[5] Prepared solutions often have a pH in the range of 1.0-1.3.[6] In the context of vanadium-based cathodes for batteries, a slightly higher pH range of 3-5 is considered optimal for stability.[5]

Q3: My vanadyl sulfate solution has changed color. What does this indicate?

The characteristic blue color of a vanadyl sulfate solution is due to the hydrated vanadyl(IV) ion, [VO(H₂O)₄]²⁺.[7] A color change often signifies a change in the oxidation state of vanadium:

  • Yellow: A yellow color indicates oxidation of the vanadyl(IV) ion to the vanadyl(V) ion, which can occur upon exposure to strong oxidizing agents or prolonged exposure to air.[8]

  • Green or Violet: These colors suggest the reduction of vanadyl(IV) to vanadium(III) (green) or vanadium(II) (violet), respectively.[8] This can happen in the presence of reducing agents.[8]

  • Greyish-Green (powder): If a solution is heated with concentrated sulfuric acid, a greyish-green anhydrous vanadyl sulfate powder can form.[7]

Q4: Can I use any type of container to store my vanadyl sulfate solution?

No, it is recommended to use non-metallic containers for storing vanadyl sulfate solutions. Glass or corrosive-resistant plastic containers are suitable choices.[9] Ensure the container is tightly sealed to minimize contact with air and prevent oxidation.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate has formed in the solution. Low Temperature: Storage at temperatures below 16°C can cause crystallization.[4]Gently warm the solution while stirring to redissolve the precipitate.[4]
High pH: If the pH of the solution rises above 3, it can lead to hydrolysis and precipitation.[4]Carefully add a dilute solution of sulfuric acid dropwise to lower the pH to the stable range (< 3).[4] Note that this will alter the solution's composition.
Incompatible Additives: The presence of certain ions, such as potassium or phosphate, can cause the formation of insoluble vanadium compounds.[10]Review the composition of any additives. If an incompatible substance is suspected, the solution may need to be remade.
Solution appears cloudy or hazy. Fine Particulates: Undissolved starting material or the formation of fine precipitates can cause cloudiness.Filter the solution through a 0.45 µm or finer filter to remove particulates.[4]
Concentration of the solution has decreased over time. Evaporation: Improperly sealed containers can lead to solvent evaporation, which would actually increase the concentration. If the concentration has decreased, it is more likely due to precipitation.Ensure the storage container is tightly sealed. If precipitation has occurred, follow the steps for redissolving the precipitate.
Solution has turned yellow. Oxidation: Prolonged exposure to air or the presence of oxidizing agents has oxidized vanadyl(IV) to vanadyl(V).[8][11]To prevent further oxidation, store the solution under an inert atmosphere (e.g., nitrogen or argon).[12] If the application requires vanadyl(IV), it may be necessary to prepare a fresh solution.

Quantitative Data Summary

Parameter Recommended Value/Range Notes
Storage Temperature > 16°CTo avoid crystallization.[4]
< 40°CTo prevent thermal precipitation of V(V) species in some electrolyte solutions.[13]
pH for Stability < 3To prevent hydrolysis and precipitation.[4]
1.0 - 1.3A typical pH range for freshly prepared solutions.[6]
3 - 5Optimal for the stability of some vanadium-based cathodes.[5]
Sulfuric Acid Concentration 3 - 5 MOften used in the preparation of vanadyl sulfate solutions for applications like redox flow batteries.[6]
Shelf Life 1 - 2 yearsUnder optimal storage conditions.

Experimental Protocols

Protocol for Preparation of a Stable Aqueous Vanadyl Sulfate Solution

This protocol describes a common method for preparing a stable vanadyl sulfate solution from vanadium pentoxide using a reducing agent.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Reducing agent (e.g., ethanol, methanol, or sulfur dioxide)[14][15]

  • Deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Fume hood

Procedure:

  • Safety Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acid Dilution: Carefully and slowly add a measured volume of concentrated sulfuric acid to a beaker containing deionized water while stirring. The dilution process is highly exothermic. A common target concentration for the dilute sulfuric acid is between 3-5 M.[6]

  • Addition of Vanadium Pentoxide: While stirring the diluted sulfuric acid, slowly add the vanadium pentoxide powder.

  • Reduction: Introduce the reducing agent to the mixture. If using an alcohol like ethanol or methanol, add it to the solution.[15] If using sulfur dioxide, bubble the gas through the solution.[14] The reaction will proceed, and the color of the solution will change as the V(V) is reduced to V(IV), typically resulting in a blue solution.[8]

  • Dissolution: Continue stirring until all the vanadium pentoxide has dissolved. Gentle heating can aid in the dissolution process.

  • Cooling and Filtration: Allow the solution to cool to room temperature. If any solid particles remain, filter the solution.

  • Storage: Transfer the final blue vanadyl sulfate solution to a tightly sealed, non-metallic container for storage.

Protocol for Monitoring the Stability of Vanadyl Sulfate Solutions

This protocol outlines a method for assessing the stability of a stored vanadyl sulfate solution over time.

Materials:

  • Stored vanadyl sulfate solution

  • UV-Vis spectrophotometer

  • Cuvettes

  • pH meter

  • Deionized water

Procedure:

  • Visual Inspection: At regular intervals (e.g., weekly or monthly), visually inspect the solution for any color changes or the formation of precipitates. Record all observations.

  • pH Measurement:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure and record the pH of the stored solution. A significant change in pH can indicate instability.

  • UV-Vis Spectrophotometry:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Take an aliquot of the stored solution and dilute it to a concentration that falls within the linear range of the spectrophotometer.

    • Record the absorbance spectrum, paying close attention to the characteristic absorption peaks of the vanadyl(IV) ion.

    • Compare the spectrum to that of a freshly prepared standard solution or the initial spectrum of the stored solution. A decrease in the absorbance of the vanadyl(IV) peak or the appearance of new peaks can indicate degradation or changes in oxidation state.

  • Data Analysis: Plot the pH and key absorbance values over time to monitor the stability of the solution.

Visualizations

Experimental_Workflow_Preparation cluster_prep Preparation of Stable Vanadyl Sulfate Solution start Start dilute_acid Dilute Concentrated H₂SO₄ start->dilute_acid add_v2o5 Add V₂O₅ Powder dilute_acid->add_v2o5 add_reducer Add Reducing Agent (e.g., Ethanol) add_v2o5->add_reducer stir_dissolve Stir Until Dissolved (Gentle Heat Optional) add_reducer->stir_dissolve cool_filter Cool to Room Temperature & Filter if Necessary stir_dissolve->cool_filter store Store in Tightly Sealed Non-Metallic Container cool_filter->store end End store->end

Caption: Workflow for preparing a stable vanadyl sulfate solution.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Precipitate in Vanadyl Sulfate Solution start Precipitate Observed in Solution check_temp Was the solution stored below 16°C? start->check_temp warm_solution Gently warm and stir the solution. check_temp->warm_solution Yes check_ph Is the pH > 3? check_temp->check_ph No dissolved Precipitate Redissolved warm_solution->dissolved adjust_ph Carefully add dilute H₂SO₄ to lower pH. check_ph->adjust_ph Yes check_additives Review composition of any additives for incompatibilities. check_ph->check_additives No adjust_ph->dissolved remake Consider remaking the solution. check_additives->remake stable Solution Stable dissolved->stable

References

Technical Support Center: Vanadium Sulfate Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for vanadium sulfate catalyst deactivation encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound catalyst deactivation?

This compound catalyst deactivation can be broadly categorized into three main types: chemical, thermal, and physical.[1][2]

  • Chemical Deactivation (Poisoning): This is the most common cause and involves strong chemical interactions between components in the feed stream and the active sites of the catalyst.[2] Potent poisons include alkali and alkaline earth metals (like K, Na, Ca), heavy metals (Pb, As), sulfur compounds, and halogens.[3][4][5][6] These substances can neutralize essential acid sites or react with the active vanadium species to form less active or inactive compounds.[3][7]

  • Thermal Deactivation (Sintering): Exposure to high temperatures (e.g., >600-650°C) can cause the catalyst support (like TiO₂) and the active V₂O₅ particles to sinter.[8][9] This process leads to a reduction in the specific surface area, loss of active sites, and ultimately, a decrease in catalytic activity.[8][9][10]

  • Physical Deactivation (Fouling/Masking): This occurs when particulate matter, coke, or non-volatile compounds deposit on the catalyst surface, blocking pores and preventing reactants from reaching the active sites.[2][11] This can lead to an increased pressure drop across the catalyst bed.[1]

Q2: How can I identify the specific cause of my catalyst's deactivation?

A combination of analyzing operational data and performing specific characterization techniques is required. A sudden, sharp drop in activity often points to poisoning, while a slow, gradual decline may suggest thermal sintering or gradual fouling.[12]

Key characterization techniques include:

  • BET Surface Area Analysis: A significant decrease in surface area suggests sintering or pore blocking.[8][11]

  • Temperature-Programmed Desorption (TPD): NH₃-TPD can measure the acidity of the catalyst; a loss of acid sites is a strong indicator of chemical poisoning by basic compounds like alkali metals.[13][14][15]

  • Temperature-Programmed Reduction (TPR): H₂-TPR helps assess the reducibility of the vanadium species, which can be hindered by poisons.[13][14][15]

  • X-ray Diffraction (XRD): Can identify changes in the crystalline structure of the support (e.g., anatase to rutile phase transition in TiO₂) or the formation of new, inactive crystalline phases like vanadyl sulfates.[1]

  • Elemental Analysis (XRF/ICP-MS): Can confirm the presence and quantity of poisoning elements on the spent catalyst.

Q3: Is the deactivation of my vanadium catalyst reversible?

It depends on the cause.

  • Reversible/Partially Reversible: Deactivation due to the deposition of certain compounds like ammonium bisulfate (formed from SO₂) at low temperatures can often be reversed by increasing the reaction temperature.[16][17] Fouling by dust or particulates can sometimes be mitigated by cleaning. Regeneration procedures, such as acid or alkali washing, can effectively remove many chemical poisons.[18][19][20]

  • Irreversible: Deactivation caused by severe thermal sintering, which permanently alters the catalyst's morphology and reduces its surface area, is generally irreversible.[8] The formation of very stable compounds between the active phase and certain poisons can also lead to permanent deactivation.[15][21]

Troubleshooting Guide

Problem: My catalyst's activity has dropped suddenly and significantly.

A rapid loss of activity typically points to acute chemical poisoning.

  • Possible Cause 1: Alkali Metal Contamination. Alkali and alkaline earth metals are strong poisons that neutralize the catalyst's Brønsted acid sites, which are crucial for the catalytic cycle.[3][4][5][7] The poisoning strength often follows the order of basicity: Cs₂O > K₂O > Na₂O > CaO.[3]

  • Troubleshooting Steps:

    • Analyze your feedstock and gas stream for traces of alkali metals (K, Na, Ca, etc.). Biomass-derived fuels are a common source.[4]

    • Perform an NH₃-TPD analysis on the deactivated catalyst to check for a reduction in surface acidity.[11]

    • Attempt a regeneration protocol using acid washing (e.g., with sulfuric, acetic, or oxalic acid) to remove the metal ions.[18][22][23]

Problem: I am observing a slow, gradual decline in catalyst performance over an extended experiment.

This pattern often suggests thermal deactivation or gradual poisoning/fouling.

  • Possible Cause 1: Thermal Sintering. If the catalyst has been exposed to temperatures exceeding its stable operating range (typically above 600°C), sintering of the support and active phase may occur.[1][8] This is a common issue during processes like diesel particulate filter (DPF) regeneration, which can create high-temperature excursions.[8][9]

  • Troubleshooting Steps:

    • Review your experimental temperature logs for any spikes or prolonged operation at elevated temperatures.

    • Conduct a BET surface area analysis on fresh and spent catalyst samples. A significant loss of surface area in the spent sample is indicative of sintering.[8]

    • Use XRD to check for changes in the support's crystal structure (e.g., anatase-to-rutile transition for TiO₂), which can be accelerated by vanadium.[10]

  • Possible Cause 2: Gradual Poisoning. Low concentrations of poisons like arsenic, lead, or sulfur compounds in the feed can accumulate on the catalyst over time, leading to a slow decline in activity.[3][22]

  • Troubleshooting Steps:

    • Perform a thorough elemental analysis of the spent catalyst to identify any accumulated poisons.

    • For suspected sulfur poisoning at low temperatures (<300°C), investigate the formation of ammonium bisulfate (NH₄HSO₄), which can block catalyst pores.[3][17] This effect can often be reversed by temporarily increasing the temperature.[17]

Data Presentation

Table 1: Impact of Common Chemical Poisons on Vanadium Catalyst Activity

Poison TypePoisoning Compound(s)Deactivation MechanismTypical Impact on ActivitySource(s)
Alkali Metals K₂O, Na₂O, CaONeutralization of Brønsted acid sites; formation of inactive alkali-vanadium compounds.[3][7]Strong deactivation. 50% deactivation occurs at low atomic ratios (e.g., K/V ≈ 0.14).[3]Flue gas from biomass, coal combustion.[4]
Heavy Metals PbO, As₂O₃Reaction with active vanadium to form stable, inactive compounds (e.g., vanadium arsenate); pore blocking.[3][22]Moderate to strong deactivation.[3]Industrial flue gas, fuel contaminants.
Sulfur Oxides SO₂, SO₃Formation of ammonium bisulfate (NH₄HSO₄) at low temperatures (<300°C), leading to pore blocking.[3][17]Reversible deactivation at low temperatures. SO₂ can act as a promoter at higher temperatures by increasing acidity.[3]Fuel combustion.[16]

Table 2: Regeneration Methods and Reported Efficiencies

Regeneration MethodTarget Poisons / Deactivation TypeTypical ReagentsReported EfficiencyReference(s)
Water Washing Soluble sulfates, loosely bound fly ashDeionized WaterRemoves surface deposits, partial activity recovery.[19][23]
Acid Washing Alkali metals, heavy metals (Pb)H₂SO₄, HNO₃, Acetic Acid, Oxalic AcidHigh recovery. Can restore >90% of V₂O₅ content and achieve >100% of original NOx removal efficiency.[19][22][23]
Alkali Washing Deposited sulfatesDilute NaOH, NH₃·H₂OCan significantly increase surface area and recover activity (e.g., from 14% to 74% relative activity).[20]
Impregnation Loss of active componentsVanadyl Sulfate, Ammonium ParatungstateUsed after washing to replenish lost V and W, crucial for full activity restoration.[19][22]

Experimental Protocols

Protocol 1: Temperature-Programmed Reduction (TPR-H₂)

This protocol assesses the reducibility of the vanadium oxide species, which is linked to catalytic activity.

  • Sample Preparation: Place approximately 50 mg of the catalyst sample in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample to 500°C in a flow of inert gas (e.g., Helium or Nitrogen) for 30-60 minutes to remove adsorbed impurities. Cool down to room temperature.

  • Reduction: Switch the gas flow to a reducing mixture (e.g., 5% H₂ in Ar) at a flow rate of 50 mL/min.

  • Heating Program: Heat the sample from room temperature to 900°C at a linear rate of 5-10 °C/min.[15]

  • Data Acquisition: Continuously monitor the H₂ concentration in the effluent gas using a Thermal Conductivity Detector (TCD). A decrease in H₂ concentration indicates consumption by the catalyst.

  • Analysis: The resulting profile of H₂ consumption versus temperature provides information on the reduction temperatures and the relative abundance of different vanadium oxide species. Poisoned catalysts often show a shift in reduction peaks to higher temperatures.

Protocol 2: Ammonia Temperature-Programmed Desorption (NH₃-TPD)

This protocol quantifies the number and strength of acid sites on the catalyst surface.

  • Sample Preparation: Place approximately 50 mg of the catalyst in the reactor.

  • Pre-treatment: Heat the sample to 500°C in a flow of inert gas (e.g., Helium) for 30 minutes to clean the surface.[15] Cool to the adsorption temperature (e.g., 100°C).

  • Adsorption: Introduce a flow of gas containing ammonia (e.g., 3% NH₃ in He) over the sample for 60 minutes to ensure saturation of acid sites.

  • Purging: Switch back to the inert gas flow at the same temperature to remove any physisorbed ammonia.

  • Desorption: Heat the sample at a linear rate (e.g., 10°C/min) to a high temperature (e.g., 700°C).

  • Data Acquisition: Monitor the concentration of desorbed NH₃ in the effluent gas using a TCD or a mass spectrometer.

  • Analysis: The area under the desorption peaks corresponds to the total number of acid sites, while the peak temperatures indicate the acid strength. A decrease in the peak area for a spent catalyst compared to a fresh one indicates a loss of acid sites due to poisoning.[15]

Protocol 3: Acid Washing for Catalyst Regeneration

This protocol is a common method to remove alkali metal poisons.

  • Initial Cleaning: Wash the deactivated catalyst with deionized water to remove any soluble deposits and fly ash.[19]

  • Acid Leaching: Submerge the washed catalyst in a dilute acid solution (e.g., 0.5-1.0 M nitric acid or 10 vol% sulfuric acid) at a specified liquid-to-solid ratio (e.g., 5 L/kg) for 2-3 hours at room temperature or slightly elevated temperatures.[15][21][23]

  • Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is pH neutral to remove residual acid and dissolved salts.

  • Drying: Dry the catalyst in an oven, typically at 100-120°C for 10-12 hours.[3][23]

  • Recalcination (Optional but Recommended): Calcine the dried catalyst at a high temperature (e.g., 450-500°C) for 3-4 hours to restore the oxide phases.[3][23]

  • Re-impregnation (If needed): If the acid wash removed some of the active vanadium, re-impregnate the catalyst with a solution of a vanadium precursor (e.g., vanadyl sulfate) to restore the original loading, followed by drying and calcination.[19][22]

Visualizations

Troubleshooting_Workflow start Catalyst Deactivation Observed (Reduced Conversion) check_data Analyze Operational Data (Temp, Pressure, Feed) start->check_data sudden_drop Sudden/Rapid Activity Loss check_data->sudden_drop Nature of Decline? gradual_decline Gradual/Slow Activity Loss sudden_drop->gradual_decline poison_hyp Hypothesis: Chemical Poisoning sudden_drop->poison_hyp Yes thermal_hyp Hypothesis: Thermal Sintering or Fouling gradual_decline->thermal_hyp poison_tests Characterize: 1. Elemental Analysis (XRF/ICP) 2. NH3-TPD (Acidity) poison_hyp->poison_tests poison_confirm Poison Confirmed? (e.g., K, Na, Pb, As) poison_tests->poison_confirm poison_confirm->gradual_decline No poison_action Action: 1. Identify & Remove Poison Source 2. Attempt Chemical Regeneration (e.g., Acid Wash) poison_confirm->poison_action Yes thermal_tests Characterize: 1. BET Surface Area 2. XRD (Phase Change) 3. H2-TPR (Reducibility) thermal_hyp->thermal_tests sinter_confirm Sintering Confirmed? (Low BET, Phase Change) thermal_tests->sinter_confirm sinter_action Action: 1. Review & Correct Temp. Profile 2. Catalyst Replacement (Irreversible) sinter_confirm->sinter_action Yes fouling_action Action (If Fouling): 1. Improve Feed Filtration 2. Attempt Physical Cleaning sinter_confirm->fouling_action No (Fouling Likely) Chemical_Poisoning_Mechanisms cluster_mechanisms Deactivation Pathways poison Poison Species (e.g., K+, Na+, PbO, As2O3) neutralization Acid Site Neutralization: Alkali ion (K+) replaces H+ on V-OH site. poison->neutralization reaction Compound Formation: Poison reacts with V2O5 to form inactive species (e.g., V-arsenate). poison->reaction masking Physical Masking: Poison deposits block access to the active V-OH site. poison->masking catalyst Active V-OH Site (Brønsted Acid Site) on Catalyst Surface catalyst->neutralization catalyst->reaction catalyst->masking deactivated Deactivated Catalyst: - Reduced Acidity - Lower Reducibility - Loss of Activity neutralization->deactivated reaction->deactivated masking->deactivated Catalyst_Regeneration_Workflow start Deactivated Catalyst Sample step1 Step 1: Physical Cleaning (Water Wash / Air Lance) start->step1 step2 Step 2: Chemical Treatment (Acid or Alkali Wash) step1->step2 step3 Step 3: Rinsing (Wash with DI water until neutral pH) step2->step3 step4 Step 4: Drying (100-120°C for 10-12h) step3->step4 check Active Component Lost? step4->check step5 Step 5: Re-impregnation (Replenish V, W) check->step5 Yes step6 Step 6: Final Drying & Calcination (e.g., 500°C for 3h) check->step6 No step5->step6 end Regenerated Catalyst step6->end

References

Vanadyl Sulfate Precipitation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl sulfate precipitation. Our goal is to help you minimize impurities and achieve high-purity vanadyl sulfate for your experimental needs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of vanadyl sulfate.

Problem: The final vanadyl sulfate product contains significant iron and aluminum impurities.

Cause: Iron and aluminum are common contaminants in vanadium source materials.[1][2] These impurities can co-precipitate or remain in the final product if not effectively removed.

Solution:

  • Solvent Extraction: Employing a solvent extraction method is highly effective for separating vanadium from iron and aluminum. One established method uses 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) as the extractant.[1][2] This process can be performed in multiple stages to significantly reduce impurity levels.

  • pH Control: During extraction, the pH of the aqueous solution is a critical parameter. For instance, with EHEHPA, an optimal initial pH of 1.8 allows for good separation of vanadium from aluminum.[2]

  • Stripping: After extraction, a sulfuric acid solution can be used to strip the vanadium from the organic phase, leaving behind a significant portion of the iron.[1]

Problem: The precipitation process yields a viscous blue liquid instead of solid crystals.

Cause: This can occur when the solution is highly concentrated, and the water content is not sufficiently reduced to induce crystallization.[3] The high hygroscopicity of vanadyl sulfate also contributes to this issue.[4]

Solution:

  • Controlled Evaporation: Avoid aggressive boiling, as vanadyl sulfate can decompose at temperatures around 105°C.[4] A steam bath is a recommended method for gently evaporating excess water to the point of saturation, encouraging crystal formation upon cooling.[4]

  • Dessication: After initial concentration, placing the viscous product in a desiccator with a drying agent like anhydrous calcium chloride can help to remove residual water and promote solidification.[3][4]

  • Organic Solvent Wash: Washing the filtered product with an organic solvent in which vanadyl sulfate has low solubility, such as acetone or absolute ethanol, can help to remove excess water and some impurities.[4][5]

Problem: The color of the vanadyl sulfate product is green instead of the expected blue.

Cause: A green coloration can indicate the presence of vanadium in a different oxidation state, such as V(III), or decomposition of the vanadyl sulfate.[6] Oxidation of the vanadyl (V(IV)) ion to vanadyl(V) derivatives can also occur in acidic solutions.[7]

Solution:

  • Control of Reducing Agent: Ensure the stoichiometry of the reducing agent is appropriate to selectively reduce V(V) to V(IV) without over-reduction.

  • Atmospheric Control: While V(IV) is relatively stable, prolonged exposure to air in solution can lead to oxidation.[3] Working under an inert atmosphere is generally not required but may be considered for very high purity applications.

  • Temperature Control: Avoid excessive heating during the drying process, as this can lead to decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available vanadyl sulfate or that produced from industrial precursors?

A1: The most frequently cited metallic impurities are iron (Fe) and aluminum (Al).[1][2] Other potential trace impurities that can be monitored include chromium (Cr), nickel (Ni), copper (Cu), manganese (Mn), molybdenum (Mo), lead (Pb), arsenic (As), cobalt (Co), phosphorus (P), titanium (Ti), zinc (Zn), potassium (K), sodium (Na), calcium (Ca), magnesium (Mg), and silicon (Si).[8][9]

Q2: How can I reduce the levels of iron and aluminum in my vanadyl sulfate solution before precipitation?

A2: A multi-stage solvent extraction and stripping process is a highly effective method. Using an extractant like EHEHPA, you can selectively extract vanadium and then strip it back into a fresh aqueous phase, leaving a significant portion of the iron and aluminum impurities behind.[1]

Q3: What is a reliable method for precipitating vanadyl sulfate from a purified solution?

A3: After purification, the vanadyl sulfate solution can be concentrated by gentle heating, for example, on a steam bath, to evaporate excess water.[4] As the solution becomes saturated, vanadyl sulfate will precipitate upon cooling. The resulting crystals can then be filtered. To further dry and purify the product, it can be washed with an organic solvent like absolute ethanol.[5]

Q4: Can I use an organic solvent to aid in the precipitation and purification of vanadyl sulfate?

A4: Yes. Adding an organic solvent where vanadyl sulfate is poorly soluble, such as ethanol or acetone, to a concentrated aqueous solution can induce precipitation.[6][10] Furthermore, washing the filtered vanadyl sulfate crystals with absolute ethanol can help remove residual water and surface impurities.[5]

Data Presentation

Table 1: Impurity Reduction via Multi-Stage Solvent Extraction and Stripping

StageIron (Fe) Content (mg/L)Aluminum (Al) Content (mg/L)
Initial Feed Solution8001300
After 5 Stages1210
Data adapted from a study on the purification of vanadyl sulfate from industrial solutions.[1]

Experimental Protocols

Protocol 1: Purification of Vanadyl Sulfate Solution by Solvent Extraction

This protocol is based on the use of EHEHPA for the removal of iron and aluminum impurities.[1][2]

Materials:

  • Impure vanadyl sulfate solution (feed)

  • EHEHPA (2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester)

  • TBP (tri-n-butyl phosphate) as a phase modifier

  • Kerosene (or other suitable organic solvent)

  • Sulfuric acid (H₂SO₄) solution (for stripping)

  • Sodium hydroxide (NaOH) or ammonia (NH₃) for pH adjustment

  • Separatory funnels

  • Mechanical shaker

  • pH meter

Procedure:

  • Organic Phase Preparation: Prepare the organic phase by mixing EHEHPA with the organic solvent. A typical concentration is around 20% EHEHPA. Add 5% (v/v) TBP as a phase modifier to improve phase separation.[1]

  • pH Adjustment of Aqueous Phase: Adjust the pH of the impure vanadyl sulfate solution to approximately 1.8 using NaOH or NH₃.[2]

  • Extraction:

    • Combine the aqueous and organic phases in a separatory funnel at a specific phase ratio (e.g., 1:1 O/A).

    • Agitate the mixture using a mechanical shaker for a sufficient time to reach equilibrium (e.g., 30 minutes).

    • Allow the phases to separate. Drain the aqueous phase (raffinate).

  • Multi-Stage Extraction: For higher purity, repeat the extraction step by contacting the raffinate with a fresh batch of the organic phase for a total of five stages.[1]

  • Stripping:

    • Combine the vanadium-loaded organic phase from the extraction steps.

    • Contact the loaded organic phase with a sulfuric acid solution (e.g., 1.5 M H₂SO₄) in a separatory funnel.

    • Agitate and allow the phases to separate. The vanadium will be stripped into the aqueous phase, leaving many impurities in the organic phase.

  • Multi-Stage Stripping: Repeat the stripping process for multiple stages (e.g., five stages) with fresh sulfuric acid solution to achieve high recovery of vanadium in the purified aqueous solution.[1] The resulting solution is a high-purity vanadyl sulfate solution ready for precipitation.

Protocol 2: Precipitation of Vanadyl Sulfate via Reduction of V₂O₅ with an Organic Reducing Agent

This protocol provides a general method for synthesizing and precipitating vanadyl sulfate.[10]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Organic reducing agent (e.g., oxalic acid, tartaric acid)

  • Organic solvent (e.g., ethanol, acetone)

  • Concentrated sulfuric acid (H₂SO₄)

  • Reaction flask with heating and stirring capabilities

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare Reducing Solution: Dissolve the organic reducing agent in the chosen organic solvent in the reaction flask to create a mixed solution.

  • Create Slurry: Add V₂O₅ to the mixed solution to form a slurry and stir until uniform.

  • Acidification and Reaction: Slowly and carefully add a proper amount of concentrated sulfuric acid to the slurry while stirring. Heat the mixture to initiate and sustain the reduction reaction (e.g., 60-75°C for several hours).[10] The V(V) is reduced to V(IV), which then reacts to form vanadyl sulfate. As vanadyl sulfate is insoluble in many organic solvents, it will precipitate out of the solution.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the precipitate using a Büchner funnel.

  • Washing: Wash the filter cake with the organic solvent used in the reaction to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the resulting vanadyl sulfate powder in an oven at a moderate temperature (e.g., 50-80°C) to remove the solvent.[10]

Visualizations

G cluster_0 Aqueous Phase cluster_1 Organic Phase (EHEHPA) cluster_2 Stripping Agent Impure_VOSO4 Impure VOSO4 Solution (with Fe, Al) Raffinate Raffinate (Reduced Fe, Al) Impure_VOSO4->Raffinate Loaded_Organic Vanadium-Loaded Organic Impure_VOSO4->Loaded_Organic Extraction Pure_VOSO4 High-Purity VOSO4 Solution Fresh_Organic Fresh Organic Fresh_Organic->Loaded_Organic Loaded_Organic->Pure_VOSO4 Stripping Stripped_Organic Stripped Organic Loaded_Organic->Stripped_Organic H2SO4 H2SO4 Solution H2SO4->Pure_VOSO4

Caption: Solvent extraction workflow for vanadyl sulfate purification.

G Start Start: Precipitated VOSO4 with Impurities Check_Purity Impurity Level Acceptable? Start->Check_Purity Solvent_Wash Wash with Organic Solvent (e.g., Ethanol) Check_Purity->Solvent_Wash No (Minor Impurities) Recrystallize Redissolve and Recrystallize Check_Purity->Recrystallize No (Moderate Impurities) Solvent_Extraction Perform Solvent Extraction Check_Purity->Solvent_Extraction No (High Fe/Al) End End: High-Purity VOSO4 Check_Purity->End Yes Solvent_Wash->Check_Purity Recrystallize->Check_Purity Solvent_Extraction->Check_Purity

Caption: Logical workflow for selecting a purification method.

References

Technical Support Center: Optimizing Vanadyl Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of vanadyl sulfate (VOSO₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing vanadyl sulfate?

A1: The most prevalent methods for vanadyl sulfate synthesis involve the reduction of vanadium pentoxide (V₂O₅) in the presence of sulfuric acid. Common reducing agents include sulfur dioxide (SO₂), alcohols such as ethanol or methanol, and other organic compounds like oxalic acid or formaldehyde.[1][2][3] The choice of method often depends on available equipment, desired purity, and scale of the reaction.

Q2: My final product is a green powder instead of the expected blue. What causes this discoloration?

A2: A green coloration in the final product typically indicates the presence of V(III) or unreacted V(IV) species that are not the desired vanadyl sulfate blue. This can occur if the product is overheated during drying (above 60°C), leading to decomposition.[4] Re-dissolving the green product in water will often restore the characteristic blue color of the vanadyl ion in solution.[4]

Q3: I am getting a low yield of vanadyl sulfate. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reduction of V₂O₅ may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or a non-optimal ratio of reactants.

  • Excess Sulfuric Acid: Using a molar ratio of sulfuric acid to vanadium pentoxide greater than 3:1 can lead to the formation of an acid vanadyl sulfate, which may be more soluble and harder to isolate.[4]

  • Product Loss During Workup: Vanadyl sulfate is highly soluble in water. Excessive washing with water or using aqueous solutions for purification can lead to significant product loss.

Q4: My reaction mixture has become a thick, viscous syrup, and I'm unable to crystallize the product. How can I resolve this?

A4: The formation of a viscous blue solution that resists crystallization is a common issue, often due to residual water and the hygroscopic nature of vanadyl sulfate.[5] To induce crystallization, try the following:

  • Evaporation: Carefully evaporate excess water using a steam bath to avoid decomposition (the product can decompose around 105°C).[6]

  • Dessication: Place the concentrated solution in a desiccator with a strong drying agent like anhydrous calcium chloride to slowly remove the remaining water.[5]

  • Antisolvent Addition: After concentrating the aqueous solution, adding a solvent in which vanadyl sulfate is insoluble, such as acetone, can help precipitate the solid product.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Final product is green, not blue. Overheating during drying (>60°C).[4]Dry the product at a lower temperature under vacuum or in a desiccator. The blue color can often be restored by dissolving the green solid in water.[4]
Low product yield. Incomplete reduction of V₂O₅. Suboptimal molar ratio of reactants. Product loss during purification.Ensure sufficient reaction time and appropriate temperature. Use a sulfuric acid to V₂O₅ molar ratio of approximately 2.5:1.[4] Minimize the use of water for washing; consider using an organic solvent like acetone for the final wash.[4]
Difficulty in crystallizing the product (viscous syrup forms). High water content in the final solution.[5] The hygroscopic nature of vanadyl sulfate.Concentrate the solution on a steam bath to gently remove excess water.[6] Use a desiccator for final drying.[5] Employ antisolvent crystallization with acetone.[4][6]
Product contains insoluble yellow/orange particles. Unreacted vanadium pentoxide.Increase reaction time or temperature. Ensure efficient stirring to maintain a good suspension of V₂O₅. Filter the final solution to remove any unreacted starting material.
Presence of metallic impurities (e.g., iron, aluminum). Contaminated starting materials.For high-purity applications, consider purification by solvent extraction.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Vanadyl Sulfate using Ethanol as a Reducing Agent

This method is often preferred for its relative simplicity and avoidance of gaseous SO₂.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sulfuric acid (~1.6 M)

  • Ethanol (95% or absolute)

  • Acetone

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4.0 g of vanadium pentoxide.

  • Add approximately 35 mL of ~1.6 M sulfuric acid to the flask. The molar ratio of sulfuric acid to V₂O₅ should be about 2.5:1.[4]

  • Add 40 mL of ethanol to the mixture.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change from the initial yellow/orange suspension to green, and finally to a deep blue solution. This process may take several hours.[4]

  • After the reaction is complete (the solution is a clear, deep blue), allow the mixture to cool to room temperature.

  • Filter the solution to remove any unreacted V₂O₅.

  • Transfer the filtrate to a beaker and gently heat on a steam bath to evaporate the excess ethanol and some water, resulting in a more concentrated, slightly viscous blue solution.

  • Precipitate the vanadyl sulfate by adding acetone to the concentrated solution.

  • Collect the blue solid by vacuum filtration and wash with a small amount of cold acetone.

  • Dry the product in a desiccator or under vacuum at a temperature not exceeding 60°C.[4]

Protocol 2: Synthesis of Vanadyl Sulfate using Sulfur Dioxide

This is a traditional and effective method for producing vanadyl sulfate.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (98%)

  • Sodium sulfite (for SO₂ generation) or a cylinder of SO₂ gas

  • Deionized water

Procedure:

  • In a round-bottom flask, carefully prepare a solution of sulfuric acid by adding 15 mL of 98% sulfuric acid to 10 mL of deionized water with stirring. Caution: This is a highly exothermic process. [6]

  • Add 19 g of vanadium pentoxide to the sulfuric acid solution.[6]

  • Stir the mixture to create a suspension.

  • Bubble sulfur dioxide gas through the suspension with constant stirring. The SO₂ can be generated from a Kipp's apparatus using sodium sulfite and a dilute acid.[6]

  • Continue passing SO₂ through the mixture for 8-10 hours. The reaction is complete when the yellow/orange solid has dissolved and a deep blue solution is formed.[6]

  • Filter the resulting solution to remove any unreacted starting material. Vacuum filtration is recommended due to the fine particle size.[6]

  • Concentrate the filtrate on a steam bath until it becomes a thick, viscous liquid. Do not heat above 105°C to prevent decomposition.[6]

  • Cool the concentrated solution to room temperature to allow for solidification.

  • The solid product can be further purified by dissolving it in a minimal amount of water and precipitating with acetone.

  • Collect the solid by filtration and dry in a desiccator.

Data Presentation

Table 1: Comparison of Reaction Conditions for Vanadyl Sulfate Synthesis

ParameterMethod 1: Ethanol ReductionMethod 2: SO₂ Reduction
Starting Material Vanadium Pentoxide (V₂O₅)Vanadium Pentoxide (V₂O₅)
Reducing Agent EthanolSulfur Dioxide (SO₂)
Acid Sulfuric Acid (~1.6 M)Sulfuric Acid (concentrated, then diluted)
Molar Ratio (H₂SO₄:V₂O₅) ~2.5 : 1[4]Not explicitly stated, but a solution is made from 15 mL 98% H₂SO₄ and 10 mL H₂O for 19 g V₂O₅.[6]
Reaction Time Several hours (e.g., 10 hours for reflux)[4]8-10 hours[6]
Reaction Temperature Reflux temperature of the mixtureNot specified, but involves passing gas through the solution
Observed Color Change Yellow/Orange -> Green -> Blue[4]Yellow/Orange -> Blue[6]
Reported Yield ~50% (can be higher with optimization)[4]Not explicitly quantified in the provided source.

Visualizations

Synthesis_Workflow_Ethanol V2O5 V₂O₅ Mix Mix & Reflux V2O5->Mix H2SO4 Sulfuric Acid H2SO4->Mix Ethanol Ethanol Ethanol->Mix Cool Cool to RT Mix->Cool Filter1 Filter Cool->Filter1 Unreacted_V2O5 Unreacted V₂O₅ Filter1->Unreacted_V2O5 Solid Evaporate Evaporate Excess Solvent Filter1->Evaporate Filtrate Precipitate Precipitate with Acetone Evaporate->Precipitate Filter2 Vacuum Filter Precipitate->Filter2 Wash Wash with Acetone Filter2->Wash Dry Dry (<60°C) Wash->Dry VOSO4 Vanadyl Sulfate (VOSO₄) Dry->VOSO4 Troubleshooting_Logic Start Observe Final Product Color Product Color? Start->Color Green Green Color->Green Blue Blue Color->Blue Yield Product Yield? Low Low Yield->Low Acceptable Acceptable Yield->Acceptable Form Product Form? Viscous Viscous/Syrupy Form->Viscous Crystalline Crystalline Form->Crystalline Overheating Potential Overheating Green->Overheating Blue->Yield IncompleteRxn Incomplete Reaction or Product Loss Low->IncompleteRxn Acceptable->Form CrystallizationIssue Crystallization Failure Viscous->CrystallizationIssue CheckPurity Proceed to Purity Check Crystalline->CheckPurity

References

Removal of unreacted starting materials from vanadyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl sulfate. Here you will find detailed information on how to remove unreacted starting materials and other impurities from your vanadyl sulfate product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in vanadyl sulfate synthesized from vanadium pentoxide?

A1: Common impurities depend on the starting materials and reagents used. When synthesizing vanadyl sulfate from vanadium pentoxide (V₂O₅), potential impurities include:

  • Unreacted Vanadium Pentoxide (V₂O₅): If the reduction reaction is incomplete.

  • Other Vanadium Species: Such as vanadium(III) or vanadium(V) ions, if side reactions occur.[1]

  • Excess Reducing Agent: Residual sulfur dioxide or organic reducing agents (e.g., oxalic acid, ethanol) and their byproducts.[1][2]

  • Metal Impurities: Trace metals from the V₂O₅ source, such as iron (Fe), aluminum (Al), chromium (Cr), potassium (K), and sodium (Na).[3][4][5]

  • Excess Sulfuric Acid: Trapped within the product.[6]

Q2: How can I remove unreacted vanadium pentoxide from my vanadyl sulfate product?

A2: Unreacted vanadium pentoxide is insoluble in water, while vanadyl sulfate is soluble. A simple filtration step can be effective. Dissolve the crude vanadyl sulfate in a minimal amount of distilled water and then filter the solution to remove the insoluble V₂O₅. The desired vanadyl sulfate can then be recovered from the filtrate by crystallization.

Q3: What is the purpose of washing the vanadyl sulfate crystals with an organic solvent like ethanol or acetone?

A3: Washing the crystals with an organic solvent in which vanadyl sulfate is insoluble, such as ethanol or acetone, helps to remove impurities that are soluble in the solvent.[1][4] This can include residual organic reducing agents and some trapped water-soluble impurities. This process is often used as a final purification step after crystallization.[1][7]

Q4: Can solvent extraction be used to purify vanadyl sulfate?

A4: Yes, solvent extraction is a highly effective method for preparing high-purity vanadyl sulfate, particularly for removing metallic impurities like iron and aluminum.[3][8] This technique involves using an organic extractant, such as 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA), to selectively extract vanadium(IV) from an aqueous solution containing impurities.[3] The purified vanadium can then be stripped back into a fresh aqueous phase.[3][8]

Troubleshooting Guides

Issue 1: The final vanadyl sulfate product is a greenish color instead of the expected blue.
  • Possible Cause: The presence of vanadium(III) impurities can impart a green color to the product. This can happen if an excess of a strong reducing agent is used during the synthesis.[9]

  • Troubleshooting Steps:

    • Controlled Oxidation: Carefully expose the vanadyl sulfate solution to air (oxygen) for a controlled period. This can selectively oxidize the V(III) to V(IV) without significantly affecting the vanadyl sulfate.

    • Recrystallization: Perform one or more recrystallization steps from water. This can help to separate the more soluble V(III) sulfate from the vanadyl sulfate crystals.

Issue 2: The vanadyl sulfate product is a viscous, oily substance that is difficult to crystallize.
  • Possible Cause: This issue can arise from the presence of excess sulfuric acid or certain organic byproducts from the reduction step.[1]

  • Troubleshooting Steps:

    • Neutralization and Recrystallization: Carefully neutralize the excess acid in the solution with a suitable base (e.g., a dilute solution of sodium carbonate or ammonium hydroxide) to a slightly acidic pH before attempting crystallization. Be cautious to avoid over-titration which could precipitate vanadium hydroxides.

    • Solvent Precipitation: Dissolve the oily product in a minimal amount of water and then add a large excess of a solvent in which vanadyl sulfate is insoluble, such as ethanol or acetone. This should precipitate the vanadyl sulfate, leaving the impurities in the solution.[7]

Issue 3: The purified vanadyl sulfate still contains significant levels of metallic impurities (e.g., Fe, Al).
  • Possible Cause: Simple crystallization or washing may not be sufficient to remove certain metallic impurities, especially if they are present in high concentrations or form complex salts.

  • Troubleshooting Steps:

    • Solvent Extraction: For high-purity requirements, employ a solvent extraction method as described in the FAQs. This is a more selective method for removing metallic contaminants.[3]

    • Ion-Exchange Chromatography: In some cases, ion-exchange chromatography can be used to separate vanadyl ions from other cationic impurities.

Data Presentation

Table 1: Comparison of Purification Methods for Vanadyl Sulfate

Purification MethodTarget ImpuritiesPurity Achieved (VOSO₄)AdvantagesDisadvantages
Recrystallization from Water Unreacted V₂O₅, some soluble saltsModerate to HighSimple, cost-effectiveMay not effectively remove all metallic impurities.
Washing with Organic Solvents (Ethanol/Acetone) Excess organic reducing agents, some water-soluble impuritiesHighQuick, removes specific organic impuritiesLimited effectiveness against inorganic salts.[1]
Solvent Extraction (with EHEHPA) Iron (Fe), Aluminum (Al)Very High (>99%)Highly selective for metallic impurities.[3]More complex procedure, requires specific reagents.[3]

Table 2: Impurity Levels Before and After Solvent Extraction Purification

ImpurityConcentration Before PurificationConcentration After 5 Stages of Extraction and Stripping[3]
Iron (Fe) High12 mg/L
Aluminum (Al) High10 mg/L

Experimental Protocols

Protocol 1: Purification of Vanadyl Sulfate by Recrystallization
  • Dissolution: Dissolve the crude vanadyl sulfate product in a minimum amount of hot deionized water.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel to remove any insoluble impurities, such as unreacted vanadium pentoxide.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Isolation: Collect the blue vanadyl sulfate crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol or acetone to remove residual impurities and aid in drying.[1][7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to avoid decomposition.[1]

Protocol 2: Purification of Vanadyl Sulfate by Solvent Extraction

This protocol is a generalized procedure based on the principles of solvent extraction for vanadyl sulfate purification.[3]

  • Aqueous Phase Preparation: Dissolve the impure vanadyl sulfate in an acidic aqueous solution (e.g., dilute sulfuric acid) to a known concentration.

  • Organic Phase Preparation: Prepare an organic phase consisting of an extractant (e.g., EHEHPA), a phase modifier (e.g., TBP), and a diluent (e.g., n-heptane).[3]

  • Extraction: Mix the aqueous and organic phases in a separatory funnel and shake vigorously for a specified time (e.g., 15 minutes) to allow for the transfer of vanadium(IV) into the organic phase.[3]

  • Phase Separation: Allow the phases to separate and then drain the aqueous phase (raffinate), which now contains a lower concentration of vanadium and a higher relative concentration of certain impurities.

  • Stripping: Add a fresh acidic stripping solution (e.g., a higher concentration of sulfuric acid) to the vanadium-loaded organic phase in a new separatory funnel. Shake to transfer the purified vanadium(IV) back into the new aqueous phase.[3]

  • Repeat: Repeat the extraction and stripping steps multiple times to achieve the desired purity.[3]

  • Product Recovery: The final purified vanadyl sulfate solution is the aqueous phase from the last stripping step. This can be used as a solution or crystallized to obtain a solid product.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution & Filtration cluster_crystallization Crystallization & Isolation cluster_washing_drying Washing & Drying crude_product Crude Vanadyl Sulfate dissolve Dissolve in Hot Water crude_product->dissolve hot_filtration Hot Filtration dissolve->hot_filtration impurities Insoluble Impurities (e.g., V₂O₅) hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cool Cool to Crystallize filtrate->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration mother_liquor Mother Liquor (soluble impurities) vacuum_filtration->mother_liquor crystals Vanadyl Sulfate Crystals vacuum_filtration->crystals wash Wash with Ethanol/Acetone crystals->wash dry Dry wash->dry pure_product Pure Vanadyl Sulfate dry->pure_product

Caption: Workflow for the purification of vanadyl sulfate by recrystallization.

experimental_workflow_solvent_extraction cluster_extraction Extraction Stage cluster_stripping Stripping Stage aq_in Impure Aqueous VOSO₄ Solution extraction Mix & Separate aq_in->extraction org_in Organic Extractant org_in->extraction raffinate Aqueous Raffinate (Impurities) extraction->raffinate loaded_org Vanadium-Loaded Organic Phase extraction->loaded_org stripping Mix & Separate loaded_org->stripping strip_sol Stripping Solution (H₂SO₄) strip_sol->stripping regenerated_org Regenerated Organic Phase stripping->regenerated_org pure_aq Purified Aqueous VOSO₄ Solution stripping->pure_aq

Caption: Workflow for vanadyl sulfate purification by solvent extraction.

References

Technical Support Center: Characterization of Byproducts in Vanadyl Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vanadyl sulfate (VOSO₄). The following sections address common issues related to byproduct formation and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final vanadyl sulfate product is not the expected blue color. What does the color indicate?

The color of your vanadyl sulfate product can be a primary indicator of impurities, specifically the presence of different vanadium oxidation states.

  • Green or Greenish-Blue: A green tint often suggests the presence of vanadium(III) (V³⁺) species.[1] This can occur if the reduction of the vanadium(V) starting material was too strong or if the vanadyl(IV) product was inadvertently reduced.

  • Yellow or Brownish: A yellow or brownish hue typically points to the presence of unreacted vanadium(V) (V⁵⁺) starting material, such as vanadium pentoxide (V₂O₅), or the oxidation of the vanadyl(IV) product.[1]

  • Light Turquoise: In some cases, a light turquoise color can be observed, which may be related to the hydration state and particle size of the crystals.[2]

Troubleshooting Steps:

  • Re-evaluate Reducing Agent Stoichiometry: Ensure the molar ratio of the reducing agent to the vanadium(V) precursor is correct. An excess of a strong reducing agent can lead to the formation of V³⁺.

  • Control Reaction Temperature: Overheating during the synthesis can sometimes lead to side reactions and the formation of undesired vanadium oxides.

  • Ensure Complete Reaction: If a yellow tint is present, the reaction may be incomplete. Consider extending the reaction time or moderately increasing the temperature to ensure full reduction of the V₂O₅.

  • Prevent Air Oxidation: Vanadyl sulfate can be sensitive to air oxidation, especially in solution.[3] Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation to V⁵⁺ is occurring.

Q2: The yield of my vanadyl sulfate synthesis is lower than expected. What are the potential causes?

Low yields can be attributed to several factors, from incomplete reactions to losses during workup.[4]

Potential Causes and Solutions:

  • Incomplete Reaction: As mentioned above, if the reduction of V₂O₅ is not complete, the yield of VOSO₄ will be reduced.

    • Solution: Monitor the reaction for the disappearance of the yellow/orange V₂O₅ starting material.

  • Loss During Filtration and Washing: Vanadyl sulfate is soluble in water.[1] Excessive washing with water can lead to significant product loss.

    • Solution: Minimize the volume of wash solvent. Consider washing with a solvent in which vanadyl sulfate is less soluble, such as ethanol or acetone, if appropriate for removing the specific impurities.

  • Formation of Soluble Byproducts: If side reactions lead to the formation of other water-soluble vanadium species, they will be lost in the filtrate.

    • Solution: Optimize reaction conditions to minimize side reactions.

  • Mechanical Losses: Product may be lost due to adherence to glassware during transfers.[4]

    • Solution: Ensure all equipment is properly scraped and rinsed (with a minimal amount of appropriate solvent) to transfer the product completely at each step.

Q3: I am having trouble crystallizing my vanadyl sulfate from the reaction mixture. What should I do?

Crystallization issues are common and can often be resolved by adjusting the solvent conditions and nucleation process.[5]

Troubleshooting Crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. This can create nucleation sites.[5]

    • Seed Crystals: If you have a previous batch of solid vanadyl sulfate, add a tiny crystal to the solution to act as a template for crystal growth.[5]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the vanadyl sulfate.[6]

    • Cooling: Ensure the solution is cooled sufficiently, as solubility decreases with temperature. A slow cooling process is generally preferred for obtaining larger, purer crystals.[5][6]

  • Anti-Solvent Addition: Consider the slow addition of a solvent in which vanadyl sulfate is insoluble (an "anti-solvent"), such as acetone, to a concentrated aqueous solution to induce precipitation.

Data Presentation: Impurity Analysis

The following table summarizes common elemental impurities found in vanadyl sulfate and their typical detection ranges using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Impurity ElementChemical SymbolDetection Range (%)
IronFe0.001 - 0.100
ChromiumCr0.001 - 0.100
NickelNi0.001 - 0.100
CopperCu0.001 - 0.100
ManganeseMn0.001 - 0.100
MolybdenumMo0.001 - 0.100
LeadPb0.001 - 0.100
ArsenicAs0.001 - 0.100
CobaltCo0.001 - 0.100
PhosphorusP0.001 - 0.100
TitaniumTi0.001 - 0.100
ZincZn0.001 - 0.100
PotassiumK0.005 - 0.100
SodiumNa0.005 - 0.100
CalciumCa0.005 - 0.100
MagnesiumMg0.005 - 0.100
SiliconSi0.005 - 0.100
AluminumAl0.005 - 0.100

Experimental Protocols

Protocol for Trace Metal Impurity Analysis by ICP-OES

This protocol is adapted for the analysis of trace elemental impurities in a solid vanadyl sulfate sample.

1. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the vanadyl sulfate sample into a 250 mL PTFE beaker.
  • Add 10 mL of deionized water to disperse the sample.
  • Add 5 mL of hydrochloric acid (HCl).
  • Gently heat the mixture at a low temperature until the sample is fully dissolved.
  • After cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

2. Instrument Calibration:

  • Prepare a series of multi-element calibration standards from a certified stock solution. The concentration range of the standards should bracket the expected concentration of the impurities in the sample.
  • A matrix-matched blank (a solution containing high-purity vanadium in the same acid matrix as the sample) should be used to zero the instrument.

3. Analysis:

  • Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-OES instrument.
  • Measure the emission intensity at the characteristic wavelengths for each element of interest.
  • The instrument software will generate a calibration curve and calculate the concentration of each impurity in the sample solution.

4. Data Reporting:

  • The concentration of each impurity is typically reported in parts per million (ppm) or as a weight percentage of the original solid sample.

Protocol for Phase Identification by Powder X-ray Diffraction (PXRD)

This protocol provides a general procedure for identifying crystalline byproducts in a vanadyl sulfate sample.

1. Sample Preparation:

  • Grind the vanadyl sulfate sample to a fine, homogeneous powder using an agate mortar and pestle.
  • Mount the powdered sample onto a sample holder. Ensure the surface of the sample is flat and level with the surface of the holder.

2. Data Collection:

  • Place the sample holder into the diffractometer.
  • Set the instrument parameters for data collection. A typical scan range for phase identification is from 5° to 70° 2θ, with a step size of 0.02° and a count time of 1-2 seconds per step.
  • Initiate the X-ray source and begin the scan.

3. Data Analysis:

  • The output will be a diffractogram showing diffraction intensity as a function of 2θ.
  • Use search-match software to compare the experimental diffraction pattern to a database of known crystalline phases (e.g., the ICDD PDF database).
  • Identify the phases present in the sample by matching the peak positions and relative intensities to the reference patterns. Common potential byproducts to search for include different hydrates of vanadyl sulfate, vanadium oxides (e.g., V₂O₅, VO₂), and vanadium(III) sulfate.

Protocol for Characterization by Infrared (IR) Spectroscopy

This protocol is for the analysis of the functional groups and hydration state of a solid vanadyl sulfate sample.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the powdered vanadyl sulfate sample directly onto the ATR crystal.
  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

2. Data Collection:

  • Place the ATR accessory into the sample compartment of the IR spectrometer.
  • Collect a background spectrum of the empty ATR crystal.
  • Collect the spectrum of the sample. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

3. Spectral Interpretation:

  • Examine the collected spectrum for key characteristic absorption bands:
  • V=O Stretch: A strong, sharp band typically appears in the 980-1000 cm⁻¹ region, characteristic of the vanadyl ion.
  • S-O Stretch: Strong absorptions from the sulfate anion will be present in the 1050-1200 cm⁻¹ region.
  • O-H Stretch: A broad band in the 3000-3600 cm⁻¹ region indicates the presence of water of hydration.
  • H-O-H Bend: A band around 1600-1630 cm⁻¹ also corresponds to the bending vibration of water molecules.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product V2O5 Vanadium Pentoxide (V₂O₅) Reaction Reduction Reaction V2O5->Reaction Reducer Reducing Agent (e.g., SO₂, Ethanol) Reducer->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction Filtration Filtration Reaction->Filtration Crude Mixture Washing Washing Filtration->Washing Solid Product Crystallization Crystallization Washing->Crystallization VOSO4 Vanadyl Sulfate (VOSO₄) Crystallization->VOSO4

Caption: Workflow for the synthesis of vanadyl sulfate.

TroubleshootingLogic cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions Observation Observed Issue Green Product is Green/Green-Blue Observation->Green Yellow Product is Yellow/Brown Observation->Yellow LowYield Low Yield Observation->LowYield NoCrystals No Crystallization Observation->NoCrystals CheckReducer Check Reducer Stoichiometry Green->CheckReducer CheckTemp Control Temperature Green->CheckTemp CheckTime Increase Reaction Time Yellow->CheckTime InertAtmosphere Use Inert Atmosphere Yellow->InertAtmosphere LowYield->CheckTime MinimizeWashing Minimize Washing LowYield->MinimizeWashing InduceNucleation Induce Nucleation NoCrystals->InduceNucleation Concentrate Concentrate Solution NoCrystals->Concentrate

Caption: Troubleshooting logic for vanadyl sulfate synthesis.

References

Impact of pH on the stability of vanadyl sulfate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl sulfate solutions. The information focuses on the critical impact of pH on the stability of these solutions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and handling of vanadyl sulfate solutions.

Q1: My vanadyl sulfate solution, which was initially blue, has turned cloudy and a precipitate has formed after I adjusted the pH. What is happening?

A: This is a common issue and is directly related to the pH of your solution. Vanadyl sulfate is most stable in acidic conditions (pH < 4). As the pH increases, the vanadyl ion (VO²⁺) begins to hydrolyze, forming species like VO(OH)⁺.[1] As the pH approaches neutrality and becomes alkaline (pH ≥ 5), insoluble vanadium(IV) hydroxide, VO(OH)₂, will precipitate out of the solution.[2]

Troubleshooting Steps:

  • Monitor pH: Always monitor the pH of your solution, especially when making adjustments.

  • Acidify the Solution: To redissolve the precipitate, you can carefully acidify the solution by adding a small amount of sulfuric acid until the solution becomes clear and the blue color returns.

  • Prevention: For future experiments, ensure that the pH of your vanadyl sulfate solution is maintained in the acidic range to prevent precipitation.

Q2: The color of my vanadyl sulfate solution has changed from blue to green or yellow-green after sitting for a while, especially at a near-neutral pH. What does this indicate?

A: A color change from blue to green or yellow-green can indicate the oxidation of the vanadium(IV) in the vanadyl sulfate to vanadium(V) species.[3] This process is more likely to occur at neutral or higher pH values and can be accelerated by the presence of oxygen. In acidic solutions, vanadyl sulfate can be oxidized to yellow-colored vanadyl(V) derivatives.[3]

Troubleshooting Steps:

  • Deoxygenate Solutions: If your application is sensitive to the oxidation state, you may need to work with deoxygenated solvents and under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Maintaining a low pH (ideally below 4) will significantly slow down the oxidation process.

  • Fresh Preparation: Prepare your vanadyl sulfate solutions fresh for experiments where the oxidation state is critical.

Q3: I am having trouble dissolving vanadyl sulfate in water. What can I do?

A: Vanadyl sulfate is generally soluble in water, especially acidic water.[4][5] If you are experiencing solubility issues, it could be due to the quality of the vanadyl sulfate or the pH of the water.

Troubleshooting Steps:

  • Use High-Purity Water: Start with deionized or distilled water.

  • Acidify the Water: Add a small amount of sulfuric acid to the water before dissolving the vanadyl sulfate. A pH in the range of 1-3 is often effective. Vanadyl sulfate pentahydrate has a high solubility of 467 g/L in water at 20°C within a pH range of 0.81-1.07.[4]

  • Gentle Heating and Stirring: Gentle heating and continuous stirring can also aid in the dissolution process.

Quantitative Data on pH-Dependent Stability

The stability of vanadyl sulfate solutions is highly dependent on pH. The following table summarizes the behavior of vanadyl sulfate at different pH values.

pH RangePredominant Vanadium(IV) SpeciesSolution AppearanceStabilityKey Observations
< 1 - 3.5 [VO(H₂O)₅]²⁺Clear blueHighThe vanadyl ion is stable as the hydrated cation.[6] High solubility is observed in this range.
~ 4 [VO(H₂O)₅]²⁺, VO(OH)⁺Clear blueModerateHydrolysis begins to occur, leading to the formation of VO(OH)⁺. The solution is still generally stable.
5 - 6 VO(OH)₂ (precipitate)Cloudy, blue precipitateLowInsoluble vanadium(IV) hydroxide starts to form and precipitate out of the solution.[2]
> 6 VO(OH)₂, [VO(OH)₃]⁻Cloudy, blue precipitateVery LowPrecipitation of VO(OH)₂ is significant. At higher pH, some soluble anionic species like [VO(OH)₃]⁻ may form.[2] Oxidation to V(V) is also more likely.

Experimental Protocols

Protocol 1: Preparation of a Standardized Vanadyl Sulfate Solution (0.5 M)

Materials:

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Add approximately 50 mL of deionized water to a 100 mL beaker with a magnetic stir bar.

  • Slowly and carefully, add a calculated amount of concentrated sulfuric acid to the water to achieve a final pH of approximately 2-3 in the final solution volume. Caution: Always add acid to water, not the other way around, as the reaction is exothermic.

  • Allow the acidic water to cool to room temperature.

  • Weigh out the required amount of vanadyl sulfate pentahydrate for a 0.5 M solution.

  • Slowly add the vanadyl sulfate to the acidic water while stirring continuously.

  • Continue stirring until the vanadyl sulfate is completely dissolved. The solution should be a clear blue.

  • Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of the acidic water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume of 100 mL with the acidic water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Verify the final pH of the solution with a calibrated pH meter.

Protocol 2: pH-Dependent Stability Testing of Vanadyl Sulfate Solutions

Materials:

  • Stock solution of vanadyl sulfate (e.g., 0.1 M in acidic water)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

  • Sulfuric acid (H₂SO₄) solution (e.g., 0.1 M and 1 M)

  • pH meter

  • Beakers or test tubes

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a series of beakers or test tubes, each containing a specific volume of the vanadyl sulfate stock solution.

  • Using a calibrated pH meter, slowly add drops of NaOH solution to each beaker to adjust the pH to the desired levels (e.g., pH 3, 4, 5, 6, 7, 8). Use H₂SO₄ solution for any downward pH adjustments if needed. Stir gently after each addition and allow the reading to stabilize.

  • Once the desired pH is reached, visually inspect the solutions for any signs of precipitation or color change immediately after preparation and at set time intervals (e.g., 1, 6, 24 hours).

  • For a quantitative analysis, use a UV-Vis spectrophotometer to measure the absorbance of the solutions at each time point.

    • Scan the wavelength range from 600 to 900 nm to observe the characteristic absorbance peak of the vanadyl ion, which is typically around 760 nm in acidic solutions.[7]

    • A decrease in the absorbance at this peak over time can indicate the precipitation or transformation of the vanadyl species.

  • Record all observations, including visual appearance, pH, and absorbance measurements, at each time point for each pH value.

Visualizations

Logical Relationship of Vanadyl Sulfate Stability with pH

Vanadyl_Sulfate_Stability cluster_pH pH Scale Low_pH < 3.5 Mid_pH ~ 4-6 High_pH > 6 Stable Stable Solution [VO(H₂O)₅]²⁺ Hydrolysis Hydrolysis VO(OH)⁺ Stable->Hydrolysis Increasing pH Precipitation Precipitation VO(OH)₂ Hydrolysis->Precipitation Increasing pH Oxidation Potential Oxidation Vanadium(V) species Hydrolysis->Oxidation Neutral pH + O₂ Precipitation->Oxidation Neutral/Alkaline + O₂

Caption: Relationship between pH and vanadyl sulfate stability.

Experimental Workflow for pH-Dependent Stability Testing

Stability_Workflow Start Start: 0.1 M VOSO₄ Solution (pH ~2-3) Adjust_pH Adjust pH to Target Values (3, 4, 5, 6, 7, 8) using NaOH / H₂SO₄ Start->Adjust_pH Initial_Analysis Immediate Analysis: - Visual Observation - UV-Vis Spectrum (t=0) Adjust_pH->Initial_Analysis Incubation Incubate at Room Temperature Initial_Analysis->Incubation Time_Point_Analysis Time-Point Analysis (t = 1, 6, 24h): - Visual Observation - UV-Vis Spectrum Incubation->Time_Point_Analysis Time_Point_Analysis->Incubation Continue for duration of study Data_Analysis Analyze Data: - Compare visual changes - Plot Absorbance vs. Time Time_Point_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Workflow for testing vanadyl sulfate stability at various pH levels.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Vanadyl Sulfate in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects of vanadyl sulfate in clinical and preclinical studies.

Troubleshooting Guides

Issue: High Incidence of Gastrointestinal Complaints (Diarrhea, Nausea, Abdominal Cramps) at the Start of a Study

Possible Cause: The initial high dose of vanadyl sulfate can be a primary trigger for GI distress. The direct contact of vanadyl sulfate with the gastric and intestinal mucosa may lead to irritation and subsequent side effects.

Suggested Solutions:

  • Dose Titration: Initiate the study with a lower dose and gradually escalate to the target therapeutic dose. This allows the gastrointestinal tract to adapt to the compound.

  • Divided Doses: Administer the total daily dose in two or three smaller, divided doses throughout the day. This can reduce the peak concentration of vanadyl sulfate in the GI tract at any single time point.

  • Administration with Food: Administering vanadyl sulfate with meals can help to buffer its irritant effects on the stomach lining.

Issue: Persistent Gastrointestinal Side Effects Despite Dose Titration

Possible Cause: For some subjects, sensitivity to vanadyl sulfate may be high, or the formulation may be releasing the compound in the upper GI tract, causing irritation.

Suggested Solutions:

  • Enteric-Coated Formulations: Consider the use of enteric-coated capsules. This formulation is designed to bypass the stomach and release vanadyl sulfate in the more alkaline environment of the small intestine, potentially reducing gastric irritation. Studies in rats have shown that enteric-coating can also enhance the bioavailability of vanadyl sulfate.[1]

  • Subject Monitoring and Exclusion Criteria: Closely monitor subjects for the severity of GI side effects. If symptoms are severe and persistent, consider excluding the subject from the study to ensure their well-being and maintain data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects of vanadyl sulfate reported in studies?

A1: The most frequently reported GI side effects include diarrhea, nausea, vomiting, abdominal discomfort, and cramping.[2] These effects are generally mild to moderate and appear to be dose-dependent.

Q2: At what doses are gastrointestinal side effects most likely to occur?

A2: GI side effects are more prevalent at higher doses. Studies have indicated that doses of 150 mg/day and 300 mg/day are more likely to cause gastrointestinal intolerance.[2][3] In one study, no side effects were reported at 75 mg/day, while some complaints arose at 150 mg/day, and all participants experienced GI discomfort at 300 mg/day.

Q3: How long do the gastrointestinal side effects of vanadyl sulfate typically last?

A3: In some studies, the gastrointestinal side effects were reported to be transient, often occurring within the first week of administration and subsiding thereafter.[4]

Q4: Is there a recommended dose-escalation protocol to minimize gastrointestinal side effects?

A4: While there isn't a universally standardized protocol, a common approach is to start with a low dose (e.g., 25-50 mg/day) and gradually increase the dosage over one to two weeks to the desired therapeutic level. This allows for adaptation and can reduce the incidence and severity of GI symptoms.

Q5: Can co-administration of gastroprotective agents (e.g., proton pump inhibitors, H2 blockers) reduce vanadyl sulfate's GI side effects?

A5: Currently, there is a lack of clinical trial data specifically investigating the co-administration of gastroprotective agents with vanadyl sulfate to mitigate its GI side effects. While these agents are used to protect the gastric mucosa from other irritants like NSAIDs, their efficacy in the context of vanadyl sulfate has not been established.

Q6: What is the proposed mechanism behind vanadyl sulfate-induced gastrointestinal side effects?

A6: The exact mechanism is not fully elucidated, but it is thought to involve direct irritation of the gastrointestinal mucosa. Some studies in animal models suggest that high doses of vanadium compounds may induce mucosal epithelial cell necrosis in the small intestine, potentially mediated by oxidative stress.[5] Conversely, other animal studies have suggested a gastroprotective effect of vanadyl sulfate in the context of ethanol-induced gastric lesions, indicating a complex and possibly context-dependent role in the GI tract.[6][7][8]

Q7: Has the use of enteric-coated vanadyl sulfate been studied in humans?

A7: While research in rat models has shown promise for enteric-coated capsules in improving bioavailability and suggesting a potential reduction in GI side effects by targeting release in the ileum, there is a lack of published clinical trials in humans using this formulation.[1] Therefore, while a promising strategy, its clinical efficacy and safety for mitigating GI symptoms in humans remain to be demonstrated.

Data Presentation

Table 1: Incidence of Gastrointestinal Side Effects of Vanadyl Sulfate at Different Doses

Daily Dose Incidence of GI Side Effects Study Population Reference
75 mgNo side effects reportedType 2 DiabeticsGoldfine et al.
100 mg (50 mg twice daily)6 out of 8 patients experienced transient GI side effects in the first weekPatients with non-insulin-dependent diabetes mellitus[Boden et al., 1996]
150 mgSome complaints of gastrointestinal distressType 2 DiabeticsGoldfine et al.
150 mg - 300 mg"Some gastrointestinal intolerance"Type 2 Diabetic Patients[Goldfine et al., 2000]
300 mgAll participants reported cramping, abdominal discomfort, and/or diarrheaType 2 DiabeticsGoldfine et al.

Experimental Protocols

Protocol 1: Dose-Escalation Strategy to Improve Gastrointestinal Tolerability

  • Objective: To minimize the incidence and severity of gastrointestinal side effects by gradually introducing vanadyl sulfate.

  • Methodology:

    • Week 1: Administer 25 mg of vanadyl sulfate orally, twice daily with meals.

    • Week 2: If well-tolerated, increase the dose to 50 mg twice daily with meals.

    • Week 3 onwards: Continue to increase the dose in increments of 25-50 mg per administration every 1-2 weeks until the target therapeutic dose is reached, provided the subject continues to tolerate the treatment well.

    • Monitoring: Subjects should be monitored daily for the first week and then weekly for the incidence and severity of gastrointestinal symptoms using a standardized questionnaire.

Protocol 2: Preparation of Enteric-Coated Vanadyl Sulfate Capsules (Based on a Rat Study)

  • Objective: To formulate vanadyl sulfate in a manner that bypasses the stomach to reduce gastric irritation.

  • Note: This is a conceptual protocol based on animal studies and would require significant development and validation for human use.

  • Materials:

    • Vanadyl sulfate powder

    • Gelatin capsules

    • Enteric-coating polymer solution (e.g., Eudragit® L 100-55)

    • Plasticizer (e.g., triethyl citrate)

    • Anti-tacking agent (e.g., talc)

    • Organic solvent (e.g., acetone, isopropyl alcohol)

  • Methodology:

    • Capsule Filling: Accurately weigh and fill the gelatin capsules with the desired dose of vanadyl sulfate powder.

    • Coating Solution Preparation: Dissolve the enteric-coating polymer, plasticizer, and anti-tacking agent in the organic solvent according to the manufacturer's instructions to create a homogenous coating solution.

    • Coating Process: In a suitable coating pan, spray the coating solution onto the filled capsules while continuously rotating the pan. Ensure even distribution of the coating material.

    • Drying: Dry the coated capsules under controlled temperature and humidity to remove the solvent and form a uniform film.

    • Quality Control: Test the enteric-coated capsules for dissolution to ensure they remain intact in simulated gastric fluid (pH 1.2) for at least 2 hours and release the drug in simulated intestinal fluid (pH 6.8).

Mandatory Visualization

experimental_workflow cluster_screening Subject Screening cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis s1 Recruit Subjects s2 Informed Consent s1->s2 s3 Baseline Assessment (GI Symptoms) s2->s3 i1 Randomization s3->i1 i2 Group A: Standard Formulation i1->i2 i3 Group B: Dose-Titration i1->i3 i4 Group C: Enteric-Coated Formulation i1->i4 m1 Daily/Weekly GI Symptom Diary i2->m1 i3->m1 i4->m1 m2 Adverse Event Reporting m1->m2 m3 Final Assessment m2->m3 a1 Compare Incidence & Severity of GI Side Effects m3->a1 a2 Statistical Analysis a1->a2

Caption: Experimental workflow for a clinical trial comparing different strategies to reduce vanadyl sulfate's GI side effects.

signaling_pathway VS Vanadyl Sulfate (High Dose) GI_mucosa Gastrointestinal Mucosa VS->GI_mucosa Direct Contact OxidativeStress Increased Oxidative Stress (ROS Production) GI_mucosa->OxidativeStress EpithelialDamage Epithelial Cell Damage OxidativeStress->EpithelialDamage Inflammation Inflammation EpithelialDamage->Inflammation Apoptosis Apoptosis / Necrosis EpithelialDamage->Apoptosis GISymptoms GI Side Effects (Diarrhea, Nausea, Cramping) Inflammation->GISymptoms Apoptosis->GISymptoms

Caption: Proposed signaling pathway for vanadyl sulfate-induced gastrointestinal side effects.

logical_relationship Start High GI Side Effects? DoseTitration Implement Dose-Titration Protocol Start->DoseTitration Yes Monitor Continue Monitoring Start->Monitor No DividedDose Administer in Divided Doses DoseTitration->DividedDose WithFood Administer with Food DividedDose->WithFood StillPersistent Symptoms Still Persistent? WithFood->StillPersistent EntericCoating Consider Enteric-Coated Formulation StillPersistent->EntericCoating Yes StillPersistent->Monitor No Exclude Consider Subject Exclusion EntericCoating->Exclude

References

Technical Support Center: Controlling the Hydration State of Crystalline Vanadyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline vanadyl sulfate (VOSO₄). Precise control of its hydration state is often critical for experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the common hydration states of vanadyl sulfate?

Vanadyl(IV) sulfate can exist in several hydration states, with the most common being the pentahydrate (VOSO₄·5H₂O) and the trihydrate (VOSO₄·3H₂O).[1][2] Anhydrous (VOSO₄) and hexahydrate (VOSO₄·6H₂O) forms also exist.[1] The pentahydrate is the most common commercially available form and typically appears as a blue solid.[1][3]

Q2: How can I visually distinguish between the different hydrates of vanadyl sulfate?

While definitive identification requires analytical techniques, there are some visual cues:

  • VOSO₄·5H₂O (Pentahydrate): Typically a distinct blue crystalline solid.[1][3]

  • VOSO₄·3H₂O (Trihydrate): Also blue, but may be a lighter shade or have a slightly different crystalline appearance.

  • VOSO₄ (Anhydrous): Often a pale green or grayish-white powder. A greenish tint in a sample that should be blue may indicate partial dehydration.[4]

Q3: What analytical techniques are recommended for confirming the hydration state?

For unambiguous determination of the hydration state, the following techniques are recommended:

  • Thermogravimetric Analysis (TGA): This is the most direct method to quantify the water content by measuring the mass loss upon heating.[5][6]

  • X-ray Diffraction (XRD): Each hydrate has a unique crystal structure and will produce a distinct XRD pattern.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence and nature of water of hydration can be observed in the O-H stretching and bending regions of the IR spectrum. The V=O stretching frequency is also sensitive to the hydration state.

Q4: What are the key safety precautions when working with vanadyl sulfate?

Vanadyl sulfate is toxic if swallowed and can cause skin and eye irritation.[8] It is crucial to:

  • Handle the compound in a well-ventilated area or a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Avoid generating dust when handling the solid material.[3]

  • Store in a tightly sealed container in a cool, dry place, as the anhydrous form is hygroscopic.[3][8]

Troubleshooting Guides

Issue 1: My blue vanadyl sulfate pentahydrate turned green upon heating.

  • Question: I was attempting to dry my VOSO₄·5H₂O and the color changed from blue to green. What does this signify and is the material still usable?

  • Answer: A color change from blue to green upon heating typically indicates the loss of water molecules and the formation of a lower hydrate or the anhydrous form.[4] While the material has not decomposed in terms of its vanadyl sulfate core, its hydration state has changed, which may affect its solubility and reactivity. If your experiment requires a specific hydrate, you will need to either rehydrate the sample under controlled conditions or restart with fresh material. The green color can also sometimes indicate the presence of V(III) impurities if reduction has occurred, though this is less common with simple heating in air.

Issue 2: My anhydrous vanadyl sulfate is clumping and difficult to handle.

  • Question: I prepared anhydrous VOSO₄, but it has become clumpy and is difficult to weigh and dispense accurately. Why is this happening and how can I prevent it?

  • Answer: Anhydrous vanadyl sulfate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water causes the powder to clump. To prevent this, handle anhydrous VOSO₄ in a controlled, low-humidity environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon). Store it in a desiccator with a high-efficiency desiccant.

Issue 3: I am getting inconsistent results in my experiments using vanadyl sulfate.

  • Question: My experimental results vary even though I am using the same mass of vanadyl sulfate each time. What could be the cause?

  • Answer: Inconsistent hydration states are a common cause of variability. The molecular weight of vanadyl sulfate changes significantly with its degree of hydration (see Table 1). If you are weighing out the same mass of different hydrates, you are using different molar amounts of the active compound. It is crucial to know the exact hydration state of your starting material and to account for it in your calculations. For best consistency, it is recommended to either use a fresh, unopened bottle of a specific hydrate or to prepare and characterize a batch of a single hydrate for a series of experiments.

Quantitative Data Summary

Table 1: Properties of Common Vanadyl Sulfate Hydrates

PropertyVOSO₄·5H₂OVOSO₄·3H₂OVOSO₄
Molecular Weight ( g/mol ) 253.08[10]217.05[2]163.00
Appearance Blue crystalline solid[1]Blue crystalline solidPale green/grayish-white powder
Water Content (%) 35.57%24.89%0%
Decomposition Temp. (°C) ~105 (decomposes)[1]Decomposes in stages>500[5]

Experimental Protocols

Protocol 1: Controlled Dehydration of Vanadyl Sulfate Pentahydrate

This protocol describes the stepwise dehydration of VOSO₄·5H₂O to VOSO₄·3H₂O and subsequently to anhydrous VOSO₄.

  • Preparation: Place a known amount of VOSO₄·5H₂O in a shallow, pre-weighed ceramic or glass dish.

  • Dehydration to Trihydrate (VOSO₄·3H₂O):

    • Heat the sample in a laboratory oven or furnace at 110-120°C.

    • Maintain this temperature for 2-3 hours. The color should remain blue, though it may lighten.

    • Cool the sample in a desiccator to room temperature and weigh.

    • Repeat the heating and cooling/weighing cycle until a constant mass is achieved. The theoretical mass loss for the conversion of pentahydrate to trihydrate is approximately 14.2%.

  • Dehydration to Anhydrous (VOSO₄):

    • Increase the temperature of the oven containing the VOSO₄·3H₂O to 260-280°C.[5]

    • Heat for 3-4 hours. A color change from blue to pale green or grayish-white should be observed.

    • Cool the sample in a desiccator to room temperature and weigh.

    • Repeat the heating and cooling/weighing cycle until a constant mass is achieved. The theoretical mass loss for the conversion of trihydrate to anhydrous is approximately 24.9%.

  • Storage: Immediately transfer the anhydrous VOSO₄ to a tightly sealed container and store in a desiccator.

Protocol 2: Controlled Rehydration of Anhydrous Vanadyl Sulfate

This protocol allows for the preparation of specific hydrates from the anhydrous form.

  • Setup: Place a known amount of anhydrous VOSO₄ in a shallow dish inside a sealed chamber (e.g., a desiccator) containing a source of water vapor (e.g., a beaker of water).

  • Rehydration:

    • Allow the sample to sit in the humid atmosphere at room temperature.

    • Periodically remove the sample, weigh it, and observe any color changes. The color should revert from green/white to blue as it hydrates.

    • Continue this process until the desired mass increase, corresponding to the target hydrate (see Table 1 for theoretical water content), is achieved. This process may take several hours to days depending on the humidity and surface area of the sample.

  • Equilibration: Once the target mass is reached, remove the water source and store the sample in a sealed container to allow the hydration to equilibrate throughout the crystalline structure.

Visualizations

Dehydration_Workflow VOSO4_5H2O VOSO₄·5H₂O (Blue Crystals) VOSO4_3H2O VOSO₄·3H₂O (Blue Crystals) VOSO4_5H2O->VOSO4_3H2O Heat at 110-120°C VOSO4 VOSO₄ (Green/White Powder) VOSO4_3H2O->VOSO4 Heat at 260-280°C

Caption: Workflow for the controlled dehydration of vanadyl sulfate hydrates.

Troubleshooting_Hydration start Start with blue VOSO₄·xH₂O heat Heat the sample start->heat color_change Does the color change to green? heat->color_change dehydration Result: Partial or complete dehydration has occurred. color_change->dehydration Yes no_change Result: Hydration state is likely stable at this temperature. color_change->no_change No check_temp Action: Verify temperature. Is it above 100°C? dehydration->check_temp rehydrate Action: Rehydrate under controlled humidity if a specific hydrate is needed. dehydration->rehydrate

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Vanadyl Sulfate and Vanadyl Acetylacetonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal catalyst is paramount for efficient and selective chemical transformations. Vanadium compounds, particularly vanadyl sulfate (VOSO₄) and vanadyl acetylacetonate [VO(acac)₂], are widely employed as catalysts in a variety of oxidation reactions. This guide provides a comparative overview of their catalytic performance based on available experimental data. It is important to note that a direct, head-to-head comparison under identical reaction conditions is scarce in the current literature. Therefore, this guide presents a summary of their activities in different, yet representative, catalytic systems.

At a Glance: Key Catalytic Applications

CatalystPrimary Catalytic ApplicationsCommon Oxidants
Vanadyl Sulfate (VOSO₄) Oxidation of alcoholsMolecular oxygen (in combination with co-catalysts like TEMPO), Hydrogen peroxide
Vanadyl Acetylacetonate [VO(acac)₂] Epoxidation of allylic alcohols, Oxidation of aldehydes, Oxidation of sulfidestert-Butyl hydroperoxide (TBHP), Hydrogen peroxide (H₂O₂)

Catalytic Performance in Alcohol Oxidation

Vanadyl sulfate has been demonstrated as an effective catalyst for the aerobic oxidation of alcohols, often in the presence of a co-catalyst.

Table 1: Catalytic Oxidation of Alcohols using Vanadyl Sulfate

SubstrateCo-catalystOxidantSolventTemperature (°C)Conversion (%)Selectivity (%)Reference
Benzyl alcoholTEMPOO₂Acetonitrile65>99>99 (Benzaldehyde)[1]
1-PhenylethanolTEMPOO₂Acetonitrile659898 (Acetophenone)[1]
Cinnamyl alcoholTEMPOO₂Acetonitrile65>99>99 (Cinnamaldehyde)[1]
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol with VOSO₄/TEMPO

A typical experimental procedure involves the following steps:

  • To a solution of benzyl alcohol (1 mmol) in acetonitrile (5 mL), vanadyl sulfate (0.02 mmol) and 2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO) (0.1 mmol) are added.

  • The reaction mixture is stirred at 65°C under an oxygen atmosphere (1 atm).

  • The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the product is purified by column chromatography.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Benzyl Alcohol, Acetonitrile ReactionVessel Stirring at 65°C under O₂ atmosphere Reactants->ReactionVessel Catalysts VOSO₄, TEMPO Catalysts->ReactionVessel Monitoring GC/TLC Monitoring ReactionVessel->Monitoring Workup Solvent Evaporation Monitoring->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Purified Benzaldehyde Purification->Product

A typical experimental workflow for the catalytic oxidation of benzyl alcohol.

Catalytic Performance in Epoxidation of Allylic Alcohols

Vanadyl acetylacetonate is a well-established catalyst for the regio- and stereoselective epoxidation of allylic alcohols.[2][3] The hydroxyl group of the substrate plays a crucial directing role in the catalytic cycle.

Table 2: Catalytic Epoxidation of Geraniol using Vanadyl Acetylacetonate

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%) (2,3-epoxide)Reference
VO(acac)₂t-BuOOHBenzene252>98>98[2]
Experimental Protocol: Epoxidation of Geraniol with VO(acac)₂/TBHP

The following is a representative experimental protocol:

  • A solution of geraniol (1 mmol) and vanadyl acetylacetonate (0.01 mmol) in benzene (10 mL) is prepared in a round-bottom flask.

  • The solution is cooled to 0°C, and a solution of tert-butyl hydroperoxide (TBHP) in toluene (5-6 M, 1.1 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • After completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography.

catalytic_cycle catalyst VO(acac)₂ (V⁴⁺) activated_catalyst V⁵⁺-peroxo species catalyst->activated_catalyst ROOH substrate_complex V⁵⁺-peroxo-alcohol complex activated_catalyst->substrate_complex Allylic Alcohol epoxide_complex V⁵⁺-alkoxide-epoxide complex substrate_complex->epoxide_complex Oxygen transfer epoxide_complex->catalyst Product release + ROH

A simplified catalytic cycle for the epoxidation of an allylic alcohol by VO(acac)₂.

Catalytic Performance in Oxidation of Aldehydes and Sulfides

Vanadyl acetylacetonate also demonstrates high efficiency in the oxidation of aldehydes to carboxylic acids and sulfides to sulfoxides.

Table 3: Catalytic Oxidation of Aldehydes and Sulfides using Vanadyl Acetylacetonate

SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChlorobenzaldehydeH₂O₂AcetonitrileRoom Temp.0.598[4]
BenzaldehydeH₂O₂AcetonitrileRoom Temp.0.596[4]
Thioanisolet-BuOOHDichloromethaneRoom Temp.0.25>99 (Sulfoxide)[5]
Experimental Protocol: Oxidation of 4-Chlorobenzaldehyde with VO(acac)₂/H₂O₂
  • In a flask, 4-chlorobenzaldehyde (1 mmol) is dissolved in acetonitrile (5 mL).

  • Vanadyl acetylacetonate (0.04 mmol) is added to the solution.

  • Aqueous hydrogen peroxide (30%, 3 mmol) is added dropwise while stirring.

  • The reaction is stirred at room temperature for 30 minutes.

  • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified.[4]

Summary and Concluding Remarks

Both vanadyl sulfate and vanadyl acetylacetonate are versatile and efficient catalysts for a range of oxidation reactions. Vanadyl sulfate, being a simple inorganic salt, is an economical choice, particularly for applications like the aerobic oxidation of alcohols where it shows excellent activity in conjunction with co-catalysts.

Vanadyl acetylacetonate, a coordination complex, often provides higher selectivity in reactions where substrate coordination to the metal center is crucial for directing the reaction, such as in the epoxidation of allylic alcohols. The acetylacetonate ligand can influence the solubility of the catalyst in organic solvents and modulate its electronic and steric properties.

Key Differences:

  • Solubility: Vanadyl acetylacetonate generally exhibits better solubility in a wider range of organic solvents compared to the more polar vanadyl sulfate.

  • Substrate Directing Effects: The coordination sphere of vanadyl acetylacetonate allows for more pronounced substrate-directing effects, leading to high regio- and stereoselectivity, as seen in the epoxidation of allylic alcohols.

  • Cost and Availability: Vanadyl sulfate is typically a more cost-effective and readily available starting material.

Recommendation for Researchers:

The choice between vanadyl sulfate and vanadyl acetylacetonate should be guided by the specific requirements of the chemical transformation. For large-scale alcohol oxidations where cost is a significant factor, vanadyl sulfate presents a compelling option. For transformations demanding high selectivity and involving substrate-directing groups, vanadyl acetylacetonate is often the catalyst of choice.

It is evident that a comprehensive understanding of the relative catalytic activities would greatly benefit from direct comparative studies under standardized conditions. Future research in this area would be invaluable for the rational design of more efficient and selective catalytic systems.

References

A Comparative Analysis of Vanadium Sulfate and Vanadium Chloride as Precursors for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the selection and application of vanadium sulfate and vanadium chloride as precursors in chemical synthesis, materials science, and biological research.

Vanadium compounds are pivotal in a multitude of scientific applications, ranging from catalysis and materials science to the development of novel therapeutic agents. The choice of the initial vanadium precursor is a critical determinant of the final product's properties and the efficiency of the synthetic process. This guide provides a comprehensive comparative study of two commonly utilized vanadium precursors: this compound (typically as vanadyl sulfate, VOSO₄) and vanadium chloride (such as vanadium(III) chloride, VCl₃). This analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties and Performance Comparison

The selection between this compound and vanadium chloride often depends on the desired oxidation state of the vanadium in the final product, the required solubility, and the tolerance of the reaction system to the respective counter-ions (sulfate vs. chloride).

PropertyThis compound (Vanadyl Sulfate, VOSO₄)Vanadium Chloride (Vanadium(III) Chloride, VCl₃)
Typical Oxidation State +4 (as VO²⁺)+3
Appearance Blue crystalline solid (hydrated forms)Purple crystalline solid (anhydrous)
Solubility in Water SolubleSoluble, forms aqua complexes[1]
Primary Applications Precursor for other vanadyl derivatives, catalyst in oxidation reactions, electrolyte in vanadium redox flow batteries, nutritional supplements.[2]Precursor for other vanadium(III) complexes, catalyst in organic synthesis, starting material for organometallic compounds.[1]
Key Advantages Stable source of the vanadyl ion (VO²⁺), widely available.[2]Versatile precursor for accessing various vanadium(III) complexes, effective in reductive coupling reactions.[1]
Key Disadvantages The sulfate anion can sometimes interfere with catalytic processes or coordination chemistry.Can be sensitive to air and moisture, requiring handling under inert atmosphere.

Applications in Catalysis

Both this compound and vanadium chloride are extensively used as precursors for catalysts. The choice of precursor can influence the catalyst's morphology, surface area, and ultimately its catalytic activity and selectivity.

In the synthesis of vanadium-based catalysts for flue gas desulfurization, vanadyl sulfate impregnated on activated carbon has been shown to be easily oxidized to a vanadium(V) sulfate phase, which exhibits high catalytic activity towards SO₂ oxidation.[3]

Comparative Catalytic Performance in Benzyl Alcohol Oxidation

While direct side-by-side comparative studies are limited, data from different studies can be informative. For instance, vanadyl sulfate has been used as a catalyst for the oxidation of alcohols.

Catalyst PrecursorCo-catalyst/OxidantSolventTemperature (°C)Conversion (%)Selectivity to Benzaldehyde (%)
Vanadyl SulfateTEMPO / O₂Acetonitrile60>99>99
Vanadium Pentoxide (from VOSO₄)H₂O₂Acetonitrile809592

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Applications in Materials Synthesis

Vanadium oxides with various nanostructures are of significant interest for applications in batteries, sensors, and electronics. The precursor choice plays a role in determining the morphology and phase of the resulting vanadium oxide.

Hydrothermal synthesis is a common method for producing nanostructured vanadium oxides, and various precursors, including vanadium pentoxide (which can be derived from vanadyl sulfate) and vanadium oxychloride, have been utilized.[4]

Role in Drug Development and Biological Systems

Vanadium compounds have garnered attention for their potential therapeutic applications, particularly for their insulin-mimetic and anti-cancer properties.[5] These biological effects are often attributed to the ability of vanadium ions to interact with key signaling pathways.

Insulin Signaling Pathway

Vanadium compounds can mimic many of the metabolic actions of insulin.[6] They are known to enhance insulin signaling by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway.[7] This inhibition leads to increased tyrosine phosphorylation of the insulin receptor and its substrates, thereby activating downstream signaling cascades that promote glucose uptake and metabolism.

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; IRS [label="IRS Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt/PKB", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4 [label="GLUT4\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose\nUptake", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vanadium [label="Vanadium\nCompounds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTPs [label="PTPs", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Insulin -> IR [label="Binds"]; IR -> IRS [label="Phosphorylates"]; IRS -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> GLUT4; GLUT4 -> GlucoseUptake; Vanadium -> PTPs [label="Inhibits", dir=T, arrowhead=tee]; PTPs -> IR [label="Dephosphorylates", dir=T, arrowhead=tee, style=dashed, color="#5F6368"]; } . Caption: Vanadium compounds enhance insulin signaling.

Cancer-Related Signaling Pathways

In the context of cancer, vanadium compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating various signaling pathways.[8] One of the key mechanisms involves the activation of the MAPK/ERK pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[9]

// Nodes Vanadium [label="Vanadium\nCompounds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS\nGeneration", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_pathway [label="MAPK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle\nArrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTPs [label="PTPs", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Vanadium -> ROS; Vanadium -> PTPs [label="Inhibits", dir=T, arrowhead=tee]; ROS -> MAPK_pathway [label="Activates"]; PTPs -> MAPK_pathway [label="Regulates", style=dashed, color="#5F6368"]; MAPK_pathway -> CellCycleArrest; MAPK_pathway -> Apoptosis; } . Caption: Vanadium's role in cancer cell signaling.

While the specific effects can be cell-type dependent, the general mechanisms of PTP inhibition and induction of oxidative stress are considered central to the anti-cancer activity of vanadium compounds, regardless of the precursor.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of vanadium-containing materials using both sulfate and chloride precursors.

Synthesis of Vanadium(II) Complexes from Vanadium(II) Chloride

This protocol describes a general method for synthesizing a vanadium(II) complex, which can be a versatile starting material for further reactions.[10]

VCl2_synthesis VCl2 Suspend VCl₂ in anhydrous THF under inert atmosphere Add_TMEDA Add TMEDA dropwise at room temperature VCl2->Add_TMEDA Stir Stir for 12-24 hours Add_TMEDA->Stir Remove_Solvent Remove solvent under reduced pressure Stir->Remove_Solvent Wash Wash with anhydrous diethyl ether Remove_Solvent->Wash Dry Dry under vacuum Wash->Dry Product trans-[VCl₂(TMEDA)₂] Dry->Product

Materials:

  • Vanadium(II) chloride (VCl₂)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend VCl₂ in anhydrous THF in a Schlenk flask.

  • To the stirred suspension, add an excess of TMEDA dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Wash the solid product with anhydrous diethyl ether to remove any unreacted TMEDA.

  • Dry the resulting solid under vacuum to yield the trans-[VCl₂(TMEDA)₂] complex.

Synthesis of Vanadium Oxide Nanoparticles from Vanadyl Sulfate (via Vanadyl Oxalate)

This two-step protocol involves the formation of a vanadyl oxalate precursor from vanadium pentoxide (which can be prepared from vanadyl sulfate) followed by thermal decomposition.[6]

VOSO4_synthesis Mix Mix V₂O₅ and oxalic acid in water Heat Heat and stir (e.g., 80°C) Mix->Heat Evaporate Evaporate to obtain vanadyl oxalate precursor Heat->Evaporate Calcine Calcine precursor in air (e.g., 500°C) Evaporate->Calcine Product V₂O₅ Nanoparticles Calcine->Product

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Oxalic acid dihydrate

  • Deionized water

Procedure:

  • Precursor Synthesis: Mix V₂O₅ and oxalic acid dihydrate (e.g., in a 1:3 molar ratio) in deionized water.

  • Heat and stir the mixture (e.g., at 80°C) until a clear blue solution of vanadyl oxalate is formed.

  • Evaporate the solution to obtain the solid vanadyl oxalate precursor.

  • Thermal Decomposition: Calcine the vanadyl oxalate precursor in a furnace in the presence of air at a specific temperature (e.g., 500°C) to form V₂O₅ nanoparticles.

Conclusion

The choice between this compound and vanadium chloride as a precursor is multifaceted and depends heavily on the specific requirements of the intended application. Vanadyl sulfate is a stable and convenient source of vanadium in the +4 oxidation state, making it suitable for many catalytic oxidations and as an electrolyte component. Vanadium(III) chloride, while requiring more careful handling, is an excellent precursor for a wide range of vanadium(III) complexes and is particularly useful in reductive synthetic methodologies.

For researchers in drug development, the biological activity of vanadium compounds appears to be more dependent on the ultimate vanadium species formed in the physiological environment rather than the initial precursor's counter-ion. However, the choice of precursor can influence the ease of synthesis and purification of the desired vanadium complex.

By carefully considering the properties and reactivity of each precursor and utilizing the appropriate experimental protocols, researchers can effectively harness the potential of vanadium compounds in their respective fields.

References

A Comparative Guide to the Efficacy of Vanadyl Sulfate and Other Insulin-Mimetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of vanadyl sulfate and other prominent insulin-mimetic compounds. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.

Introduction to Insulin-Mimetic Compounds

Insulin-mimetic compounds are a class of molecules that mimic the metabolic actions of insulin, primarily by stimulating glucose uptake and metabolism. These compounds are of significant interest in the development of therapeutics for diabetes mellitus and other metabolic disorders. Vanadyl sulfate, an inorganic vanadium salt, has been extensively studied for its insulin-like properties.[1] This guide compares the efficacy of vanadyl sulfate with other vanadium-based compounds and non-vanadium compounds, including selenium, chromium picolinate, and berberine.

Comparative Efficacy Data

The following tables summarize quantitative data from in vitro and in vivo studies, comparing the efficacy of vanadyl sulfate with other insulin-mimetic compounds.

In Vitro Efficacy Comparison
CompoundCell LineAssayKey FindingsReference
Vanadyl Sulfate Rat AdipocytesLipogenesis StimulationLess potent than Vanadyl Acetylacetonate (VAc)[2]
Bis(maltolato)oxovanadium(IV) (BMOV) Not SpecifiedNot Specified2 to 3 times more potent than vanadyl sulfate in acute glucose lowering[3][4]
Selenium (Sodium Selenate) Rat AdipocytesGlucose UptakeStimulates glucose uptake[5]
Chromium Picolinate CHO-IR cellsInsulin Receptor Tyrosine Kinase ActivityEnhances insulin-stimulated tyrosine phosphorylation of the insulin receptor[6]
Berberine L6 MyotubesGlucose UptakeImproves insulin sensitivity and muscle glucose absorption via AMPK activation[7][8]
In Vivo Efficacy Comparison
CompoundAnimal ModelKey Efficacy ParametersResultsReference
Vanadyl Sulfate Streptozotocin (STZ)-induced diabetic ratsBlood Glucose ReductionSignificant reduction in blood glucose levels[9]
Vanadyl Sulfate Type 2 Diabetic PatientsFasting Plasma Glucose, HbA1cDecreased fasting plasma glucose from 194 to 155 mg/dL and HbA1c from 8.1% to 7.6% after 6 weeks of treatment.[10][10][11]
Bis(maltolato)oxovanadium(IV) (BMOV) STZ-induced diabetic ratsBlood Glucose ReductionOrally 2-3 times more potent than vanadyl sulfate.[3][4] Maintained euglycemia for 1-14 weeks post-treatment, whereas vanadyl sulfate-treated rats reverted to hyperglycemia within 12-24 hours.[3][4][3][4]
Selenium (Sodium Selenate) STZ-induced diabetic ratsBlood Glucose ReductionImproved glucose homeostasis at high doses (0.9–4.5 mg/kg body weight)[5]
Chromium Picolinate Obese, insulin-resistant JCR:LA-cp ratsInsulin SignalingEnhances skeletal muscle insulin signaling by increasing insulin-stimulated tyrosine phosphorylation of IRS-1 and PI-3-kinase activity[12]
Berberine STZ-induced diabetic ratsBlood Glucose, Insulin SensitivityReduced fasting blood glucose and improved insulin tolerance[7]

Signaling Pathways and Mechanisms of Action

The insulin-mimetic effects of these compounds are mediated through various signaling pathways. While some directly interact with components of the insulin signaling cascade, others act through independent mechanisms.

Insulin Signaling Pathway

InsulinSignaling cluster_membrane Plasma Membrane Insulin Receptor Insulin Receptor IRS IRS Proteins Insulin Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin Receptor Binds Vanadyl Sulfate Vanadyl Sulfate Vanadyl Sulfate->Insulin Receptor Activates Chromium Picolinate Chromium Picolinate Chromium Picolinate->Insulin Receptor Enhances Sensitivity PI3K PI3-Kinase IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 Vesicles GLUT4 Vesicles AKT->GLUT4 Vesicles Promotes GLUT4 Translocation GLUT4 Translocation (Glucose Uptake) GLUT4 Vesicles->GLUT4 Translocation

PTP1B Inhibition

A key mechanism for vanadyl sulfate and its derivatives is the inhibition of protein tyrosine phosphatase 1B (PTP1B). PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor and its substrates.[13] Inhibition of PTP1B enhances and prolongs insulin signaling.

PTP1B_Inhibition

AMPK Activation by Berberine

Berberine primarily acts by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][14][15] AMPK activation leads to increased glucose uptake and fatty acid oxidation.

AMPK_Activation

Detailed Experimental Protocols

2-Deoxy-D-glucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into cells using a glucose analog, 2-deoxy-D-glucose.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, L6 myotubes)

  • Cell culture medium

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-Deoxy-D-[³H]glucose or a non-radioactive 2-DG detection kit

  • Insulin and other test compounds

  • Phloretin (glucose transporter inhibitor)

  • Lysis buffer

  • Scintillation counter or plate reader

Procedure:

  • Seed cells in appropriate culture plates and differentiate if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Serum-starve the cells for 2-4 hours prior to the assay.

  • Wash cells twice with KRPH buffer.

  • Pre-incubate cells with or without insulin and test compounds in KRPH buffer for a specified time (e.g., 30 minutes).

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (or non-radioactive 2-DG) and incubate for a short period (e.g., 5-10 minutes).

  • Terminate uptake by washing the cells rapidly with ice-cold KRPH buffer containing phloretin.

  • Lyse the cells with lysis buffer.

  • For radioactive assays, measure the radioactivity of the cell lysate using a scintillation counter.

  • For non-radioactive assays, follow the kit manufacturer's instructions to measure the accumulated 2-DG-6-phosphate.

  • Normalize the glucose uptake to the protein concentration of each sample.

GlucoseUptakeWorkflow

GLUT4 Translocation Assay

This assay quantifies the movement of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane.[16][17][18][19]

Materials:

  • Cells expressing a tagged version of GLUT4 (e.g., L6-myc-GLUT4)

  • Cell culture medium

  • Antibody against the external tag of GLUT4

  • Fluorescently labeled secondary antibody

  • Fixation and permeabilization buffers (for immunofluorescence microscopy)

  • Flow cytometer or fluorescence microscope

Procedure (Flow Cytometry):

  • Seed L6-myc-GLUT4 cells in a multi-well plate.

  • Serum-starve the cells for 3 hours.

  • Stimulate cells with insulin or test compounds for the desired time (e.g., 20 minutes).

  • Place the plate on ice and wash cells with ice-cold PBS.

  • Incubate the cells with a primary antibody against the myc tag for 1 hour at 4°C.

  • Wash the cells with ice-cold PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at 4°C in the dark.

  • Wash the cells and detach them using a non-enzymatic cell dissociation solution.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

GLUT4TranslocationWorkflow

PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.[13][20][21][22][23]

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer with DTT and EDTA)

  • Test compounds and a known PTP1B inhibitor (e.g., suramin)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the known inhibitor.

  • In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compound or inhibitor.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the PTP1B substrate (pNPP).

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH for the pNPP substrate).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.

  • Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC50 value.

PTP1B_Assay_Workflow

Conclusion

Vanadyl sulfate demonstrates significant insulin-mimetic properties both in vitro and in vivo. However, its efficacy and potency can differ when compared to other compounds. Organic vanadium compounds like BMOV appear to be more potent in acute settings. Non-vanadium compounds such as selenium, chromium picolinate, and berberine also exhibit insulin-mimetic effects, though they often act through distinct molecular mechanisms. The choice of an insulin-mimetic compound for further research and development will depend on the specific therapeutic goals, considering factors such as potency, mechanism of action, and potential for toxicity. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the evaluation of these and other novel insulin-mimetic agents.

References

A Comparative Guide to Validating the Electrochemical Performance of Vanadium Sulfate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of vanadium sulfate electrolytes, focusing on key performance indicators and the experimental protocols for their validation. It is intended for researchers, scientists, and professionals in the field of energy storage and drug development who are working with or evaluating vanadium redox flow batteries (VRFBs).

The performance of a VRFB is intrinsically linked to the composition and stability of its this compound electrolyte. Optimizing this component is crucial for achieving higher energy densities, efficiencies, and longer cycle life. This document outlines the standard methodologies for assessing electrolyte performance and presents comparative data for different electrolyte formulations.

Comparative Performance of this compound Electrolytes

The following table summarizes the electrochemical performance of various this compound electrolyte compositions found in the literature. The standard electrolyte, typically around 1.6 M vanadium in sulfuric acid, serves as a baseline for comparison against formulations with different concentrations, additives, or acid matrices.

Electrolyte CompositionKey Performance IndicatorsSource
Standard Electrolyte Coulombic Efficiency (%): ~85-95% Voltage Efficiency (%): ~65-80%[1] Energy Efficiency (%): ~70-85%[2] Cycling Stability: Stable, but subject to thermal precipitation of V(V) species.[3][4][1][4][5]
1.6 M VOSO₄ in 2.8 M H₂SO₄Considered an optimal concentration due to a balanced interplay of viscosity, conductivity, and electrochemical activity.[5][5]
High Concentration Electrolytes Energy Density: Significantly increased due to higher vanadium concentration. Challenges: Increased viscosity, potential for lower conductivity, and greater thermal instability.[6][7][6][7]
Supersaturated VOSO₄ solutionsCan remain stable for hours to days, offering a pathway to higher energy density systems.[6][7] Performance is highly dependent on the preparation method.[7][7]
Electrolytes with Additives Cycling Stability: Additives like phosphates can improve the thermal stability of the V(V) electrolyte, preventing precipitation and extending operational temperature ranges.[3][4] Capacity Fade: Can reduce capacity decay over long-term cycling.[4][3][4]
1.4 M V / 4.7 M Sulfate / 0.1 M PhosphateShows more stable operation and less capacity decay compared to electrolytes with lower sulfate and phosphate concentrations.[4][4]
Alternative Acid Electrolytes Electrochemical Kinetics: The nature of the counter-ion (e.g., chloride vs. sulfate) can affect the kinetics of the vanadium redox reactions.[8] Energy Efficiency: A 1.6 M vanadium electrolyte in hydrochloric acid achieved energy efficiencies of 72-75%, compared to 77% for a sulfuric acid-based electrolyte under similar conditions.[8][8]
Sulfate-Chloride Mixed AcidCan alter the solvation structure of vanadium ions, impacting reaction kinetics and overall cell performance.[8][8]
Effect of Impurities Performance Degradation: Impurities from lower-grade V₂O₅ raw materials can significantly decrease energy efficiency and discharge capacity.[9] Internal Resistance: Higher impurity levels increase the solution resistance, hindering mass transfer and worsening electrochemical performance.[9][9]

Experimental Protocols for Performance Validation

Accurate and reproducible validation of electrolyte performance requires standardized experimental protocols. The following sections detail the key methodologies.

Charge-Discharge Cycling

This is the most fundamental test for evaluating the practical performance of an electrolyte in a flow battery system.

  • Objective: To determine the Coulombic Efficiency (CE), Voltage Efficiency (VE), and Energy Efficiency (EE) of the battery, as well as its cycling stability and capacity fade over numerous cycles.

  • Methodology:

    • Assemble a single flow cell with the test electrolyte, typically using carbon felt electrodes and an ion-exchange membrane (e.g., Nafion).[1]

    • Circulate the anolyte and catholyte through their respective half-cells using peristaltic pumps at a controlled flow rate.[10]

    • Perform galvanostatic (constant current) cycling between defined voltage limits (e.g., 0.8 V to 1.6 V).[11]

    • The current density is typically set in the range of 40-150 mA/cm².[12][13]

    • Record the charge and discharge capacities and voltage profiles for each cycle.

  • Key Metrics Calculation:

    • Coulombic Efficiency (CE): (Discharge Capacity / Charge Capacity) x 100%. Measures the efficiency of charge transfer.

    • Voltage Efficiency (VE): (Average Discharge Voltage / Average Charge Voltage) x 100%. Measures voltage losses due to internal resistance and polarization.

    • Energy Efficiency (EE): CE x VE. Represents the overall round-trip energy efficiency.

    • Capacity Fade: The percentage decrease in discharge capacity over a set number of cycles.

Cyclic Voltammetry (CV)

CV is used to investigate the electrochemical activity and reversibility of the redox couples in the electrolyte.

  • Objective: To determine the redox peak potentials, peak separation (an indicator of kinetic reversibility), and the effect of electrolyte composition on reaction kinetics.

  • Methodology:

    • Use a three-electrode setup with a working electrode (e.g., glassy carbon or carbon felt), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Scan the potential linearly in the positive and negative directions within a set window that covers the V(IV)/V(V) and V(II)/V(III) redox reactions.

    • Record the resulting current as a function of the applied potential.

  • Data Interpretation:

    • Well-defined, symmetric peaks indicate good electrochemical activity.

    • A smaller peak separation (ΔEp) suggests faster electron transfer kinetics and better reversibility.[5]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the internal resistance of the cell, including membrane resistance, electrolyte resistance, and charge transfer resistance.

  • Objective: To deconstruct the various sources of resistance within the flow cell, which contribute to voltage losses.

  • Methodology:

    • Apply a small AC voltage or current perturbation over a wide range of frequencies to the cell at a specific state of charge (e.g., 50% SOC).

    • Measure the impedance response of the system.

    • The data is typically plotted as a Nyquist plot (imaginary vs. real impedance).

  • Data Interpretation:

    • The high-frequency intercept with the real axis represents the ohmic resistance of the cell (electrolyte, membrane, contacts).

    • The diameter of the semicircle(s) in the plot relates to the charge transfer resistance at the electrode-electrolyte interface. A smaller semicircle indicates faster kinetics.[5][9]

Logical Workflow for Electrolyte Validation

The following diagram illustrates a structured workflow for the comprehensive validation of a new or modified this compound electrolyte.

G cluster_prep Phase 1: Preparation & Physicochemical Analysis cluster_electrochem Phase 2: Electrochemical Characterization cluster_analysis Phase 3: Performance Validation & Comparison prep Electrolyte Formulation (e.g., Standard, High Conc., Additives) phys_char Physicochemical Characterization (Viscosity, Conductivity, Stability) prep->phys_char Initial Screening cv_eis Half-Cell Analysis (Cyclic Voltammetry & EIS) phys_char->cv_eis Proceed if stable single_cell Single-Cell Assembly cv_eis->single_cell Kinetic Insights charge_discharge Charge-Discharge Cycling (Efficiencies, Capacity Fade) single_cell->charge_discharge polarization Polarization Curve Analysis (Voltage Losses vs. Current Density) charge_discharge->polarization Performance Metrics data_comp Data Comparison (vs. Baseline/Alternative Electrolytes) polarization->data_comp Quantitative Data report Final Performance Report data_comp->report

Caption: Workflow for validating this compound electrolyte performance.

This structured approach ensures that electrolytes are first screened for basic properties before undergoing detailed electrochemical testing, leading to a comprehensive and comparative validation of their performance for VRFB applications.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Vanadium Sulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used analytical methods for the quantification of vanadium sulfate: Potentiometric Titration and UV-Visible (UV-Vis) Spectrophotometry. The selection of a suitable analytical method is critical for ensuring the accuracy, reliability, and consistency of results in research, quality control, and the development of vanadium-based therapeutics. This document presents a summary of their performance based on experimental data, detailed methodologies for both techniques, and a workflow for their cross-validation.

Method Performance Comparison

The choice between potentiometric titration and UV-Vis spectrophotometry for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method.

Validation ParameterPotentiometric TitrationUV-Vis Spectrophotometry
Linearity Applicable over a wide concentration range.Typically linear over a narrower concentration range (e.g., 0.1-3 µg/mL).[1]
Accuracy (% Recovery) High accuracy, often used as a reference method.Good accuracy, with typical recovery in the range of 98-102%.[2]
Precision (%RSD) High precision, with Relative Standard Deviation (RSD) typically below 2%.Good precision, with RSD values generally below 5%.
Limit of Detection (LOD) Higher LOD, less suitable for trace analysis.Lower LOD, suitable for trace analysis (e.g., 0.027 µg/mL).[1]
Limit of Quantification (LOQ) Higher LOQ.Lower LOQ.
Specificity Can be highly specific with appropriate titrants and masking agents.Can be susceptible to interference from other absorbing species in the sample matrix.[3]
Key Advantages High precision and accuracy, cost-effective, well-established technique.Simple, rapid, widely available instrumentation, high sensitivity for trace analysis.[3]
Key Disadvantages More time-consuming, may require larger sample volumes.Susceptible to matrix effects and interferences, narrower linear range.[3]

Experimental Protocols

Potentiometric Titration of Vanadium(V) with Iron(II)

This method involves the titration of a vanadium(V) solution with a standardized iron(II) solution. The endpoint of the titration is determined by monitoring the potential change of the solution using an indicator electrode and a reference electrode.

Materials and Reagents:

  • Vanadium(V) solution (prepared by dissolving a known amount of vanadyl sulfate and oxidizing it to V(V))

  • Standardized 0.1 M Iron(II) ammonium sulfate solution

  • Sulfuric acid (H₂SO₄)

  • Phosphoric acid (H₃PO₄)

  • Platinum indicator electrode

  • Saturated calomel reference electrode (SCE)

  • Potentiometer or pH/mV meter

  • Buret

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette a known volume of the vanadium(V) solution into a beaker.

  • Add a suitable volume of 1:1 sulfuric acid and phosphoric acid to the beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the platinum and saturated calomel electrodes into the solution.

  • Connect the electrodes to the potentiometer and record the initial potential.

  • Titrate the vanadium(V) solution with the standardized iron(II) ammonium sulfate solution, adding the titrant in small increments.

  • Record the potential after each addition of the titrant.

  • Continue the titration past the equivalence point, which is indicated by a sharp change in potential.

  • Plot the potential (mV) versus the volume (mL) of titrant added to determine the endpoint. The endpoint can be more accurately determined from the first or second derivative of the titration curve.

UV-Vis Spectrophotometric Determination of Vanadium

This method is based on the formation of a colored complex between vanadium and a specific chromogenic reagent. The absorbance of the resulting solution is measured at a specific wavelength and is proportional to the concentration of vanadium.

Materials and Reagents:

  • This compound solution

  • Chromogenic reagent (e.g., 1,10-phenanthroline)[4]

  • Buffer solution to maintain the optimal pH for complex formation

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations.

  • Complex Formation: To a specific volume of each standard solution and the unknown sample solution in separate volumetric flasks, add the chromogenic reagent and the buffer solution. Dilute to the mark with deionized water and mix well.

  • Wavelength Selection (λmax): Scan one of the standard solutions over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement: Measure the absorbance of each standard solution and the sample solution at the determined λmax using the UV-Vis spectrophotometer. Use a reagent blank to zero the instrument.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.

  • Quantification: Determine the concentration of vanadium in the sample solution by interpolating its absorbance value on the calibration curve.

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_comparison Data Comparison & Validation Sample Homogeneous This compound Sample MethodA Potentiometric Titration Sample->MethodA Aliquot 1 MethodB UV-Vis Spectrophotometry Sample->MethodB Aliquot 2 Compare Statistical Comparison MethodA->Compare Results A MethodB->Compare Results B Validated Cross-Validated Results Compare->Validated Agreement

Caption: Workflow for the cross-validation of analytical methods for this compound quantification.

SpectrophotometryPrinciple cluster_reaction Complex Formation cluster_measurement Absorbance Measurement Vanadium This compound (Analyte) Complex Colored Vanadium-Reagent Complex Vanadium->Complex Reagent Chromogenic Reagent Reagent->Complex Cuvette Sample in Cuvette Complex->Cuvette LightSource Light Source LightSource->Cuvette I₀ Detector Detector Cuvette->Detector I Absorbance Absorbance Reading Detector->Absorbance

Caption: Principle of UV-Vis spectrophotometric quantification of this compound.

References

Comparison of different synthesis routes for vanadyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Vanadyl sulfate (VOSO₄) is a versatile inorganic compound with significant applications in catalysis, as a precursor for other vanadium compounds, and notably as the electrolyte in vanadium redox flow batteries. The synthesis of high-purity vanadyl sulfate is crucial for these applications, and various synthetic routes have been developed, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the most common synthesis routes for vanadyl sulfate, supported by experimental data and detailed methodologies to aid researchers, scientists, and professionals in drug development in selecting the most suitable method for their needs.

Comparison of Synthesis Routes

The primary methods for synthesizing vanadyl sulfate involve the reduction of vanadium pentoxide (V₂O₅) using different reducing agents. Other notable methods include synthesis from ammonium vanadate and electrochemical routes. The choice of a particular route often depends on factors such as the desired purity, yield, reaction conditions, cost, and environmental impact.

ParameterRoute 1: V₂O₅ Reduction with SO₂Route 2: V₂O₅ Reduction with Oxalic AcidRoute 3: V₂O₅ Reduction with EthanolRoute 4: From Ammonium VanadateRoute 5: Electrochemical Synthesis
Starting Materials Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄), Sulfur dioxide (SO₂)Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄), Oxalic acid (C₂H₂O₄)Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄), Ethanol (C₂H₅OH)Ammonium vanadate (NH₄VO₃), Sulfuric acid (H₂SO₄), Reducing agent (e.g., SO₂)Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄)
Purity HighHigh (>98%)HighHighHigh
Yield HighHighModerate to HighHighHigh
Reaction Time Several hours (e.g., 8-10 hours)5 - 12 hoursSeveral hoursVariableVariable
Reaction Temperature Room temperature to moderate heating70-80 °CReflux temperature of ethanolVariableRoom temperature
Cost-Effectiveness Moderate (SO₂ can be hazardous)Good (Oxalic acid is a common lab reagent)Good (Ethanol is relatively inexpensive)ModeratePotentially high (requires specialized equipment)
Advantages Well-established method, high purity and yield.Cleaner process than using SO₂, avoids hazardous gas.Relatively safe and common reagents.Can utilize different vanadium sources.Clean process, no chemical reducing agent waste.
Disadvantages Use of toxic and corrosive SO₂ gas.Can produce CO₂ gas, potential for oxalate impurities if not carefully controlled.Slower reaction rate compared to other methods.Can introduce ammonium impurities.Higher initial equipment cost, scalability can be a concern.

Experimental Protocols

Route 1: Synthesis of Vanadyl Sulfate via V₂O₅ Reduction with Sulfur Dioxide

This is a traditional and widely used method for producing high-purity vanadyl sulfate.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (98%)

  • Distilled water

  • Sulfur dioxide (SO₂) gas

Procedure:

  • In a round-bottom flask, prepare a solution of sulfuric acid by carefully adding 15 mL of concentrated H₂SO₄ to 10 mL of distilled water with constant stirring in an ice bath.

  • To this acidic solution, add 19 g of V₂O₅ to form a suspension.

  • Bubble SO₂ gas through the stirred suspension. The reaction is typically carried out for 8-10 hours.

  • The color of the solution will gradually change from orange/yellow to a deep blue, indicating the formation of the vanadyl (IV) ion.

  • After the reaction is complete, filter the solution to remove any unreacted V₂O₅.

  • The filtrate is then concentrated by heating on a steam bath to evaporate excess water and acid, which will yield blue crystals of vanadyl sulfate hydrate.

Reaction: V₂O₅ + SO₂ + H₂SO₄ → 2VOSO₄ + H₂O

Route 2: Synthesis of Vanadyl Sulfate via V₂O₅ Reduction with Oxalic Acid

This method avoids the use of hazardous sulfur dioxide gas, making it a safer alternative for laboratory-scale synthesis.

Materials:

  • High-purity vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (98%)

  • Oxalic acid (C₂H₂O₄)

  • Anhydrous ethanol (or other organic solvent like butanol or hexanol)

Procedure:

  • Dissolve approximately 120 g of oxalic acid in 500 mL of an organic solvent (e.g., anhydrous ethanol) in a reaction vessel to obtain a mixed solution.

  • Add 200 g of high-purity V₂O₅ to the solution to form a slurry and stir until uniform.

  • Slowly add about 225 g of concentrated sulfuric acid to the slurry with continuous stirring.

  • Heat the mixture to approximately 70-80 °C and maintain the reaction for about 5-12 hours.

  • After the reaction is complete, cool the mixture to room temperature. The vanadyl sulfate will precipitate out of the organic solvent.

  • Filter the product and wash the filter cake with the organic solvent.

  • Dry the resulting blue crystalline powder at around 40-75 °C for 3-6 hours to obtain vanadyl sulfate with a purity of over 98%.

Reaction: V₂O₅ + C₂H₂O₄ + H₂SO₄ → 2VOSO₄ + 2CO₂ + H₂O

Route 3: Synthesis of Vanadyl Sulfate via V₂O₅ Reduction with Ethanol

This method utilizes a common and relatively safe organic reducing agent.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sulfuric acid (e.g., 1.6 M)

  • Ethanol (or a mix of methanol and ethanol)

Procedure:

  • In a flask, prepare a suspension of 4 g of V₂O₅ in about 35 mL of ~1.6 M sulfuric acid.

  • Add 40 mL of ethanol to the suspension.

  • Heat the mixture to reflux with constant stirring. The reaction may take several hours.

  • The solution color will transition from green to a vivid blue as the V(V) is reduced to V(IV).

  • After the reaction is complete, the solvent is evaporated to obtain the crude vanadyl sulfate product.

  • The crude product can be purified by recrystallization.

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the decision-making process and workflow for selecting a suitable synthesis route for vanadyl sulfate based on key parameters.

Synthesis_Route_Comparison cluster_routes Synthesis Routes cluster_comparison Comparison Criteria start Start: Need for Vanadyl Sulfate Synthesis route1 Route 1: V₂O₅ + SO₂ route2 Route 2: V₂O₅ + Oxalic Acid route3 Route 3: V₂O₅ + Ethanol route4 Route 4: From NH₄VO₃ route5 Route 5: Electrochemical purity Purity route1->purity yield Yield route1->yield time Reaction Time route1->time cost Cost route1->cost safety Safety/Environmental route1->safety route2->purity route2->yield route2->time route2->cost route2->safety route3->purity route3->yield route3->time route3->cost route3->safety route4->purity route4->yield route4->time route4->cost route4->safety route5->purity route5->yield route5->time route5->cost route5->safety selection Select Optimal Route purity->selection yield->selection time->selection cost->selection safety->selection

Caption: Workflow for comparing vanadyl sulfate synthesis routes.

A Comparative Analysis of the Biological Activities of Vanadyl Sulfate and Other Vanadium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Vanadium compounds have long been investigated for their therapeutic potential, particularly as insulin-mimetic and anti-cancer agents. Among these, vanadyl sulfate has been a key focus of research. However, a diverse array of other vanadium salts, including vanadates and organic vanadium complexes, have also demonstrated significant biological activities. This guide provides a comprehensive comparison of the performance of vanadyl sulfate versus other vanadium salts, supported by experimental data, to aid researchers in their selection and development of vanadium-based therapeutics.

Insulin-Mimetic Effects: A Comparative Overview

Vanadium compounds exert their insulin-like effects primarily through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin signaling pathway.[1][2] This inhibition leads to the prolonged phosphorylation of the insulin receptor and its downstream substrates, ultimately enhancing glucose uptake and metabolism.[3]

Vanadyl sulfate, an inorganic vanadium salt, has been shown to improve glycemic control in both animal models of diabetes and in human clinical trials.[4][5][6] Treatment with vanadyl sulfate has been demonstrated to reduce fasting plasma glucose and hemoglobin A1c levels.[4][5] However, the therapeutic window for inorganic vanadium salts is narrow due to potential toxicity at higher doses.[7][8]

Organic vanadium complexes, such as bis(maltolato)oxovanadium(IV) (BMOV), have been developed to enhance the efficacy and reduce the toxicity of vanadium.[9][10] Studies have shown that BMOV is more potent than vanadyl sulfate in lowering plasma glucose levels in diabetic rats, a difference that is not solely attributable to increased gastrointestinal absorption.[9][10] This suggests that the organic ligand may facilitate uptake into target tissues.[9]

Table 1: Comparison of Insulin-Mimetic Effects of Vanadium Compounds

CompoundModel SystemKey FindingsReference(s)
Vanadyl SulfateType 2 Diabetic PatientsDecreased fasting plasma glucose from 194 to 155 mg/dL and HbA1c from 8.1% to 7.6% after 6 weeks of treatment.[4][5]
Vanadyl SulfateSTZ-induced Diabetic RatsNormalized blood glucose levels and restored insulinemia at a dose of 10 mg/kg for 30 days.[11]
Bis(maltolato)oxovanadium(IV) (BMOV)STZ-induced Diabetic Rats2 to 3 times more potent than vanadyl sulfate in lowering plasma glucose levels in an acute oral dose-response study.[9][10]
Sodium OrthovanadateIn vitro (hepatocytes)Accelerates glucose transport and oxidation.[3]

Anti-Cancer Properties: A Look at Efficacy and Selectivity

The anti-cancer activity of vanadium compounds is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[12][13]

Vanadyl sulfate has demonstrated cytotoxic effects against various cancer cell lines.[14][15] For instance, it has shown selective cytotoxicity against pancreatic cancer cells (PANC-1) at concentrations of 25 µM and 50 µM.[14] However, similar to its insulin-mimetic applications, the therapeutic potential of inorganic vanadium salts in cancer is limited by their toxicity to normal cells.[15][16]

Organic vanadium complexes have been synthesized to improve the anti-cancer efficacy and selectivity of vanadium. For example, a biligand vanadyl derivative of L-malic acid, (bis(L-malato)oxovanadium(IV)), was found to be non-toxic to normal human skin fibroblasts while significantly inhibiting the growth of various cancer cell lines.[15][16] Other organic complexes, such as those with flavonoid derivatives like chrysin, have shown potent anti-cancer activity in human osteosarcoma cells with significantly lower IC50 values compared to the vanadyl cation alone.[13]

Table 2: Comparative Cytotoxicity of Vanadium Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Vanadyl Sulfate (VOSO4)PANC-1Pancreatic Ductal AdenocarcinomaSignificant viability decrease at 25 & 50 µM[14]
Bis(L-malato)oxovanadium(IV)L929, PC12, HepG2Fibrosarcoma, Pheochromocytoma, Liver CarcinomaShowed significant anticancer activity with low toxicity to normal cells[15][16]
Oxidovanadium(IV)-chrysin complexMG-63Human Osteosarcoma16[13]
Vanadyl cationMG-63Human Osteosarcoma> 100[13]
Sodium Metavanadate (NaVO3)Human Lung Cancer CellsLung CancerInduced significant ROS generation[12]

Toxicity Profile: A Critical Consideration

A major hurdle in the clinical application of vanadium compounds is their potential toxicity.[2][7][17] Inorganic vanadium salts like vanadyl sulfate and vanadate have been associated with gastrointestinal discomfort, and at higher doses, can exert toxic effects on the liver and kidneys.[7] The toxicity of vanadium compounds is generally dependent on their oxidation state, with V(V) (vanadate) often being more toxic than V(IV) (vanadyl).[3][18][19]

Organic vanadium compounds have been developed with the aim of reducing this toxicity.[7] It has been reported that organic vanadium compounds are safer than their inorganic counterparts and do not cause the same level of gastrointestinal distress or hepato/renal toxicity.[7] However, even some promising organic complexes, like BEOV, have faced challenges in clinical trials due to toxicity concerns.[20] The physicochemical properties of vanadium compounds, including their size and shape in the case of nanoparticles, also play a crucial role in their toxicity profile.[21]

Table 3: Comparative Toxicity of Vanadium Compounds

Compound/FormModel SystemObserved Toxic EffectsReference(s)
Inorganic Vanadium SaltsDiabetic AnimalsGastrointestinal discomfort, decreased body weight gain, liver and kidney toxicity.[7]
Vanadium Pentoxide (V2O5)Rats (inhalation)Functional neurological disturbances at 0.05 mg/kg/day.[18]
Vanadyl SulfatePregnant Mice (oral)Maternal toxicity, embryotoxicity, fetal toxicity, and teratogenic potential.[17]
Vanadium Oxide Nanoparticles (VO2)Rats (inhalation)Higher toxic potential compared to V2O5 nanoparticles, indicated by increased lung damage and inflammation.[21]
Organic Vanadium CompoundsGeneral ObservationReported to be safer than inorganic vanadium salts with less gastrointestinal and hepato/renal toxicity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in the comparison of vanadium compounds.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to determine the inhibitory effect of vanadium compounds on PTP1B, a key target for their insulin-mimetic action.

  • Reagents and Materials: Human recombinant PTP1B, a suitable substrate such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), reaction buffer (e.g., 25 mM MOPS, 50 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.0), and the vanadium compounds to be tested.[22][23]

  • Procedure: a. Solutions of the test compounds are prepared at various concentrations. b. The assay is typically performed in a 96-well or 384-well microplate format.[22][23] c. The test compound solution is added to the wells, followed by the addition of the PTP1B enzyme solution. d. After a pre-incubation period (e.g., 10 minutes), the substrate solution is added to initiate the reaction.[23] e. The plate is incubated at a controlled temperature (e.g., 23°C or 37°C) for a specific duration (e.g., 20 minutes).[23] f. The reaction is stopped, and the product formation is measured. For pNPP, this is done by measuring the absorbance at 405 nm. For DiFMUP, fluorescence intensity is measured (excitation ~355 nm, emission ~460 nm).[23]

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control (enzyme with vehicle only). The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[23]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Culture: Cancer or normal cell lines are seeded in a 96-well plate at a specific density (e.g., 1.4-1.6 x 10^4 cells/well) and allowed to adhere overnight.[14][24]

  • Treatment: The cells are then treated with various concentrations of the vanadium compounds for a specified period (e.g., 24 or 48 hours).[14][25]

  • MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[24]

  • Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[24]

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.[14][24]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is then calculated.[14]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the biological activity of vanadium compounds, the following diagrams have been generated using Graphviz.

InsulinSignalingPathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin / Vanadium IR Insulin Receptor (IR) Insulin->IR Binds & Activates PTP1B PTP1B Insulin->PTP1B Inhibits IRS IRS (pY) IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake Mediates PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB (pT308) PDK1->Akt Phosphorylates Akt->GLUT4_vesicle Promotes Translocation PTP1B->IR Dephosphorylates (Inhibits)

Caption: Insulin/Vanadium Signaling Pathway.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with Vanadium Compounds B->C D Incubate for 24-48 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours (Formazan formation) E->F G Remove medium F->G H Add DMSO to dissolve formazan G->H I Measure absorbance at ~570 nm H->I J Calculate Cell Viability (%) I->J

Caption: MTT Assay Experimental Workflow.

References

A comparative analysis of the toxicity of different vanadium compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Toxicity of Different Vanadium Compounds

Introduction

Vanadium, a transition metal, exists in various oxidation states, with the +4 (vanadyl) and +5 (vanadate) states being the most common in biological systems.[1][2] Its compounds, such as vanadium pentoxide (V₂O₅), sodium metavanadate (NaVO₃), and vanadyl sulfate (VOSO₄), are used in industries and are being explored for therapeutic applications, including cancer and diabetes treatment.[1][3][4] However, their potential toxicity is a significant concern. The toxicity of vanadium is highly dependent on its oxidation state, solubility, and the specific compound.[4][5] Generally, pentavalent (V⁵⁺) compounds are considered more toxic than tetravalent (V⁴⁺) compounds.[5][6] This guide provides a comparative analysis of the toxicity of key vanadium compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Toxicity Data

The toxicity of vanadium compounds varies significantly based on the specific salt, the route of administration, and the animal model studied. The following tables summarize acute and sub-chronic toxicity data from in vivo studies, as well as in vitro cytotoxicity data.

Table 1: Acute Toxicity of Vanadium Compounds (LD₅₀/LC₅₀)

This table presents the median lethal dose (LD₅₀) and lethal concentration (LC₅₀) values, which indicate the dose or concentration required to cause mortality in 50% of the tested population.

Vanadium CompoundFormulaOxidation StateAnimal ModelRouteLD₅₀ / LC₅₀Reference
Sodium MetavanadateNaVO₃+5RatOral98.0 mg/kg[7]
RatIntraperitoneal18.4 mg/kg[7]
MouseOral74.6 mg/kg[7]
MouseIntraperitoneal35.9 mg/kg[7]
Vanadyl SulfateVOSO₄+4RatOral448.0 mg/kg[7]
RatIntraperitoneal74.1 mg/kg[7]
MouseOral467.2 mg/kg[7]
MouseIntraperitoneal113.0 mg/kg[7]
Vanadium PentoxideV₂O₅+5Rat (male)Oral716 mg/kg[8]
Rat (female)Oral658 mg/kg[8]
Rat (female)Inhalation (4h)4.0 mg/L[8]
Vanadium TrioxideV₂O₃+3Rat (male)Oral8713 mg/kg[8]
Rat (female)Oral5639 mg/kg[8]
Table 2: Sub-chronic and Chronic Toxicity of Vanadium Pentoxide (NOAEL/LOAEL)

No-Observed-Adverse-Effect Level (NOAEL) is the highest exposure level with no observed harmful effects, while the Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest dose that caused a harmful effect.[9] These are critical for assessing long-term exposure risks.

Exposure DurationAnimal ModelRouteEffectNOAELLOAELReference
13 WeeksRatInhalationRespiratory-4.5 mg/m³[1][10]
13 WeeksRatInhalationRenal (serum urea nitrogen)-4.5 mg/m³[1]
2 YearsRatInhalationRespiratory-0.5 mg/m³[11]
2 YearsMouseInhalationBody Weight-1.1 mg/m³[1]
Table 3: In Vitro Cytotoxicity of Vanadium Compounds (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Vanadium CompoundCell LineCell TypeExposure TimeIC₅₀Reference
Vanadium Pentoxide (V₂O₅)A549Human Lung Carcinoma48h~40 µM[3]
Vanadium Pentoxide (V₂O₅)Beas-2bHuman Bronchial Epithelial48h>40 µM (Max toxicity at 10µM)[3]
Vanadium(IV) SulfatePANC-1Human Pancreatic Adenocarcinoma48h>50 µM[12]
Vanadium Complex (C3)PANC-1Human Pancreatic Adenocarcinoma48h~3.3 µM (logIC₅₀: 0.52)[12]

Experimental Protocols

In Vivo Acute Oral Toxicity (LD₅₀ Determination)

This protocol is based on the methodology used in studies determining the LD₅₀ of vanadium compounds like sodium metavanadate and vanadyl sulfate.[7]

  • Test Animals: Wistar rats or Swiss mice, typically separated by sex.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment, with free access to standard chow and water.

  • Dosing: The vanadium compound is dissolved in a suitable vehicle (e.g., deionized water). Animals are fasted overnight before administration. The compound is administered orally via gavage at graded dose levels to different groups of animals. A control group receives the vehicle only.

  • Observation: Following administration, animals are observed for clinical signs of toxicity, including changes in behavior (e.g., ataxia, paralysis), physiological responses (e.g., diarrhea, irregular respiration), and mortality.[7] Observations are typically frequent on the first day and then daily for a total of 14 days.

  • Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using a recognized statistical method, such as the probit analysis or the method of Litchfield and Wilcoxon.

In Vitro Cytotoxicity Assay (Real-Time Cell Analysis)

This protocol describes a modern method for assessing cytotoxicity, as used in the evaluation of vanadium pentoxide on lung cell lines.[3]

  • Cell Culture: Human cell lines (e.g., A549 lung carcinoma and Beas-2b bronchial epithelial cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

  • Experimental Setup (xCELLigence System): The assay is performed using E-Plates, which have microelectrodes at the bottom of each well to non-invasively monitor cell status. A background reading of the media is taken, and then cells are seeded into the wells. The plate is placed in the Real-Time Cell Analyzer (RTCA) station in the incubator, which measures electrical impedance, expressed as a Cell Index (CI) value.

  • Treatment: Once cells have adhered and are in the logarithmic growth phase, they are treated with various concentrations of the vanadium compound (e.g., V₂O₅ from 2.5 µM to 40 µM).[3] Control wells receive only the vehicle.

  • Data Acquisition and Analysis: The RTCA system continuously monitors the CI values for a set period (e.g., 48-72 hours). A decrease in the CI value relative to the control indicates cytotoxicity. The data is used to generate dose-response curves, from which IC₅₀ values at different time points can be calculated.

Diagrams of Workflows and Pathways

Experimental Workflow for Vanadium Toxicity Assessment

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Testing cluster_3 Phase 4: Data Analysis & Comparison A Select Vanadium Compounds (e.g., VOSO₄, NaVO₃, V₂O₅) B Characterize Compound (Purity, Solubility, Stability in Vehicle) A->B C Select Test System (Cell Lines, Animal Model) B->C D Cytotoxicity Assays (e.g., MTT, Neutral Red, RTCA) C->D Initial Screening G Acute Toxicity Studies (LD₅₀/LC₅₀ Determination) C->G Confirmatory Testing E Determine IC₅₀ Values D->E F Mechanistic Assays (ROS Production, Apoptosis Markers) D->F J Compile Quantitative Data (Tables & Charts) E->J K Comparative Toxicity Analysis F->K I Histopathology & Biomarker Analysis G->I G->J H Sub-chronic/Chronic Studies (NOAEL/LOAEL Determination) H->I H->J I->K J->K L Risk Assessment K->L

Caption: General experimental workflow for assessing and comparing the toxicity of vanadium compounds.

Signaling Pathway of Vanadium-Induced Oxidative Stress and Cell Death

G cluster_0 Cellular Exposure cluster_1 Mechanism of Action cluster_2 Downstream Effects cluster_3 Cellular Outcomes V Vanadium Compounds (e.g., Vanadate V⁵⁺) ROS Increased Reactive Oxygen Species (ROS) V->ROS Enzyme Inhibition of Enzymes (e.g., Protein Tyrosine Phosphatases) V->Enzyme Mito Mitochondrial Dysfunction V->Mito DNA DNA Damage & Chromosomal Aberrations ROS->DNA Oxidative Stress MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Oxidative Stress NFkB NF-κB Activation ROS->NFkB Oxidative Stress Enzyme->MAPK Mito->ROS Cycle Cell Cycle Arrest (G2/M Phase) DNA->Cycle Apoptosis Apoptosis MAPK->Apoptosis Necroptosis Necroptosis MAPK->Necroptosis Inflam Inflammation NFkB->Inflam

Caption: Key signaling pathways involved in vanadium compound-induced cytotoxicity.

Comparative Discussion

The collected data consistently demonstrate that the toxicity of vanadium compounds is intrinsically linked to their physicochemical properties, particularly the oxidation state.

  • Influence of Oxidation State: A clear trend is observable where pentavalent (V⁵⁺) compounds are more toxic than tetravalent (V⁴⁺) and trivalent (V³⁺) compounds. For instance, the oral LD₅₀ for sodium metavanadate (V⁵⁺) in rats is 98.0 mg/kg, whereas for vanadyl sulfate (V⁴⁺) it is 448.0 mg/kg, indicating significantly lower acute toxicity for the V⁴⁺ form.[7] Vanadium trioxide (V³⁺) is even less toxic, with an oral LD₅₀ in rats exceeding 5000 mg/kg.[8] This trend is attributed to differences in cellular uptake and interaction with biological molecules; V⁵⁺ as vanadate (H₂VO₄⁻) mimics phosphate and is readily transported into cells, where it can interfere with numerous enzymatic processes.[2][13]

  • Route of Exposure: The route of administration dramatically impacts toxicity. For all compounds, intraperitoneal injection results in much lower LD₅₀ values (higher toxicity) than oral administration, reflecting bypass of the gastrointestinal tract's limited absorption.[7] Inhalation is a particularly critical route for occupational exposure, with vanadium pentoxide dust causing significant respiratory tract damage at low concentrations.[1][10]

  • In Vitro vs. In Vivo: In vitro studies, such as those on A549 lung cells, confirm the cytotoxic potential of vanadium pentoxide.[3] However, direct extrapolation to in vivo toxicity must be done cautiously. For example, while organic vanadium complexes can show high cytotoxicity against cancer cell lines in vitro, their systemic toxicity in vivo may differ.[12]

  • Mechanism of Toxicity: The primary mechanism underlying vanadium toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][14] This leads to downstream effects including DNA damage, inflammation, activation of stress-related signaling pathways like MAPK, and ultimately, cell death through apoptosis or necroptosis.[12][14] The carcinogenic potential of V₂O₅ observed in mice is thought to be a secondary effect of chronic inflammation and cell proliferation in the lungs.[15]

References

A Head-to-Head Comparison of Vanadium Sulfate and Chromium Picolinate in Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of vanadium sulfate and chromium picolinate, two mineral supplements investigated for their potential roles in improving glycemic control. The following sections detail their performance based on available human clinical trial data, outline the experimental protocols from key studies, and illustrate their proposed mechanisms of action on cellular signaling pathways.

Quantitative Data Comparison

The efficacy of this compound and chromium picolinate on key glycemic markers is summarized below. Data is extracted from separate clinical trials, as direct head-to-head comparative studies are limited. This indirect comparison should be interpreted with caution.

This compound: Effects on Glycemic Control in Type 2 Diabetes
Study (Year)DosageDurationBaseline Fasting Glucose (mg/dL)Post-Treatment Fasting Glucose (mg/dL)Change in Fasting Glucose (mg/dL)Baseline HbA1c (%)Post-Treatment HbA1c (%)Change in HbA1c (%)
Cusi et al. (2001)150 mg/day6 weeks194 ± 16155 ± 15↓ 398.1 ± 0.47.6 ± 0.4↓ 0.5
Goldfine et al. (2000)150 mg/day6 weeksNot specifiedNot specifiedSignificant DecreaseNot specifiedNot specifiedSignificant Decrease
Goldfine et al. (2000)300 mg/day6 weeks167.2144.1↓ 23.17.16.8↓ 0.3
Boden et al. (1996)100 mg/day4 weeks~167~133↓ 34Not ReportedNot ReportedNot Reported
Chromium Picolinate: Effects on Glycemic Control in Type 2 Diabetes
Study (Year)DosageDurationBaseline Fasting Glucose (mg/dL)Post-Treatment Fasting Glucose (mg/dL)Change in Fasting Glucose (mg/dL)Baseline HbA1c (%)Post-Treatment HbA1c (%)Change in HbA1c (%)
de J. Paiva et al. (2015)600 µ g/day 4 months~205~174↓ 31~9.6~7.7↓ 1.9
Anderson et al. (1997)1000 µ g/day 4 months186 ± 11157 ± 11↓ 298.5 ± 0.27.0 ± 0.2↓ 1.5
Martin et al. (2006)1000 µ g/day 6 months>125Not specifiedSignificant Decrease>7.0Not specifiedSignificant Decrease
Rabinovitz et al. (2004)400 µ g/day 3 weeksNot specifiedNot specifiedSignificant Decrease8.17.6↓ 0.5

Signaling Pathways and Mechanisms of Action

Both vanadium and chromium have been shown to influence the insulin signaling pathway, albeit through different proposed mechanisms. Vanadium compounds often act as insulin-mimetics, while chromium is considered an insulin-enhancer.

Proposed Mechanism of this compound

Vanadium compounds, primarily as vanadyl or vanadate ions, are thought to exert their insulin-like effects by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B.[1] PTPs are negative regulators of the insulin signaling cascade, responsible for dephosphorylating the activated insulin receptor and its substrates. By inhibiting PTPs, vanadium prolongs the phosphorylated, active state of the insulin receptor and downstream signaling molecules, thereby promoting glucose uptake and metabolism, even in the absence of high levels of insulin.[2]

Vanadium_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS P GLUT4_Membrane GLUT4 Glucose_Ext Extracellular Glucose PI3K PI3-Kinase IRS->PI3K P Akt Akt/PKB PI3K->Akt P GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Translocation GLUT4_Vesicle->GLUT4_Membrane PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylation PTP1B->IRS Vanadium Vanadium (Vanadate/Vanadyl) Vanadium->PTP1B Inhibition Glucose_Int Intracellular Glucose Glucose_Ext->Glucose_Int Transport Metabolism Glucose Metabolism Glucose_Int->Metabolism

Caption: Proposed insulin-mimetic mechanism of vanadium via PTP1B inhibition.

Proposed Mechanism of Chromium Picolinate

Chromium is believed to potentiate the action of insulin.[3] One proposed mechanism involves a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin. Upon insulin binding to its receptor, chromium is thought to move into the cell and bind to apo-LMWCr, forming the active LMWCr complex. This complex can then bind to and activate the insulin receptor kinase, amplifying the downstream signaling cascade that leads to GLUT4 translocation and glucose uptake.[4] Some studies also suggest chromium may enhance insulin signaling through an AMPK-mediated pathway.[5]

Chromium_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS P GLUT4_Membrane GLUT4 Glucose_Ext Extracellular Glucose PI3K PI3-Kinase IRS->PI3K P Akt Akt/PKB PI3K->Akt P GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Translocation GLUT4_Vesicle->GLUT4_Membrane Chromium Chromium LMWCr LMWCr (Chromodulin) Chromium->LMWCr Binds LMWCr->Insulin_Receptor Amplifies Kinase Activity Glucose_Int Intracellular Glucose Glucose_Ext->Glucose_Int Transport Metabolism Glucose Metabolism Glucose_Int->Metabolism

Caption: Proposed insulin-enhancing mechanism of chromium via LMWCr (Chromodulin).

Experimental Protocols

Below are syntheses of the methodologies employed in key clinical trials investigating this compound and chromium picolinate.

This compound - Representative Protocol (Based on Cusi et al., 2001 & Goldfine et al., 2000)
  • Study Design: A randomized, placebo-controlled trial.[2][6]

  • Participants: Patients diagnosed with non-insulin-dependent diabetes mellitus (Type 2 Diabetes).[2][6]

  • Intervention: Oral administration of vanadyl sulfate at doses ranging from 150 mg to 300 mg per day.[2][6] Treatment duration was typically 6 weeks.[2][6]

  • Primary Outcome Measures:

    • Fasting Plasma Glucose (FPG): Measured at baseline and post-treatment.[6]

    • Hemoglobin A1c (HbA1c): Assessed at baseline and at the end of the intervention period to determine long-term glycemic control.[6]

  • Secondary Outcome Measures:

    • Insulin Sensitivity: Assessed using the euglycemic-hyperinsulinemic clamp technique.[6]

    • Hepatic Glucose Production (HGP): Measured to determine the effect on liver glucose output.[6]

    • Lipid Profile: Total cholesterol, LDL, HDL, and triglycerides were monitored.[2][6]

  • Analytical Methods: Blood samples were collected after an overnight fast. Glucose levels were determined using standard enzymatic assays. HbA1c was measured by high-performance liquid chromatography (HPLC).

Vanadium_Protocol Start Recruit T2DM Patients Baseline Baseline Measurements: - Fasting Glucose - HbA1c - Insulin Sensitivity (Clamp) - Lipid Profile Start->Baseline Randomize Randomization Baseline->Randomize GroupA Group A: Vanadyl Sulfate (150-300 mg/day) Randomize->GroupA GroupB Group B: Placebo Randomize->GroupB Treatment 6-Week Treatment Period GroupA->Treatment GroupB->Treatment Post Post-Treatment Measurements: - Fasting Glucose - HbA1c - Insulin Sensitivity (Clamp) - Lipid Profile Treatment->Post Analysis Compare Pre- vs. Post-Treatment and Placebo vs. Treatment Post->Analysis

Caption: Generalized experimental workflow for a this compound clinical trial.

Chromium Picolinate - Representative Protocol (Based on de J. Paiva et al., 2015 & Anderson et al., 1997)
  • Study Design: A randomized, single-blind or double-blind, placebo-controlled clinical trial.[5]

  • Participants: Patients with poorly controlled Type 2 Diabetes (e.g., HbA1c > 7%).[5]

  • Intervention: Oral supplementation with chromium picolinate, with daily dosages ranging from 400 µg to 1000 µg. The intervention period typically spanned from 3 to 6 months.

  • Primary Outcome Measures:

    • Hemoglobin A1c (HbA1c): Assessed pre- and post-intervention.[5]

  • Secondary Outcome Measures:

    • Postprandial Glucose: Measured to assess glucose response to a meal.[5]

    • Lipid Profile: Including total cholesterol, HDL, LDL, and triglycerides.[5]

    • Serum Insulin Levels: To evaluate changes in insulin secretion and resistance.

  • Analytical Methods: Glycemic and lipid parameters were measured from fasting blood samples using standard laboratory techniques. Nutritional guidance was often provided to all participants.[5]

Chromium_Protocol Start Recruit T2DM Patients (HbA1c > 7%) Baseline Baseline Measurements: - Fasting & Postprandial Glucose - HbA1c - Lipid Profile Start->Baseline Randomize Randomization Baseline->Randomize GroupA Group A: Chromium Picolinate (400-1000 µg/day) Randomize->GroupA GroupB Group B: Placebo Randomize->GroupB Treatment 3-6 Month Treatment Period GroupA->Treatment GroupB->Treatment Post Post-Treatment Measurements: - Fasting & Postprandial Glucose - HbA1c - Lipid Profile Treatment->Post Analysis Compare Pre- vs. Post-Treatment and Placebo vs. Treatment Post->Analysis

Caption: Generalized experimental workflow for a chromium picolinate clinical trial.

Conclusion

Both this compound and chromium picolinate have demonstrated potential in improving glycemic control in individuals with type 2 diabetes, as evidenced by reductions in fasting glucose and HbA1c in several studies.[2][5][6] However, their mechanisms of action appear distinct; vanadium acts as an insulin-mimetic, primarily through PTP inhibition, while chromium enhances insulin sensitivity, potentially through the LMWCr/chromodulin system.[1][4]

The effective doses are vastly different, with vanadium requiring pharmacological doses in the milligram range, which are associated with a higher incidence of gastrointestinal side effects.[1][7] In contrast, chromium is used in microgram doses and is generally well-tolerated.[1] The clinical response to both supplements can be variable among individuals. Further large-scale, head-to-head comparative trials are necessary to definitively establish the relative efficacy and safety of these two compounds in the management of diabetes.

References

Vanadyl Sulfate as a Positive Control in Glucose Uptake Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in validating glucose uptake assays. This guide provides a comprehensive comparison of vanadyl sulfate with other commonly used alternatives, namely insulin and metformin, supported by experimental data and detailed protocols to aid in the informed selection of the most suitable positive control for your research needs.

Introduction to Positive Controls in Glucose Uptake Assays

Glucose uptake assays are fundamental in metabolic research and drug discovery for identifying and characterizing compounds that modulate glucose transport into cells. A positive control is an essential component of these assays, serving as a benchmark to confirm the assay is performing as expected and to validate the biological responsiveness of the cell system. An ideal positive control should elicit a robust and reproducible increase in glucose uptake, acting through a well-understood mechanism. Vanadyl sulfate has emerged as a widely used positive control due to its insulin-mimetic properties.

Vanadyl Sulfate: An Insulin-Mimetic Compound

Vanadyl sulfate (VOSO₄) is an inorganic vanadium salt that has demonstrated insulin-like effects in various in vitro and in vivo models.[1][2][3] Its primary mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[4][5] PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition by vanadyl sulfate leads to prolonged phosphorylation of the insulin receptor and its downstream substrates, ultimately resulting in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane and increased glucose uptake.

Performance Comparison: Vanadyl Sulfate vs. Alternatives

The choice of a positive control often depends on the specific research question and cell model. Here, we compare the performance of vanadyl sulfate with two other widely used positive controls: insulin, the physiological ligand for the insulin receptor, and metformin, a biguanide class of oral antihyperglycemic drug.

Data Presentation
CompoundTypical Cell LinesTypical Concentration RangePotency (EC₅₀/IC₅₀)Efficacy (% of Max Insulin Response)Primary Mechanism of Action
Vanadyl Sulfate 3T3-L1 adipocytes, L6 myotubes10 µM - 1 mM~50-200 µM (estimated)Variable, often lower than insulinInhibition of Protein Tyrosine Phosphatases (e.g., PTP1B)[4][5]
Insulin 3T3-L1 adipocytes, L6 myotubes, primary adipocytes and myotubes1 nM - 1 µM~1-10 nM100%Activation of the Insulin Receptor Tyrosine Kinase
Metformin L6 myotubes, C2C12 myotubes, hepatocytes0.1 mM - 10 mM~1.79 mg/ml (in L6 myotubes)[4]Variable, can be cell-type dependentActivation of AMP-activated protein kinase (AMPK)

Note: The potency and efficacy values can vary significantly depending on the cell line, assay conditions, and duration of treatment. The EC₅₀ for vanadyl sulfate is an estimation based on concentrations used in various studies, as direct dose-response curves for glucose uptake are not consistently reported in the literature.

Key Considerations:
  • Potency: Insulin is the most potent of the three, acting at nanomolar concentrations. Vanadyl sulfate and metformin typically require micromolar to millimolar concentrations to elicit a significant response.

  • Efficacy: Insulin generally produces the maximal glucose uptake response. The efficacy of vanadyl sulfate and metformin can be cell-type dependent and is often a fraction of the maximal insulin response.

  • Mechanism of Action: The distinct mechanisms of these compounds can be advantageous. For example, vanadyl sulfate can be used to probe insulin signaling pathways downstream of the insulin receptor, while metformin is useful for investigating AMPK-dependent glucose uptake.

  • Off-Target Effects: At higher concentrations, vanadyl sulfate can exhibit cytotoxicity and affect cell viability.[6][7][8][9] It is crucial to determine the optimal, non-toxic concentration for each cell line. Metformin's effects can also be pleiotropic.

Experimental Protocols

A detailed protocol for a 2-deoxyglucose uptake assay is provided below, with specific considerations for using vanadyl sulfate as a positive control.

2-Deoxy-[³H]-Glucose Uptake Assay in 3T3-L1 Adipocytes

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 0.2% BSA

  • Insulin solution (100 nM in KRH buffer)

  • Vanadyl sulfate solution (1 mM in KRH buffer)

  • Metformin solution (2 mM in KRH buffer)

  • 2-deoxy-D-[³H]glucose (1 µCi/mL) in KRH buffer containing 0.1 mM unlabeled 2-deoxy-D-glucose

  • Cytochalasin B (10 µM in KRH buffer)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Serum Starvation: Wash differentiated 3T3-L1 adipocytes twice with serum-free DMEM. Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-incubation: Wash the cells twice with KRH buffer. Incubate the cells in KRH buffer for 30 minutes at 37°C.

  • Stimulation:

    • Basal: Add 1 mL of KRH buffer.

    • Positive Controls: Add 1 mL of insulin (100 nM), vanadyl sulfate (1 mM), or metformin (2 mM) solution.

    • Negative Control: Add 1 mL of KRH buffer containing cytochalasin B (10 µM) to a separate set of wells to determine non-specific uptake.

    • Incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add 100 µL of 2-deoxy-D-[³H]glucose solution to each well and incubate for 5 minutes at 37°C.

  • Termination: Aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS.

  • Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (counts from cytochalasin B-treated wells) from all other measurements. Express the results as fold-change over basal or as a percentage of the maximal insulin response.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in glucose uptake stimulated by insulin, vanadyl sulfate, and metformin.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibits GLUT4_vesicles GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin Signaling Pathway for Glucose Uptake.

Vanadyl_Sulfate_Signaling_Pathway VanadylSulfate Vanadyl Sulfate PTP1B PTP1B VanadylSulfate->PTP1B Inhibits IR Insulin Receptor (IR) (Phosphorylated) PTP1B->IR Dephosphorylates IRS IRS Proteins (Phosphorylated) IR->IRS Downstream Downstream Insulin Signaling Cascade IRS->Downstream Glucose_uptake Glucose Uptake Downstream->Glucose_uptake

Caption: Vanadyl Sulfate's Mechanism of Action.

Metformin_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates AS160 AS160/TBC1D1 AMPK->AS160 Phosphorylates GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibits Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Metformin's AMPK-Dependent Pathway.

Experimental Workflow

Glucose_Uptake_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., 3T3-L1 adipocytes) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Preincubation 3. Pre-incubation (KRH Buffer) Serum_Starvation->Preincubation Stimulation 4. Stimulation (Basal, Insulin, VS, Metformin) Preincubation->Stimulation Glucose_Uptake 5. Add 2-Deoxy-[3H]-Glucose Stimulation->Glucose_Uptake Termination 6. Wash with Ice-Cold PBS Glucose_Uptake->Termination Lysis 7. Cell Lysis (NaOH) Termination->Lysis Counting 8. Scintillation Counting Lysis->Counting Analysis 9. Data Analysis Counting->Analysis

Caption: 2-Deoxyglucose Uptake Assay Workflow.

Conclusion

Vanadyl sulfate serves as a valuable and widely accepted positive control in glucose uptake assays, primarily through its insulin-mimetic action of inhibiting protein tyrosine phosphatases. While it is less potent than insulin and may exhibit cytotoxicity at higher concentrations, its distinct mechanism of action provides a useful tool for dissecting insulin signaling pathways. The choice between vanadyl sulfate, insulin, and metformin as a positive control should be guided by the specific experimental goals, the cell system being used, and a careful consideration of their respective potencies, efficacies, and mechanisms of action. This guide provides the necessary data and protocols to make an informed decision and ensure the robust validation of your glucose uptake assays.

References

A Comparative Structural Guide to Vanadyl Sulfate and Vanadyl Nitrate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and performance comparison of two common vanadium complexes: vanadyl sulfate and vanadyl nitrate. Understanding the distinct characteristics of these compounds is crucial for their application in catalysis, materials science, and therapeutic development.

Executive Summary

Vanadyl sulfate and vanadyl nitrate, while both containing the vanadyl moiety (VO²⁺), exhibit significant differences in their molecular structure, oxidation state of the vanadium center, and coordination chemistry. These differences profoundly influence their physical properties and reactivity. Vanadyl sulfate typically exists as a hydrated crystalline solid with vanadium in the +4 oxidation state, forming an octahedral complex. In contrast, vanadyl nitrate is a viscous liquid at room temperature with vanadium in the +5 oxidation state, adopting a distorted pentagonal bipyramidal geometry. This guide presents a side-by-side comparison of their structural parameters, spectroscopic data, and synthetic methodologies to aid researchers in selecting the appropriate vanadyl precursor for their specific application.

Structural and Physicochemical Comparison

The key structural and physicochemical properties of vanadyl sulfate and vanadyl nitrate are summarized in the table below, providing a clear comparison of their fundamental characteristics.

PropertyVanadyl Sulfate (VOSO₄·5H₂O)Vanadyl Nitrate (VO(NO₃)₃)
Vanadium Oxidation State +4+5
Appearance Blue crystalline solid[1]Pale yellow viscous liquid[2]
Molecular Geometry Octahedral[1]Distorted pentagonal bipyramid[3]
Coordination Number 67
Typical Ligands Water, Sulfate (monodentate)[1]Nitrate (bidentate)[3]
Solubility Soluble in water[1]Soluble in dichloromethane, nitromethane, carbon tetrachloride
V=O Bond Distance (approx.) 160 pm[1]157.2 pm

Molecular Structure

The coordination environments of the vanadium centers in vanadyl sulfate and vanadyl nitrate are fundamentally different, leading to distinct three-dimensional structures.

Vanadyl Sulfate Pentahydrate ([VO(H₂O)₄]SO₄·H₂O)

In its common pentahydrate form, vanadyl sulfate features a vanadium(IV) center in an octahedral coordination environment.[1] The central vanadyl ion (VO²⁺) is coordinated to four water molecules in the equatorial plane and a monodentate sulfate ion.[1] The sixth coordination site is occupied by the axial oxo group. The fifth water molecule is not directly coordinated to the vanadium ion but is present in the crystal lattice.[1]

Vanadyl Nitrate (VO(NO₃)₃)

Gas-phase electron diffraction studies have revealed that vanadyl nitrate possesses a distorted pentagonal bipyramidal structure.[3] The vanadium atom is in the +5 oxidation state. The three nitrate groups act as bidentate ligands, each coordinating to the vanadium center through two oxygen atoms.[3] This results in a coordination number of seven for the vanadium atom.

G cluster_0 Vanadyl Sulfate ([VO(H₂O)₄]SO₄·H₂O) cluster_1 Vanadyl Nitrate (VO(NO₃)₃) V1 V⁴⁺ O1 O V1->O1 V=O H2O1 H₂O V1->H2O1 H2O2 H₂O V1->H2O2 H2O3 H₂O V1->H2O3 H2O4 H₂O V1->H2O4 SO4 SO₄²⁻ V1->SO4 monodentate V2 V⁵⁺ O2 O V2->O2 V=O NO3_1_O1 O V2->NO3_1_O1 NO3_1_O2 O V2->NO3_1_O2 NO3_1_N N V2->NO3_1_N bidentate NO3_2_O1 O V2->NO3_2_O1 NO3_2_O2 O V2->NO3_2_O2 NO3_2_N N V2->NO3_2_N bidentate NO3_3_O1 O V2->NO3_3_O1 NO3_3_O2 O V2->NO3_3_O2 NO3_3_N N V2->NO3_3_N bidentate NO3_1_O1->NO3_1_N NO3_1_O2->NO3_1_N NO3_2_O1->NO3_2_N NO3_2_O2->NO3_2_N NO3_3_O1->NO3_3_N NO3_3_O2->NO3_3_N

Figure 1. Coordination geometries of vanadyl sulfate and vanadyl nitrate.

Experimental Protocols

Synthesis of Vanadyl Sulfate Pentahydrate (VOSO₄·5H₂O)

A common laboratory synthesis of vanadyl sulfate involves the reduction of vanadium pentoxide (V₂O₅) with a suitable reducing agent in the presence of sulfuric acid.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (or other suitable reducing agent like sulfur dioxide)

  • Distilled water

Procedure:

  • A suspension of vanadium pentoxide in distilled water is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is slowly added to the suspension with stirring.

  • Ethanol is added as the reducing agent.[4] The mixture is heated under reflux. The color of the solution will change from the initial orange/yellow of V₂O₅ to a deep blue, indicating the formation of the vanadyl(IV) ion.[4]

  • The reaction is typically refluxed for several hours to ensure complete reduction.[4]

  • After cooling, the resulting blue solution is filtered to remove any unreacted starting material.

  • The filtrate is concentrated by gentle heating to induce crystallization.

  • The blue crystals of vanadyl sulfate pentahydrate are collected by vacuum filtration, washed with cold water and then ethanol, and dried in a desiccator.[4]

Synthesis of Vanadyl Nitrate (VO(NO₃)₃)

Vanadyl nitrate is synthesized by the reaction of vanadium pentoxide with dinitrogen pentoxide.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Dinitrogen pentoxide (N₂O₅)

Procedure:

  • Vanadium pentoxide is soaked in liquid dinitrogen pentoxide at room temperature.

  • The reaction is allowed to proceed for approximately two days.

  • The resulting product is a pale yellow viscous liquid.

  • Purification can be achieved by vacuum distillation.

Spectroscopic Comparison

Spectroscopic techniques are invaluable for characterizing the electronic and molecular structure of these vanadyl complexes.

Spectroscopic TechniqueVanadyl Sulfate (V(IV), d¹)Vanadyl Nitrate (V(V), d⁰)
EPR Spectroscopy Paramagnetic, exhibits a characteristic 8-line hyperfine splitting pattern in solution due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).[5][6]Diamagnetic, EPR silent.
UV-Vis Spectroscopy Aqueous solutions are blue and typically show a broad absorption band around 750-770 nm.[2]Pale yellow liquid.
Vibrational Spectroscopy (IR/Raman) Shows characteristic bands for the V=O stretch (around 980-1000 cm⁻¹) and sulfate vibrations.Exhibits characteristic bands for the V=O stretch and multiple bands corresponding to the coordinated nitrate groups.

Applications in Research and Development

The distinct properties of vanadyl sulfate and vanadyl nitrate make them suitable for different applications.

Vanadyl Sulfate:

  • Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization.[7]

  • Drug Development: Vanadyl sulfate has been extensively studied for its insulin-mimetic properties and potential as a therapeutic agent for diabetes.[8][9][10][11][12][13]

Vanadyl Nitrate:

  • Nitrating Agent: It can be used as a nitrating agent for aromatic compounds.

  • Precursor for Vanadium-based Materials: Its solubility in organic solvents makes it a useful precursor for the synthesis of various vanadium-containing materials and catalysts.[14]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of vanadyl complexes.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_application Application Testing start Starting Materials (V₂O₅, Acid, etc.) reaction Chemical Reaction (e.g., Redox, Ligand Exchange) start->reaction product Crude Product reaction->product filtration Filtration product->filtration crystallization Crystallization filtration->crystallization pure_product Pure Vanadyl Complex crystallization->pure_product xrd X-ray Diffraction (Solid State Structure) pure_product->xrd spectroscopy Spectroscopy (EPR, UV-Vis, IR) pure_product->spectroscopy elemental Elemental Analysis pure_product->elemental catalysis Catalytic Activity spectroscopy->catalysis biological Biological Assays spectroscopy->biological

Figure 2. A generalized workflow for the synthesis and characterization of vanadyl complexes.

References

Navigating the Vanadium Maze: A Cost-Effectiveness Guide to Precursor Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a vanadium precursor is a critical decision that significantly impacts both the economic viability and the scientific outcome of their work. This guide provides a comprehensive comparison of common vanadium precursors, evaluating their cost-effectiveness based on pricing, purity, and performance in various applications, supported by experimental data.

The selection of an appropriate vanadium precursor extends beyond simple cost considerations. Factors such as the desired oxidation state of vanadium in the final product, the required purity, the synthesis methodology, and the ultimate application—be it in catalysis, materials science, or drug development—all play a crucial role in determining the most cost-effective option. This guide delves into the specifics of commonly used vanadium precursors to aid researchers in making informed decisions.

At a Glance: Comparative Cost Analysis of Vanadium Precursors

To facilitate a direct comparison, the following table summarizes the approximate cost of common vanadium precursors. Prices are standardized to a cost per mole of vanadium, providing a more accurate reflection of the true cost of the active element. It is important to note that prices can fluctuate based on supplier, purity, and quantity. The prices listed here are based on research-grade chemicals from various suppliers and are intended for comparative purposes.

Vanadium PrecursorChemical FormulaMolecular Weight ( g/mol )PurityEstimated Cost (USD/mole of V)
Vanadium PentoxideV₂O₅181.88>99%$15 - $30
Vanadyl OxalateVOC₂O₄154.96>98%$80 - $150
Ammonium MetavanadateNH₄VO₃116.98>99%$25 - $50
Vanadium(III) AcetylacetonateV(acac)₃348.27>97%$150 - $300
Vanadyl Sulfate HydrateVOSO₄·xH₂O163.00 (anhydrous)>97%$50 - $100

Note: Prices are estimates based on available data from various suppliers for research-grade quantities and may vary. Bulk pricing will likely be lower.

Performance in Application: Beyond the Price Tag

The true cost-effectiveness of a precursor is ultimately determined by its performance in a specific application. A cheaper precursor may lead to lower yields, require more complex purification steps, or result in a final product with inferior properties, thereby increasing the overall cost of the research or manufacturing process.

Catalysis: The Influence of Precursor on Catalyst Performance

In the field of catalysis, the choice of vanadium precursor can significantly influence the structure, and consequently, the activity and selectivity of the resulting catalyst. For instance, in the synthesis of VOₓ-SiO₂ catalysts for the dehydrogenation of propane, studies have shown that catalysts derived from ammonium metavanadate (NH₄VO₃) and vanadium acetylacetonate [V(acac)₃] exhibit superior performance compared to those derived from vanadyl sulfate (VOSO₄).

A key factor is the dispersion of the vanadium species on the support material. The use of different precursors can lead to variations in the size and distribution of the active vanadium oxide particles, which in turn affects the catalytic efficiency.

Materials Synthesis: Tailoring Nanostructure Morphology

In the synthesis of vanadium oxide nanomaterials, the precursor plays a pivotal role in determining the morphology of the final product. Hydrothermal synthesis methods, for example, can yield a variety of nanostructures, including nanowires, nanorods, and nanotubes, by carefully selecting the vanadium precursor and controlling the reaction conditions.

Commonly used precursors in this context include vanadium pentoxide (V₂O₅), vanadium alkoxides (e.g., vanadium(V) oxytriisopropoxide), vanadium oxytrichloride (VOCl₃), and ammonium metavanadate (NH₄VO₃)[1]. The choice among these will depend on the desired morphology and the specific synthesis protocol employed. For example, the thermal decomposition of vanadyl oxalate is a straightforward method to produce V₂O₅ nanoparticles[2].

Drug Development: The Role of Vanadium Complexes

Vanadium compounds have shown promise as insulin-mimetic agents for the treatment of diabetes. In this context, the focus is often on the synthesis of specific vanadium complexes with organic ligands. While inorganic precursors like vanadyl sulfate have been studied, organic complexes, often synthesized from precursors like vanadium(III) acetylacetonate, are generally considered to be more effective and safer[3]. The cost of the precursor must be weighed against the biological activity and bioavailability of the final vanadium-containing drug candidate.

Experimental Protocols: A Practical Guide

To provide a practical basis for comparison, this section outlines generalized experimental protocols for the synthesis of vanadium oxide nanoparticles from three different precursors.

Synthesis of Vanadium Oxide (V₂O₅) Nanoparticles

1. From Vanadyl Oxalate (Thermal Decomposition) [2]

  • Precursor Synthesis: Dissolve vanadium pentoxide (V₂O₅) and oxalic acid in a 1:3 molar ratio in deionized water. Heat the solution to 80°C with stirring until a clear blue solution of vanadyl oxalate is formed. Evaporate the solvent to obtain the solid precursor.

  • Thermal Decomposition: Calcine the vanadyl oxalate precursor in a furnace at a controlled temperature (e.g., 400-600°C) in an air atmosphere to yield V₂O₅ nanoparticles.

2. From Ammonium Metavanadate (Hydrothermal Synthesis)

  • Reaction Mixture Preparation: Dissolve ammonium metavanadate (NH₄VO₃) in deionized water. Adjust the pH of the solution using an acid (e.g., nitric acid) to initiate the polymerization of vanadate species.

  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180-220°C) for a designated period (e.g., 24-72 hours).

  • Product Recovery: After cooling, the resulting precipitate is filtered, washed with deionized water and ethanol, and dried to obtain vanadium oxide nanostructures.

3. From Vanadium(V) Oxytriisopropoxide (Sol-Gel Synthesis)

  • Sol Formation: Dissolve vanadium(V) oxytriisopropoxide in a suitable solvent such as isopropanol.

  • Gelation: Add a mixture of water and a catalyst (e.g., an acid) dropwise to the solution under vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of a gel.

  • Drying and Calcination: The gel is aged, dried to remove the solvent, and then calcined at an appropriate temperature to obtain the final vanadium oxide material.

Visualizing the Process: Workflows and Pathways

To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate a general workflow for catalyst synthesis and evaluation, and the insulin signaling pathway influenced by vanadium compounds.

Catalyst_Synthesis_Workflow cluster_prep Precursor Selection & Preparation cluster_synthesis Catalyst Synthesis cluster_eval Catalyst Evaluation Precursor Select Vanadium Precursor (e.g., V₂O₅, NH₄VO₃) Preparation Prepare Precursor Solution & Support Slurry Precursor->Preparation Support Select Support Material (e.g., SiO₂, TiO₂) Support->Preparation Impregnation Impregnation / Co-precipitation Preparation->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Characterization Physicochemical Characterization (XRD, TEM, BET) Calcination->Characterization Activity_Test Catalytic Activity & Selectivity Test Characterization->Activity_Test Data_Analysis Data Analysis & Performance Comparison Activity_Test->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of supported vanadium catalysts.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PTP1B PTP1B (Phosphatase) IR->PTP1B dephosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes translocation GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Vanadium Vanadium Compounds Vanadium->PTP1B inhibits

Caption: The insulin signaling pathway and the inhibitory effect of vanadium compounds on PTP1B.[4][5][6][7][8]

Conclusion: A Multifaceted Decision

The selection of a vanadium precursor is a multifaceted decision that requires a careful balance of cost, purity, and performance. While vanadium pentoxide often presents the most economical option on a per-mole basis for bulk applications, precursors like ammonium metavanadate and vanadyl sulfate offer advantages in specific synthesis routes. For applications demanding high purity and specific molecular structures, such as in the development of pharmaceuticals or specialized catalysts, more expensive organometallic precursors like vanadium(III) acetylacetonate may prove to be the most cost-effective choice in the long run due to higher yields and improved performance of the final product.

Ultimately, the optimal vanadium precursor is application-dependent. Researchers are encouraged to consider the entire experimental workflow, from precursor cost to the desired properties of the end product, to make a truly cost-effective decision. This guide serves as a starting point for this critical evaluation process.

References

Comparative spectroscopic analysis of vanadium (IV) and (V) sulfates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Vanadium (IV) and Vanadium (V) Sulfates

This guide provides a detailed comparative analysis of the spectroscopic properties of vanadium in its +4 and +5 oxidation states in sulfate compounds. The information is intended for researchers, scientists, and drug development professionals who utilize vanadium compounds and require a deeper understanding of their structural and electronic characteristics as revealed by various spectroscopic techniques.

Introduction

Vanadium (IV) sulfate, commonly known as vanadyl sulfate (VOSO₄), and vanadium (V) compounds are of significant interest in various fields, including catalysis, battery technology, and biomedicine due to their diverse redox chemistry. Spectroscopic analysis is a cornerstone for characterizing these compounds, providing insights into their electronic structure, coordination environment, and the nature of the vanadium-oxygen and sulfate interactions. This guide presents a comparative summary of key spectroscopic data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy.

Data Presentation

The following tables summarize the key spectroscopic data for vanadium (IV) and (V) sulfates, compiled from various research findings.

Table 1: UV-Vis Spectroscopic Data

Compound/SpeciesWavelength (nm)AssignmentReference
Vanadyl Sulfate (VOSO₄) in 4M H₂SO₄760d-d transition of VO²⁺[1]
Vanadium (IV) ion (V⁴⁺)~760Peak absorbance for VO²⁺[2]
Vanadium (V) species (VO₂⁺)380-790 (broad)Co-existence of V³⁺, V⁴⁺, and V⁵⁺ complexes[3]
V(V)/V(IV) solution~520 and ~760Used to determine state of charge[4]

Table 2: Infrared (IR) Spectroscopic Data (in cm⁻¹)

Compoundν(V=O)ν(SO₄²⁻)Reference
Vanadyl Sulfate (VOSO₄·3H₂O)~980-10001100-1200 (ν₃), ~600-650 (ν₄)[5]
K₂VO(SO₄)₂~9901050-1250 (ν₃), ~600-650 (ν₄)[5]
NaV(SO₄)₂N/A1000-1250 (ν₃), ~600-650 (ν₄)[5]
Na₃V(SO₄)₃N/A1000-1250 (ν₃), ~600-650 (ν₄)[5]

Table 3: Raman Spectroscopic Data (in cm⁻¹)

Compound/Speciesν(V=O)ν(SO₄²⁻)Reference
NaV(SO₄)₂N/A~1030 (ν₁), 1100-1250 (ν₃)[5]
Na₃V(SO₄)₃N/A~1020 (ν₁), 1100-1250 (ν₃)[5]
K₂VO(SO₄)₂~990~1040 (ν₁), 1100-1250 (ν₃)[5]
VVO₂(SO₄)₂³⁻ (molten salt)1034942[6]
(VVO)₂O(SO₄)₄⁴⁻ (molten salt)1046830 (ν(S-O-V)), 770 (ν(V-O-V))[6]

Table 4: Electron Paramagnetic Resonance (EPR) Spectroscopic Data

Compound/Speciesg-valueHyperfine Coupling Constant (A)Remarks
Vanadyl Sulfate (VOSO₄)AnisotropicAnisotropicCharacteristic eight-line spectrum due to interaction with ⁵¹V nucleus (I=7/2).
V⁴⁺ complexesgiso ≈ 1.96Aiso ≈ 110 x 10⁻⁴ cm⁻¹Values are typical for vanadyl complexes in solution.

Note: Vanadium (V) species are EPR silent as they have a d⁰ electronic configuration and no unpaired electrons.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample preparation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions in vanadium complexes.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: For solution-state analysis, vanadium sulfate salts are dissolved in a suitable solvent, often acidic aqueous solutions (e.g., 4M H₂SO₄), to prevent hydrolysis and precipitation.[1] Concentrations are typically in the range of 0.02 M to 0.1 M.[1][7] Solid samples can be analyzed using diffuse reflectance spectroscopy.

  • Data Acquisition: Spectra are recorded over a wavelength range of approximately 200-1100 nm. The absorbance is measured as a function of wavelength.

Infrared (IR) Spectroscopy

IR spectroscopy is used to probe the vibrational modes of the vanadyl (V=O) and sulfate (SO₄²⁻) groups.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent disk.[8]

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). The transmittance or absorbance is recorded as a function of wavenumber.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly sensitive to symmetric vibrations.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Ar⁺ laser at 488.0 nm or 514.5 nm) is used.[8]

  • Sample Preparation: Solid polycrystalline samples can be analyzed directly.[8]

  • Data Acquisition: The scattered light is collected, and the Raman shift (in cm⁻¹) relative to the excitation wavelength is recorded.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, making it ideal for characterizing Vanadium (IV) compounds.

  • Instrumentation: An X-band or Q-band EPR spectrometer is used.

  • Sample Preparation: Samples can be in the form of frozen solutions, powders, or single crystals.

  • Data Acquisition: The sample is placed in a magnetic field, and the absorption of microwave radiation is measured as the magnetic field is swept. The resulting spectrum provides information on the g-tensor and hyperfine coupling constants.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow of the comparative spectroscopic analysis and the relationship between the different oxidation states of vanadium.

G Comparative Spectroscopic Analysis Workflow cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis VOSO4 Vanadyl Sulfate (V(IV)) UV_Vis UV-Vis Spectroscopy VOSO4->UV_Vis IR Infrared Spectroscopy VOSO4->IR Raman Raman Spectroscopy VOSO4->Raman EPR EPR Spectroscopy VOSO4->EPR V2O5_H2SO4 Vanadium (V) Precursor (e.g., V₂O₅ in H₂SO₄) V2O5_H2SO4->UV_Vis V2O5_H2SO4->IR V2O5_H2SO4->Raman Electronic_Transitions Electronic Transitions (d-d bands) UV_Vis->Electronic_Transitions Vibrational_Modes Vibrational Modes (V=O, SO₄²⁻ stretches) IR->Vibrational_Modes Raman->Vibrational_Modes Hyperfine_Structure Hyperfine Structure (g-values, A-values) EPR->Hyperfine_Structure Comparison Comparison of V(IV) vs. V(V) Electronic_Transitions->Comparison Vibrational_Modes->Comparison Hyperfine_Structure->Comparison

Caption: Workflow for comparative spectroscopic analysis of V(IV) and V(V) sulfates.

G Redox Relationship of Vanadium Sulfates V_V V(V) (e.g., VO₂⁺) V_IV V(IV) (e.g., VO²⁺) V_V->V_IV Reduction (e.g., +SO₂) V_IV->V_V Oxidation (e.g., in acidic solution)

Caption: Redox interconversion between Vanadium (V) and Vanadium (IV) species.

References

A Comparative Purity Analysis: Commercial vs. Synthesized Vanadyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly impact experimental outcomes. Vanadyl sulfate (VOSO₄), a compound with diverse applications, including in catalysis and as an insulin mimetic, is available from commercial suppliers and can also be synthesized in the laboratory. This guide provides an objective comparison of the purity of commercially available vanadyl sulfate versus lab-synthesized preparations, supported by representative experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The purity of vanadyl sulfate can differ based on its origin. Commercial grades are often produced on a large scale, and their purity can vary between suppliers and batches. In contrast, laboratory synthesis can offer the potential for higher purity, with a focus on minimizing specific contaminants. The following table summarizes typical purity levels and common impurities for both sources.

ParameterCommercial Vanadyl SulfateSynthesized Vanadyl Sulfate
Purity (Assay) 97% to 99.9%[1][2][3]>98%[4][5]
Common Metallic Impurities Iron (Fe), Chromium (Cr), Nickel (Ni), Copper (Cu), Manganese (Mn), Molybdenum (Mo), Lead (Pb), Arsenic (As), Cobalt (Co), Titanium (Ti), Zinc (Zn), Potassium (K), Sodium (Na), Calcium (Ca), Magnesium (Mg), Silicon (Si), Aluminum (Al)[6]Iron (Fe), Aluminum (Al)[4][5]
Typical Impurity Levels Fe: ≤ 0.002%, Cl: ≤ 0.004%Fe: 12 mg/L, Al: 10 mg/L (in solution)[4][5]
Other Potential Impurities Other transition metals, chlorideUnreacted starting materials (e.g., vanadium pentoxide), other vanadium oxidation states (e.g., V³⁺, V⁵⁺)

Experimental Protocols

Accurate determination of vanadyl sulfate purity and its impurity profile requires a combination of analytical techniques. Below are detailed methodologies for key experiments.

Assay of Vanadyl Sulfate (Titration)

This method determines the overall percentage purity of vanadyl sulfate.

Principle: A redox titration is performed where Vanadium (IV) is titrated with a standardized solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a reducing agent like ferrous iron (Fe²⁺). The endpoint is detected by a color change or potentiometrically.

Procedure (using Potassium Permanganate):

  • Sample Preparation: Accurately weigh approximately 0.2 g of vanadyl sulfate and dissolve it in 100 mL of 2 M sulfuric acid.

  • Titration: Titrate the prepared solution with a standardized 0.02 M potassium permanganate solution.

  • Endpoint Detection: The endpoint is reached when a faint, persistent pink color is observed.

  • Calculation: The percentage of vanadyl sulfate is calculated based on the volume of titrant used and the stoichiometry of the reaction.

Determination of Trace Metal Impurities by ICP-OES

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for quantifying a wide range of metallic impurities.[6]

Principle: The sample is introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.

Procedure:

  • Sample Digestion: Accurately weigh a sample of vanadyl sulfate and digest it in a mixture of nitric acid and hydrochloric acid to ensure all metals are in solution.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the elements to be analyzed.

  • Instrumental Analysis: Introduce the digested sample and calibration standards into the ICP-OES instrument.

  • Data Analysis: A calibration curve is generated from the standards, and the concentrations of the impurity elements in the sample are determined. A study has established a method for the direct determination of 18 kinds of trace impurities in vanadium battery grade vanadyl sulfate by ICP-OES.[6]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of experiments to comprehensively assess the purity of a vanadyl sulfate sample.

G cluster_0 Sample Preparation cluster_1 Purity & Impurity Analysis cluster_2 Data Interpretation & Comparison a Vanadyl Sulfate Sample (Commercial or Synthesized) b Assay by Titration a->b c Trace Metal Analysis (ICP-OES) a->c d Anion Analysis (e.g., IC for Cl-) a->d e Purity (%) b->e f Impurity Profile (ppm or %) c->f d->f g Comparison Report e->g f->g

Caption: Workflow for the comparative purity assessment of vanadyl sulfate.

Logical Relationship in Purity Assessment

This diagram outlines the relationship between the sample source and the expected purity characteristics.

G cluster_0 Vanadyl Sulfate Source cluster_1 Expected Purity Characteristics Commercial Commercial Supply Purity_Comm Defined Purity Range (e.g., 97-99.9%) Commercial->Purity_Comm Impurities_Comm Broader Range of Potential Metallic Impurities Commercial->Impurities_Comm Synthesized Laboratory Synthesis Purity_Synth Potentially Higher Purity (>98%) Synthesized->Purity_Synth Impurities_Synth Specific Impurities from Starting Materials & By-products Synthesized->Impurities_Synth

Caption: Source-dependent purity characteristics of vanadyl sulfate.

References

A Comparative Guide to Vanadium Sulfate Catalysts in Sulfuric acid production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in ensuring the efficiency and viability of chemical synthesis. In the industrial production of sulfuric acid, a cornerstone of the chemical industry, vanadium pentoxide catalysts have long been the standard for the oxidation of sulfur dioxide to sulfur trioxide. This guide provides a detailed comparison of various commercial vanadium sulfate catalysts against industrial standards, supported by performance data and detailed experimental protocols.

Performance Benchmark of Industrial Vanadium Catalysts

The performance of vanadium catalysts in sulfuric acid production is benchmarked based on several key parameters: conversion efficiency, operating temperature, and physical characteristics that influence pressure drop and catalyst longevity. Below is a comparative summary of prominent industrial catalysts.

Catalyst TypeManufacturerKey FeaturesV₂O₅ Content (wt%)Operating Temperature (°C)Ignition Temperature (°C)Physical Shape
Standard Catalysts
VK38Haldor TopsoeAll-round catalystNot SpecifiedNot SpecifiedNot Specified12 mm Daisy, 6 mm Cylinder, 10 mm Ring
O4-110BASFSuitable for sulfur combustion and wet catalysis gases6410 - 630380Star Ring (SS11x4), Quattro
S101 SeriesHualianStable properties, high universalityNot SpecifiedMedium-TemperatureNot SpecifiedNot Specified
High-Vanadium Catalysts
VK48Haldor TopsoeFormulated for lower passes with high SO₃ contentIncreased VanadiumNot SpecifiedNot Specified12 mm Daisy, 6 mm Cylinder, 10 mm Ring
O4-111BASFHigh activity for beds after the first pass8400 - 600360Star Ring (SS11x4), Quattro
Caesium-Promoted Catalysts
VK59Haldor TopsoeOptimized for medium to high-strength SO₂ gasesCaesium-promoted370 - 50032012 mm Daisy
VK69Haldor TopsoeExtremely high activity, for final pass in double-absorption plantsCaesium-promoted370 - 5003209 mm Daisy
VK-701 LEAP5™Haldor TopsoeVery high activity for lower passesCaesium-promoted400 - 50031012 mm Daisy
O4-115BASFExcellent low-temperature activityCaesium-based370 - 385 (inlet)~340Quattro, Star Ring (SS11x4)
O4-116BASFFor lower passes to improve conversion and reduce emissionsCaesium-promotedNot SpecifiedNot SpecifiedQuattro, Star Ring (SS11x4)

Note: "Not Specified" indicates that the data was not available in the public documents reviewed.

A study comparing Haldor Topsoe catalysts demonstrated the advantage of cesium-promoted catalysts in reducing SO₂ emissions. Replacing the standard VK48 catalyst with the cesium-promoted VK59 in the fourth pass of a converter and lowering the inlet temperature by 10°C increased the total conversion from 98.57% to 98.74%, which corresponds to a 12% reduction in SO₂ emissions[1]. Further improvements are seen with the newer generation VK-701, which can achieve an overall conversion of 99.95% and reduce SO₂ emissions by as much as 68% compared to a conventional VK48/VK38 loading[1].

BASF's O4-115 Quattro catalyst, with its unique four-strand shape, boasts a 30% greater catalytic surface area compared to conventional shapes[2][3]. This increased surface area leads to higher conversion in the catalyst bed and exceptionally low SO₂ emissions, which can be particularly beneficial for plants with limited catalyst volumes[2][3].

Experimental Protocols

To benchmark the performance of different this compound catalysts, a standardized experimental setup is crucial. The following protocol is a synthesis of methodologies described in academic research for studying the kinetics of SO₂ oxidation.

Objective: To determine the conversion efficiency of SO₂ to SO₃ over a this compound catalyst under controlled laboratory conditions.

Apparatus:

  • Fixed-bed quartz reactor: To house the catalyst sample.

  • Furnace with temperature controller: To maintain a precise reaction temperature.

  • Mass flow controllers: To accurately control the flow rates of reactant gases (SO₂, O₂, and an inert gas like N₂).

  • Gas chromatograph (GC) or a non-dispersive infrared (NDIR) analyzer: For the quantitative analysis of SO₂ concentrations in the inlet and outlet gas streams.

  • Condenser/impinger system: To trap the SO₃ produced for subsequent analysis.

Procedure:

  • Catalyst Preparation and Loading:

    • A known quantity of the catalyst is crushed and sieved to a specific particle size to minimize mass transfer limitations.

    • The sieved catalyst is packed into the quartz reactor to a predetermined bed height.

  • Pre-treatment:

    • The catalyst is heated to the desired reaction temperature under a flow of inert gas (N₂) to remove any adsorbed moisture and impurities.

  • Reaction:

    • A feed gas mixture with a defined composition (e.g., 10 wt.% SO₂, 18.9 wt.% O₂, and 71.1 wt.% N₂) is introduced into the reactor at a specific flow rate to achieve a target gas hourly space velocity (GHSV)[4].

    • The reaction is carried out at a constant temperature (e.g., within the range of 380-420°C) and pressure (e.g., 0.108 MPa)[4].

  • Analysis:

    • The concentration of SO₂ at the reactor outlet is continuously monitored using the GC or NDIR analyzer.

    • The experiment is run until a steady-state is achieved, indicated by a constant SO₂ concentration at the outlet.

  • Data Calculation:

    • The SO₂ conversion (X) is calculated using the following formula: X (%) = ([SO₂]in - [SO₂]out) / [SO₂]in * 100 where [SO₂]in is the concentration of SO₂ at the reactor inlet and [SO₂]out is the concentration at the outlet.

  • Parameter Variation:

    • The experiment is repeated at different temperatures, GHSVs, and feed gas compositions to evaluate the catalyst's performance under various operating conditions.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

CatalyticCycle cluster_reactants Reactants cluster_products Product V2O5 V₂O₅ (Vanadium Pentoxide) SO3 SO₃ (Sulfur Trioxide) V2O5->SO3 Formation of SO₃ V2O4 V₂O₄ (Vanadium Tetroxide) V2O5->V2O4 Reduction of V⁵⁺ to V⁴⁺ SO2 SO₂ (Sulfur Dioxide) SO2->V2O5 Oxidation of V⁴⁺ to V⁵⁺ O2 O₂ (Oxygen) O2->V2O4 V2O4->V2O5 Re-oxidation of V⁴⁺

Caption: Catalytic cycle of vanadium oxide in SO₂ oxidation.

ExperimentalWorkflow start Start catalyst_prep Catalyst Preparation (Crushing and Sieving) start->catalyst_prep reactor_loading Reactor Loading catalyst_prep->reactor_loading pretreatment Pre-treatment (Heating in N₂) reactor_loading->pretreatment reaction SO₂ Oxidation Reaction (Controlled T, P, GHSV) pretreatment->reaction analysis Outlet Gas Analysis (GC or NDIR) reaction->analysis data_calc Calculate SO₂ Conversion analysis->data_calc vary_params Vary Operating Conditions (T, GHSV, Composition) data_calc->vary_params end End data_calc->end Conclude vary_params->reaction Repeat Experiment

Caption: Experimental workflow for catalyst performance evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for Vanadium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of vanadium sulfate is a critical aspect of laboratory management for researchers, scientists, and drug development professionals. Vanadium compounds, including this compound (also known as vanadyl sulfate), are classified as hazardous materials due to their potential for human toxicity and harm to aquatic ecosystems.[1] Adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance.

This guide provides a comprehensive overview of immediate safety measures, handling protocols, and step-by-step disposal procedures for this compound waste.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to understand its hazards. This compound is harmful if swallowed and can cause significant skin and eye irritation.[2] Prolonged or significant exposure may lead to liver and kidney damage.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield.[1][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[1][4]

  • Body Protection: A laboratory coat must be worn to prevent skin contact.[1][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[2][3][4]

Workplace Exposure Limits

Monitoring and controlling airborne concentrations of vanadium compounds is a key safety measure. Regulatory bodies have established occupational exposure limits to protect laboratory personnel.

ParameterLimit Value (as Vanadium)AgencyNotes
Permissible Exposure Limit (PEL) - Dust0.05 mg/m³OSHATime-Weighted Average (TWA)
Permissible Exposure Limit (PEL) - Fume0.1 mg/m³OSHACeiling Limit
Recommended Exposure Limit (REL) - Dust or Fume0.05 mg/m³NIOSHNot to be exceeded during any 15-minute work period

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[5]

Accidental Spill Protocol

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Wear PPE: Before cleaning, don the required PPE (safety goggles, gloves, lab coat).

  • Contain and Collect:

    • For solid spills: Carefully sweep or vacuum the powdered material. Avoid generating dust.[2][4][5]

    • For liquid spills: Use an inert, absorbent material to contain the spill.

  • Package Waste: Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste.[2][4][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste.

Disposal Procedures for this compound Waste

This compound waste is considered hazardous and must not be disposed of in standard trash or poured down the drain.[3][4][6] The primary methods of disposal involve collection by a licensed hazardous waste management company or on-site chemical treatment prior to disposal.[3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations.[5][7]

For solid this compound and concentrated solutions, the most straightforward disposal method is to use a licensed chemical waste disposal company.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerize: Place the waste in a robust, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and "this compound."

  • Store Securely: Store the container in a designated, secure hazardous waste accumulation area.

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a certified hazardous waste contractor.

For dilute aqueous solutions of this compound, chemical precipitation can be employed to convert the soluble vanadium into an insoluble, more stable form, which can then be filtered and disposed of as solid hazardous waste.[1][7] This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Chemical Precipitation of Aqueous this compound

This protocol describes the precipitation of vanadium from a dilute acidic or neutral aqueous solution by adjusting the pH.

Materials:

  • Aqueous this compound waste solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or sodium carbonate (Na₂CO₃) solution[2]

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Preparation: Place the aqueous this compound waste into a beaker equipped with a magnetic stir bar in a chemical fume hood. Begin stirring.

  • pH Adjustment: Slowly add the sodium hydroxide or sodium carbonate solution dropwise to the stirring waste solution.

  • Monitor pH: Continuously monitor the pH of the solution. The target is to raise the pH to a neutral or slightly alkaline level (pH 7-8). As the pH increases, a precipitate (typically a mixture of hydrous vanadium oxides) will form.

  • Precipitation: Continue adding the alkaline solution until the pH is stable in the target range and precipitation appears complete.

  • Digestion: Allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation. Gently warming the solution may aid in particle agglomeration.

  • Filtration: Separate the solid precipitate from the liquid using vacuum filtration.

  • Wash the Precipitate: Wash the collected solid on the filter paper with a small amount of deionized water to remove any remaining soluble impurities.

  • Dry the Precipitate: Carefully transfer the filtered solid to a suitable container and dry it in an oven at a low temperature (e.g., 100-120°C) until a constant weight is achieved.

  • Waste Management:

    • Solid Waste: The dried, precipitated vanadium compound must be collected, containerized, labeled, and disposed of as hazardous solid waste through a licensed contractor.

    • Liquid Waste (Filtrate): The remaining liquid (filtrate) should be tested to confirm that vanadium levels are below the permissible limits for sewer disposal as determined by local regulations. If vanadium is still present, the precipitation process may need to be repeated, or the filtrate should be collected as hazardous aqueous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

VanadiumSulfateDisposal start Identify Vanadium Sulfate Waste waste_type Determine Waste Form start->waste_type solid_waste Solid or Concentrated Liquid Waste waste_type->solid_waste Solid / Conc. aqueous_waste Dilute Aqueous Waste Solution waste_type->aqueous_waste Dilute Aq. collect_solid 1. Segregate and containerize in a labeled, sealed container. solid_waste->collect_solid treat_aqueous Perform Chemical Precipitation (pH Adjustment) aqueous_waste->treat_aqueous store_solid 2. Store in designated hazardous waste area. collect_solid->store_solid dispose_solid 3. Arrange pickup by licensed hazardous waste contractor. store_solid->dispose_solid protocol 1. Add NaOH or Na2CO3 to pH 7-8. 2. Stir to ensure complete reaction. 3. Separate solid via filtration. treat_aqueous->protocol separate Separate Precipitate and Filtrate protocol->separate precipitate Precipitated Vanadium Solid separate->precipitate Solid filtrate Aqueous Filtrate separate->filtrate Liquid dry_precipitate Dry the solid precipitate. precipitate->dry_precipitate test_filtrate Test filtrate for residual vanadium concentration. filtrate->test_filtrate collect_precipitate Containerize dried solid for hazardous waste disposal. dry_precipitate->collect_precipitate collect_precipitate->dispose_solid filtrate_decision Meets local sewer disposal limits? test_filtrate->filtrate_decision dispose_filtrate Dispose via sanitary sewer (with EHS approval). filtrate_decision->dispose_filtrate Yes collect_filtrate Collect as hazardous aqueous waste. filtrate_decision->collect_filtrate No collect_filtrate->dispose_solid

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vanadium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like vanadium sulfate is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is critical to prevent skin, eye, and respiratory irritation.[1] The following table summarizes the required PPE and safety engineering controls.

Protection Type Requirement Specification Citation
Eye/Face Protection Chemical safety goggles or glassesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Protective gloves and clothingWear appropriate protective gloves and clothing to prevent skin exposure. Safety equipment suppliers can provide recommendations on the most protective material.[1][2][3]
Respiratory Protection NIOSH/MSHA approved respiratorA respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Required when workplace conditions warrant, such as exceeding exposure limits or experiencing irritation.[1][2]
Engineering Controls Adequate ventilation, eyewash stations, and safety showersFacilities should be equipped with an eyewash station and a safety shower. Use adequate ventilation to keep airborne concentrations low.[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Handling:

  • Wash hands thoroughly after handling.[1]

  • Use with adequate ventilation to minimize dust generation and accumulation.[1]

  • Avoid contact with eyes, skin, and clothing.[2][4]

  • Do not ingest or inhale.[1]

  • Remove and wash contaminated clothing before reuse.[1] Discard contaminated shoes.[1]

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed.[1][2]

  • Store away from incompatible substances such as strong oxidizing agents.[1]

Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Don appropriate PPE storage Storage handling->storage After use disposal Disposal handling->disposal After experiment completion storage->handling For subsequent use Emergency Response for this compound Incidents spill Spill Occurs evacuate Evacuate Area spill->evacuate exposure Exposure Occurs remove Remove from Exposure exposure->remove ppe Don PPE evacuate->ppe contain Contain & Clean Spill ppe->contain dispose Dispose of Waste contain->dispose first_aid Administer First Aid remove->first_aid medical Seek Medical Attention first_aid->medical

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.